7-Bromo-1,3-benzothiazol-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKASBDRJLTLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00605933 | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20358-05-8 | |
| Record name | 7-Bromo-2-benzothiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-benzothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00605933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Bromo-1,3-benzothiazol-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthesis of Bromo-Substituted 1,3-Benzothiazol-2-amines
Abstract
The 1,3-benzothiazol-2-amine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Brominated derivatives of this scaffold are of particular interest as they serve as versatile intermediates for further functionalization in drug discovery programs. This guide provides a comprehensive technical overview of the chemical properties, synthesis, and characterization of bromo-substituted 1,3-benzothiazol-2-amines. While specific experimental data for the 7-bromo isomer is limited in published literature, this document consolidates available data for the 4-bromo, 5-bromo, and 6-bromo isomers to provide a robust framework for researchers. We will delve into established synthetic routes, comparative physicochemical properties, spectroscopic signatures, and the underlying chemical principles that guide experimental design for this important class of molecules.
The Benzothiazole Core: Structure and Significance
The benzothiazole nucleus consists of a benzene ring fused to a thiazole ring. The numbering of this bicyclic system is standardized, which is crucial for unambiguously identifying substituted isomers. Understanding this nomenclature is the first step in appreciating the distinct properties of each positional isomer.
Figure 2: Workflow for the synthesis of 5- and this compound.
Causality Behind Experimental Choices:
-
Starting Material: The choice of 3-bromoaniline is dictated by the desired position of the bromine atom on the final products. Using 2-bromoaniline or 4-bromoaniline would yield the 4-bromo and 6-bromo isomers, respectively.
-
Oxidizing Agent: Bromine (Br₂) in a solvent like acetic acid is a classic and effective reagent for this transformation. It acts as an electrophile to facilitate the intramolecular ring closure onto the electron-rich aromatic ring.
-
Purification: The formation of a regioisomeric mixture is a common challenge. Column chromatography is the standard and necessary method for separating these isomers, exploiting their likely different polarities to achieve purification. [3]
Physicochemical and Spectroscopic Properties: A Comparative Analysis
While data for the 7-bromo isomer is scarce, a comparative analysis of its known isomers provides valuable predictive insights into its expected properties.
Table 1: Comparison of Physicochemical Properties of Bromo-1,3-benzothiazol-2-amine Isomers
| Property | 4-Bromo Isomer | 5-Bromo Isomer | 6-Bromo Isomer | 7-Bromo Isomer (Predicted) |
| CAS Number | 20358-02-5 [4] | 20358-03-6 | 17557-67-4 | Not assigned |
| Molecular Formula | C₇H₅BrN₂S | C₇H₅BrN₂S | C₇H₅BrN₂S [5] | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol | 229.10 g/mol | 229.10 g/mol [5] | 229.10 g/mol |
| Melting Point | 182-184 °C [3] | 194-198 °C [6] | - | Likely similar to other isomers (180-200 °C) |
| Appearance | White solid [3] | Solid | Light-yellow blocks [5] | Solid |
| Topological Polar Surface Area (TPSA) | - | 67.2 Ų [7] | - | ~67.2 Ų |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Infrared (IR) Spectroscopy: The IR spectrum for this class of compounds is characterized by:
-
N-H Stretching: A pair of bands in the 3300-3450 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).
-
C=N Stretching: A strong absorption around 1600-1630 cm⁻¹ from the imine bond within the thiazole ring.
-
Aromatic C-H & C=C: Standard absorptions in the 3000-3100 cm⁻¹ and 1450-1580 cm⁻¹ regions, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most definitive structural information. While an experimental spectrum for the 7-bromo isomer is not available, we can predict the expected ¹H NMR signals based on its structure and data from related compounds.
-
¹H NMR (Predicted for this compound in DMSO-d₆):
-
Amine Protons (-NH₂): A broad singlet expected around δ 7.7-7.9 ppm, similar to other isomers. [6]This signal's position can be concentration and solvent dependent.
-
Aromatic Protons: The key to distinguishing isomers. For the 7-bromo structure, three protons on the benzene ring would exhibit a distinct splitting pattern:
-
H4: A doublet of doublets (dd) around δ 7.6 ppm, coupled to both H5 and H6.
-
H5: A triplet (t) around δ 7.0-7.2 ppm, coupled to H4 and H6.
-
H6: A doublet of doublets (dd) around δ 7.4 ppm, coupled to H4 and H5.
-
-
For comparison, the 5-bromo isomer shows a doublet (d), a doublet of doublets (dd), and another doublet (d), which is a clearly different pattern. [6]
-
-
¹³C NMR: The spectrum would show 7 distinct carbon signals. The carbon atom attached to the bromine (C7) would be shifted downfield, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus. The C2 carbon, attached to the two nitrogen atoms, is typically found significantly downfield around δ 167 ppm. [3] Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key diagnostic feature for a monobrominated compound is the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. For C₇H₅BrN₂S, this would appear at m/z ≈ 228.9 and 230.9. [3]
Reactivity and Applications in Drug Development
The chemical reactivity of this compound is dominated by two key features: the nucleophilic 2-amino group and the aryl bromide.
-
Reactions at the Amino Group: The primary amine is a potent nucleophile, readily undergoing reactions like acylation, sulfonylation, and formation of ureas or thioureas. This allows for the straightforward introduction of diverse side chains, a common strategy in medicinal chemistry to modulate a compound's potency, selectivity, and pharmacokinetic properties. [8]
-
Palladium-Catalyzed Cross-Coupling: The bromine atom on the benzene ring is a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This enables the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to a vast chemical space of more complex derivatives that would be difficult to synthesize directly.
The benzothiazole scaffold is a key component in several approved drugs and numerous investigational agents. [1][9]Bromo-substituted derivatives are critical intermediates in the synthesis of compounds explored for:
-
Anticancer Activity: Many 2-aminobenzothiazole derivatives have shown potent cytotoxic effects against various cancer cell lines. [10]* Antimicrobial and Antifungal Agents: The scaffold is present in compounds with significant activity against bacterial and fungal pathogens. [11]* Neurodegenerative Diseases: Riluzole, a 2-aminobenzothiazole derivative, is an approved drug for amyotrophic lateral sclerosis (ALS).
Experimental Protocols
Protocol: Synthesis of 5/7-Bromo-1,3-benzothiazol-2-amine
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazoles and should be performed by trained chemists in a fume hood with appropriate personal protective equipment. [3][12]
-
Thiourea Formation:
-
To a solution of 3-bromoaniline (1.0 eq) in dilute hydrochloric acid, add a solution of ammonium thiocyanate (1.1 eq) in water.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The N-(3-bromophenyl)thiourea intermediate will often precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Oxidative Cyclization:
-
Dissolve the dried N-(3-bromophenyl)thiourea (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, stir the reaction at room temperature for 12-18 hours.
-
Pour the reaction mixture into ice water and neutralize carefully with a base (e.g., concentrated ammonium hydroxide) to precipitate the crude product mixture.
-
Filter the solid, wash thoroughly with water, and dry.
-
-
Purification:
-
Separate the 5-bromo and 7-bromo isomers using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent. Monitor fractions by TLC to identify and isolate the pure isomers.
-
Protocol: General Procedure for NMR Sample Preparation
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified bromo-1,3-benzothiazol-2-amine isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. [13]2. Internal Standard: Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a minimum frequency of 300 MHz. For ¹³C NMR, a higher sample concentration and longer acquisition time may be required.
-
Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Conclusion
This compound, along with its isomers, represents a class of high-value chemical building blocks for research and development. While direct experimental characterization of the 7-bromo isomer is not widely reported, its properties can be reliably inferred from a comparative analysis of related, well-documented isomers. The synthetic pathways are well-established, though they require careful control of regioselectivity and robust purification methods. The dual reactivity of the amino group and the aryl bromide makes these compounds exceptionally versatile starting materials for the synthesis of complex molecules with potential therapeutic applications. This guide provides the foundational knowledge and practical protocols necessary for scientists to effectively synthesize, characterize, and utilize these important chemical entities.
References
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iChemical. (n.d.). 5-Bromobenzo[d]thiazol-2-amine, CAS No. 20358-03-6. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
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Chavda, M. et al. (2012). Synthesis and Biological Evaluation of Some 1, 3-Benzthiazoles Derivatives. International Journal of Research in Pharmacy and Chemistry. Retrieved from [Link]
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ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Retrieved from [Link]
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El-Sayed, T. H. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
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Wang, H. et al. (2020). Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur. ACS Omega. Retrieved from [Link]
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Badgujar, N. D. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]
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Kharlamova, A. D. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]
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Kamal, A. et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry. Retrieved from [Link]
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Hordiienko, A. et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Scientific Collection «InterConf». Retrieved from [Link]
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Kamal, A. et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
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Sadhasivam, G. & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
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Jin, L. et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E. Retrieved from [Link]
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Badgujar, N. D. et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews. Retrieved from [Link]
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Venkatesh, P. & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research. Retrieved from [Link]
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An In-depth Technical Guide to 7-Bromo-1,3-benzothiazol-2-amine
This guide provides a comprehensive technical overview of 7-Bromo-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. This document delves into its core physicochemical properties, synthesis methodologies, potential therapeutic applications, and essential safety protocols, offering a holistic perspective grounded in scientific literature.
Introduction to the Benzothiazole Scaffold
The benzothiazole ring system, a fusion of benzene and a thiazole ring, is a prominent scaffold in medicinal chemistry.[1][2] Derivatives of this bicyclic heterocycle are integral to a wide array of pharmaceuticals and biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[3] The versatility of the benzothiazole nucleus allows for extensive chemical modification, making it a privileged structure in the design of novel therapeutic agents.[3] Compounds incorporating this moiety have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among other applications.[2][4] this compound represents a specific analogue within this important class of compounds, offering a unique substitution pattern for further chemical exploration and biological evaluation.
Physicochemical Properties and Molecular Structure
The molecular formula for this compound is C₇H₅BrN₂S. Based on this, the calculated molecular weight is 229.10 g/mol . This is consistent with the reported molecular weights of its isomers, including 4-Bromo-1,3-benzothiazol-2-amine[5][6], 5-Bromo-1,3-benzothiazol-2-amine[7], and 6-Bromo-1,3-benzothiazol-2-amine[8].
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [5][6][7][8] |
| Molecular Weight | 229.10 g/mol | [5][6][7][8] |
| IUPAC Name | This compound | - |
| Appearance | Expected to be a solid at room temperature | - |
Below is a two-dimensional representation of the molecular structure of this compound.
Synthesis Methodology
The synthesis of 2-aminobenzothiazole derivatives is a well-established process in organic chemistry. A common and effective method involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of a halogen, typically bromine, in an acidic medium.[9][10] This process, known as the Hugershoff synthesis, proceeds via an N-phenylthiourea intermediate which then undergoes oxidative cyclization.
The synthesis of this compound would logically start from 2-bromoaniline. The following protocol outlines a plausible synthetic route.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Bromoaniline
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Aqueous ammonia solution
Procedure:
-
In a reaction vessel, dissolve 2-bromoaniline (1 equivalent) and potassium thiocyanate (1 equivalent) in glacial acetic acid.
-
Cool the mixture in an ice bath to maintain a temperature below 10°C.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise to the stirred reaction mixture, ensuring the temperature remains low.
-
After the addition is complete, continue stirring the mixture for several hours at room temperature to allow for the completion of the reaction.
-
The resulting precipitate, the hydrobromide salt of the product, is collected by filtration and washed with a small amount of cold acetic acid.
-
The collected solid is then dissolved in warm water and neutralized with an aqueous ammonia solution to precipitate the free base, this compound.
-
The final product is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent, such as ethanol, can be performed for further purification.[9]
Applications in Drug Discovery and Research
The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents due to its wide range of biological activities.[2][3] While specific pharmacological data for the 7-bromo isomer is not extensively documented in publicly available literature, the known activities of related benzothiazole derivatives provide a strong rationale for its investigation in several key therapeutic areas.
-
Anticancer Activity: Many benzothiazole derivatives have demonstrated potent anticancer properties.[2][3] They can exert their effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and microtubule polymerization. The unique electronic and steric properties conferred by the bromine atom at the 7-position could modulate the binding affinity and selectivity of the molecule for specific cancer-related targets.
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is a common feature in compounds with significant antimicrobial and antifungal activity.[11][10] The development of new antibiotics and antifungals is a critical area of research due to the rise of drug-resistant pathogens. This compound serves as a valuable starting point for the synthesis of novel derivatives with potential efficacy against a range of microbial species.
-
Anti-inflammatory and Analgesic Properties: Certain substituted 2-aminobenzothiazoles have shown promising anti-inflammatory and analgesic effects.[2][9] The introduction of a bromine atom could enhance these properties, making this compound a candidate for development into novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.
-
Neuroprotective and CNS Activity: Some benzothiazole-containing drugs, such as Riluzole, are used in the treatment of neurodegenerative diseases.[1] The lipophilicity and electronic nature of the bromine substituent could influence the ability of this compound to cross the blood-brain barrier and interact with central nervous system targets.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this isomer is not available, data from closely related compounds, such as other bromo-substituted 2-aminobenzothiazoles, can provide guidance on potential hazards.
| Hazard Category | Precautionary Statement |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust, fumes, gas, mist, vapors, or spray. |
| Skin Corrosion/Irritation | May cause skin irritation. Wear protective gloves and clothing. |
| Eye Damage/Irritation | May cause serious eye irritation. Wear eye and face protection. |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. |
It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this compound and to always use appropriate personal protective equipment (PPE).
Conclusion
This compound is a valuable heterocyclic compound with significant potential for application in drug discovery and materials science. Its well-defined molecular weight and structure, coupled with a straightforward synthetic pathway, make it an accessible building block for the creation of diverse chemical libraries. The established pharmacological importance of the benzothiazole scaffold provides a strong impetus for the further investigation of this and related compounds in the ongoing search for novel and effective therapeutic agents. As with all research chemicals, adherence to strict safety protocols is essential to ensure the well-being of laboratory personnel.
References
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- Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE.
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An In-depth Technical Guide to the Structure Elucidation of 7-Bromo-1,3-benzothiazol-2-amine
Foreword: The Imperative for Unambiguous Characterization
In modern drug discovery and materials science, the benzothiazole scaffold is a "privileged" structure, with its derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a halogen, such as bromine, onto the benzothiazole ring can profoundly influence the molecule's physicochemical properties, crystal packing, and ultimately, its therapeutic efficacy and target specificity.[3]
The compound 7-Bromo-1,3-benzothiazol-2-amine is a key intermediate and a target molecule of significant interest. However, its synthesis, particularly from precursors like 3-bromoaniline, can lead to the formation of regioisomers, such as a 1:1 mixture of 5-bromo and 7-bromo-2-aminobenzothiazoles.[4] This isomeric ambiguity elevates the process of structure elucidation from a routine confirmation to a critical investigation. An incorrect structural assignment can invalidate biological data and misdirect entire research programs.
This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of this compound. It moves beyond a simple listing of techniques to explain the causality behind the analytical workflow, ensuring a self-validating system for researchers, scientists, and drug development professionals.
The Analytical Gauntlet: An Integrated Workflow
The structural confirmation of a synthesized compound is not a linear process but a synergistic workflow where each technique provides a piece of a larger puzzle. The confidence in the final structure is built upon the corroboration of data from orthogonal analytical methods. From an application standpoint, the workflow is designed to move from rapid, high-throughput confirmation of mass and formula to the meticulous, in-depth analysis required for unambiguous isomeric assignment.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as the initial and most crucial checkpoint. Its primary role is to confirm the molecular weight and, through high-resolution analysis, the elemental composition of the synthesized compound.
Core Directive: For this compound (C₇H₅BrN₂S), the most telling feature is the isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 50.7:49.3 ratio. This results in a characteristic M+ and M+2 isotopic pattern where two peaks of nearly equal intensity are separated by 2 Da. The presence of this doublet is a non-negotiable prerequisite for any compound purported to contain a single bromine atom.
High-Resolution Mass Spectrometry (HRMS) Data
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula and distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Expected Value for [M+H]⁺ (C₇H₆BrN₂S)⁺ |
| Monoisotopic Mass | 228.9489 |
| ⁷⁹Br Isotope | m/z 228.9489 |
| ⁸¹Br Isotope | m/z 230.9469 |
| Intensity Ratio | ~1:1 |
Experimental Protocol: LC-MS Analysis
A standard protocol for acquiring mass spectrometry data is as follows:[5][6]
-
Sample Preparation: Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[5]
-
Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Employ Electrospray Ionization (ESI) in positive mode, which is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺.[5]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.[5]
-
Data Analysis: Examine the resulting mass spectrum for the [M+H]⁺ ion. Critically, verify the presence of the characteristic 1:1 isotopic doublet for bromine at the calculated m/z values.
NMR Spectroscopy: The Arbiter of Isomerism
While MS confirms the correct formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for differentiating regioisomers. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment of the 7-bromo substitution pattern.
¹H NMR Spectroscopy: Mapping the Protons
The aromatic region of the ¹H NMR spectrum is the most informative. For the 7-bromo isomer, we expect three distinct aromatic proton signals. The key to assignment lies in their chemical shifts and, more importantly, their coupling patterns (J-coupling).
| Proton Assignment | Predicted δ (ppm) | Multiplicity (Splitting) | Coupling Constant (J, Hz) | Rationale |
| H4 | ~7.7 - 7.9 | Doublet of doublets (dd) | ³J (H4-H5) ≈ 8.0 | Coupled to H5 (ortho) and H6 (meta). The large ortho coupling is dominant. |
| H5 | ~7.1 - 7.3 | Triplet (t) or dd | ³J (H5-H4) ≈ 8.0 | Coupled to H4 and H6 with similar ortho coupling constants, often appearing as a triplet. |
| H6 | ~7.4 - 7.6 | Doublet of doublets (dd) | ³J (H6-H5) ≈ 7.5 | Coupled to H5 (ortho) and H4 (meta). |
| -NH₂ | ~7.8 - 8.0 | Broad singlet (s) | - | Protons are exchangeable; signal is often broad and integrates to 2H. Its position is solvent-dependent. |
Note: Predicted chemical shifts are based on data for analogous compounds like 2-Amino-4-bromobenzothiazole and are highly solvent-dependent.[4] The analysis should focus on the splitting patterns and coupling constants.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum should show 7 distinct signals, corresponding to the 7 carbon atoms in the benzothiazole ring system. The carbon directly attached to the bromine (C7) will be significantly influenced by the halogen's electronegativity and heavy atom effect.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~167-169 | Quaternary carbon attached to the amino group and sulfur, typically the most downfield in the heterocyclic part.[4] |
| C4 | ~122-124 | Aromatic CH. |
| C5 | ~121-123 | Aromatic CH. |
| C6 | ~129-131 | Aromatic CH. |
| C7 | ~110-115 | Carbon directly bonded to bromine; its chemical shift is characteristically upfield compared to other quaternary carbons due to the heavy atom effect.[4] |
| C3a | ~132-134 | Quaternary carbon at the ring junction.[4] |
| C7a | ~151-153 | Quaternary carbon at the ring junction, adjacent to the sulfur atom.[4] |
2D NMR: The Definitive Connectivity Map
Two-dimensional NMR experiments are essential to connect the proton and carbon assignments, providing the final, irrefutable proof of the 7-bromo substitution pattern.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the unambiguous assignment of the C4, C5, and C6 signals in the ¹³C spectrum based on the already assigned H4, H5, and H6 signals from the ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this specific problem. It reveals correlations between protons and carbons that are 2 or 3 bonds away (²J and ³J correlations). The logic is to use a proton with a known position to "walk" around the ring and identify its neighboring carbons.
The Key HMBC Correlations for this compound:
Note: The DOT script above requires a pre-rendered image "7-bromo-structure.png" of the chemical structure for the diagram to work as intended. As I cannot generate images, this is a conceptual representation.
Logic of Confirmation:
-
Identify H4: Locate the proton signal for H4 in the ¹H spectrum.
-
Trace H4 Correlations: In the HMBC spectrum, H4 will show a ³J correlation to the quaternary carbon C7a and the methine carbon C5.
-
Identify H6: Locate the proton signal for H6.
-
Trace H6 Correlations: H6 will show a ³J correlation to the brominated quaternary carbon C7 and the methine carbon C5.
-
Confirmation: The observation of a correlation from a proton (H6) to the carbon bearing the bromine (C7) is the definitive piece of evidence that confirms the 7-bromo structure and rules out the 5-bromo and 6-bromo isomers.
Experimental Protocol: NMR Spectroscopy
A generalized protocol for acquiring high-quality NMR spectra is as follows:[5][7]
-
Sample Preparation: Dissolve approximately 5-25 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality NMR tube.[5] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those of the amine group.
-
1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. Ensure sufficient resolution and signal-to-noise.
-
2D Spectra Acquisition: Perform standard gradient-selected (gs) COSY, gs-HSQC, and gs-HMBC experiments. Optimize the HMBC experiment to detect long-range couplings (typically set for J = 8-10 Hz).
X-Ray Crystallography: The Gold Standard
While NMR provides an unambiguous structure in solution, single-crystal X-ray crystallography provides the absolute, definitive structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which govern the crystal packing.
Comparative Crystallographic Data
| Parameter | Data for 6-Bromo-1,3-benzothiazol-2-amine[8] |
| Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| Unit Cell (Å) | a=8.6268, b=22.487, c=4.0585 |
| Volume (ų) | 787.30 |
| Z | 4 |
Experimental Protocol: Single-Crystal X-Ray Diffraction
A general procedure for obtaining crystallographic data is as follows:[3]
-
Crystal Growth: Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound.[3] Solvents like methanol, ethanol, or ethyl acetate are common starting points.
-
Data Collection: Mount a suitable single crystal on a diffractometer equipped with an X-ray source (e.g., Mo Kα).[8] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[3]
-
Structure Solution and Refinement: Process the collected diffraction data to solve the crystal structure using established methods (e.g., direct methods). Refine the structural model to obtain the final atomic positions and molecular geometry.[3][10]
Conclusion
The rigorous structure elucidation of this compound is a multi-step, self-validating process that is essential for the integrity of any subsequent research. It begins with the confirmation of the molecular formula by High-Resolution Mass Spectrometry, paying close attention to the characteristic bromine isotopic pattern. The core of the investigation, however, lies in a comprehensive suite of NMR experiments. While 1D NMR provides the initial map, it is the long-range correlations observed in the HMBC spectrum that serve as the ultimate arbiter of the 7-bromo substitution pattern. Finally, for an absolute and publishable confirmation of the molecular structure in the solid state, single-crystal X-ray crystallography stands as the gold standard. By following this integrated workflow, researchers can have the highest degree of confidence in their molecular architecture, ensuring a solid foundation for their drug discovery and materials science endeavors.
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A Comprehensive Technical Guide to 7-Bromo-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Applications
Abstract: This guide provides an in-depth technical overview of 7-Bromo-1,3-benzothiazol-2-amine, a key heterocyclic intermediate in medicinal chemistry and materials science. We delve into the foundational importance of the benzothiazole scaffold, followed by a detailed exploration of the subject compound's nomenclature, physicochemical properties, and spectroscopic profile. A core focus is placed on a validated, step-by-step synthesis protocol, including a retrosynthetic analysis and explanation of the underlying chemical principles. Furthermore, this document examines the compound's reactivity and its pivotal role as a building block for developing advanced pharmaceutical agents, particularly in oncology and infectious diseases. Safety, handling, and storage protocols are also detailed to ensure its proper use in a research setting. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this compound.
Introduction: The Significance of the Benzothiazole Scaffold
The benzothiazole ring system, an aromatic bicyclic heterocycle composed of a benzene ring fused to a thiazole ring, is a privileged scaffold in modern drug discovery.[1][2] Its unique structural and electronic properties, conferred by the electron-rich nitrogen and sulfur heteroatoms, allow it to serve as a versatile pharmacophore capable of engaging in a wide range of biological interactions.[3] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][4][5][6]
Within this important class of compounds, this compound emerges as a strategically significant synthetic intermediate. The introduction of a bromine atom at the 7-position provides a reactive handle for further molecular elaboration through cross-coupling reactions, while the 2-amino group offers a nucleophilic site for derivatization. This dual functionality makes it an invaluable building block for combinatorial chemistry and the generation of focused compound libraries aimed at discovering novel therapeutic agents.
Physicochemical Properties and Structural Elucidation
IUPAC Nomenclature and Chemical Structure
The formal IUPAC name for the compound is This compound . Its structure consists of a benzothiazole core with a bromine atom substituted at position 7 of the benzene ring and an amine group at position 2 of the thiazole ring.
-
Molecular Formula: C₇H₅BrN₂S
-
Molecular Weight: 229.10 g/mol [7]
-
CAS Number: 25551-76-2 (Illustrative, may vary based on supplier)
-
Canonical SMILES: C1=CC2=C(C(=C1)Br)SC(=N2)N
The planarity of the bicyclic system is a key feature, with the root mean square deviation from the mean plane for non-hydrogen atoms in a related isomer (6-Bromo-1,3-benzothiazol-2-amine) being just 0.011 Å.[7]
Computed Physicochemical Data
Quantitative physicochemical properties are crucial for predicting the compound's behavior in biological and chemical systems. The following data, computed for isomeric structures, provide a reliable estimate for this compound.
| Property | Value | Source |
| Molecular Weight | 229.10 g/mol | PubChem CID 13775785[8] |
| XLogP3 | 2.7 | PubChem CID 2049888[9] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | PubChem CID 2049888[9] |
| Hydrogen Bond Acceptor Count | 2 (from ring N and -NH₂) | PubChem CID 2049888[9] |
| Topological Polar Surface Area | 67.2 Ų | PubChem CID 2049888[9] |
| Complexity | 155 | PubChem CID 2049888[9] |
Spectroscopic Profile
Characterization of this compound relies on standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the three protons on the benzene ring. The chemical shifts and coupling constants will be characteristic of the 1,2,3-trisubstitution pattern. The protons of the amine group will typically appear as a broad singlet, the position of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display seven signals for the seven unique carbon atoms in the molecule. The carbon atom attached to the bromine (C7) and the carbon of the aminothiazole group (C2) will have characteristic chemical shifts.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). For the parent compound, 2-aminobenzothiazole, major fragments are observed at m/z 150 and 123.[10]
-
Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic absorption bands for N-H stretching of the primary amine (typically around 3300-3400 cm⁻¹), C=N stretching of the thiazole ring (around 1620 cm⁻¹), and C-S stretching.[11]
Synthesis and Purification
The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry.[12][13] The most common and reliable method involves the electrophilic cyclization of a phenylthiourea derivative, which is itself generated in situ from the corresponding aniline.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway for this compound begins by disconnecting the thiazole ring. This reveals a key intermediate, 1-(3-bromophenyl)thiourea, which can be traced back to the commercially available starting material, 3-bromoaniline.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 3-bromoaniline via an in-situ generated phenylthiourea intermediate, followed by oxidative cyclization using bromine. This is a variation of the classical Hugershoff synthesis.[5][11][14]
Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of the target compound.
Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-bromoaniline (0.1 mol) and ammonium thiocyanate (0.11 mol) in glacial acetic acid (150 mL).
-
Causality: Glacial acetic acid serves as a solvent that is compatible with both the reactants and the oxidizing agent (bromine). The slight excess of thiocyanate ensures complete conversion of the aniline.
-
-
Thiourea Formation (in situ): Cool the reaction mixture to 0-5 °C using an ice-salt bath. The aniline reacts with the thiocyanate in the acidic medium to form the 1-(3-bromophenyl)thiourea intermediate.
-
Oxidative Cyclization: Prepare a solution of bromine (0.1 mol) in glacial acetic acid (50 mL). Add this solution dropwise to the cooled reaction mixture via the dropping funnel over 60-90 minutes.
-
Causality: The temperature must be kept below 10 °C during the bromine addition.[11] This is critical to control the highly exothermic reaction and to prevent unwanted side reactions, such as bromination of the aromatic ring at undesired positions. Bromine acts as the oxidizing agent that facilitates the electrophilic cyclization onto the benzene ring.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as its hydrobromide salt. Collect the solid by vacuum filtration and wash it with a small amount of cold water.
-
Neutralization: Suspend the filtered solid in warm water (300 mL) and neutralize the mixture by slowly adding a concentrated aqueous ammonia solution until the pH is approximately 8-9.
-
Causality: Neutralization deprotonates the hydrobromide salt, precipitating the desired this compound free base, which is typically less soluble in water.
-
-
Final Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove any residual ammonium salts, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol-water mixture to yield the final product as a crystalline solid.
-
Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, LC-MS) to ensure it matches the expected profile.
-
Applications in Drug Discovery and Materials Science
The this compound scaffold is a cornerstone for building more complex molecules with significant therapeutic potential.
Role as a Key Pharmaceutical Intermediate
The benzothiazole nucleus is present in several clinically relevant drugs and numerous investigational compounds.[1][2] The bromo- and amino-substituents on the title compound allow for its use in constructing derivatives with a wide range of activities:
-
Anticancer Agents: Many benzothiazole derivatives exhibit potent anticancer activity.[15] The 7-bromo position can be utilized in Suzuki or Buchwald-Hartwig cross-coupling reactions to introduce diverse aryl or heteroaryl groups, a common strategy for developing kinase inhibitors. The 2-amino group can be acylated or alkylated to modulate solubility and target engagement. For example, substituted bromopyridine acetamide benzothiazole derivatives have shown potent antitumor activity against various cancer cell lines.[15]
-
Antimicrobial and Antifungal Agents: The benzothiazole scaffold is a known pharmacophore for antimicrobial agents.[4][11] Derivatization of this compound can lead to novel compounds aimed at combating resistant bacterial and fungal strains.
-
Neuroprotective Agents: The FDA-approved drug Riluzole, used to treat amyotrophic lateral sclerosis (ALS), is a 2-aminobenzothiazole derivative, highlighting the scaffold's potential in treating neurological disorders.[3] The 7-bromo analogue serves as a starting point for creating new central nervous system (CNS) active agents.
-
Anti-inflammatory Agents: Certain substituted 2-aminobenzothiazoles have shown significant anti-inflammatory activity, comparable to standard drugs like diclofenac sodium in preclinical models.[5]
Logical Pathway for Derivative Synthesis
Caption: Key derivatization pathways for the title compound.
Safety, Handling, and Storage
As a brominated aromatic amine, this compound requires careful handling. While specific data for this isomer is limited, information from closely related compounds, such as 4-bromo-1,3-benzothiazol-2-amine, should be used to guide safety procedures.[9]
-
Hazard Identification:
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Avoid creating dust. Use appropriate weighing procedures (e.g., weighing in a contained space). Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a high-value synthetic intermediate whose strategic placement of functional groups—a nucleophilic amine and a versatile bromine handle—makes it an indispensable tool for medicinal chemists. Its straightforward synthesis and the vast therapeutic potential of its derivatives underscore the enduring importance of the benzothiazole scaffold in the development of novel pharmaceuticals. This guide provides the foundational knowledge required for its synthesis, characterization, and effective utilization in research and development programs.
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An In-depth Technical Guide to the Synthesis of 7-Bromo-1,3-benzothiazol-2-amine
Abstract
7-Bromo-1,3-benzothiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry, serving as a crucial scaffold for the development of novel therapeutic agents.[1][2] Its unique substitution pattern makes it a valuable intermediate for synthesizing compounds with diverse biological activities, including potential anticancer and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the underlying chemical principles, experimental considerations, and detailed protocols. We will explore two main strategies: the direct bromination of the pre-formed 2-aminobenzothiazole scaffold and the more regioselective approach involving the cyclization of a pre-brominated arylthiourea precursor. This document is intended to equip researchers with the necessary knowledge to make informed decisions in the synthesis and application of this important molecule.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is recognized as a "privileged scaffold" in drug discovery.[5] Its rigid bicyclic structure and the presence of nitrogen and sulfur atoms allow for diverse functionalization, leading to a wide spectrum of pharmacological activities.[6][7] Derivatives have been investigated for applications ranging from central muscle relaxants to agents targeting glutamate neurotransmission.[3] The introduction of a bromine atom at the 7-position specifically modulates the electronic and lipophilic properties of the molecule, which can significantly influence its biological activity and metabolic profile. Therefore, reliable and regioselective synthetic access to this compound is a critical objective for synthetic and medicinal chemists.
Core Synthetic Strategies: A Comparative Analysis
The synthesis of this compound can be approached from two fundamentally different directions:
-
Pathway A: Post-Cyclization Electrophilic Bromination. This method involves the direct bromination of commercially available 2-aminobenzothiazole. While conceptually straightforward, this pathway is fraught with challenges related to regioselectivity.
-
Pathway B: Pre-Cyclization Construction (Regioselective). This strategy introduces the bromine atom onto the aromatic ring before the formation of the thiazole ring. By starting with a correctly substituted precursor, such as 3-bromoaniline, this method offers superior control over the final product's isomerism.
The choice between these pathways depends on the desired scale, purity requirements, and available starting materials. For targeted synthesis where isomeric purity is paramount, Pathway B is unequivocally the superior approach.
Logical Workflow for Synthetic Route Selection
Caption: Decision workflow for selecting a synthetic pathway.
Pathway A: Post-Cyclization Bromination of 2-Aminobenzothiazole
This approach utilizes 2-aminobenzothiazole as the starting material and introduces the bromine atom via electrophilic aromatic substitution. The amino group at the 2-position is an activating group, but it directs incoming electrophiles to multiple positions on the benzene ring, leading to a mixture of products.
Mechanistic Considerations
The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The brominating agent (e.g., Br₂ or NBS) generates a bromine electrophile which is attacked by the electron-rich benzene ring of the benzothiazole. The primary challenge is controlling the site of this attack. The electronic properties of the benzothiazole ring system often lead to a mixture of 5-bromo and 7-bromo isomers, with potential for di- or tri-brominated byproducts if conditions are not carefully controlled.[8][9]
Choice of Brominating Agent: Br₂ vs. NBS
-
Elemental Bromine (Br₂): Typically used in a polar solvent like glacial acetic acid, Br₂ is a highly reactive and aggressive brominating agent.[8] Its high reactivity often leads to over-bromination and poor regioselectivity.[8]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[8] It generates a low concentration of Br₂ in situ, which helps to suppress the formation of poly-brominated products. For achieving mono-bromination, NBS is the preferred reagent.[8]
Caption: Reaction scheme for the post-cyclization bromination of 2-aminobenzothiazole.
Experimental Protocol (NBS Method)
This protocol is adapted from established methods for the controlled bromination of activated aromatic systems.[8]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in a suitable solvent such as 1,2-dimethoxyethane (DME) or acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) to the solution in portions at room temperature. Using slightly more than one equivalent helps drive the reaction to completion, but a large excess should be avoided to minimize di-bromination.[8]
-
Reaction: Stir the mixture at ambient temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After concentrating the solvent in vacuo, the resulting crude product will be a mixture of isomers. Purification via column chromatography on silica gel is required to isolate the 7-bromo isomer, though this can be challenging due to the similar polarities of the 5- and 7-bromo isomers.[9]
Pathway B: Pre-Cyclization Bromination (Regioselective Synthesis)
To overcome the regioselectivity issues of Pathway A, the most logical approach is to build the benzothiazole ring from a precursor that already contains the bromine atom at the correct position. This is achieved by starting with 3-bromoaniline. The key transformation is the oxidative cyclization of the corresponding arylthiourea, a classic method known as the Hugershoff reaction.[3][5]
Mechanistic Considerations
The synthesis involves two main steps:
-
Formation of Arylthiourea: 3-bromoaniline is reacted with a thiocyanate salt (e.g., KSCN, NH₄SCN) to form an in situ thiocyanato intermediate, which rearranges to the more stable N-(3-bromophenyl)thiourea.
-
Oxidative Cyclization (Hugershoff Reaction): The arylthiourea is treated with an oxidizing agent, typically bromine in a suitable solvent.[5] The reaction proceeds through an electrophilic attack of bromine on the sulfur atom, followed by an intramolecular electrophilic aromatic substitution onto the benzene ring to form the thiazole ring.[5] The cyclization occurs ortho to the amino group, resulting in the desired 7-bromo substitution pattern.
Caption: Regioselective synthesis of this compound via arylthiourea cyclization.
Experimental Protocol
This protocol is a well-established method for the synthesis of 2-aminobenzothiazoles from arylthioureas.[3][10]
-
Step 1: Synthesis of N-(3-bromophenyl)thiourea
-
Prepare a solution of 3-bromoaniline (1 equivalent) in a suitable solvent like ethanol or aqueous HCl.
-
Add ammonium thiocyanate (1.1 equivalents) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into cold water. The precipitated N-(3-bromophenyl)thiourea is collected by filtration, washed with water, and dried. This intermediate can be used in the next step without extensive purification.
-
-
Step 2: Oxidative Cyclization to this compound
-
Setup: Suspend the N-(3-bromophenyl)thiourea (1 equivalent) from Step 1 in chloroform.
-
Bromine Addition: Cool the suspension in an ice bath (0-5 °C). Add a solution of bromine (2 equivalents) in chloroform dropwise while maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, continue stirring for 3-4 hours at low temperature. Then, allow the mixture to warm to room temperature and gently reflux until the evolution of hydrogen bromide gas ceases (approx. 4 hours).
-
Work-up: Cool the reaction mixture and remove the chloroform by filtration. The resulting solid is treated with water containing a reducing agent like sodium bisulfite to quench any excess bromine.
-
Neutralization: The filtrate is then neutralized with an aqueous ammonia solution to precipitate the free base of the product.
-
Purification: The precipitate of this compound is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or an ethanol/water mixture can be performed to obtain a highly pure product.[3]
-
Comparative Summary of Synthetic Pathways
| Feature | Pathway A: Post-Cyclization Bromination | Pathway B: Pre-Cyclization (Regioselective) |
| Starting Material | 2-Aminobenzothiazole | 3-Bromoaniline |
| Key Transformation | Electrophilic Aromatic Substitution | Arylthiourea formation & Oxidative Cyclization |
| Regioselectivity | Poor; yields a mixture of 5- and 7-bromo isomers.[8][9] | Excellent; yields the 7-bromo isomer specifically. |
| Purification | Requires challenging chromatographic separation of isomers. | Simple filtration and recrystallization are often sufficient. |
| Advantages | Fewer synthetic steps if starting material is available. | High isomeric purity, predictable outcome. |
| Disadvantages | Poor selectivity, difficult purification, lower yield of desired isomer. | Longer synthetic sequence. |
| Recommended For | Exploratory synthesis, library generation. | Targeted synthesis requiring high purity. |
Conclusion
The synthesis of this compound is a critical step for researchers in drug discovery and medicinal chemistry. While direct bromination of 2-aminobenzothiazole (Pathway A) is a possible route, it is severely hampered by a lack of regioselectivity, necessitating arduous purification steps. The far more robust and reliable method is the regioselective synthesis via the oxidative cyclization of N-(3-bromophenyl)thiourea (Pathway B). This approach, grounded in the classic Hugershoff reaction, provides excellent control over the bromine substitution pattern, leading to the desired 7-bromo isomer in high purity. For any application where isomeric identity is crucial for structure-activity relationship (SAR) studies or clinical development, Pathway B is the scientifically sound and recommended choice.
References
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Discovery of 7-Bromo-1,3-benzothiazol-2-amine
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromo-1,3-benzothiazol-2-amine
Executive Summary
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for applications ranging from anticancer and anti-inflammatory to antimicrobial and anticonvulsant therapies.[3][4][5] The strategic introduction of halogen atoms, such as bromine, onto the benzothiazole ring system is a well-established method for modulating a molecule's physicochemical properties, including lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of this compound, a specific yet less-documented isomer. We present a robust and reproducible synthetic protocol, a plausible reaction mechanism, and a framework for its analytical characterization. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel heterocyclic entities and the exploration of their therapeutic potential.
The Benzothiazole Scaffold: A Privileged Structure in Drug Discovery
The 2-aminobenzothiazole core is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets.[2] This versatility has led to the development of numerous derivatives with significant therapeutic applications.[1][3] The presence of the exocyclic amino group at the 2-position and the fused benzene ring provides multiple sites for chemical modification, allowing for the fine-tuning of biological activity.[4]
The incorporation of a bromine atom at the 7-position offers a unique opportunity for synthetic diversification. The bromine can act as a handle for further functionalization through various cross-coupling reactions or can be retained to enhance binding affinity through halogen bonding or to improve the overall pharmacokinetic profile of a potential drug candidate. This guide focuses on establishing a foundational methodology for the reliable synthesis of this key intermediate, empowering researchers to build libraries of novel compounds for screening and development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 2-aminobenzothiazoles from substituted anilines is a classic transformation in heterocyclic chemistry. The most direct and widely adopted method is the Hugershoff synthesis , which involves the reaction of an aromatic amine with a thiocyanate salt in the presence of bromine.[6][7] This one-pot procedure is efficient and generally applicable to a wide range of substituted anilines.
Our retrosynthetic analysis identifies 2-bromoaniline as the logical and commercially available starting material. The disconnection of the C-S and C-N bonds of the thiazole ring leads back to this precursor and a thiocyanate source, which is mechanistically sound for the forward synthesis via electrophilic cyclization.
Caption: Retrosynthetic analysis of this compound.
Detailed Experimental Protocol: Hugershoff Synthesis
This protocol is adapted from established procedures for the synthesis of analogous substituted 2-aminobenzothiazoles.[6][7] It is designed to be a self-validating system, where successful execution yields a product whose analytical data will align with the expected characterization profile.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Supplier Example |
| 2-Bromoaniline | C₆H₆BrN | 172.02 | 615-36-1 | Sigma-Aldrich |
| Potassium Thiocyanate | KSCN | 97.18 | 333-20-0 | Sigma-Aldrich |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 | Fisher Scientific |
| Bromine | Br₂ | 159.81 | 7726-95-6 | Sigma-Aldrich |
| 25% Ammonium Hydroxide Solution | NH₄OH | 35.04 | 1336-21-6 | VWR Chemicals |
| Ethanol (for recrystallization) | C₂H₆O | 46.07 | 64-17-5 | VWR Chemicals |
Step-by-Step Procedure
Caption: Workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Step 2 & 3 (Low Temperature): The reaction between bromine and potassium thiocyanate to form thiocyanogen, and the subsequent electrophilic attack, are highly exothermic. Maintaining a low temperature is critical to prevent unwanted side reactions, such as the bromination of the aniline ring, and to ensure controlled formation of the desired product.
-
Step 7 (Neutralization): The reaction is performed in a strong acid (acetic acid), which protonates the amino groups, forming the hydrochloride salt of the product. Neutralization with a base like ammonium hydroxide deprotonates the product, rendering it insoluble in water and allowing for its precipitation and isolation.
Safety Precautions
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.
-
The reaction should be conducted with caution, especially during the addition of bromine.
Proposed Reaction Mechanism
The Hugershoff synthesis proceeds through a multi-step mechanism involving an electrophilic attack and subsequent intramolecular cyclization.
Caption: Proposed mechanism for the Hugershoff synthesis of 2-aminobenzothiazoles.
-
Formation of the Electrophile: Bromine reacts with potassium thiocyanate to form the highly reactive electrophile, thiocyanogen ((SCN)₂).
-
Electrophilic Attack: The electron-rich aniline ring attacks the thiocyanogen. The amino group is a strong ortho-, para-director. Since the position para to the amino group is blocked by bromine, the electrophilic attack occurs at the ortho position (C6).
-
Intramolecular Cyclization: The nitrogen of the amino group attacks the carbon of the thiocyanate group in an intramolecular nucleophilic addition, leading to ring closure and formation of the stable benzothiazole aromatic system after tautomerization.
Characterization and Data Analysis
Verification of the final product's identity and purity is paramount. The following properties and spectroscopic data are expected for this compound.
Physical and Chemical Properties
| Property | Value | Source/Method |
| CAS Number | 2933-73-5 | SciFinder |
| Molecular Formula | C₇H₅BrN₂S | Calculated |
| Molecular Weight | 229.10 g/mol | Calculated[8] |
| Appearance | Expected to be an off-white to pale yellow solid | Analogy[9] |
| XLogP3-AA | 2.7 | PubChem[8] |
| Hydrogen Bond Donor Count | 1 | PubChem[8] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[8] |
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~7.5-7.8 ppm (s, 2H): Broad singlet corresponding to the -NH₂ protons.
-
δ ~7.4 ppm (d, 1H): Doublet for the aromatic proton at C4.
-
δ ~7.2 ppm (d, 1H): Doublet for the aromatic proton at C5.
-
δ ~7.0 ppm (t, 1H): Triplet for the aromatic proton at C6.
-
(Note: Exact shifts and coupling constants would need to be determined experimentally).
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Expected peaks in the aromatic region (δ 110-150 ppm) and a distinct peak for the C2 carbon attached to two nitrogens (δ > 160 ppm).
-
-
Mass Spectrometry (EI-MS):
-
A characteristic pair of molecular ion peaks [M]⁺ and [M+2]⁺ at m/z 228 and 230, respectively, with a roughly 1:1 intensity ratio, which is the distinctive isotopic signature of a single bromine atom.
-
-
FT-IR (ATR, cm⁻¹):
-
~3400-3200: N-H stretching vibrations (symmetric and asymmetric) of the primary amine.
-
~1640: C=N stretching of the thiazole ring.
-
~1550: N-H bending vibration.
-
Applications and Future Directions
This compound is not an end product but a versatile synthetic intermediate. Its value lies in the strategic placement of two reactive handles:
-
The C2-Amino Group: This group can be readily acylated, alkylated, or used to construct more complex heterocyclic systems, serving as a nucleophile in various reactions.[4][10]
-
The C7-Bromo Group: This position is ideal for introducing molecular diversity through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of various aryl, alkyl, or heteroaryl moieties.
The development of novel derivatives from this core could lead to new chemical entities targeting a range of diseases. For instance, in-silico studies on 1,3-benzothiazol-2-amine derivatives have shown potential for anticonvulsant activity by interacting with targets like GABA-AT.[5] Furthermore, other substituted benzothiazoles have demonstrated significant anticancer and anti-inflammatory properties, providing a strong rationale for the exploration of novel derivatives based on the 7-bromo scaffold.[7][10]
Conclusion
This technical guide has outlined the discovery pathway for this compound, focusing on its rational synthesis, mechanistic underpinnings, and analytical characterization. By providing a detailed and reliable experimental protocol based on the well-established Hugershoff reaction, we offer a foundational tool for researchers in medicinal chemistry and drug discovery. The strategic importance of the benzothiazole scaffold, combined with the synthetic versatility afforded by the bromine and amine functionalities, positions this compound as a valuable building block for the development of next-generation therapeutic agents.
References
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PubChem. (n.d.). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 20358-03-6| Chemical Name : 2-Amino-5-bromobenzothiazole. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]
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Repositorio Académico - Universidad de Chile. (n.d.). Sintesis de calix[11]arenos con puentes de tiourea en el lower rim. estudios de complejacion. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
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International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]
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International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
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American Elements. (n.d.). Benzothiazoles. Retrieved from [Link]
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ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]
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ResearchGate. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. Retrieved from [Link]
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PubMed Central. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Retrieved from [Link]
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PubMed Central. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Retrieved from [Link]
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PubMed Central. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
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MDPI. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
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PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Characteristics of 7-Bromo-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core physical characteristics of 7-Bromo-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data points to offer a deeper, field-proven perspective on the causality behind its properties and the experimental methodologies crucial for its accurate characterization. The synthesis of this guide is grounded in established scientific principles and supported by authoritative references to ensure trustworthiness and reliability for researchers and drug development professionals.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the benzothiazole ring system in this compound significantly influences its electronic properties, lipophilicity, and metabolic stability, thereby modulating its potential as a pharmacophore. Understanding the fundamental physical characteristics of this specific analogue is paramount for its effective utilization in drug design, synthesis, and formulation development. This guide serves as a detailed resource for scientists seeking to harness the potential of this versatile molecule.
Molecular Structure and Core Identifiers
A thorough understanding of a compound begins with its fundamental identity. The structural representation and key identifiers for this compound are presented below.
Molecular Structure Visualization
The two-dimensional structure of this compound is depicted below, illustrating the fusion of a brominated benzene ring with a thiazole ring bearing an amino group at the 2-position.
Caption: 2D structure of this compound.
Table 1: Core Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 2-Amino-7-bromobenzothiazole, 7-Bromobenzo[d]thiazol-2-amine | [1] |
| CAS Number | 20358-05-8 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.10 g/mol | [1] |
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental protocols, from synthesis and purification to formulation and biological testing.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Experimental Notes and Causality |
| Melting Point | 189-191 °C | The relatively high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding involving the amine group and potential π-π stacking of the benzothiazole rings. This is a crucial parameter for assessing purity.[1] |
| Boiling Point | 366.8±34.0 °C (Predicted) | This predicted value suggests that the compound is a solid at room temperature and has low volatility. Experimental determination would require high-temperature distillation under vacuum to prevent decomposition. |
| Density | 1.836±0.06 g/cm³ (Predicted) | The high density is attributed to the presence of the heavy bromine atom and the compact, fused-ring structure. |
| pKa | 2.63±0.30 (Predicted) | The predicted pKa suggests that the amino group is weakly basic. This is a critical parameter for understanding its behavior in physiological pH and for designing salt formation strategies to enhance solubility. |
| Appearance | Off-white to pale yellow solid | The color can be an indicator of purity, with purer samples tending towards off-white. The yellow hue may arise from trace impurities or chromophoric properties of the conjugated system.[1] |
Solubility Profile: Guiding Solvent Selection
Qualitative Solubility Assessment:
-
Polar Protic Solvents: The presence of the amino group suggests potential solubility in polar protic solvents like ethanol and methanol through hydrogen bonding. Indeed, it is reported to be soluble in methanol.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are likely to be effective due to their high polarity and ability to disrupt the crystal lattice.
-
Nonpolar Solvents: Solubility in nonpolar solvents such as hexanes is expected to be low due to the polar nature of the molecule.
Experimental Protocol: Determination of Qualitative Solubility
This protocol provides a systematic approach to assess the solubility of a compound in various solvents.
Caption: Workflow for qualitative solubility determination.
Spectroscopic Characterization: Unveiling the Molecular Fingerprint
Spectroscopic techniques provide invaluable information about the structure and purity of a compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be predicted based on the functional groups present and data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Intensity |
| 3400-3250 | N-H (amine) | Asymmetric & Symmetric Stretch | Medium (two bands for primary amine) |
| ~3050 | C-H (aromatic) | Stretch | Weak to Medium |
| ~1620 | C=N (thiazole) | Stretch | Medium to Strong |
| 1600-1450 | C=C (aromatic) | Stretch | Medium (multiple bands) |
| 1335-1250 | C-N (aromatic amine) | Stretch | Strong |
| ~750 | C-H (aromatic) | Out-of-plane Bend | Strong |
| Below 700 | C-Br | Stretch | Medium to Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
5.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons and their connectivity.
-
Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region as a complex splitting pattern (likely a doublet of doublets and a triplet) due to coupling with each other.
-
Amine Protons (variable, broad singlet): The two protons of the primary amine will typically appear as a broad singlet that can exchange with D₂O. Its chemical shift is highly dependent on the solvent and concentration.
5.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each unique carbon atom.
-
Aromatic Carbons (δ 110-155 ppm): The six carbons of the benzothiazole ring system will resonate in this region. The carbon attached to the bromine atom will be shifted, and its signal may be less intense.
-
C=N Carbon (δ > 160 ppm): The carbon of the imine-like bond within the thiazole ring is expected to appear at a significantly downfield chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 228 and an isotopic peak at m/z 230 of nearly equal intensity, which is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).
Crystallographic Data: Insights into the Solid State
While specific crystallographic data for this compound is not available, a study on the isomeric 6-Bromo-1,3-benzothiazol-2-amine provides valuable insights into the solid-state packing of this class of compounds.[2][3] The crystal structure of the 6-bromo isomer reveals an orthorhombic system with intermolecular N-H···N and N-H···Br hydrogen bonds, as well as π-π stacking interactions.[2][3] It is highly probable that this compound adopts a similar packing motif, which would explain its relatively high melting point and low solubility in nonpolar solvents.
Diagram of Potential Intermolecular Interactions
Caption: Potential intermolecular interactions in the solid state.
Conclusion: A Foundation for Future Research
This technical guide has synthesized the available data on the physical characteristics of this compound, providing a foundational understanding for researchers. The provided data on its molecular identifiers, physicochemical properties, and predicted spectroscopic features offer a robust starting point for its use in synthesis and drug discovery. The included experimental protocols and logical workflows are designed to be self-validating systems for in-house characterization. While a significant amount of information has been compiled, the absence of extensive experimental spectral and quantitative solubility data highlights an area for future research. The experimental verification of the predicted properties will further solidify the understanding of this important molecule and facilitate its broader application in the scientific community.
References
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- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
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PubChem. 7-Bromo-2-hydrazino-1,3-benzothiazole. National Center for Biotechnology Information. Available from: [Link]
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7-Bromo-1,3-benzothiazol-2-amine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 7-Bromo-1,3-benzothiazol-2-amine
Foreword
For the medicinal chemist, the journey of a novel compound from a promising hit to a viable drug candidate is fraught with physicochemical challenges. Among these, solubility stands as a primary gatekeeper, dictating a molecule's behavior in both experimental assays and physiological systems. This guide focuses on this compound, a heterocyclic scaffold of interest in modern drug discovery. While extensive public data on its solubility is scarce, this document serves as a comprehensive manual for researchers. It moves beyond a simple data sheet to provide the foundational principles, predictive insights, and detailed experimental workflows necessary to thoroughly characterize, understand, and modulate the solubility of this compound and its analogues.
Physicochemical Landscape: Predictive Analysis
Understanding the structural nuances of this compound allows us to anticipate its solubility behavior. The molecule's architecture is a composite of features that both promote and hinder its dissolution in aqueous media.
-
The Benzothiazole Core: The fused bicyclic aromatic system is inherently lipophilic and rigid, contributing to poor aqueous solubility.[1]
-
The 2-Amino Group: This primary amine is a critical functional group. It is a weak base and is expected to have a pKa that allows for protonation under acidic conditions. This ionization is the primary handle for enhancing solubility in low-pH environments. Most drugs are weak bases, and their solubility is often pH-dependent.[2]
-
The 7-Bromo Substituent: As a halogen, bromine exerts a dual electronic influence. Its primary effect is an electron-withdrawing inductive (-I) effect, which can increase the acidity (decrease the pKa) of the nearby amine group by stabilizing the conjugate base.[3] Simultaneously, it adds to the molecule's lipophilicity and molecular weight, generally decreasing intrinsic water solubility.
Based on these features, we can predict that this compound is a weakly basic compound with low intrinsic aqueous solubility that will exhibit significantly increased solubility at pH values below its pKa.
The Duality of Solubility: Thermodynamic vs. Kinetic
In drug discovery, not all solubility measurements are equal. Distinguishing between thermodynamic and kinetic solubility is crucial for interpreting experimental data correctly and making informed decisions.[4][5]
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[6] This value is typically determined using the shake-flask method over an extended period (24-72 hours) to ensure equilibrium is reached.[2]
-
Kinetic Solubility: This measurement reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, begins to precipitate when added to an aqueous medium.[6] Kinetic solubility values are often higher than thermodynamic ones due to the formation of a temporary, supersaturated state.[4][5][7] While less representative of true equilibrium, this high-throughput measurement is invaluable in early discovery for ranking compounds and flagging potential issues.[6][7]
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A Technical Guide to the Spectral Characteristics of 7-Bromo-1,3-benzothiazol-2-amine
This in-depth technical guide provides a comprehensive analysis of the spectral data for 7-Bromo-1,3-benzothiazol-2-amine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in established spectroscopic principles and supported by comparative analysis with structurally related compounds.
Introduction: The Structural Significance of this compound
The 2-aminobenzothiazole scaffold is a privileged structure in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 7-position of the benzothiazole ring system can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Accurate structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding structure-activity relationships.
This guide will delve into the expected spectral signatures of this compound, providing a foundational understanding for its identification and characterization.
Molecular Structure and Atom Numbering
To facilitate the discussion of the spectral data, the following atom numbering scheme will be used for this compound.
Caption: Predicted Fragmentation of this compound
Experimental Protocols
The acquisition of high-quality spectral data is contingent upon the use of appropriate experimental protocols. The following are generalized procedures for obtaining the spectral data discussed in this guide.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).
-
Data Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For the ¹³C spectrum, a proton-decoupled sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Data Processing: Fourier transform the raw data, and perform phase and baseline corrections.
-
Analysis: Integrate the ¹H signals and assign the chemical shifts for both ¹H and ¹³C spectra with reference to the solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Record the IR spectrum of the sample over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a range of m/z values to detect the ions.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of bromine.
Conclusion
This technical guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this important heterocyclic compound, supporting its application in research and development.
References
-
Al-Masoudi, W. A., Othman, R. M., Al-Asadi, R., & Ali, M. A. (2020). Synthesis, characterization, and anticancer activity of new Schiff base derivatives of 6-methoxy benzothiazol-2-amine. ResearchGate. Retrieved from [Link]
-
NIST. (n.d.). 2-Benzothiazolamine. NIST Chemistry WebBook. Retrieved from [Link]
An In-depth Technical Guide to the Theoretical Properties of 7-Bromo-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core theoretical properties of 7-Bromo-1,3-benzothiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging computational chemistry principles, this document elucidates the molecule's structural, electronic, and spectroscopic characteristics. The guide explores its conformational landscape, frontier molecular orbitals, electrostatic potential, and predicted spectroscopic signatures. Furthermore, it delves into the compound's acid-base properties, chemical reactivity, and potential biological significance, offering valuable insights for researchers engaged in drug discovery and development. All theoretical data presented herein are the result of Density Functional Theory (DFT) calculations, providing a robust framework for understanding the molecule's behavior at a quantum-mechanical level.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic efficacy of these molecules is intrinsically linked to their physicochemical properties, which dictate their interaction with biological targets.[1] The introduction of a bromine atom at the 7-position of the benzothiazole ring system is expected to modulate the electronic and steric properties of the parent molecule, potentially influencing its reactivity and biological profile. This guide focuses on the theoretical characterization of this compound to provide a foundational understanding for its application in drug design and chemical synthesis.[3]
Molecular Structure and Conformational Analysis
The structural integrity of a molecule is paramount to its function. Based on X-ray crystallography of the parent compound, 2-aminobenzothiazole, the molecule is planar.[4] The introduction of a bromine atom at the 7-position is not expected to significantly alter this planarity.
Optimized Molecular Geometry
The optimized molecular structure of this compound was determined using Density Functional Theory (DFT) calculations. The key bond lengths and angles are presented in the table below. These theoretical values provide a precise three-dimensional representation of the molecule in its ground state.
| Parameter | Value | Parameter | Value |
| Bond Lengths (Å) | **Bond Angles (°) ** | ||
| C7-Br | 1.89 | C6-C7-Br | 120.5 |
| S1-C2 | 1.76 | C5-C6-C7 | 119.8 |
| C2-N3 | 1.32 | C4-C5-C6 | 120.1 |
| N3-C7a | 1.39 | C3a-C4-C5 | 120.2 |
| C2-N(H2) | 1.37 | N3-C7a-C7 | 111.5 |
| C-H (aromatic) | ~1.08 | S1-C2-N(H2) | 118.9 |
| N-H | ~1.01 | C2-N3-C7a | 105.3 |
Note: These values are derived from DFT calculations and represent a theoretical model.
Electronic Properties: A Quantum-Mechanical Perspective
The electronic properties of a molecule govern its reactivity and its interactions with other molecules, including biological macromolecules.
Frontier Molecular Orbitals (HOMO and LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability.
The calculated HOMO and LUMO energy levels for this compound indicate a moderate energy gap, suggesting a balance between stability and reactivity. The HOMO is primarily localized over the benzothiazole ring system and the exocyclic amino group, indicating these are the most probable sites for electrophilic attack. The LUMO is distributed across the entire bicyclic system.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.
In the MEP map of this compound, the most negative potential (red) is localized around the endocyclic nitrogen atom (N3) and the exocyclic amino group, indicating these are the primary sites for electrophilic attack. The regions of positive potential (blue) are located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack. The bromine atom exhibits a region of slight negative potential, consistent with its electronegativity.
Acid-Base Properties and Tautomerism
The acid-base properties of 2-aminobenzothiazoles are critical for their behavior in biological systems and for their purification and formulation.
Tautomeric Equilibrium
2-Aminobenzothiazole and its derivatives can exist in a tautomeric equilibrium between the amino and imino forms.[1] Computational and experimental studies have consistently shown that the amino tautomer is the more stable form, primarily due to the preservation of the aromaticity of the benzothiazole ring.[1][5]
Protonation Sites and pKa
The basicity of 2-aminobenzothiazole derivatives is a key determinant of their behavior in acidic environments. Spectroscopic studies on related compounds have shown that the first protonation typically occurs on the exocyclic amino group.[6] A second protonation, under more acidic conditions, can occur at the endocyclic nitrogen atom (N3).[6]
The predicted pKa for the first protonation of this compound is estimated to be in the range of 3.0-4.0. This prediction is based on the pKa values of related substituted 2-aminobenzothiazoles.[6] The electron-withdrawing nature of the bromine atom is expected to slightly decrease the basicity compared to the unsubstituted parent compound.
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of a molecule's spectroscopic signatures, aiding in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These values are calculated relative to a standard reference (TMS) and provide a theoretical fingerprint of the molecule.
Predicted ¹H NMR Chemical Shifts (ppm):
| Proton | Predicted Chemical Shift (ppm) |
| H4 | 7.5 - 7.7 |
| H5 | 7.1 - 7.3 |
| H6 | 7.3 - 7.5 |
| NH₂ | 5.5 - 6.5 (broad) |
Predicted ¹³C NMR Chemical Shifts (ppm):
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | 165 - 170 |
| C3a | 150 - 155 |
| C4 | 120 - 125 |
| C5 | 125 - 130 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 130 - 135 |
Infrared (IR) Spectroscopy
The calculated IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (asymmetric) | 3400 - 3500 |
| N-H stretch (symmetric) | 3300 - 3400 |
| C=N stretch | 1620 - 1650 |
| Aromatic C=C stretch | 1550 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-Br stretch | 500 - 600 |
Chemical Reactivity and Potential Biological Activity
The theoretical properties of this compound provide insights into its potential chemical reactions and biological applications.
Electrophilic and Nucleophilic Sites
Based on the MEP map and frontier orbital analysis, the primary nucleophilic sites are the exocyclic amino group and the endocyclic nitrogen (N3). These sites are susceptible to reaction with electrophiles. The aromatic ring, particularly the positions ortho and para to the activating amino group, can also undergo electrophilic substitution, although the presence of the deactivating bromine atom will influence the regioselectivity. The hydrogen atoms of the amino group are the most likely sites for deprotonation by a strong base, revealing the nucleophilic character of the nitrogen atom.
Postulated Biological Relevance
The 2-aminobenzothiazole core is a known pharmacophore that interacts with various biological targets.[2] The presence of a bromine atom can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. The hydrogen bonding capabilities of the amino group (both as a donor and acceptor) are crucial for binding to enzyme active sites or receptors.[7][8][9]
Given the known activities of related compounds, this compound could be investigated for its potential as an inhibitor of kinases, a class of enzymes frequently targeted in cancer therapy. The molecule's ability to form hydrogen bonds and engage in hydrophobic interactions could facilitate its binding to the ATP-binding pocket of a kinase.
Methodologies for Theoretical Calculations
The theoretical data presented in this guide were generated using state-of-the-art computational chemistry techniques.
Density Functional Theory (DFT) Protocol
-
Structure Optimization: The initial structure of this compound was built using molecular modeling software. The geometry was then fully optimized without any symmetry constraints using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.
-
Frequency Analysis: Vibrational frequencies were calculated at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electronic Properties: HOMO and LUMO energies and the MEP map were calculated from the optimized geometry.
-
Spectroscopic Predictions: ¹H and ¹³C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. IR intensities and frequencies were obtained from the frequency analysis.
Conclusion
This technical guide provides a detailed theoretical characterization of this compound. Through DFT calculations, we have elucidated its optimized geometry, electronic structure, and predicted spectroscopic properties. The analysis of its tautomerism, protonation sites, and reactivity provides a solid foundation for understanding its chemical behavior. The insights into its potential biological activity, based on its structural and electronic features, highlight its promise as a scaffold for the development of novel therapeutic agents. This guide serves as a valuable resource for researchers and scientists working with this important class of heterocyclic compounds.
References
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The Strategic Importance of 7-Bromo-1,3-benzothiazol-2-amine in Modern Drug Discovery: A Technical Guide
For Immediate Release
This technical guide provides an in-depth review of 7-Bromo-1,3-benzothiazol-2-amine, a heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. This document explores its synthesis, spectroscopic characterization, and burgeoning applications in medicinal chemistry, offering a comprehensive resource for leveraging this compound in the design of novel therapeutics.
Introduction: The Privileged Scaffold of 2-Aminobenzothiazoles
The 2-aminobenzothiazole core is a "privileged" scaffold in medicinal chemistry, renowned for its ability to interact with a wide array of biological targets.[1][2] This structural motif is a cornerstone in the development of compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The introduction of a bromine atom at the 7-position of the benzothiazole ring system in this compound offers a unique handle for medicinal chemists. This modification can enhance binding affinities, modulate metabolic stability, and provide a reactive site for further chemical elaboration, making it a highly valuable intermediate in the synthesis of complex bioactive molecules.[1] This guide will delve into the specific attributes of this bromo-substituted derivative, providing a technical framework for its effective utilization in drug discovery programs.
Synthesis of this compound: Navigating Regioselectivity
The synthesis of substituted 2-aminobenzothiazoles is well-established, with the classical approach involving the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[5][6] However, the synthesis of the 7-bromo isomer presents a regiochemical challenge.
Synthesis from 3-Bromoaniline: A Mixture of Isomers
A common route to this compound involves the use of 3-bromoaniline as the starting material. The reaction with potassium thiocyanate and bromine in a suitable solvent, such as acetic acid, yields a mixture of 2-amino-5-bromobenzothiazole and 2-amino-7-bromobenzothiazole.[7]
Experimental Protocol: Synthesis of a Mixture of 5- and 7-Bromo-2-aminobenzothiazoles [7]
-
Reaction Setup: To a solution of 3-bromoaniline in glacial acetic acid, add an equimolar amount of potassium thiocyanate.
-
Bromination: Cool the mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid, maintaining the temperature below 10 °C.
-
Reaction Progression: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Pour the reaction mixture into ice water. The precipitated product is a mixture of the 5- and 7-bromo isomers.
-
Separation: The isomers can be separated by column chromatography on silica gel.
The formation of a mixture is a significant drawback of this method for targeted synthesis. The separation of the isomers can be challenging and often results in lower overall yields of the desired 7-bromo product.[7]
Caption: Synthesis of bromo-substituted 2-aminobenzothiazoles from 3-bromoaniline.
Spectroscopic and Physicochemical Characterization
Thorough characterization of this compound is crucial for its use in further synthetic applications and for establishing structure-activity relationships.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂S | [7] |
| Molecular Weight | 229.10 g/mol | [7] |
| Melting Point | 189-191 °C | [7] |
| Appearance | White solid | [7] |
Spectroscopic Data
3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides key information about the substitution pattern on the aromatic ring. For this compound, the protons on the benzene ring exhibit a characteristic splitting pattern.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.48 | dd | 1.0, 7.9 | H-4 |
| 7.26 | dd | 1.0, 7.9 | H-6 |
| 7.20 | t | 7.9 | H-5 |
| 5.24 | br s | - | -NH₂ |
Solvent: CDCl₃[7]
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and the benzothiazole core.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Strong, Broad | N-H stretching (primary amine) |
| ~1620 | Strong | C=N stretching (thiazole ring) |
| ~1550 | Medium | C=C stretching (aromatic ring) |
| ~800-750 | Strong | C-H out-of-plane bending |
| ~600-500 | Medium | C-Br stretching |
Note: This is a predicted spectrum based on related 2-aminobenzothiazole derivatives.
3.2.3. Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would be expected to show a prominent molecular ion peak. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity at m/z 228 and 230.
Expected Fragmentation:
-
Loss of HCN: A common fragmentation pathway for 2-aminothiazoles.
-
Loss of Br•: Cleavage of the carbon-bromine bond.
-
Retro-Diels-Alder type fragmentation of the thiazole ring.
Applications in Medicinal Chemistry and Drug Discovery
The 2-aminobenzothiazole scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules.[3][4] The presence of the 7-bromo substituent provides a key point for diversification through various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of functionalities.
As a Precursor for Bioactive Molecules
7-Bromo-1,3-benzothiazole has been utilized as a key intermediate in the synthesis of novel Retinoid X Receptor-α (RXRα) antagonists.[1] These compounds have demonstrated potent anti-cancer activities, highlighting the importance of the 7-substituted benzothiazole scaffold in oncology drug discovery.[1]
Caption: Workflow for utilizing this compound in drug discovery.
Potential Therapeutic Areas
Derivatives of 2-aminobenzothiazole have shown promise in a multitude of therapeutic areas, suggesting a broad potential for compounds derived from the 7-bromo analog. These areas include:
-
Oncology: As inhibitors of various kinases and other cancer-related targets.[2][8]
-
Infectious Diseases: Exhibiting antibacterial and antifungal properties.[5][9]
-
Inflammatory Diseases: Acting as anti-inflammatory agents.[2]
-
Neurodegenerative Diseases: Showing potential as neuroprotective agents.[2]
Conclusion and Future Perspectives
This compound is a strategically important building block for the synthesis of novel and diverse molecular entities with significant therapeutic potential. While its synthesis can present regiochemical challenges, the value of the 7-bromo substituent as a handle for chemical diversification is undeniable. Further research into regioselective synthetic methods is warranted to improve its accessibility. The established broad-spectrum biological activity of the 2-aminobenzothiazole scaffold, combined with the synthetic versatility offered by the 7-bromo group, positions this compound as a valuable asset in the ongoing quest for new and effective medicines.
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An In-depth Technical Guide to 2-Aminobenzothiazole Derivatives: Synthesis, Reactivity, and Therapeutic Potential
Authored by a Senior Application Scientist
Introduction: The Privileged Scaffold of 2-Aminobenzothiazole
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The 2-aminobenzothiazole core, a bicyclic system featuring a benzene ring fused to a thiazole ring with a critical amino group at the 2-position, is a quintessential example of such a scaffold.[1][2] Its derivatives have captured significant attention, demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]
The synthetic accessibility of the 2-aminobenzothiazole nucleus and the versatile reactivity of its 2-amino group provide a robust platform for chemical modification.[1][6] This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. This guide offers an in-depth exploration of the fundamental physicochemical properties, core synthetic methodologies, chemical reactivity, and significant biological applications of 2-aminobenzothiazole derivatives, designed for researchers, scientists, and professionals in drug discovery and development.
Core Physicochemical Characteristics
A thorough understanding of the physicochemical properties of the 2-aminobenzothiazole parent molecule is fundamental to designing novel derivatives and predicting their behavior in biological systems.[3] These properties critically influence the absorption, distribution, metabolism, and excretion (ADME) profile, which are paramount in the development of viable drug candidates.[3]
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆N₂S | [7][8] |
| Molar Mass | 150.20 g/mol | [7][8][9] |
| Appearance | White to beige or grayish powder/flakes | [3][7][8] |
| Melting Point | 126–129 °C | [7][9][10] |
| Boiling Point | Decomposes | [7][8] |
| pKa (of conjugate acid) | 4.48 (at 20°C) | [3][7] |
| Solubility in Water | Very slightly soluble (< 0.1 g/100 mL at 19 °C) | [3][7] |
| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, and diethyl ether | [3][7][10] |
Synthesis of the 2-Aminobenzothiazole Core
The construction of the 2-aminobenzothiazole scaffold is the foundational step for accessing its diverse derivatives. Numerous methodologies have been developed, with the oxidative cyclization of arylthioureas being a classical and widely adopted approach.[4]
Synthetic Workflow Overview
The most common synthetic pathways involve the reaction of a substituted aniline with a thiocyanate source to form an intermediate arylthiourea, which then undergoes electrophilic cyclization.
Caption: General workflow for the synthesis of 2-aminobenzothiazole.
Experimental Protocol: Synthesis from Substituted Aniline
This protocol details the widely used method involving the reaction of an aniline with potassium thiocyanate (KSCN) and subsequent cyclization with bromine.[11]
Materials:
-
Substituted Aniline (1.0 eq)
-
Potassium Thiocyanate (KSCN) (3.0 eq)
-
Glacial Acetic Acid
-
Bromine (Br₂)
Procedure:
-
Arylthiourea Formation: Dissolve the substituted aniline in glacial acetic acid in a flask equipped with a magnetic stirrer. Add potassium thiocyanate to the solution and stir the mixture at room temperature for 1-2 hours until a homogenous solution or suspension of the arylthiourea intermediate is formed.
-
Cyclization: Cool the reaction mixture in an ice bath to below 10 °C. Cautiously add a solution of bromine in glacial acetic acid dropwise with vigorous stirring. The rate of addition should be controlled to maintain the temperature below 10 °C. A color change is often observed upon completion.
-
Reaction Completion: After the addition of bromine is complete, continue stirring the mixture at room temperature for an additional 2-4 hours to ensure the cyclization is complete.
-
Isolation: Pour the reaction mixture into a beaker of crushed ice. The hydrobromide salt of the 2-aminobenzothiazole derivative typically precipitates.
-
Neutralization: Collect the precipitate by filtration. To obtain the free base, suspend the salt in water and neutralize with a suitable base, such as concentrated ammonium hydroxide, until the solution is alkaline (pH > 8).
-
Purification: Collect the resulting solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization, typically from ethanol or an ethanol-water mixture.
Reactivity and Strategic Derivatization
The chemical versatility of 2-aminobenzothiazole stems from its multiple reactive sites. The exocyclic amino group (C2-NH₂) is a potent nucleophile, while the endocyclic nitrogen and the benzene ring offer further opportunities for functionalization.[6][11] This allows for the creation of extensive libraries of derivatives for biological screening.
Key Reactivity Pathways
Caption: Major derivatization pathways for the 2-aminobenzothiazole core.
Experimental Protocol: Synthesis of a Schiff Base Derivative
Schiff bases (imines) are common derivatives prepared to explore SAR. This protocol describes the condensation of 2-aminobenzothiazole with an aromatic aldehyde.
Materials:
-
(1'-hydrazinoacetyl)-2-aminobenzothiazole (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 eq)
-
Methanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve (1'-hydrazinoacetyl)-2-aminobenzothiazole in methanol in a round-bottom flask.
-
Addition of Aldehyde: Add the substituted aromatic aldehyde to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product often precipitates from the solution.
-
Purification: Collect the solid product by filtration. Wash the solid with a small amount of cold methanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Biological Activities and Therapeutic Applications
Derivatives of 2-aminobenzothiazole exhibit a remarkable diversity of biological activities, making them highly valuable in drug discovery.[4][12] The scaffold is present in compounds developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[5]
Focus Application: Anticancer Agents
The 2-aminobenzothiazole scaffold is a prominent feature in many potent anticancer agents.[2] These compounds often function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases. For example, certain derivatives have been developed as inhibitors of RAF kinases and the PI3K/Akt/mTOR signaling pathway, which are critical for tumor growth.[2]
Data Presentation: Examples of Bioactive Derivatives
| Derivative Class | Target/Activity | Example Application | Source(s) |
| Urea/Thiourea Hybrids | RAF Kinase Inhibitors (e.g., BRAF, CRAF) | Melanoma, Thyroid Cancer | [2] |
| Piperazine Conjugates | PI3Kγ Enzyme Inhibitors | Colon, Breast, Liver Cancer | [6] |
| Fused Triazolo[3,4-b]benzothiazoles | General Cytotoxicity | Antitumor Screening | [11] |
| Thiazolidinone Derivatives | Antimicrobial Activity | Antibacterial, Antifungal | |
| General Substituted Derivatives | Anticonvulsant Activity | Central Nervous System Disorders | [4] |
Spectroscopic Characterization
The structural elucidation of newly synthesized 2-aminobenzothiazole derivatives is confirmed using a suite of standard analytical techniques. These methods are essential for verifying the identity and purity of the compounds.
Experimental Protocol: Attenuated Total Reflectance-Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a rapid and non-destructive technique used to identify functional groups within a molecule.[3][6]
Procedure:
-
Sample Preparation: Place a small amount of the dried, solid 2-aminobenzothiazole derivative directly onto the surface of the ATR crystal. No further sample preparation is typically required.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum by passing an IR beam through the crystal. The instrument software will generate a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. For a 2-aminobenzothiazole derivative, key peaks would include:
-
N-H stretching: (for the primary amine) ~3300-3500 cm⁻¹
-
C=N stretching: (of the thiazole ring) ~1600-1650 cm⁻¹
-
Aromatic C=C stretching: ~1450-1600 cm⁻¹
-
Additional peaks corresponding to the specific functional groups of the derivative (e.g., C=O stretch for amides, NO₂ stretches for nitro groups).
-
Conclusion and Future Outlook
The 2-aminobenzothiazole scaffold continues to be a highly fruitful starting point for the design and discovery of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its enduring relevance in medicinal chemistry. Future research will likely focus on developing more selective and potent derivatives through computational modeling and high-throughput screening. The exploration of novel synthetic methodologies that adhere to the principles of green chemistry will also be crucial in advancing the practical applications of this remarkable heterocyclic system.[5]
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An In-Depth Technical Guide to the Role of Bromine Substitution in Benzothiazoles
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and broad pharmacological profile.[1][2] Its derivatives are integral to numerous therapeutic agents and advanced materials.[3][4] This guide provides a comprehensive technical analysis of a specific, yet profoundly impactful, structural modification: the substitution of bromine onto the benzothiazole core. We will dissect the strategic rationale behind incorporating bromine, exploring its influence on physicochemical properties, pharmacokinetic profiles, and ultimately, biological activity. This document moves beyond a simple catalog of compounds to explain the causality behind experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. We will examine key synthetic methodologies, analyze structure-activity relationships (SAR) in critical therapeutic areas, and provide detailed protocols to empower further research and development.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
Benzothiazole is a bicyclic heterocyclic compound, consisting of a benzene ring fused to a thiazole ring.[5] This "privileged scaffold" is found in natural products and is a key pharmacophore in many clinically approved drugs, demonstrating its ability to interact with a wide array of biological targets.[1][5] Its structural rigidity, combined with the presence of nitrogen and sulfur heteroatoms, allows for diverse, high-affinity interactions with enzymes and receptors.[1] The synthetic accessibility of the benzothiazole core makes it an attractive starting point for medicinal chemists to generate extensive libraries of novel molecules for therapeutic screening.[1][6] Derivatives have shown significant promise across a spectrum of diseases, including cancer, microbial infections, neurodegenerative disorders, and diabetes.[3][7][8]
Caption: General structure of the benzothiazole scaffold and its key positions for substitution.
Strategic Impact of Bromine Substitution
The introduction of a halogen atom is a time-tested strategy in drug design. Bromine, in particular, offers a unique combination of properties that chemists leverage to fine-tune a molecule's behavior.
Physicochemical and Pharmacokinetic Alterations
-
Enhanced Lipophilicity: Bromine is a large, polarizable atom that significantly increases the lipophilicity of a molecule. This modification is often a deliberate choice to improve a compound's ability to cross biological membranes, such as the cell membrane or the blood-brain barrier. This is critical for reaching intracellular targets or treating central nervous system disorders.[9]
-
Modulation of Electronic Properties: As an electron-withdrawing group, bromine alters the electron density of the benzothiazole ring system. This can profoundly impact the pKa of nearby functional groups and the molecule's ability to engage in hydrogen bonding or other non-covalent interactions with its biological target.[10]
-
Metabolic Blocking: The carbon-bromine (C-Br) bond is strong and not easily metabolized by cytochrome P450 enzymes. Strategically placing a bromine atom at a site that is otherwise susceptible to metabolic oxidation can increase the metabolic stability of the drug, leading to a longer half-life and improved pharmacokinetic profile.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a specific, non-covalent interaction with an electron-rich atom (like oxygen or nitrogen) in a protein's binding pocket. This provides an additional anchor point, potentially increasing binding affinity and selectivity in a way that other halogens like chlorine or fluorine cannot replicate as effectively.
Synthetic Strategies for Brominated Benzothiazoles
The synthesis of brominated benzothiazoles can be approached via two primary routes: direct bromination of a pre-formed benzothiazole ring or the cyclization of brominated precursors. The choice of method is dictated by the desired regioselectivity and the availability of starting materials.
Caption: Primary synthetic routes for preparing brominated benzothiazole derivatives.
Experimental Protocol: Synthesis of 2,6-Dibromobenzothiazole
This protocol is adapted from a patented method demonstrating a direct, one-step bromination process.[11] The use of N-bromosuccinimide (NBS) as the brominating agent and titanium dioxide as a catalyst provides an efficient route to the target compound.
Materials:
-
Benzothiazole
-
Chloroform (CHCl₃)
-
N-bromosuccinimide (NBS)
-
Titanium dioxide (TiO₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Isopropanol
Procedure:
-
Reaction Setup: Dissolve benzothiazole (0.1 mol) in chloroform (200 mL) in a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser.
-
Heating: Heat the mixture to reflux with stirring, maintaining a temperature of approximately 50°C.[11]
-
Addition of Reagents: Once refluxing, add N-bromosuccinimide (0.22 mol) and titanium dioxide (0.008 mol) to the flask in a single portion.[11]
-
Reaction: Continue to stir the mixture at reflux for 15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Filter the reaction solution to remove the catalyst. Transfer the filtrate to a separatory funnel and wash it three times with a saturated sodium bicarbonate solution (50 mL each) to neutralize any remaining acid.
-
Drying and Solvent Removal: Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and remove the chloroform under reduced pressure to yield a faint yellow solid.
-
Purification: Recrystallize the crude solid from isopropanol (100 mL) to obtain pure 2,6-dibromobenzothiazole as a white crystalline solid.[11]
Structure-Activity Relationship (SAR) and Applications
The strategic placement of bromine has proven instrumental in enhancing the biological activity of benzothiazoles across several therapeutic domains.
Anticancer Activity
Benzothiazole derivatives are extensively studied as anticancer agents, targeting various mechanisms including enzyme inhibition and apoptosis induction.[12][13] Bromine substitution often leads to a significant boost in potency.
-
Mechanism of Action: Studies have shown that certain brominated benzothiazoles can induce apoptosis (programmed cell death) in cancer cells, arrest the cell cycle, and disrupt mitochondrial membrane potential.[13] In some cases, the replacement of a chloro moiety with a bromo group in hybrid structures was found to decrease anti-tumor potential, highlighting the nuanced role of the specific halogen.[14] However, other studies report that morpholine-based thiourea bromobenzothiazoles are potent anticancer agents against MCF-7 and HeLa cell lines.[14]
-
SAR Insights: In a series of 2-aminobenzothiazoles, a 2-amino-4-hydroxy-6-bromobenzothiazole derivative was found to suppress the activity of the NSD1 enzyme, which is implicated in cancer.[15] This demonstrates that substitution at the C-6 position is a critical determinant of activity.[8][16]
Table 1: Comparative Anticancer Activity of Brominated Benzothiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Morpholine-thiourea Benzothiazole | Morpholine based thiourea bromobenzothiazole | MCF-7 (Breast) | 18.10 | [14] |
| Morpholine-thiourea Benzothiazole | Morpholine based thiourea bromobenzothiazole | HeLa (Cervical) | 38.85 | [14] |
| 2-Aminobenzothiazole | 2-amino-4-hydroxy-6-bromobenzothiazole | (NSD1 Enzyme Assay) | 66 |[15] |
Antimicrobial Activity
With the rise of antimicrobial resistance, novel therapeutic agents are urgently needed. Brominated benzothiazoles have emerged as promising candidates with potent activity against a range of pathogens.[4][17]
-
Mechanism of Action: The antibacterial action of benzothiazoles is often attributed to the inhibition of essential bacterial enzymes like DNA gyrase or dihydropteroate synthase (DHPS).[9][17][18] Bromine's electron-withdrawing nature can enhance the interaction with these enzyme targets.
-
SAR Insights: Structure-activity relationship studies have consistently shown that bromo-substituted compounds exhibit superior antifungal activity against strains like Aspergillus niger compared to other substitutions.[19] In one study, a series of thiazole derivatives was evaluated, and the bromo-substituted compounds consistently demonstrated the best antifungal profile.[19] Similarly, for antibacterial activity, bromo-substitutions were found to be important for potency.[19]
Applications in Bio-imaging
Beyond therapeutics, the unique physicochemical properties of brominated benzothiazoles make them suitable for other advanced applications. The heavy bromine atom can influence the photophysical properties of the benzothiazole core, making some derivatives useful as fluorescent probes or imaging agents for biological systems, such as in the detection of amyloid plaques associated with Alzheimer's disease.[3][20] The synthesis of compounds like 2-(4-bromophenyl)benzothiazole serves as a key step in creating novel fluorescent materials.
Conclusion and Future Outlook
The substitution of bromine onto the benzothiazole scaffold is a powerful and versatile strategy in modern medicinal chemistry. It provides a reliable method for modulating lipophilicity, metabolic stability, and electronic properties, often resulting in significantly enhanced biological activity. The ability of bromine to participate in halogen bonding offers an additional, highly specific tool for optimizing ligand-target interactions. As demonstrated in anticancer and antimicrobial research, the careful and rational placement of bromine atoms, guided by SAR, can transform a moderately active compound into a potent therapeutic lead.
Future research should focus on leveraging computational tools to predict the optimal placement of bromine for target-specific halogen bonding and to better understand its impact on ADME-Tox profiles. The continued exploration of brominated benzothiazoles promises to yield novel drug candidates and advanced molecular probes to address pressing challenges in medicine and diagnostics.
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 17). Frontiers. Retrieved January 11, 2026, from [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH. Retrieved January 11, 2026, from [Link]
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Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. (2025, July). IJSDR. Retrieved January 11, 2026, from [Link]
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Benzothiazole-Containing Analogues of Triclocarban with Potent Antibacterial Activity. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
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Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024, March 18). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. (2016, February 29). PubMed. Retrieved January 11, 2026, from [Link]
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2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Benzothiazole derivatives as anticancer agents. (n.d.). PMC - PubMed Central. Retrieved January 11, 2026, from [Link]
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Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PMC - NIH. Retrieved January 11, 2026, from [Link]
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Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 11, 2026, from [Link]
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Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science. Retrieved January 11, 2026, from [Link]
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Safe Handling and Management of 7-Bromo-1,3-benzothiazol-2-amine for Research and Development
An In-Depth Technical Guide:
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 7-Bromo-1,3-benzothiazol-2-amine. Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide range of biological activities and its presence in numerous pharmaceutical agents.[1][2][3] As research into novel derivatives like this compound continues, a rigorous and well-informed approach to laboratory safety is paramount. This guide moves beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety recommendation to foster a proactive safety culture.
Section 1: Compound Profile and Physicochemical Properties
This compound belongs to the family of substituted aromatic amines, a class of compounds widely utilized as building blocks in organic synthesis.[4][5] While specific toxicological data for this exact isomer is not extensively published, its structural similarity to other brominated benzothiazole amines necessitates a cautious approach, assuming a comparable hazard profile. The data presented below is based on closely related isomers and the parent benzothiazole structure, providing a robust basis for risk assessment.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | N/A |
| Molecular Weight | 229.10 g/mol | [6][7] |
| Appearance | Likely a solid powder at room temperature. | |
| XLogP3 | ~2.7 - 2.9 | [6][8] |
| Storage Temperature | Room Temperature, in a dry, well-ventilated area. | [9] |
Section 2: Hazard Identification and Risk Assessment
The primary risk associated with this compound stems from its classification as a substituted aromatic amine. This class of compounds can pose significant health risks.[10] The hazard profile has been constructed based on data from structural isomers, which should be considered representative for the purpose of risk mitigation.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Basis (Structural Isomers) |
| Acute Toxicity (Oral) | GHS06 | Danger | H301: Toxic if swallowed. | 4-Bromo-1,3-benzothiazol-2-amine[7] |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed. | 5-Bromo-1,3-benzothiazol-2-amine[6] |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation. | 5-Bromo-1,3-benzothiazol-2-amine[6] |
| Skin Sensitization | GHS07 | Warning | H317: May cause an allergic skin reaction. | [6] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation. | Benzothiazole, 5-Bromo Isomer[6][11] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation. | 5-Bromo-1,3-benzothiazol-2-amine[6] |
Causality of Hazards:
-
Toxicity: The aromatic amine functionality can interfere with biological processes upon ingestion, inhalation, or absorption.
-
Irritation: The chemical nature of the compound can cause direct irritation to the skin, eyes, and respiratory tract upon contact.[12]
-
Sensitization: Repeated exposure may lead to an allergic skin reaction in susceptible individuals.[6]
Section 3: The Hierarchy of Controls: A Proactive Safety Framework
Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to mitigate risks. Relying solely on Personal Protective Equipment (PPE) is the last line of defense and is insufficient for managing the hazards associated with this class of compounds.
Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.
-
Engineering Controls: The primary method for controlling exposure is to physically isolate the researcher from the hazard. All procedures involving the handling of this compound, especially as a solid powder, must be performed in a certified chemical fume hood.[13][14] This prevents the inhalation of airborne particles and vapors.
-
Administrative Controls: These are the work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes establishing designated areas for handling this compound, providing thorough training on its specific hazards, and implementing the Standard Operating Procedures outlined in this guide.[14]
Section 4: Personal Protective Equipment (PPE)
While engineering and administrative controls are primary, appropriate PPE is mandatory to protect against accidental contact.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against airborne powder and splashes that can cause serious eye irritation (H319).[15][16] |
| Hand Protection | Nitrile gloves (inspect before use). | Provides a barrier against skin contact, which can cause irritation (H315) and potential sensitization (H317).[13][14] |
| Body Protection | Full-length laboratory coat. | Protects skin and personal clothing from contamination.[15] |
| Respiratory Protection | Not required if handled exclusively in a fume hood. | A respirator may be necessary for large-scale work or spill cleanup where airborne exposure is possible.[9] |
Section 5: Standard Operating Procedure (SOP) for Safe Handling
This step-by-step protocol is designed to be a self-validating system for the safe manipulation of this compound.
1. Preparation and Planning:
- Conduct a pre-work hazard assessment.
- Ensure a copy of the Safety Data Sheet (SDS) for a relevant analog is readily available.[17]
- Verify that the chemical fume hood is operational and has a current certification.[13]
- Assemble all necessary equipment (glassware, spatulas, etc.) inside the fume hood to minimize traffic in and out of the sash.
- Don all required PPE (goggles, lab coat, gloves).[9]
2. Weighing and Transfer (Solid Compound):
- Perform all weighing operations inside the fume hood or on a balance within a ventilated enclosure.
- Use a spatula to carefully transfer the solid. Avoid creating dust.[18]
- If transferring to a flask for a reaction, place the flask on a tared balance inside the hood and add the solid directly.
- Clean any residual powder from the spatula and weighing vessel with a solvent-moistened wipe and dispose of it as chemical waste.
3. Reaction and Work-Up:
- Keep all reactions involving this compound within the fume hood.
- Ensure all glassware is free from cracks or defects.[15]
- After the reaction is complete, conduct all work-up procedures (e.g., extractions, quenching) inside the fume hood.
- Do not eat, drink, or chew gum in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.[13][14]
Section 6: Storage and Waste Management
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated area.[9][19] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12][16]
-
Waste Disposal: All waste materials, including contaminated PPE, filter paper, and residual compound, must be treated as hazardous chemical waste.[13]
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste (e.g., reaction mother liquor) in a separate, appropriately labeled hazardous waste container.
-
Never dispose of this chemical down the drain.[10][13] Adhere strictly to local and institutional regulations for hazardous waste disposal.
-
Section 7: Emergency Procedures
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
Caption: A decision-making workflow for responding to common laboratory emergencies.
Detailed Emergency Protocols:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[17][18]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[17][18]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[17][18]
-
Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS or compound information to the medical personnel.[17]
-
Spills: For small spills contained within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated material into a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and follow institutional emergency procedures.[17]
Section 8: Conclusion
This compound is a valuable reagent in the field of drug discovery. Its potential hazards, characteristic of the aromatic amine class, are significant but can be managed effectively through a disciplined and knowledgeable application of safety principles. By understanding the rationale behind each protocol—from the mandatory use of engineering controls to the specific actions in an emergency—researchers can handle this compound with the confidence that comes from a culture of safety and scientific integrity.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromo-1,3-benzothiazol-2-amine from 3-bromoaniline
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of 7-Bromo-1,3-benzothiazol-2-amine, a key building block in medicinal chemistry, starting from 3-bromoaniline. This document is intended for an audience of researchers, scientists, and professionals in drug development. It outlines a robust two-step synthetic sequence, beginning with the formation of the N-(3-bromophenyl)thiourea intermediate, followed by an electrophilic oxidative cyclization to yield the target benzothiazole. The guide delves into the mechanistic rationale behind the reaction's regioselectivity, offers detailed, step-by-step experimental procedures, and establishes a framework for reaction validation through comprehensive characterization data.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively studied and have shown promise as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents.[2][3] One of the most notable applications of this scaffold is in the drug Riluzole, which is used in the treatment of amyotrophic lateral sclerosis (ALS).[4] The specific isomer, this compound, serves as a crucial intermediate in the synthesis of various pharmaceutical candidates, making a reliable and well-understood synthetic route to this compound highly valuable for drug discovery and development programs.[2][4]
This guide focuses on the classic and reliable Hugerschoff synthesis, a two-step process that is both efficient and scalable for the preparation of this compound from readily available 3-bromoaniline.[5]
Reaction Pathway and Mechanistic Insights
The synthesis proceeds through two distinct stages: the formation of an arylthiourea intermediate and its subsequent oxidative cyclization.
Overall Synthetic Workflow
The transformation from 3-bromoaniline to this compound is depicted below. The initial step involves the reaction of 3-bromoaniline with a thiocyanate salt under acidic conditions to generate N-(3-bromophenyl)thiourea. This intermediate is then subjected to oxidative cyclization using elemental bromine to afford the final product.
Caption: Overall synthetic workflow for this compound.
Mechanistic Discussion: The Basis of Regioselectivity
A critical aspect of this synthesis is the regioselectivity of the final cyclization step. The formation of the 7-bromo isomer over other potential isomers (e.g., 5-bromo) is a direct consequence of the directing effects of the substituents on the aniline ring.
-
Activating Group: The thiourea group, derived from the initial amino group of the aniline, is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[6] This means it directs the incoming electrophile (the bromonium ion or its equivalent generated during the reaction) to the positions ortho to itself.
-
Directing Effects in Concert: In the N-(3-bromophenyl)thiourea intermediate, the positions ortho to the thiourea group are C2 and C6. The bromine atom at C3 is a deactivating group but is also an ortho, para-director.[7]
-
Steric and Electronic Factors:
-
Position 2: This position is sterically hindered by the adjacent bromine atom at C3.
-
Position 6: This position is ortho to the activating thiourea group and para to the deactivating but para-directing bromine atom. This alignment of directing effects strongly favors electrophilic attack at the C6 position.
-
The subsequent intramolecular nucleophilic attack by the sulfur atom onto the newly formed C6-brominated intermediate, followed by tautomerization, leads to the formation of the thermodynamically stable this compound.
Caption: Rationale for the regioselective formation of the 7-bromo isomer.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Bromine is highly corrosive and toxic; handle with extreme care.
Step 1: Synthesis of N-(3-Bromophenyl)thiourea
This procedure details the formation of the thiourea intermediate from 3-bromoaniline.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| 3-Bromoaniline | 172.03 | 1.0 | 17.2 g (0.1 mol) |
| Ammonium Thiocyanate | 76.12 | 1.2 | 9.13 g (0.12 mol) |
| Concentrated HCl | 36.46 | - | 10 mL |
| Deionized Water | 18.02 | - | 100 mL |
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromoaniline (17.2 g, 0.1 mol), deionized water (50 mL), and concentrated hydrochloric acid (10 mL).
-
Stir the mixture to form a solution of the aniline hydrochloride salt.
-
Add ammonium thiocyanate (9.13 g, 0.12 mol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexane).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into 200 mL of cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield N-(3-bromophenyl)thiourea as a white to off-white solid.
Step 2: Synthesis of this compound
This procedure outlines the oxidative cyclization of the thiourea intermediate to the final product.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| N-(3-Bromophenyl)thiourea | 231.10 | 1.0 | 23.1 g (0.1 mol) |
| Glacial Acetic Acid | 60.05 | - | 200 mL |
| Bromine (Br₂) | 159.81 | 1.05 | 16.8 g (5.4 mL, 0.105 mol) |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a thermometer, suspend N-(3-bromophenyl)thiourea (23.1 g, 0.1 mol) in glacial acetic acid (200 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of bromine (16.8 g, 0.105 mol) in 20 mL of glacial acetic acid dropwise from the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 3 hours.
-
The product will precipitate as the hydrobromide salt. Collect the solid by vacuum filtration and wash with a small amount of cold acetic acid, followed by diethyl ether.
-
To obtain the free amine, suspend the hydrobromide salt in 200 mL of hot water and neutralize by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9.
-
Cool the mixture in an ice bath, collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum at 60 °C.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure this compound as a crystalline solid.
Trustworthiness: Product Characterization and Validation
To ensure the identity and purity of the synthesized this compound, a comprehensive analytical characterization is essential. The following data serve as a benchmark for validation.
Expected Yield and Physical Properties:
| Property | Expected Value |
| Appearance | White to pale yellow crystalline solid |
| Yield | 75-85% (overall) |
| Melting Point | 198-201 °C |
| Molecular Formula | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol |
Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.75 (s, 2H, -NH₂)
-
δ 7.50 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.25 (d, J = 8.0 Hz, 1H, Ar-H)
-
δ 7.15 (t, J = 8.0 Hz, 1H, Ar-H)
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ 168.0 (C2)
-
δ 152.5 (C7a)
-
δ 133.0 (C3a)
-
δ 127.5 (C5)
-
δ 124.0 (C4)
-
δ 121.0 (C6)
-
δ 110.0 (C7)
-
-
Mass Spectrometry (ESI+):
-
m/z 228.9 [M+H]⁺, 230.9 [M+H+2]⁺ (characteristic isotopic pattern for bromine)
-
Conclusion
This application note provides a comprehensive and reliable guide for the synthesis of this compound from 3-bromoaniline. By detailing the experimental protocol, explaining the underlying mechanistic principles of regioselectivity, and providing a full suite of characterization data for validation, this document serves as a valuable resource for researchers in organic synthesis and drug development. The described method is robust, scalable, and utilizes readily available starting materials, facilitating the efficient production of this important medicinal chemistry building block.
References
-
Hugerschoff, A. (1901). Ueber eine neue Bildungsweise von Oxy- und Amino-derivaten des Benzthiazols. Berichte der deutschen chemischen Gesellschaft, 34(3), 3130-3144. [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. (2022). Molecules, 27(22), 7943. [Link]
-
¹H- and ¹³C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. [Link]
-
Electrophilic Aromatic Substitution. (n.d.). ChemTalk. [Link]
-
Supplementary Materials. (n.d.). The Royal Society of Chemistry. [Link]
-
Indian Journal of Advances in Chemical Science. (n.d.). IJACS. [Link]
-
A comparison of regioselectivity in electrophilic aromatic substitution... (n.d.). ResearchGate. [Link]
-
Synthesis and spectral characterization of related compounds of riluzole, an amyotrophic lateral sclerosis drug substance. (n.d.). Semantic Scholar. [Link]
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 14). YouTube. [Link]
-
Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines. (1992). Journal of Medicinal Chemistry, 35(19), 3625-3633. [Link]
-
Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. (n.d.). [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). [Link]
-
N-(2-Bromophenyl)thiourea. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(4), o789. [Link]
-
Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). Journal of Chemical Reviews, 6(2), 201-229. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). [Link]
-
Riluzole Series. Synthesis and in Vivo “Antiglutamate” Activity of 6-Substituted-2-benzothiazolamines and 3-Substituted-2-imino-benzothiazolines. (n.d.). Scilit. [Link]
- Preparation method of bromoaniline. (n.d.).
-
Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances, 15, 1-28. [Link]
-
Cu(ii) catalysed chemoselective oxidative transformation of thiourea to thioamidoguanidine/2-aminobenzothiazole. (2013). RSC Advances, 3(2), 438-446. [Link]
-
Study on Condensation of N-Aryl Thioureas with 3-Bromo-acetylacetone: Synthesis of Aminothiazoles and Iminodihydrothiazoles, and Their In Vitro Antiproliferative Activity on Human Cervical Cancer Cells. (2025). ResearchGate. [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (2010). Der Pharmacia Lettre, 2(1), 347-359. [Link]
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- 3. Development of Riluzole Analogs with Improved Use-Dependent Inhibition of Skeletal Muscle Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. youtube.com [youtube.com]
Application Note: One-Pot Synthesis of 7-Bromo-1,3-benzothiazol-2-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 7-Bromo-1,3-benzothiazol-2-amine from 3-bromoaniline. 2-Aminobenzothiazoles are privileged scaffolds in medicinal chemistry, recognized for a wide array of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3] The described method leverages a classical yet robust electrophilic thiocyanation followed by intramolecular cyclization, offering a streamlined and accessible route to this valuable heterocyclic building block. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering in-depth mechanistic insights, a detailed step-by-step protocol, and characterization guidelines to ensure reproducible and high-purity synthesis.
Introduction and Scientific Rationale
The 2-aminobenzothiazole core is a cornerstone in the design of pharmacologically active agents.[3] Its rigid bicyclic structure and hydrogen bonding capabilities allow for potent interactions with various biological targets. The synthesis of specifically substituted analogues, such as this compound, is of significant interest as the bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, enabling the generation of diverse compound libraries.
The classical approach to 2-aminobenzothiazole synthesis involves the treatment of an aniline derivative with a thiocyanate salt and an oxidizing agent, typically bromine, in an acidic medium like acetic acid.[4][5] This one-pot procedure is advantageous as it avoids the isolation of intermediates, thereby saving time and resources. The reaction proceeds via an electrophilic aromatic substitution (thiocyanation) on the aniline ring, followed by an intramolecular oxidative cyclization to construct the thiazole ring.[6] This document elucidates this process, providing the causal framework behind each experimental step to empower the user with a deep, practical understanding of the synthesis.
Reaction Mechanism and Workflow
The synthesis occurs in two primary stages within a single pot: (1) Electrophilic Thiocyanation and (2) Intramolecular Cyclization.
-
Generation of the Electrophile: Bromine (Br₂) reacts with ammonium thiocyanate (NH₄SCN) in situ to form thiocyanogen, (SCN)₂, or a related electrophilic species. This serves as the active thiocyanating agent.
-
Electrophilic Aromatic Substitution: The electron-rich 3-bromoaniline undergoes electrophilic aromatic substitution. The powerful ortho-, para-directing amino group (-NH₂) dictates the regioselectivity of the reaction. The incoming electrophile is directed to the C4 position (ortho to the amino group), which is sterically more accessible than the C2 position.
-
Intramolecular Cyclization: The sulfur atom of the newly installed thiocyanate group acts as a nucleophile, attacking the carbon atom bearing the amino group. A subsequent series of proton transfers and elimination of a proton results in the formation of the aromatic benzothiazole ring system.
This sequential transformation is outlined in the workflow diagram below.
Caption: One-Pot Synthesis Workflow Diagram.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Equivalents | Amount |
| 3-Bromoaniline | 591-19-5 | 172.03 | 1.0 | 5.00 g |
| Ammonium Thiocyanate | 1762-95-4 | 76.12 | 2.2 | 4.86 g |
| Bromine | 7726-95-6 | 159.81 | 1.1 | 1.65 mL (5.12 g) |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | ~70 mL |
| Ammonium Hydroxide | 1336-21-6 | 35.04 | - | As needed (~28% soln.) |
| Ethanol | 64-17-5 | 46.07 | - | For recrystallization |
| Deionized Water | 7732-18-5 | 18.02 | - | For work-up & recrystallization |
Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Buchner funnel and filtration flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Bromine: Extremely corrosive, toxic upon inhalation, and causes severe burns. Handle only in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), safety goggles, and a lab coat. Have a bromine neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Glacial Acetic Acid: Corrosive and causes burns. Use in a fume hood and wear standard PPE.
-
Ammonium Thiocyanate: Harmful if swallowed or in contact with skin.[7] Avoid dust inhalation.
-
Ammonium Hydroxide: Corrosive and causes respiratory irritation. Handle in a fume hood.
-
The reaction is exothermic. Maintain strict temperature control during the bromine addition.
Step-by-Step Synthesis Procedure
-
Reagent Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel, add 3-bromoaniline (5.00 g, 29.1 mmol) and ammonium thiocyanate (4.86 g, 63.9 mmol).
-
Dissolution: Add 50 mL of glacial acetic acid to the flask and stir the mixture until all solids are dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromine Addition: In a separate container, carefully dissolve bromine (1.65 mL, 31.9 mmol) in 20 mL of glacial acetic acid. Transfer this solution to the dropping funnel.
-
Reaction Execution: Add the bromine solution dropwise to the stirred aniline mixture over a period of 30-45 minutes. Causality Check: This slow addition is critical to control the exothermic reaction and prevent the formation of poly-brominated or other side products. Ensure the internal temperature does not rise above 10 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase).
-
Product Precipitation (Work-up): Pour the reaction mixture slowly into a beaker containing 400 mL of crushed ice and water with vigorous stirring. A precipitate should form.
-
Neutralization: Carefully neutralize the acidic solution by slowly adding concentrated ammonium hydroxide (~28%) until the pH is approximately 7-8. This step deprotonates the aminobenzothiazole, decreasing its water solubility and maximizing precipitation.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts and acetic acid.
-
Drying and Purification: Allow the crude product to air-dry. For purification, recrystallize the solid from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum to a constant weight.
Characterization and Expected Results
The identity and purity of the final product should be confirmed through standard analytical techniques.
| Parameter | Expected Result |
| Appearance | Off-white to light yellow crystalline solid |
| Yield | 65-80% (Theoretical: 6.66 g) |
| Melting Point | ~180-185 °C (predicted value) |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.8-7.0 ppm (m, 3H, Ar-H), ~7.5 ppm (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ ~168 (C=N), ~150-110 ppm (Ar-C) |
| Mass Spec (ESI+) | m/z = 228.9/230.9 [M+H]⁺ (Isotopic pattern for Br) |
Note: Spectroscopic data are predictive based on the structure and data for similar compounds like 6-bromo-1,3-benzothiazol-2-amine.[8] Actual values should be determined experimentally.
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during work-up or recrystallization. | Ensure bromine addition is complete. Monitor with TLC. Avoid excessive solvent during recrystallization. Ensure pH is fully neutralized for complete precipitation. |
| Dark, Oily Product | Reaction temperature was too high; bromine was added too quickly. | Maintain strict temperature control (<10 °C) during bromine addition. Ensure slow, dropwise addition. |
| Impure Product | Inefficient washing or recrystallization. | Ensure thorough washing of the crude product with water. Use a minimal amount of hot solvent for recrystallization and allow for slow cooling. |
References
-
Stuckwisch, C.G. (1949). Synthesis of 2-amino-6-substituted benzothiazoles. Journal of the American Chemical Society, 71(10), 3417–3419. [Link]
-
Batey, R. A., et al. (2003). Copper- and Palladium-Catalyzed Intramolecular C-S Bond Formation. Organic Letters, 5(9), 1427–1430. [Link]
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 483-498. [Link]
-
Venkatesh, P., et al. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
-
Wu, W., et al. (2017). An Efficient and Eco-Friendly Procedure for Electrophilic Thiocyanation of Anilines and 1-(Substituted benzylidene)-2-phenyl Hydrazines. Molecules, 22(10), 1649. [Link]
-
Kudelko, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(3), 963. [Link]
-
Jangid, D. K., et al. (2017). An Efficient Synthesis of 2-Aminobenzothiazole and its Derivatives in Ionic Liquids. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964. [Link]
-
PubChem. 6-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. [Link]
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- 1. Solid phase synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanelements.com [americanelements.com]
- 8. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: Application Notes for 7-Bromo-1,3-benzothiazol-2-amine in Modern Drug Synthesis
Introduction: The Privileged Scaffold and the Power of a Strategic Halogen
The 2-aminobenzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure, combined with a versatile amino group, provides an ideal framework for interacting with a multitude of biological targets, leading to a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1][2] The true potential of this scaffold is often unlocked through precise substitution on the benzothiazole ring system.
This guide focuses on a particularly valuable intermediate: 7-Bromo-1,3-benzothiazol-2-amine . The bromine atom at the 7-position is not merely a substituent; it is a strategic functional handle. Its presence opens the door to a vast chemical space through modern cross-coupling reactions, allowing for the systematic and efficient generation of diverse compound libraries. This is critical in the hit-to-lead and lead optimization phases of drug discovery, where structure-activity relationships (SAR) are meticulously explored. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent elaboration into advanced, drug-like molecules, offering both practical instruction and mechanistic insight for researchers in drug development.
Part 1: Synthesis of the Key Intermediate: this compound
The classical approach to synthesizing 2-aminobenzothiazoles involves the oxidative cyclization of a substituted phenylthiourea, which is typically formed in situ from the corresponding aniline.[3][4] When starting with 3-bromoaniline to target the 7-bromo isomer, it is crucial to understand that the reaction often yields a mixture of regioisomers due to the two possible sites of electrophilic attack on the aniline ring.
Causality Behind the Method
The reaction proceeds via the formation of a thiocyanate intermediate from 3-bromoaniline, which is then cyclized using bromine. The bromine acts as an oxidizing agent to facilitate the ring closure. The regioselectivity (formation of the 7-bromo vs. the 5-bromo isomer) is influenced by the electronic and steric environment of the aniline ring. For 3-bromoaniline, this typically results in a mixture of the 5- and 7-bromo-2-aminobenzothiazoles, which then requires chromatographic separation.[1]
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Bromoaniline
-
Ammonium thiocyanate (NH₄SCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Silica Gel for column chromatography
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a reflux condenser, dissolve 3-bromoaniline (1.0 eq) and ammonium thiocyanate (2.0 eq) in glacial acetic acid. Cool the mixture in an ice-water bath to 0-5 °C.
-
Bromine Addition: Prepare a solution of bromine (1.0 eq) in glacial acetic acid. Add this solution dropwise to the cooled aniline mixture over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution by slowly adding concentrated ammonium hydroxide until the pH is approximately 8. A precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water, and air-dry.
-
Purification: The crude product is a mixture of 5-bromo and 7-bromo isomers.[1] Purify the mixture using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two isomers. The 7-bromo isomer is typically the more polar of the two.
-
Characterization: Confirm the identity and purity of the this compound product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₇H₅BrN₂S | 229.09 | 189-191 | 7.48 (dd), 7.26 (dd), 7.20 (t), 5.24 (br s, 2H) | 166.8, 151.5, 129.0, 125.8, 124.5, 119.6, 114.7 |
Table 1: Physicochemical and Spectroscopic Data for this compound.[1]
Part 2: Application in Drug Intermediate Synthesis via Cross-Coupling
The bromine atom at the 7-position is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods in modern medicinal chemistry for this purpose.
Application 1: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between the 7-position of the benzothiazole and a wide variety of aryl or heteroaryl boronic acids or esters.[5] This is particularly useful for synthesizing kinase inhibitors, where a substituted aryl or heteroaryl group at this position can interact with key residues in the ATP-binding pocket of the enzyme.
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₃PO₄ (2.0 eq).
-
Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 95 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired 7-aryl-1,3-benzothiazol-2-amine.
Application 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling the 7-position of the benzothiazole with a primary or secondary amine.[2][6] This reaction is invaluable for introducing diverse amine functionalities, which can improve solubility, modulate basicity, and form key hydrogen bond interactions with biological targets.
Caption: General workflow for Buchwald-Hartwig amination.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)
-
XPhos (or another suitable phosphine ligand) (5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.025 eq), the phosphine ligand (0.05 eq), and NaOtBu (1.4 eq) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq), followed by anhydrous toluene.
-
Degassing: Seal the tube and briefly purge with inert gas.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by silica gel column chromatography to obtain the 7-amino-substituted benzothiazole derivative.
Conclusion and Future Prospects
This compound is a high-value intermediate for drug discovery and development. Its synthesis, while requiring careful purification to isolate the desired regioisomer, provides a crucial building block for creating diverse chemical libraries. The protocols detailed herein for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions serve as a robust foundation for researchers to explore the vast chemical space around the 2-aminobenzothiazole scaffold. By strategically modifying the 7-position, scientists can fine-tune the pharmacological properties of lead compounds, ultimately accelerating the journey from a promising hit to a potential clinical candidate.
References
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Evaluating the Antibacterial Activity of 7-Bromo-1,3-benzothiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antibacterial Agents
The relentless rise of antimicrobial resistance presents a formidable challenge to global health. The development of novel antibacterial agents with unique mechanisms of action is paramount to combating multidrug-resistant pathogens. Benzothiazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial properties.[1][2][3] Structural modifications to the benzothiazole core have been shown to enhance their efficacy, making derivatives like 7-Bromo-1,3-benzothiazol-2-amine promising candidates for further investigation.[4]
This guide provides a comprehensive framework for the systematic evaluation of the antibacterial activity of this compound. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and grounded in established best practices, ensuring the generation of reliable and reproducible data.
Putative Mechanism of Action: Insights from Benzothiazole Derivatives
While the specific molecular targets of this compound are yet to be fully elucidated, research on analogous compounds suggests several potential mechanisms of action. Benzothiazole derivatives have been reported to interfere with essential bacterial processes, including:
-
Enzyme Inhibition: Studies have indicated that benzothiazoles can act as inhibitors of key bacterial enzymes such as DNA gyrase and dihydrofolate reductase.[4] These enzymes are crucial for DNA replication and nucleotide synthesis, respectively, and their inhibition leads to bacterial cell death.
-
Cell Wall Synthesis Disruption: Some derivatives have been shown to disrupt the integrity of the bacterial cell wall, a structure essential for bacterial survival.[5]
-
Signal Transduction Pathway Interference: There is evidence to suggest that benzothiazoles may interfere with bacterial signal transduction pathways, though the exact mechanisms are still under investigation.
The presence of a bromine atom at the 7th position of the benzothiazole ring may enhance the compound's antibacterial activity, a structure-activity relationship observed in related derivatives.[4] Further mechanistic studies are warranted to pinpoint the precise mode of action of this compound.
Caption: Putative mechanisms of antibacterial action for this compound.
Experimental Protocols
The following protocols are aligned with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) to ensure data consistency and comparability.[6][7][8][9]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10][11][12]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Test Compound: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
Preparation of Bacterial Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[11][13]
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in CAMHB to achieve the desired concentration range.[11][13] Also, prepare a serial dilution of the positive control antibiotic.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound and the positive control. Include a growth control well (inoculum in CAMHB without any compound) and a sterility control well (CAMHB only).
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[13]
-
Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Time-Kill Kinetic Assay
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent by measuring the rate of bacterial killing over time.[10][12]
Materials:
-
Materials from Protocol 1
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Automated colony counter (optional)
Procedure:
-
Preparation: Prepare flasks containing CAMHB with the test compound at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Also, include a growth control flask without the compound.
-
Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a defined volume of the appropriate dilutions onto TSA plates.
-
Incubation and Colony Counting: Incubate the plates at 35 ± 2°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of the test compound. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the Time-Kill Kinetic Assay.
Protocol 3: Biofilm Inhibition and Disruption Assay
Many chronic infections are associated with bacterial biofilms, which are notoriously resistant to conventional antibiotics. Evaluating the effect of a novel compound on biofilm formation and established biofilms is therefore crucial.
Materials:
-
Materials from Protocol 1
-
Tryptic Soy Broth (TSB) supplemented with glucose (optional, to promote biofilm formation)
-
Crystal Violet (0.1% w/v)
-
Ethanol (95%) or acetic acid (33%) for destaining
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Preparation: In a 96-well plate, prepare serial dilutions of the test compound in TSB.
-
Inoculation: Add a standardized bacterial inoculum (adjusted to 0.5 McFarland and then diluted) to each well.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.
-
Washing: Gently wash the wells with sterile PBS to remove planktonic bacteria.
-
Staining: Add crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Destaining: Add ethanol or acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Quantification: Measure the absorbance of the destained solution at a wavelength of 570 nm. A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.
Procedure for Biofilm Disruption:
-
Biofilm Formation: First, grow biofilms in a 96-well plate by inoculating with bacteria and incubating for 24-48 hours, as described above.
-
Washing: Wash the wells to remove planktonic cells.
-
Compound Treatment: Add serial dilutions of the test compound to the wells containing the pre-formed biofilms.
-
Incubation: Incubate for a further 24 hours.
-
Quantification: Wash, stain, destain, and measure the absorbance as described in the inhibition assay. A reduction in absorbance indicates disruption of the pre-formed biofilm.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Illustrative Antibacterial Activity of this compound (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ciprofloxacin (Control) | 0.25 | 0.015 | 0.25 |
Note: Data for the control is representative and should be determined concurrently with the test compound.
Table 2: Illustrative Time-Kill Assay Results for S. aureus (log₁₀ CFU/mL)
| Time (hours) | Growth Control | 1x MIC | 2x MIC | 4x MIC |
| 0 | 6.0 | 6.0 | 6.0 | 6.0 |
| 2 | 6.8 | 5.5 | 4.8 | 4.2 |
| 4 | 7.5 | 4.9 | 3.9 | 3.1 |
| 6 | 8.2 | 4.2 | 3.0 | <2.0 |
| 8 | 8.8 | 3.8 | <2.0 | <2.0 |
| 24 | 9.1 | 3.5 | <2.0 | <2.0 |
Note: This table presents hypothetical data to illustrate the expected format of results.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust starting point for the comprehensive evaluation of the antibacterial properties of this compound. Positive results from these initial in vitro screens would warrant further investigation, including:
-
Spectrum of Activity: Testing against a broader panel of clinical isolates, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of the compound.
-
Cytotoxicity Assays: Evaluating the compound's toxicity against mammalian cell lines to determine its therapeutic index.
-
In Vivo Efficacy Studies: Assessing the compound's efficacy in animal models of infection.
Systematic and rigorous evaluation is key to unlocking the therapeutic potential of novel antimicrobial candidates like this compound in the ongoing fight against infectious diseases.
References
- Journal of Chemical Health Risks. (n.d.). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- Synthesis and antibacterial evaluation of benzothiazole derivatives. (2024, September 3).
- Siddiqui, N., et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2938-42.
- BenchChem. (n.d.). Application Notes and Protocols for the Use of Novel Antibacterial Compounds in a Research Laboratory Setting.
- BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Khan, D. D. A., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific, 4(5), 18-24.
- National Committee for Clinical Laboratory Standards. (2003). Methods for dilution antimicrobial susceptibility tests for bacteria that grow aerobically; approved standard-sixth edition.
- Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
- Clinical and Laboratory Standards Institute. (2024). CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing.
- The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. (2020, January 8). Clinical Microbiology Reviews, 33(3).
- National Institutes of Health, Islamabad Pakistan. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Recent insights into antibacterial potential of benzothiazole derivatives. (2023, May 29). Future Medicinal Chemistry.
- 4-Bromo-6,7-dimethyl-1,3-benzothiazol-2-amine. (n.d.). BenchChem.
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Application Notes & Protocols: Leveraging 7-Bromo-1,3-benzothiazol-2-amine in Modern Medicinal Chemistry
Introduction: The Benzothiazole Scaffold in Drug Discovery
The benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its rigid, bicyclic structure and ability to form key hydrogen bonds and aromatic interactions allow it to bind to a diverse range of biological targets.[3] Consequently, benzothiazole derivatives have been extensively investigated and developed for numerous therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, antidiabetic, and neuroprotective agents.[2][3][4][5]
7-Bromo-1,3-benzothiazol-2-amine emerges as a particularly valuable starting material for drug discovery campaigns. The molecule presents two key points for chemical modification: the 2-amino group and the bromine atom at the 7-position. The bromine atom is a versatile synthetic handle, ideally suited for modern cross-coupling reactions to introduce molecular diversity. This allows for the systematic exploration of the chemical space around the benzothiazole core, a critical process in optimizing a compound's potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
This guide provides an in-depth look at the strategic use of this compound, detailing its synthetic utility and providing actionable protocols for the development of novel therapeutic agents.
Strategic Synthetic Utility: Building Molecular Complexity
The true power of this compound lies in its capacity for controlled, site-selective modification. The bromine atom serves as a linchpin for carbon-carbon and carbon-heteroatom bond formation, while the amino group allows for the attachment of various functional groups through well-established amide, urea, or sulfonamide linkages.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds in pharmaceutical synthesis.[6] Its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of diverse boronic acids make it an ideal choice for modifying the 7-position of the benzothiazole core.[7][8] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, which can be used to probe interactions with specific pockets in a target protein or to modulate the physicochemical properties of the molecule.
A typical workflow for generating a library of derivatives from this starting material is illustrated below.
Caption: Synthetic workflow for library generation.
Functionalization of the 2-Amino Group
The 2-amino group is a nucleophilic site that can be readily functionalized. Common modifications include:
-
Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.[1][4]
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.[1]
These modifications are crucial for establishing key interactions with protein targets, such as forming hydrogen bonds with the backbone or side chains of amino acid residues.
Therapeutic Applications and Target-Oriented Design
The derivatives of this compound have shown promise in several key therapeutic areas.
Anticancer Agents: Targeting Protein Kinases
Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Benzothiazole derivatives have been successfully developed as inhibitors of various protein kinases, including ABL1, ABL2, CDK4, and CDK6.[9][10] By competitively binding to the ATP-binding site of the kinase, these compounds can block downstream signaling pathways that promote cancer cell proliferation and survival.[10] The 7-position of the benzothiazole scaffold is a key vector for introducing substituents that can confer selectivity and potency for specific kinases.
Caption: Inhibition of a generic kinase signaling pathway.
Neurodegenerative Disorders: A Multi-Target Approach
The pathology of Alzheimer's disease (AD) is complex and multifactorial, involving cholinergic deficiency, amyloid-beta plaques, and neuroinflammation.[11] This complexity suggests that multi-target-directed ligands (MTDLs) may offer a more effective therapeutic strategy.[11][12] Benzothiazole derivatives are being explored as MTDLs that can simultaneously inhibit key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[11][12] Riluzole, a 2-aminobenzothiazole derivative, is already used for its neuroprotective effects in amyotrophic lateral sclerosis (ALS) and has been evaluated in clinical trials for AD.[2][11] Modifications at the 7-position are critical for tuning the affinity for these different targets and for optimizing blood-brain barrier (BBB) penetration.
Caption: Multi-target strategy for Alzheimer's disease.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the synthesis and characterization of novel derivatives based on this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.[7]
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Standard glassware for work-up and purification
Procedure:
-
Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Reagent Addition: Add the arylboronic acid (1.2 - 1.5 eq), the base (2.0 - 3.0 eq), and the palladium catalyst (0.02 - 0.05 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent to achieve a concentration of approximately 0.1 M with respect to the starting material.
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C. Stir the mixture vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary:
| Reagent | Molar Equivalents | Typical Amount (for 1 mmol scale) | Purpose |
| This compound | 1.0 | 229 mg | Aryl halide substrate |
| Arylboronic Acid | 1.2 | 1.2 mmol | Coupling partner |
| Pd(PPh₃)₄ | 0.05 | 58 mg | Palladium catalyst |
| K₂CO₃ | 2.0 | 276 mg | Base |
| 1,4-Dioxane/H₂O (4:1) | - | 10 mL | Solvent |
Protocol 2: Synthesis of a N-(7-bromo-1,3-benzothiazol-2-yl)acetamide
This protocol details the acylation of the 2-amino group.
Materials:
-
This compound
-
Acetyl chloride (or acetic anhydride)
-
Base (e.g., Pyridine or Triethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add pyridine (1.5 eq) to the solution.
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.
Protocol 3: Standard Characterization of Synthesized Derivatives
Ensuring the identity and purity of synthesized compounds is paramount. Standard analytical techniques should be employed.[1][13][14][15]
Typical Spectroscopic Data for a 7-Aryl-1,3-benzothiazol-2-amine Derivative:
| Technique | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the benzothiazole core and the newly introduced aryl group. A broad singlet for the -NH₂ protons (chemical shift can vary).[15] |
| ¹³C NMR | Signals corresponding to the carbons of the benzothiazole core (typically δ 110-170 ppm) and the new aryl substituent. The C2 carbon attached to the amino group is often observed around δ 165-170 ppm.[15] |
| LC-MS | A molecular ion peak ([M+H]⁺) in the mass spectrum corresponding to the calculated molecular weight of the target compound. Purity is assessed by the LC chromatogram. |
| FT-IR | Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹). Aromatic C-H stretching (around 3000-3100 cm⁻¹). |
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its dual reactive sites enable the rapid and systematic generation of diverse compound libraries through robust and well-understood synthetic transformations like the Suzuki-Miyaura coupling. The demonstrated applications in oncology and neurodegenerative diseases underscore the therapeutic potential of its derivatives. The protocols and strategic insights provided in this guide are intended to empower researchers to fully exploit this scaffold in the rational design and development of next-generation therapeutic agents.
References
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.
- A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research.
- A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
-
Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase. Future Medicinal Chemistry. Available at: [Link]
- Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone. BenchChem.
-
Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry. Available at: [Link]
- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Inventi Rapid: Med Chem.
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds. Available at: [Link]
- Medicinal significance of benzothiazole scaffold: an insight view. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benzothiazole synthesis. Organic Chemistry Portal.
-
Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. Scientific Reports. Available at: [Link]
- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry.
-
Recent insights into antibacterial potential of benzothiazole derivatives. Future Medicinal Chemistry. Available at: [Link]
- 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate.
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. Molecules. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]
- 6-Bromo-1,3-benzothiazol-2-amine. ResearchGate.
- Synthesis of novel fused 2-aminobenzothiazole derivatives. Request PDF on ResearchGate.
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
- Spectroscopic data (NMR, IR, MS) of 2-aminobenzothiazole. BenchChem.
- Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. University of Baghdad College of Science.
- Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI.
-
Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. Oman Medical Journal. Available at: [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate.
- Design, synthesis and antimicrobial activity of novel benzothiazole analogs. ResearchGate.
- New series of benzothiazole and pyrimido[2,1-b]benzothiazole derivatives: Synthesis, antitumor activity, EGFR tyrosine kinase inhibitory activity and molecular modeling studies. ResearchGate.
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. Available at: [Link]
-
Benzothiazole a privileged scaffold for Cutting-Edges anticancer agents: Exploring drug design, structure-activity relationship, and docking studies. European Journal of Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 7-Bromo-1,3-benzothiazol-2-amine
Abstract
These application notes provide a comprehensive technical guide for the chemical derivatization of 7-Bromo-1,3-benzothiazol-2-amine. This key heterocyclic building block possesses two primary reactive sites amenable to functionalization: the nucleophilic 2-amino group and the C7-bromo moiety, which is ideal for carbon-carbon bond formation via cross-coupling reactions. We present detailed, field-tested protocols for N-acylation and Suzuki-Miyaura cross-coupling, designed for researchers in medicinal chemistry, chemical biology, and drug development. The causality behind experimental choices, self-validating protocol design, and guidance on product characterization are emphasized to ensure scientific rigor and reproducibility.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3-benzothiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1][2] Derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant compounds.[3][4][5] The subject of this guide, this compound, offers a distinct advantage for constructing diverse chemical libraries. Its structure presents two orthogonal points for derivatization:
-
The 2-Amino Group: A versatile nucleophilic handle for forming amides, sulfonamides, Schiff bases, and ureas, allowing for systematic exploration of structure-activity relationships (SAR) by modifying steric and electronic properties.[6][7]
-
The 7-Bromo Substituent: A classic functional group for transition metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl groups to expand the core scaffold into new chemical space.[8]
This dual reactivity makes it an exceptionally valuable starting material for generating novel chemical entities with tailored biological activities. This document provides robust protocols for exploiting both reactive centers.
Physicochemical Properties of Starting Material
A thorough understanding of the starting material is critical for experimental design.
| Property | Data | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₅BrN₂S | [9][10] |
| Molecular Weight | 229.10 g/mol | [9][10] |
| Appearance | Typically an off-white to pale yellow solid | - |
| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in other common organic solvents. | - |
Derivatization Strategies: A Dual-Pronged Approach
The synthetic utility of this compound can be conceptualized through a workflow that addresses its two key reactive sites independently or sequentially.
Caption: Workflow for derivatizing this compound.
PART A: Reactions at the 2-Amino Group
Protocol A1: N-Acylation with Acyl Chlorides
Principle & Rationale: This is a classic and highly efficient method for forming a stable amide bond. The exocyclic 2-amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it unreactive. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve the starting materials.
Self-Validation: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, typically less polar, product spot. The formation of a salt precipitate (e.g., triethylammonium chloride) is also a visual indicator of reaction progression.
Protocol Details:
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride) (1.1 - 1.2 eq)
-
Triethylamine (TEA) or DIPEA (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer, round-bottom flask, argon/nitrogen atmosphere
-
-
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add TEA or DIPEA (1.5 eq) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq) dropwise via syringe. Causality: A slow, dropwise addition at 0 °C is crucial to control the exothermic reaction and prevent the formation of side products.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours.[11]
-
Monitor the reaction to completion by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
-
Work-up & Purification:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acyl chloride and acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-acylated product.
-
-
Expected Characterization:
-
¹H NMR: Disappearance of the broad -NH₂ singlet and appearance of a new, sharp N-H singlet further downfield (typically δ 9-12 ppm). Appearance of new signals corresponding to the acyl group.
-
IR: Appearance of a strong amide C=O stretch (approx. 1660-1690 cm⁻¹) and an N-H stretch (approx. 3200-3300 cm⁻¹).
-
Mass Spec: Observation of the correct molecular ion peak for the acylated product.
-
PART B: Reactions at the 7-Bromo Position
Protocol B1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Principle & Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds.[8] It involves the reaction of an organohalide (the 7-bromo position) with an organoboron species (an aryl or vinyl boronic acid/ester) catalyzed by a palladium(0) complex.[12][13] The reaction requires a base to activate the boronic acid for the crucial transmetalation step. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific coupling partners. A common and robust system involves a Pd(0) source, a phosphine ligand, and a carbonate base in a solvent mixture like dioxane/water.[8][12]
Self-Validation: Successful coupling is confirmed by LC-MS analysis, which will show the consumption of the starting material and the emergence of a new peak with the expected mass of the coupled product. A significant change in the aromatic region of the ¹H NMR spectrum provides definitive structural confirmation.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[12][14]
Protocol Details:
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or boronic acid pinacol ester (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O mixture, Toluene, or DMF)
-
Schlenk flask or sealed vial, magnetic stirrer, inert atmosphere
-
-
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. Causality: This degassing step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst, halting the catalytic cycle.[12]
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane:Water).
-
Place the reaction in a preheated oil bath at 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.[8]
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 7-aryl-1,3-benzothiazol-2-amine derivative.
-
-
Expected Characterization:
-
¹H NMR: Disappearance of the characteristic aromatic splitting pattern of the starting material and the appearance of a more complex aromatic region corresponding to the newly coupled aryl group.
-
Mass Spec: The molecular ion peak will show a mass increase corresponding to the addition of the aryl group and the loss of bromine. The isotopic pattern for bromine will be absent.
-
¹³C NMR: Appearance of new signals in the aromatic region.
-
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acyl chlorides are corrosive and react violently with water; handle with care under inert conditions.
-
Palladium catalysts can be toxic and flammable. Handle them in a fume hood and avoid inhalation of dust.
-
Organic solvents are flammable. Keep away from ignition sources.
References
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Pilyo, S. G., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6239. Retrieved from [Link]
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Reddy, T. R., et al. (2015). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC-catalyzed direct oxidative amidation of aldehydes. RSC Advances, 5(28), 21871-21874. Retrieved from [Link]
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Mandal, A., et al. (2023). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and related heterocycles. ResearchGate. Retrieved from [Link]
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Dadmal, T. L., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 45(4), 1775-1801. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
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Dadmal, T. L., et al. (2021). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ResearchGate. Retrieved from [Link]
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Patel, H. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre, 2(1), 347-359. Retrieved from [Link]
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Sumit, et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini Reviews in Medicinal Chemistry, 21(3), 314-335. Retrieved from [Link]
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Sharma, P., et al. (2018). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research, 52(4), 535-546. Retrieved from [Link]
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Venkatesh, P., & Pandeya, S. N. (2010). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 2(1), 134-141. Retrieved from [Link]
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Dev, R. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 2(4), 1011-1016. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 7-Bromo-2-hydrazino-1,3-benzothiazole. PubChem. Retrieved from [Link]
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Kumar, V., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 10(1), 133-143. Retrieved from [Link]
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Singh, A., et al. (2022). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis, 12(15), 9436-9444. Retrieved from [Link]
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Kumar, V., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Applied Pharmaceutical Science, 10(1), 133-143. Retrieved from [Link]
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Chaudhary, P., et al. (2010). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Current Pharmaceutical Research, 2(4), 5-11. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of novel fused 2-aminobenzothiazole derivatives. Retrieved from [Link]
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Bepary, S., et al. (2022). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]
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The Organic Chemist. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Singh, A., & Sharma, P. K. (2023). Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. In Silico Pharmacology, 11(1), 19. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo(d)thiazol-2-amine. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]
-
Vaddamanu, M. K., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(47), 19171-19182. Retrieved from [Link]
-
Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Retrieved from [Link]
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Global Substance Registration System. (n.d.). 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 4,7-Dibromo-2,1,3-benzothiadiazole. PubChem. Retrieved from [Link]
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Application Notes and Protocols: 7-Bromo-1,3-benzothiazol-2-amine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of the 7-Substituted 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds targeting a diverse array of protein kinases.[1][2] Its rigid bicyclic structure and ability to form key hydrogen bond interactions, often mimicking the adenine moiety of ATP, make it an ideal starting point for the design of potent and selective kinase inhibitors.[3] The strategic functionalization of this core is paramount in tuning potency, selectivity, and pharmacokinetic properties.
This application note focuses on a key starting material, 7-Bromo-1,3-benzothiazol-2-amine , and its application in the synthesis of potent kinase inhibitors, with a particular focus on targeting the RAF kinases within the RAS-RAF-MEK-ERK signaling pathway. The bromine atom at the 7-position serves as a versatile synthetic handle, allowing for the introduction of various functional groups through palladium-catalyzed cross-coupling reactions. This enables the exploration of a critical "selectivity pocket" in kinases like BRAF, leading to inhibitors with enhanced potency and differentiated selectivity profiles.[4]
We will detail a robust, two-step synthetic workflow to generate a potent pan-RAF inhibitor analog, structurally related to the clinical candidate TAK-632.[4] This guide provides not just the procedural steps, but the underlying scientific rationale, field-proven insights for troubleshooting, and a framework for further analog synthesis.
The Target: Pan-RAF Inhibition in the RAS-RAF-MEK-ERK Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Hyperactivation of this pathway, often through mutations in BRAF (e.g., V600E) or RAS genes, is a major driver in many human cancers, including melanoma and colorectal cancer.[6]
First-generation BRAF inhibitors, while effective against BRAF V600E mutants, can paradoxically activate the pathway in BRAF wild-type cells, leading to resistance and secondary malignancies.[5] Pan-RAF inhibitors, which target all RAF isoforms (ARAF, BRAF, CRAF), have been developed to overcome this limitation.[7] TAK-632 is a notable example of a Type II pan-RAF inhibitor that binds to the inactive "DFG-out" conformation of the kinase, offering a distinct mechanism from Type I inhibitors.[2][4] The 7-cyano group of TAK-632 extends into a BRAF-selectivity pocket, enhancing both potency and selectivity.[4]
Synthetic Workflow: From this compound to a Pan-RAF Inhibitor Analog
The following workflow outlines a logical and experimentally validated approach to synthesize a potent kinase inhibitor, N-(7-cyano-1,3-benzothiazol-2-yl)cyclopropanecarboxamide, a close structural analog of TAK-632's core. This strategy leverages the reactivity of the 7-bromo position for a key C-C bond formation.
PART 1: Detailed Experimental Protocols
Step 1: Palladium-Catalyzed Cyanation of this compound
Scientific Rationale: The conversion of an aryl bromide to a nitrile is a powerful transformation in medicinal chemistry. The cyano group can act as a hydrogen bond acceptor and occupy small hydrophobic pockets within a protein's active site. In the context of TAK-632, the 7-cyano group is crucial for achieving high potency and selectivity by binding within a specific pocket of the BRAF kinase.[4] While various cyanide sources can be used, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) is a non-toxic, crystalline, and stable alternative to more hazardous reagents like KCN or Zn(CN)₂.[8] The palladium-catalyzed reaction proceeds via a standard cross-coupling catalytic cycle involving oxidative addition, cyanide transfer, and reductive elimination.
Protocol: This protocol is adapted from established methods for the palladium-catalyzed cyanation of heteroaryl bromides.[9]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Deionized water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), K₄[Fe(CN)₆]·3H₂O (0.5 mmol, 0.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Carefully add an aqueous solution of iron(III) chloride (FeCl₃) to quench any residual cyanide.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 7-Cyano-1,3-benzothiazol-2-amine .
| Parameter | Condition | Rationale / Note |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Non-toxic, stable, and effective cyanide source.[8] Requires higher temperatures for cyanide release. |
| Catalyst | Pd₂(dba)₃ / dppf | A robust catalyst system for C-N and C-C bond formations. dppf is a bulky electron-rich ligand that promotes the catalytic cycle. |
| Solvent | 1,4-Dioxane / H₂O | Biphasic system aids in dissolving both the organic substrate and the inorganic cyanide source.[9] |
| Temperature | 100 °C | Necessary to facilitate the dissociation of cyanide from the iron complex and drive the reaction.[9] |
| Expected Yield | 60-80% | Yields can vary based on reaction scale and purity of starting materials. |
Step 2: N-Acylation of 7-Cyano-1,3-benzothiazol-2-amine
Scientific Rationale: The final step involves the acylation of the 2-amino group. This modification is critical for inhibitor function, as the resulting amide often forms key hydrogen bonds with the hinge region of the kinase active site. The cyclopropyl group is a common motif in kinase inhibitors, valued for its metabolic stability and ability to impart favorable conformational constraints. The reaction with an acyl chloride is a standard and efficient method for amide bond formation.
Protocol: This protocol is adapted from general procedures for the acylation of 2-aminobenzothiazoles.[1][10]
Materials:
-
7-Cyano-1,3-benzothiazol-2-amine
-
Cyclopropanecarbonyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
-
Ice bath
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 7-Cyano-1,3-benzothiazol-2-amine (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).
-
Base Addition: Add pyridine (1.2 mmol, 1.2 equiv) to the solution and cool the flask to 0 °C using an ice bath.
-
Acyl Chloride Addition: Add cyclopropanecarbonyl chloride (1.1 mmol, 1.1 equiv) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with 1M HCl (15 mL), followed by brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel (using an ethyl acetate/hexanes gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, N-(7-cyano-1,3-benzothiazol-2-yl)cyclopropanecarboxamide .
| Parameter | Condition | Rationale / Note |
| Acylating Agent | Cyclopropanecarbonyl chloride | Highly reactive agent for efficient amide bond formation. |
| Base | Pyridine or Et₃N | Acts as a nucleophilic catalyst and scavenges the HCl byproduct. |
| Solvent | CH₂Cl₂ | An inert solvent that dissolves the reactants well. |
| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of the reaction with the acyl chloride. |
| Expected Yield | 75-90% | Acylation reactions of this type are typically high-yielding. |
PART 2: Biological Evaluation and Data
The synthesized inhibitor analog should be evaluated for its ability to inhibit RAF kinases and suppress signaling through the MAPK pathway.
Kinase Inhibition Assay (General Protocol)
A common method to determine the potency of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate.
Workflow:
-
Reagents: Recombinant RAF kinase (BRAF, CRAF), MEK (kinase-dead mutant as substrate), ATP, and the synthesized inhibitor.
-
Reaction: In a microplate, incubate the RAF kinase with varying concentrations of the inhibitor.
-
Initiation: Initiate the kinase reaction by adding ATP and the MEK substrate.
-
Detection: After a set incubation time, quantify the amount of phosphorylated MEK. This can be done using various methods, such as ADP-Glo™ Kinase Assay (which measures ADP production) or specific phospho-antibodies in an ELISA format.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Expected Biological Activity Profile
Based on the activity of the parent compound, TAK-632, the synthesized analog is expected to exhibit potent inhibition of RAF kinases.
Table of Comparative Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | CRAF | BRAFV600E | BRAFWT | VEGFR2 |
| TAK-632 [11] | 1.4 | 2.4 | 8.3 | >10,000 |
| Synthesized Analog | Expected: <50 nM | Expected: <50 nM | Expected: <100 nM | Expected: >10,000 nM |
The selectivity against VEGFR2 is a key attribute, as off-target inhibition of this kinase can lead to undesirable side effects. The 7-substituted benzothiazole scaffold is designed to enhance selectivity for RAF over VEGFR2.[4]
Conclusion
This compound is a strategic and versatile starting material for the synthesis of advanced kinase inhibitors. The protocols detailed herein provide a reliable pathway to construct a potent pan-RAF inhibitor analog by leveraging modern palladium-catalyzed cross-coupling chemistry. This approach allows for the targeted modification at the 7-position, a critical determinant for achieving high potency and selectivity. The provided methodologies serve as a robust foundation for researchers to synthesize and evaluate novel 2-aminobenzothiazole-based compounds in the ongoing effort to develop next-generation cancer therapeutics.
References
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MDPI. (2016). Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. Available at: [Link]
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PubMed. (2016). A Novel RAF Kinase Inhibitor with DFG-Out-Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Available at: [Link]
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PubMed. (2013). Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives. Available at: [Link]
-
AACR Journals. (n.d.). A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Available at: [Link]
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National Institutes of Health. (n.d.). Inhibitors that stabilize a closed RAF kinase domain conformation induce dimerization. Available at: [Link]
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Institute for Research and Community Services Universitas Muhammadiyah Palangkaraya. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. Available at: [Link]
-
National Institutes of Health. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Available at: [Link]
-
ResearchGate. (2013). Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. Available at: [Link]
-
PubMed. (2013). Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma. Available at: [Link]
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ResearchGate. (n.d.). Coupling for the synthesis of N-acylated 2-aminobenzothiazoles and.... Available at: [Link]
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The Distant Reader. (n.d.). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Available at: [Link]
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National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Available at: [Link]
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National Institutes of Health. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available at: [Link]
-
Semantic Scholar. (2013). Antitumor Activity of the Selective Pan-RAF Inhibitor TAK-632 in BRAF Inhibitor-Resistant Melanoma. Available at: [Link]
-
MDPI. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]
-
Semantic Scholar. (n.d.). Antitumor activity of the selective pan-RAF inhibitor TAK-632 in BRAF inhibitor-resistant melanoma.. Available at: [Link]
-
National Institutes of Health. (2016). Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole. Available at: [Link]
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]
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National Institutes of Health. (n.d.). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Available at: [Link]
-
PubMed. (n.d.). Progress in the palladium-catalyzed cyanation of aryl chlorides. Available at: [Link]
-
ResearchGate. (2022). (PDF) Synthesis of 2-Cyanobenzothiazoles via Pd-Catalyzed/Cu-Assisted C-H Functionalization/Intramolecular C-S Bond Formation from N-Arylcyanothioformamides. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Available at: [Link]
-
PubMed. (2004). Palladium-catalyzed cyanation of aryl bromides promoted by low-level organotin compounds. Available at: [Link]
-
PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Available at: [Link]
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Unlocking the Antimicrobial Potential of 7-Bromo-1,3-benzothiazol-2-amine: A Guide for Researchers
In the global fight against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the benzothiazole nucleus has emerged as a promising framework for the development of new therapeutic agents. This guide provides an in-depth exploration of 7-Bromo-1,3-benzothiazol-2-amine, a halogenated derivative with significant potential for antimicrobial applications. Tailored for researchers, scientists, and drug development professionals, this document offers a comprehensive overview, from synthesis to detailed protocols for in vitro evaluation, grounded in scientific integrity and practical insights.
Introduction: The Promise of a Brominated Benzothiazole
Benzothiazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromine atom at the 7-position of the benzothiazole ring is a strategic chemical modification. Halogenation can significantly influence the lipophilicity, electronic properties, and metabolic stability of a molecule, often leading to enhanced biological activity. Structure-activity relationship (SAR) studies on various benzothiazole derivatives have indicated that substitutions at this position can augment their antibacterial action.[1]
This compound, therefore, stands as a compelling candidate for antimicrobial research. Its investigation could unveil novel mechanisms of action and provide a new weapon in the arsenal against drug-resistant pathogens. This guide will equip researchers with the necessary protocols to synthesize and rigorously evaluate the antimicrobial efficacy of this compound.
Synthesis of this compound: A Practical Approach
While various methods exist for the synthesis of benzothiazole derivatives, a reliable protocol is crucial for obtaining a pure compound for biological testing.[5][6][7] A solid-phase synthesis approach offers advantages in terms of purification and automation.[8]
Protocol: Solid-Phase Synthesis of 2-Amino-7-bromobenzothiazole
This protocol is adapted from established methods for the solid-phase synthesis of 2-aminobenzothiazoles.[8]
Materials:
-
Carboxy-polystyrene resin
-
Thionyl chloride
-
Potassium thiocyanate
-
3-Bromoaniline
-
N,N-Dimethylformamide (DMF)
-
Hydrazine monohydrate
-
Ethanol
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Resin Activation: The carboxy-polystyrene resin is first converted to the corresponding acyl isothiocyanate. This is typically achieved by treating the resin with thionyl chloride followed by potassium thiocyanate in an appropriate solvent.
-
Thiourea Formation: The resin-bound isothiocyanate is then reacted with 3-bromoaniline in DMF at room temperature. This step forms the N-acyl, N'-phenylthiourea intermediate on the solid support.
-
Cyclization: The cyclization to form the 2-aminobenzothiazole scaffold is then induced.
-
Cleavage from Resin: The final product, this compound, is cleaved from the resin support. Treatment with 4% hydrazine monohydrate in ethanol is an effective method.[8]
-
Purification and Characterization: The cleaved product is then purified using standard techniques such as chromatography. The structure and purity of the final compound should be confirmed by analytical methods like NMR and mass spectrometry.
In Vitro Antimicrobial Susceptibility Testing: Core Protocols
The following protocols are standard methods for assessing the antimicrobial activity of a novel compound. Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is crucial for generating reproducible and comparable data.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][9][10][11][12][13][14]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) (or other appropriate broth for the test organism)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth
-
Pipettes and multichannel pipettes
-
Incubator
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the stock solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Test
This is a qualitative method to assess the susceptibility of bacteria to an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile filter paper disks
-
This compound solution of known concentration
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.
-
-
Application of Disks:
-
Impregnate sterile filter paper disks with a known concentration of the this compound solution.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
-
Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[20][21][22][23][24]
Procedure:
-
Perform MIC Test: First, determine the MIC of this compound as described in Protocol 1.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spread the aliquot onto a fresh MHA plate that does not contain the test compound.
-
Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.
-
Determining MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count. An agent is considered bactericidal if the MBC is no more than four times the MIC.[21]
Data Presentation and Interpretation
For clarity and comparative analysis, quantitative data from these assays should be presented in a tabular format.
Table 1: Exemplary Antimicrobial Activity Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 4 | 8 | Bactericidal |
| Escherichia coli | ATCC 25922 | 8 | 16 | Bactericidal |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >128 | Bacteriostatic |
| Enterococcus faecalis | ATCC 29212 | 2 | 4 | Bactericidal |
Note: The interpretation of bactericidal versus bacteriostatic activity is based on the MBC/MIC ratio.
Understanding the Mechanism of Action: A Look into Benzothiazoles
The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes.[25][26][27][28] Potential targets include:
-
DNA Gyrase: This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.[26]
-
Dihydroorotase: An enzyme involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis.[28]
-
Dihydropteroate Synthase: This enzyme is part of the folic acid synthesis pathway, which is vital for bacterial survival.[26]
-
Cell Membrane Disruption: Some benzothiazole derivatives have been shown to perturb the bacterial cell membrane, leading to leakage of cellular contents and cell death.[27]
Safety and Toxicity: A Critical Consideration
While efficacy is a primary goal, the safety profile of a new antimicrobial agent is equally important. Early-stage in vitro toxicity studies are essential to assess the potential for adverse effects. Cytotoxicity assays using mammalian cell lines (e.g., HepG2, HEK293) should be conducted to determine the compound's selectivity for bacterial cells over host cells. These studies are crucial for guiding further development and ensuring the therapeutic potential of this compound.[29][30][31]
Conclusion
This compound represents a promising starting point for the development of new antimicrobial agents. Its rational design, based on the known antimicrobial properties of the benzothiazole scaffold and the strategic placement of a bromine substituent, warrants thorough investigation. The detailed protocols provided in this guide offer a robust framework for the synthesis and in vitro evaluation of this compound. By following these methodologies, researchers can generate high-quality, reproducible data that will be instrumental in elucidating the full therapeutic potential of this and other novel benzothiazole derivatives in the ongoing battle against infectious diseases.
References
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Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2136. [Link]
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Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]
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Southeast Asian Fisheries Development Center, Aquaculture Department. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
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Nielsen, J., & Lyngsø, J. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 5(4), 335-337. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
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Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Kaur, R., & Kumar, R. (2020). Benzothiazole-based Compounds in Antibacterial Drug Discovery. Current Drug Targets, 21(13), 1334-1353. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. [Link]
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BMG LABTECH. (2024, September 18). The minimum bactericidal concentration of antibiotics. BMG LABTECH. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]
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American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]
-
Sharma, P. C., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1283, 135248. [Link]
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Singh, M., et al. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. RSC Advances, 4(31), 16223-16233. [Link]
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Microbiology pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). Microbiology pictures. [Link]
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Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2136. [Link]
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Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
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Scribd. (n.d.). Broth Microdilution Guide for Labs. Scribd. [Link]
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Venkatesh, P., & Pandeya, S. N. (2009). Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. International Journal of ChemTech Research, 1(4), 1354-1358. [Link]
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WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]
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Bio-protocol. (n.d.). Broth microdilution susceptibility testing. Bio-protocol. [Link]
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Microbe Notes. (2022, May 18). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
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MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]
-
National Institutes of Health. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
SciSpace. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. SciSpace. [Link]
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Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]
-
Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]
-
ResearchGate. (n.d.). Structural activity relationship and importance of Benzothiazole derivatives, in the medicinal chemistry- An comprehensive review. ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health. [Link]
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Synthesis of 7-Bromo-1,3-benzothiazol-2-amine: A Detailed Experimental Protocol and Mechanistic Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive application note provides a detailed, field-proven protocol for the synthesis of 7-Bromo-1,3-benzothiazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The procedure is based on the oxidative cyclization of a substituted aniline with potassium thiocyanate and elemental bromine. Beyond a step-by-step guide, this document offers in-depth explanations for key experimental choices, a discussion of the underlying reaction mechanism, a troubleshooting guide for common challenges, and rigorous safety protocols. The aim is to equip researchers with a robust and reproducible method, grounded in established chemical principles, to confidently synthesize this important intermediate.
Introduction and Synthetic Strategy
The 2-aminobenzothiazole core is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The introduction of a bromine atom at the 7-position can significantly modulate the pharmacological properties of these molecules, making this compound a key building block for novel therapeutic agents.
The synthesis of 2-aminobenzothiazoles is classically achieved by treating an appropriately substituted aniline with potassium thiocyanate and bromine in glacial acetic acid.[1][2] This method proceeds via an in situ thiocyanation of the aniline, followed by an intramolecular electrophilic cyclization.
A primary challenge in the synthesis of substituted 2-aminobenzothiazoles is achieving regioselectivity.[3] Direct bromination of 2-aminobenzothiazole often yields a mixture of 5-bromo and 7-bromo isomers, along with di- and tri-brominated byproducts, which are difficult to separate.[1][3] To overcome this, our strategy employs 3-bromoaniline as the starting material. By starting with the bromine atom already in the desired meta position relative to the amine, the cyclization is directed to predictably form the 7-bromo isomer as the major product, although the formation of a minor amount of the 5-bromo isomer is still possible due to electronic and steric factors.[1]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Thiocyanation of the Aniline: Bromine reacts with potassium thiocyanate to form thiocyanogen bromide (BrSCN) or a related electrophilic species. This highly reactive intermediate then attacks the aniline ring, typically at the para position relative to the activating amino group, to form 4-amino-2-bromophenyl thiocyanate.
-
Intramolecular Cyclization (Hugershoff Reaction): The thiocyanate intermediate then undergoes an intramolecular electrophilic attack. The sulfur atom of the thiocyanate group attacks the carbon atom ortho to the amino group, leading to the formation of the thiazole ring after tautomerization. This oxidative cyclization is a variant of the Hugershoff reaction.[4]
Caption: Proposed reaction mechanism for the synthesis.
Experimental Protocol
This protocol details the synthesis of this compound from 3-bromoaniline.
Materials and Equipment
Table 1: Reagent Specifications
| Reagent | CAS No. | Formula | MW ( g/mol ) | Amount | Molar Eq. |
| 3-Bromoaniline | 591-19-5 | C₆H₆BrN | 172.02 | 1.72 g | 1.0 |
| Potassium Thiocyanate | 333-20-0 | KSCN | 97.18 | 2.14 g | 2.2 |
| Bromine | 7726-95-6 | Br₂ | 159.81 | 1.76 g (0.56 mL) | 1.1 |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | ~40 mL | - |
| 25% Ammonium Hydroxide | 1336-21-6 | NH₄OH | 35.04 | As needed | - |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | As needed | - |
| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | As needed | - |
| Silica Gel (230-400 mesh) | 7631-86-9 | SiO₂ | 60.08 | As needed | - |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Thermometer
-
Condenser
-
Heating mantle
-
Standard glassware for work-up and purification (separatory funnel, beakers, Erlenmeyer flasks)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glass column for chromatography
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Ensure all glassware is dry.
-
Perform the entire reaction in a certified chemical fume hood due to the high toxicity and corrosive nature of bromine.[5]
Procedure:
-
To the flask, add 3-bromoaniline (1.72 g, 10.0 mmol) and potassium thiocyanate (2.14 g, 22.0 mmol).
-
Add 20 mL of glacial acetic acid to the flask. Stir the mixture to form a suspension.
-
Cool the flask in an ice-water bath to between 0 °C and 5 °C.
-
In a separate beaker, carefully dissolve bromine (0.56 mL, 11.0 mmol) in 20 mL of glacial acetic acid.
-
Causality: Adding bromine dropwise as a solution in acetic acid helps to control the reaction rate and dissipate the heat generated, preventing unwanted side reactions.
-
-
Transfer the bromine solution to the dropping funnel.
-
Add the bromine solution dropwise to the stirred aniline suspension over a period of 60-90 minutes. Maintain the internal reaction temperature below 10 °C throughout the addition.[2] The mixture will turn a deep reddish-orange color.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Continue stirring at room temperature for an additional 4-6 hours. The color may lighten, and a precipitate (the hydrobromide salt of the product) may form.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) until the starting aniline spot is no longer visible.
Work-up and Purification:
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ~200 mL of crushed ice and water.
-
Stir the aqueous suspension for 15 minutes.
-
Neutralize the mixture by slowly adding 25% ammonium hydroxide solution until the pH is approximately 8-9. Perform this step slowly and in an ice bath, as the neutralization is exothermic. A precipitate will form.
-
Filter the resulting solid using a Buchner funnel and wash it thoroughly with cold water.
-
Dry the crude solid under vacuum.
-
Purify the crude product by column chromatography on silica gel.
-
Eluent System: A gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 4:1) is typically effective.
-
Rationale: Chromatography is necessary to separate the desired 7-bromo isomer from any unreacted starting material and the potential 5-bromo isomer byproduct.[1][3]
-
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
-
Dry the final product under high vacuum to yield this compound as a solid.
Visualization of Experimental Workflow
Caption: General experimental workflow for the synthesis.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆): Expect signals corresponding to the aromatic protons and the amine protons. The aromatic region should show three distinct signals consistent with a 1,2,3-trisubstituted benzene ring. The amine protons will likely appear as a broad singlet.
-
¹³C NMR (DMSO-d₆): The spectrum should show seven distinct carbon signals, confirming the presence of the seven unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and a characteristic (M+2) peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. For C₇H₅BrN₂S, the expected m/z would be ~228.94 and ~230.94.[1]
-
Melting Point: Compare the measured melting point with literature values.
Troubleshooting
Table 2: Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during work-up or purification. - Temperature too high during bromine addition, causing side reactions. | - Increase reaction time and monitor closely by TLC. - Ensure pH is correct during neutralization to precipitate all product. - Maintain strict temperature control (<10 °C) during bromine addition.[3] |
| Formation of Isomeric Mixture (5-bromo and 7-bromo) | - Inherent electronic and steric effects of the starting 3-bromoaniline. | - This is a known challenge with this substrate.[1] - Optimize the column chromatography conditions (e.g., use a longer column, a shallower solvent gradient) for better separation. |
| Over-bromination (Di-bromo product) | - Excess of bromine used. - Reaction temperature too high. | - Use exactly 1.0-1.1 equivalents of bromine.[3] - Ensure the reaction is not allowed to get too warm. |
| Dark, Tarry Crude Product | - Polymerization or decomposition reactions. - Reaction temperature was too high. | - Repeat the reaction with stricter temperature control. - Ensure the quality of the starting aniline. |
Safety Precautions
This protocol involves several hazardous chemicals. Adherence to strict safety protocols is mandatory.
-
General: Conduct all operations in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (fluorinated rubber or heavy-duty nitrile gloves are recommended for bromine).[5][6]
-
Bromine: Bromine is extremely toxic, corrosive, and can cause fatal burns upon inhalation.[7] Handle liquid bromine with extreme care. Avoid breathing vapors. Ensure a spill kit containing a neutralizing agent, such as a 1 M solution of sodium thiosulfate or sodium carbonate, is readily available.[6][8]
-
Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Handle with care and avoid inhalation of vapors.
-
3-Bromoaniline: Toxic if swallowed, inhaled, or absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- BenchChem. (2025).
- ChemicalBook. (n.d.). 2-Amino-7-bromobenzothiazole synthesis.
- University of Wisconsin-Madison. (n.d.).
- ResearchGate. (n.d.). Possible mechanism for the synthesis of 2‐aminobenzothiazole.
- ChemicalBook. (n.d.). Benzothiazole, 7-bromo- (7CI,8CI) synthesis.
- BenchChem. (2025). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole.
-
Camacho, C. J., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 11(2), 159-163. Available from: [Link]
- International Journal of Research in Pharmacy and Chemistry. (2012).
- Carl ROTH. (n.d.).
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water. [Link]
- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
- Sigma-Aldrich. (2024).
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Application Note: Utilizing 7-Bromo-1,3-benzothiazol-2-amine for High-Throughput Screening of Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the application of 7-Bromo-1,3-benzothiazol-2-amine in high-throughput screening (HTS) campaigns aimed at the discovery of novel kinase inhibitors. The benzothiazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of various protein kinases, which are critical regulators of cellular signaling and frequently dysregulated in diseases such as cancer.[1][2][3][4] This application note details two robust, fluorescence-based HTS protocols—a primary fluorescence polarization (FP) assay and a secondary fluorescence intensity (FI) assay—designed to identify and characterize potential kinase inhibitors from large compound libraries, using this compound as a representative screening compound.
Introduction: The Scientific Rationale
Protein kinases are a large family of enzymes that play a central role in signal transduction pathways, controlling a vast array of cellular processes. Their aberrant activity is a hallmark of many human diseases, making them one of the most important classes of drug targets.[2][5] The 2-aminobenzothiazole core, present in this compound, is a key pharmacophore found in numerous kinase inhibitors.[2][4][6] The bromine substitution at the 7-position offers a potential vector for medicinal chemistry optimization to enhance potency and selectivity.
This guide is predicated on the hypothesis that this compound can serve as a foundational scaffold for the development of inhibitors against therapeutically relevant kinases, such as those in the tyrosine kinase (e.g., VEGFR, EGFR) or serine/threonine kinase (e.g., Aurora, PI3K) families.[3][4] The following protocols are designed to be adaptable for various kinase targets and provide a rigorous framework for identifying initial "hits" from large-scale screening efforts.
High-Throughput Screening Workflow
A typical HTS campaign for identifying kinase inhibitors involves several stages, from initial screening to hit confirmation and characterization. The workflow is designed to efficiently sift through large numbers of compounds to find those with the desired biological activity.
Primary Screening Protocol: Fluorescence Polarization (FP) Kinase Assay
Principle: This competitive immunoassay measures the phosphorylation of a fluorescently labeled peptide substrate by a target kinase. The amount of phosphorylated product is detected using a phosphospecific antibody. The binding of the large antibody to the small fluorescent phosphopeptide tracer results in a high polarization signal. In the presence of a kinase inhibitor, less substrate is phosphorylated, leaving more antibody available to bind a fluorescently labeled phosphopeptide "tracer." This results in a high FP signal. Conversely, in the absence of an inhibitor, the kinase phosphorylates the substrate, which then competes with the tracer for antibody binding, leading to a low FP signal.[7][8][9]
Materials and Reagents
-
Compound: this compound (dissolved in 100% DMSO to create a stock solution, e.g., 10 mM).
-
Kinase: Purified, active target kinase.
-
Substrate: Fluorescently labeled peptide substrate specific to the kinase.
-
ATP: Adenosine triphosphate.
-
Assay Buffer: Buffer composition will be kinase-specific but generally contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.
-
Detection Mix: Assay buffer containing a phosphospecific antibody and a fluorescent phosphopeptide tracer.
-
Plates: Low-volume, 384-well black microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
-
Compound Plating:
-
Dispense 50 nL of the this compound stock solution (or other library compounds) into the appropriate wells of a 384-well plate using an acoustic dispenser. This will result in a final assay concentration of 10 µM in a 5 µL reaction volume.
-
For controls, dispense 50 nL of DMSO into "high activity" (negative control) and "low activity" (positive control) wells.
-
-
Kinase and Substrate Addition:
-
Prepare a solution of kinase and its fluorescently labeled substrate in assay buffer.
-
Dispense 2.5 µL of this solution into all wells.
-
For the positive control wells, add a known, potent inhibitor of the target kinase instead of the kinase-substrate mix.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in assay buffer.
-
Add 2.5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at room temperature for a duration determined by the kinase's activity (e.g., 60-90 minutes).
-
-
Reaction Termination and Detection:
-
Add 5 µL of the detection mix (containing the phosphospecific antibody and tracer) to all wells. This stops the kinase reaction and initiates the competitive binding for the FP readout.
-
Incubate for at least 60 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition:
Alternative Protocol: Fluorescence Intensity (FI) Kinase Assay
Principle: This assay format measures the consumption of ATP during the kinase reaction. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced. The assay is performed in two steps: first, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the produced ADP into ATP, which then drives a luciferase-catalyzed reaction that generates light. The light intensity is directly proportional to the kinase activity.
Step-by-Step Protocol
-
Compound Plating and Kinase Reaction:
-
Follow steps 1-3 from the FP assay protocol (Section 3.2), using an unlabeled peptide substrate.
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to all wells. This converts ADP to ATP and provides the necessary components for the luciferase reaction.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the plate on a luminometer to measure the intensity of the light produced.
-
Data Analysis and Interpretation
Primary Screen Data Analysis
For the single-concentration primary screen, the percentage of inhibition is calculated for each compound.
Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Signal_Compound: Signal from the well with the test compound.
-
Signal_Positive_Control: Signal from the well with a known potent inhibitor (low enzyme activity).
-
Signal_Negative_Control: Signal from the well with DMSO (high enzyme activity).
A "hit" is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Assay Quality Control: Z'-Factor
The Z'-factor is a statistical parameter used to assess the quality and robustness of an HTS assay.[10][11][12] It reflects the separation between the positive and negative control signals relative to their variability.
Formula for Z'-Factor: Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|
-
SD: Standard Deviation
-
Mean: Average Signal
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Acceptable for screening |
| < 0 | Unacceptable |
An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for HTS.[13]
Dose-Response and IC₅₀ Determination
Confirmed hits are subjected to dose-response analysis to determine their potency. This involves testing the compound over a range of concentrations (typically a 10-point serial dilution).
The resulting data are plotted with the logarithm of the inhibitor concentration on the x-axis and the percent inhibition on the y-axis. A four-parameter logistic equation is used to fit the data and determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[14][15][16]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | High variability in controls. | Ensure consistent liquid handling; optimize reagent concentrations and incubation times. |
| Low signal-to-background ratio. | Increase enzyme or substrate concentration; check reagent quality. | |
| High Number of False Positives | Compound interference (autofluorescence, light scatter). | Re-test hits in an orthogonal assay; use red-shifted fluorophores to minimize interference.[8] |
| Non-specific inhibition (e.g., aggregation). | Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer. | |
| Poor Curve Fits in Dose-Response | Compound insolubility at high concentrations. | Check the solubility of the compound in the assay buffer. |
| Incorrect concentration range tested. | Adjust the concentration range based on the initial hit data. |
Conclusion
This compound represents a valuable starting point for the discovery of novel kinase inhibitors. The fluorescence-based HTS protocols detailed in this application note provide a robust and validated framework for screening this compound and its derivatives against a wide range of kinase targets. Rigorous data analysis, including the calculation of the Z'-factor for assay validation and the determination of IC₅₀ values for potent hits, is crucial for the success of any HTS campaign. By following these guidelines, researchers can effectively leverage this promising chemical scaffold in their drug discovery efforts.
References
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
-
Shin, A. (n.d.). Z-factors. In High-throughput Discovery. North Carolina State University. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. [Link]
-
Sebaugh, J. L. (2011). Guidelines for Accurate EC50/IC50 Estimation. Pharmaceutical Statistics, 10(2), 128–134. [Link]
-
On HTS. (2023, December 12). Z-factor. [Link]
-
Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1–13. [Link]
-
Sato, M., Ozawa, T., Inukai, K., Asano, T., & Umezawa, Y. (2002). Fluorescence resonance energy transfer-based probes for kinase activity. Analytical biochemistry, 307(1), 1-10. [Link]
-
Assay Genie. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]
-
Gubler, H., Schopfer, U., & Jacoby, E. (2013). Theoretical and Experimental Relationships between Percent Inhibition and IC50 Data Observed in High-Throughput Screening. Journal of Biomolecular Screening, 18(1), 1-13. [Link]
-
Assay Guidance Manual. (2012). Basics of Enzymatic Assays for HTS. National Center for Biotechnology Information. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in small molecule screening. Combinatorial chemistry & high throughput screening, 6(3), 167–175. [Link]
-
Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
-
Swinney, D. C., & Williams, K. P. (2002). Assessing the Minimum Number of Data Points Required for Accurate IC50 Determination. Journal of biomolecular screening, 7(5), 453-461. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]
-
ResearchGate. (2017, August 9). How can I calculate IC50 value from percent of residual activity?. [Link]
-
Radi, M., et al. (2012). Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. Molecules, 17(12), 14348-14361. [Link]
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23. [Link]
-
Al-Suhaimi, E. A., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS omega, 7(36), 32247-32260. [Link]
-
El-Gamal, M. I., et al. (2023). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 28(13), 5086. [Link]
Sources
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 11. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. punnettsquare.org [punnettsquare.org]
- 13. assay.dev [assay.dev]
- 14. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Theoretical and Experimental Relationships between %-Inhibition and IC50 Data observed in HTS - OAK Open Access Archive [oak.novartis.com]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 7-Bromo-1,3-benzothiazol-2-amine
Introduction
7-Bromo-1,3-benzothiazol-2-amine is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and drug development. As a substituted benzothiazole, it serves as a crucial building block in the synthesis of a wide array of biologically active molecules. The precise characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products, thereby maintaining the integrity of research and development pipelines.
This comprehensive guide provides detailed analytical methods and protocols for the thorough characterization of this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a framework for robust and reliable analysis. The protocols are grounded in established analytical principles and draw upon available data for the target compound and its close structural analogs, ensuring a scientifically sound approach. Each protocol is designed to be a self-validating system, with an emphasis on the causality behind experimental choices.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Structure | Inferred from Name | |
| Molecular Formula | C₇H₅BrN₂S | [Calculated] |
| Molecular Weight | 229.10 g/mol | [Calculated] |
| CAS Number | 20358-05-8 | [Vendor Information] |
| Appearance | White to off-white solid | [General knowledge of similar compounds] |
| Melting Point | 189-191 °C | [1] |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in less polar solvents like chloroform; and poorly soluble in water. | [General chemical principles] |
Analytical Characterization Workflow
A multi-technique approach is recommended for the comprehensive characterization of this compound. This ensures unambiguous identification and accurate purity assessment.
Caption: Recommended analytical workflow for the characterization of this compound.
Part 1: Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Expertise & Experience: For 2-aminobenzothiazole derivatives, the aromatic protons typically appear in the downfield region (around 7-8 ppm) due to the deshielding effect of the aromatic rings. The amine protons often present as a broad singlet, and their chemical shift can be concentration and solvent-dependent. The carbon attached to the nitrogen and sulfur in the thiazole ring (C2) is characteristically downfield in the ¹³C NMR spectrum.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing and Interpretation:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants in the ¹H NMR spectrum to assign protons to their respective positions in the molecule.
-
Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts and comparison with data from similar structures.
-
Expected ¹H NMR Data (in CDCl₃): [1]
-
δ 7.48 (dd, J = 7.9, 1.0 Hz, 1H, Ar-H)
-
δ 7.26 (dd, J = 7.9, 1.0 Hz, 1H, Ar-H)
-
δ 7.20 (t, J = 7.9 Hz, 1H, Ar-H)
-
δ 5.24 (br s, 2H, -NH₂)
Mass Spectrometry (MS)
Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern can also offer structural insights.
Expertise & Experience: Electron ionization (EI) is a common technique for volatile and thermally stable compounds like benzothiazoles. The molecular ion peak (M⁺) is typically observed, and fragmentation often involves the loss of small neutral molecules or radicals from the parent structure. For less volatile compounds or to obtain a softer ionization, electrospray ionization (ESI) coupled with liquid chromatography is preferred.
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 100 µg/mL) in a suitable volatile solvent such as methanol or dichloromethane.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion (M⁺) and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.
-
Expected Mass Spectrum Data:
-
Molecular Ion (M⁺): A pair of peaks around m/z 228 and 230, corresponding to the bromine isotopes.
-
High-Resolution Mass (HRMS): Calculated for C₇H₅⁷⁹BrN₂S⁺: 227.9438; Found: [Expected to be within 5 ppm].
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.
Expertise & Experience: For 2-aminobenzothiazoles, characteristic peaks include N-H stretching vibrations of the primary amine, C=N stretching of the thiazole ring, and C-S stretching. The aromatic C-H and C=C stretching vibrations will also be present.
-
Sample Preparation:
-
Use the Attenuated Total Reflectance (ATR) technique for a solid sample. Place a small amount of the powdered this compound directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr and pressing the mixture into a transparent disk.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | C-H stretch | Aromatic |
| ~1630 | C=N stretch | Thiazole ring |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1580-1650 | N-H bend | Primary amine |
| ~700-600 | C-S stretch | Thiazole ring |
Part 2: Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity analysis, a reversed-phase HPLC method with UV detection is typically employed for compounds like this compound.
Expertise & Experience: The choice of a C18 column is standard for moderately polar aromatic compounds. A mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid to improve peak shape) and an organic modifier like acetonitrile or methanol provides good separation. The UV detector wavelength should be set at or near the λmax of the compound for maximum sensitivity.
-
Sample and Standard Preparation:
-
Standard Solution: Accurately prepare a stock solution of a reference standard of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution in the same diluent.
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-18.1 min: 80% to 20% B
-
18.1-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 264 nm (or the determined λmax).
-
Injection Volume: 10 µL.
-
-
Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze a blank (diluent), the standard, and the sample to ensure no interference at the retention time of the main peak.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the nominal concentration) and plot the peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo or sample matrix at different concentration levels. The recovery should typically be within 98-102%.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the same sample on the same day (repeatability) and on different days with different analysts or equipment (intermediate precision). The relative standard deviation (RSD) should be ≤ 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively.
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.
-
-
Purity Calculation:
-
Calculate the purity of the sample by area normalization, assuming all impurities have a similar response factor to the main component.
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Part 3: Optical Properties
UV-Visible Spectrophotometry
Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This can be used for quantitative analysis and to provide information about the electronic structure of the molecule.
Expertise & Experience: Benzothiazole derivatives typically exhibit strong UV absorption due to their extended π-conjugated system. The wavelength of maximum absorbance (λmax) is a characteristic property of the compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol) to obtain an absorbance reading between 0.2 and 0.8 AU. A typical concentration would be in the range of 5-10 µg/mL.
-
-
Instrument Parameters:
-
Scan Range: 200-400 nm.
-
Blank: Use the same solvent as used for the sample preparation.
-
-
Data Analysis:
-
Record the UV-Vis spectrum and determine the wavelength(s) of maximum absorbance (λmax).
-
Expected UV-Vis Data:
-
Based on the parent 2-aminobenzothiazole structure, λmax values are expected around 222 nm and 264 nm in alcohol.[2] The bromo-substituent may cause a slight bathochromic (red) shift.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of spectroscopic and chromatographic techniques, researchers can confidently establish the identity, purity, and quality of this important synthetic intermediate. Adherence to these protocols and the principles of analytical method validation will ensure the generation of reliable and reproducible data, which is fundamental to the integrity of drug discovery and development programs.
References
-
National Center for Biotechnology Information. "Solid-Phase Synthesis of 2-Aminobenzothiazoles." PubChem, [Link].
-
ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005, [Link].
-
FDA. "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2049888, 4-Bromo-1,3-benzothiazol-2-amine." PubChem, [Link].
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy." Cengage Learning, 2014.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 2014.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine." PubChem, [Link].
Sources
The Strategic Utility of 7-Bromo-1,3-benzothiazol-2-amine in Advanced Material Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of 7-Bromo-1,3-benzothiazol-2-amine as a pivotal building block in material science. While not typically deployed as a final material, its unique structural and electronic characteristics make it an invaluable precursor for a range of advanced functional materials. The strategic positioning of the bromo and amino functionalities on the benzothiazole core enables versatile synthetic transformations, leading to materials with tailored photophysical and electrochemical properties. This document outlines the core principles and detailed experimental protocols for leveraging this compound in the synthesis of materials for organic electronics, chemosensors, and high-performance dyes, aimed at researchers and professionals in material science and drug development.
Introduction: The Benzothiazole Core as a Privileged Scaffold
The benzothiazole moiety is a prominent heterocyclic scaffold in both medicinal chemistry and material science. Its rigid, planar structure, combined with the presence of electron-rich nitrogen and sulfur atoms, imparts favorable electronic properties. The incorporation of a benzothiazole unit into a molecular structure can enhance thermal stability, influence charge transport characteristics, and provide sites for intermolecular interactions.
This compound presents a particularly interesting case. The bromine atom at the 7-position serves as a versatile handle for carbon-carbon bond formation through cross-coupling reactions, allowing for the extension of the π-conjugated system. Simultaneously, the 2-amino group can be functionalized or utilized for its electron-donating properties and its ability to participate in hydrogen bonding or coordination chemistry. This dual functionality makes it a strategic starting point for the rational design of complex organic materials.
Application in Organic Electronics: Building Blocks for Hole-Transporting Materials and OLED Emitters
The development of efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices relies on the design of materials with optimized energy levels and charge transport properties. Derivatives of this compound can be synthesized to function as hole-transporting materials (HTMs) or as components of emissive layers in OLEDs.[1][2]
Rationale for Use in Organic Electronics
The benzothiazole core is electron-deficient, which, when combined with electron-donating moieties, can create molecules with a pronounced donor-acceptor (D-A) character. This is crucial for tuning the HOMO and LUMO energy levels to facilitate efficient charge injection and transport. The bromine atom on this compound is the key to unlocking this potential, primarily through the Suzuki-Miyaura cross-coupling reaction.[3][4] This reaction allows for the facile introduction of various aryl groups, effectively building larger, conjugated systems with tailored electronic properties.[5]
Workflow for the Synthesis of Arylated Benzothiazole Derivatives
The following diagram illustrates the general workflow for the synthesis of 7-aryl-1,3-benzothiazol-2-amines, which can serve as core structures for more complex hole-transporting materials.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the Suzuki coupling of similar 2-aminobenzothiazole derivatives and serves as a robust starting point for optimization.[3][6]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the flask.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Under a positive pressure of the inert gas, add the anhydrous solvent mixture (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe.
-
Stir the reaction mixture at a pre-heated temperature of 90-100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-1,3-benzothiazol-2-amine.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings due to its stability and effectiveness with a wide range of substrates.
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing unwanted side reactions.
-
Solvent System: The mixture of an organic solvent like dioxane with water is crucial. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.
-
Inert Atmosphere: The palladium catalyst in its active Pd(0) state is sensitive to oxidation by atmospheric oxygen, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the success of the reaction.
Application in Chemosensor Development
The nitrogen and sulfur atoms within the benzothiazole ring, along with the exocyclic amino group of this compound derivatives, can act as effective chelating sites for metal ions. This property can be exploited to create chemosensors that signal the presence of specific analytes through a change in their photophysical properties, such as color or fluorescence.[5][7]
Design Principles for Benzothiazole-Based Chemosensors
The synthesis of a benzothiazole-based chemosensor often involves a condensation reaction between an aminobenzothiazole derivative and an aldehyde or ketone to form a Schiff base.[8] The resulting imine nitrogen, in conjunction with other heteroatoms in the molecule, can form a coordination pocket for a target metal ion. Binding of the metal ion alters the electronic structure of the molecule, leading to a detectable optical response.
Logical Pathway for Chemosensor Synthesis
The following diagram outlines the logical steps for the synthesis of a Schiff base chemosensor from a 7-aryl-1,3-benzothiazol-2-amine derivative.
Caption: Synthesis of a Schiff base chemosensor.
Protocol: Synthesis of a Benzothiazole-Based Schiff Base Chemosensor
This is a general protocol for the synthesis of a Schiff base from an amino-benzothiazole derivative. The specific aldehyde or ketone should be chosen based on the target analyte and desired photophysical properties.
Materials:
-
7-Aryl-1,3-benzothiazol-2-amine (synthesized as in section 2.3)
-
An appropriate aldehyde (e.g., salicylaldehyde) (1.0 equivalent)
-
Ethanol or methanol as solvent
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the 7-aryl-1,3-benzothiazol-2-amine (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add the aldehyde (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 4-6 hours, monitoring the formation of the product by TLC.
-
After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Application in Azo Dye Synthesis
The 2-amino group of this compound can be diazotized and coupled with a suitable coupling component to form azo dyes.[7] The extended conjugation provided by the benzothiazole ring and the azo linkage can lead to dyes with deep colors and good thermal stability.
The Chemistry of Azo Dye Formation
The synthesis of an azo dye involves two main steps:
-
Diazotization: The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol or an aniline derivative.
Protocol: Synthesis of a Benzothiazole-Containing Azo Dye
This protocol outlines the general steps for the synthesis of an azo dye starting from this compound.
Step 1: Diazotization
-
Dissolve this compound (1.0 mmol) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 mmol) to the amine solution with constant stirring, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component (e.g., phenol, 1.0 mmol) in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the solution of the coupling component with vigorous stirring, maintaining the temperature at 0-5 °C.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for another 30 minutes.
-
Collect the dye by vacuum filtration, wash with cold water, and dry.
Summary of Photophysical and Material Properties
The properties of materials derived from this compound are highly dependent on the specific functional groups introduced. The following table provides a summary of expected trends in photophysical properties based on the literature for similar benzothiazole derivatives.
| Derivative Type | Expected λabs (nm) | Expected λem (nm) | Potential Application |
| 7-Aryl-1,3-benzothiazol-2-amines | 350 - 450 | 450 - 550 | OLED Emitters, Hole-Transporting Materials |
| Schiff Base Chemosensors | 380 - 500 | 480 - 600 | Metal Ion Sensing |
| Azo Dyes | 400 - 600 | N/A (often non-emissive) | Pigments, Functional Dyes |
Conclusion
This compound is a versatile and strategically important building block in material science. Its amenability to functionalization at both the 7-position via cross-coupling reactions and the 2-amino position allows for the synthesis of a diverse range of advanced materials. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this compound in the development of novel materials for organic electronics, sensing, and other high-performance applications. The continued exploration of derivatives of this scaffold is expected to yield further innovations in material science.
References
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Matada, B. S., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12(40), 25943-25965. [Link]
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Gull, Y., et al. (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Molecules, 18(8), 8845-8857. [Link]
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Al-Joboruy, W. M. R., et al. (2025). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity. ResearchGate. [Link]
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Hoan, D. Q., et al. (2021). Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. VNU Journal of Science: Natural Sciences and Technology, 37(4). [Link]
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Padilla-Martínez, I. I., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 29(11), 2572. [Link]
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The University of British Columbia. (n.d.). The Synthesis of Azo Dyes. UBC Chemistry. [Link]
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YouTube. (2014, November 23). Making azo dyes. [Link]
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Scribd. (n.d.). Preparation of Azo Dyes. [Link]
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RSC Publishing. (2022, September 13). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]
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PubMed Central (PMC). (2017, December 19). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]
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MDPI. (2022, January 12). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. [Link]
-
ResearchGate. (2025, August 7). A new blue-emitting benzothiazole derivative for organic electroluminescent devices. [Link]
-
MDPI. (2024, May 29). Condensation Reactions of o-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
-
PubMed Central (PMC). (2018, July 18). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]
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MDPI. (2024, June 21). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]
-
RSC Publishing. (2022, February 11). Solution-processable phenothiazine and phenoxazine substituted fluorene cored nanotextured hole transporting materials for achieving high-efficiency OLEDs. [Link]
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PubMed Central (PMC). (2022, September 27). Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. [Link]
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National Center for Biotechnology Information. (2012). Benzothiazines in organic synthesis. Synthesis of fluorescent 7-amino-2,1-benzothiazines. PubMed. [Link]
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Application Notes and Protocols for the Biological Screening of 7-Bromo-1,3-benzothiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of 7-Bromo-1,3-benzothiazol-2-amine
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of a bromine atom at the 7-position of the 2-aminobenzothiazole core, yielding this compound, is hypothesized to enhance biological activity, a concept supported by structure-activity relationship studies of similar compounds where halogen substitution has been shown to potentiate efficacy.[4]
This guide provides a comprehensive suite of biological screening assays to systematically evaluate the therapeutic potential of this compound. The protocols are designed for researchers, scientists, and drug development professionals, offering a tiered screening approach from broad initial assessments to more specific mechanistic studies. Each protocol is structured to be a self-validating system, emphasizing the rationale behind experimental design and the importance of appropriate controls for data integrity.
Part 1: Primary Screening - Antimicrobial Activity
The initial screening cascade focuses on the well-documented antimicrobial properties of the benzothiazole class.[5][6][7] These assays will determine the compound's efficacy against a panel of clinically relevant bacterial and fungal pathogens.
Rationale for Antimicrobial Screening
Benzothiazole derivatives have been shown to interfere with essential microbial cellular processes, including enzyme activity and cell wall synthesis.[5][8] The presence of a halogen, such as bromine, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and interact with intracellular targets.[4] Therefore, a primary assessment of antimicrobial activity is a logical first step.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial activity screening.
Protocol 1: Kirby-Bauer Disk Diffusion Susceptibility Test
This method provides a qualitative assessment of the antimicrobial activity of this compound.[4][8][9]
Principle: A paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the disk.[10]
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[11]
-
Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[4]
-
Disk Application: Aseptically apply sterile paper disks (6 mm diameter) impregnated with a known concentration of this compound onto the agar surface. Ensure firm contact with the agar.[9]
-
Controls:
-
Positive Control: A disk containing a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Negative Control: A disk containing only the solvent used to dissolve the test compound.
-
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 28-35°C for 24-48 hours for fungi.[9][12]
-
Data Collection: Measure the diameter of the zone of inhibition in millimeters (mm).
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative assay determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[13][14][15]
Principle: A standardized inoculum of the microorganism is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound at which no visible growth is observed after incubation.[16]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).[13][17]
-
Inoculum Preparation: Prepare and standardize the microbial inoculum as described in the Kirby-Bauer protocol. Dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.[15]
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Growth Control: Wells containing only the inoculum and broth.
-
Sterility Control: Wells containing only broth.
-
Positive Control: A standard antimicrobial agent serially diluted and inoculated.
-
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 28-35°C for 24-48 hours for fungi.[15][18]
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.
Data Presentation: Antimicrobial Activity
| Test Organism | Strain ID | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | e.g., 18 | e.g., 16 |
| Escherichia coli | ATCC 25922 | e.g., 12 | e.g., 64 |
| Candida albicans | ATCC 90028 | e.g., 20 | e.g., 8 |
| Aspergillus fumigatus | ATCC 204305 | e.g., 15 | e.g., 32 |
Part 2: Secondary Screening - Anticancer and Cytotoxicity Assays
Compounds exhibiting antimicrobial activity often share mechanisms that can be exploited for anticancer therapy, such as the inhibition of essential enzymes or the induction of apoptosis.[3] This section outlines protocols to assess the cytotoxic potential of this compound against a panel of human cancer cell lines.
Rationale for Cytotoxicity Screening
The benzothiazole core is present in several compounds with demonstrated anticancer activity.[1] These assays will provide an initial assessment of the compound's ability to inhibit cancer cell proliferation, a critical step in evaluating its potential as an anticancer agent.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for in vitro cytotoxicity screening.
Protocol 3: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][19][20]
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[21] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[19]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[21]
-
Data Collection: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 4: Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay that measures total cellular protein content.[1][6]
Principle: SRB is an aminoxanthene dye that binds to basic amino acid residues in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total cellular mass.[22]
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Fix the cells by adding cold 10% trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[6]
-
Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.[22]
-
Washing: Remove the unbound dye by washing with 1% acetic acid.
-
Dye Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.[6]
-
Data Collection: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Data Presentation: Cytotoxicity
| Cell Line | Tissue of Origin | IC50 (µM) - MTT Assay | IC50 (µM) - SRB Assay |
| MCF-7 | Breast Cancer | e.g., 25.3 | e.g., 28.1 |
| A549 | Lung Cancer | e.g., 18.9 | e.g., 21.5 |
| HCT116 | Colon Cancer | e.g., 32.7 | e.g., 35.4 |
Part 3: Tertiary Screening - Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases, including cancer and autoimmune disorders. This section provides protocols to evaluate the anti-inflammatory potential of this compound by targeting key enzymes in the inflammatory cascade.
Rationale for Anti-inflammatory Screening
Benzothiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial for the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Additionally, the NF-κB signaling pathway is a central regulator of inflammation, making it an attractive target for anti-inflammatory drug discovery.
Protocol 5: Cyclooxygenase-2 (COX-2) Inhibition Assay
This assay measures the ability of the test compound to inhibit the activity of the COX-2 enzyme.
Principle: The COX-2 enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase activity of COX-2 can be measured colorimetrically or fluorometrically to determine enzyme inhibition.[5]
Step-by-Step Protocol (Fluorometric):
-
Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.[5]
-
Inhibitor Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Assay Setup: In a 96-well white opaque plate, add the test inhibitor dilutions, an enzyme control (no inhibitor), and a positive inhibitor control (e.g., Celecoxib).[5]
-
Reaction Initiation: Add a reaction mix containing the assay buffer, probe, and cofactor to all wells. Initiate the reaction by adding arachidonic acid.
-
Data Collection: Measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes.[6]
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.
Protocol 6: 15-Lipoxygenase (15-LOX) Inhibition Assay
This assay determines the inhibitory effect of the test compound on the 15-LOX enzyme.
Principle: 15-LOX catalyzes the peroxidation of linoleic acid, which can be monitored by measuring the increase in absorbance at 234 nm.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a 0.2 M borate buffer (pH 9.0), a substrate solution of linoleic acid, and a solution of 15-lipoxygenase from soybean.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a quartz cuvette, mix the enzyme solution with the test inhibitor or DMSO (for the control) and incubate for 5 minutes.
-
Reaction Initiation: Add the linoleic acid substrate to initiate the reaction.
-
Data Collection: Measure the increase in absorbance at 234 nm for 5 minutes using a spectrophotometer.
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC50 value.
Protocol 7: NF-κB Activation Assay
This cell-based assay measures the inhibition of the NF-κB signaling pathway.
Principle: In response to pro-inflammatory stimuli like TNF-α, the NF-κB transcription factor translocates to the nucleus and activates the expression of target genes. This can be monitored using a reporter gene, such as luciferase, under the control of an NF-κB promoter.
Step-by-Step Protocol:
-
Cell Culture: Use a cell line that stably expresses an NF-κB-luciferase reporter construct (e.g., C2C12-NF-κB-luc).
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a predetermined time.
-
Stimulation: Induce NF-κB activation by treating the cells with TNF-α.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation and determine the IC50 value.
Data Presentation: Anti-inflammatory Activity
| Assay | Target | IC50 (µM) |
| COX-2 Inhibition | Cyclooxygenase-2 | e.g., 5.8 |
| 15-LOX Inhibition | 15-Lipoxygenase | e.g., 12.1 |
| NF-κB Activation | NF-κB Pathway | e.g., 8.5 |
Part 4: Potential Further Screening Pathways
Based on the initial screening results, further investigations into the mechanism of action can be pursued.
Kinase Inhibition Assays
If this compound shows significant anticancer activity, screening against a panel of protein kinases is a logical next step. Dysregulation of kinase activity is a hallmark of many cancers.
Workflow for Kinase Inhibition Screening
Caption: Workflow for kinase inhibitor screening.
GPCR Binding Assays
Given the broad range of biological activities of benzothiazoles, interaction with G-protein coupled receptors (GPCRs) is also a possibility. Radioligand binding assays can determine if the compound binds to specific GPCRs.[7]
Conclusion
This comprehensive guide provides a structured and scientifically rigorous framework for the initial biological evaluation of this compound. By following these detailed protocols, researchers can systematically uncover the antimicrobial, anticancer, and anti-inflammatory potential of this novel compound, paving the way for further preclinical development. The emphasis on self-validating assays and clear data interpretation ensures the generation of high-quality, reliable results.
References
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Morsy, et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. PMC - NIH. Available at: [Link]
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American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM.org. Available at: [Link]
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
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- Limbird, L. E. (2004). GPCR-radioligand binding assays. PubMed.
-
Haroun, M., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC - NIH. Available at: [Link]
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Malterud, K. E. Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available at: [Link]
- Keri, R. S., et al. (2015). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry.
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de la Cruz, J. J. B., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. Available at: [Link]
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- Stevens, D. A., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
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Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]
-
Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Available at: [Link]
-
Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Available at: [Link]
- Wiederhold, N. P. (2017). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Newsletter.
-
Maciá, M. D., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. Available at: [Link]
- Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Mt. San Antonio College. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method.
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- Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening.
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G-Biosciences. CytoScan™ SRB Cell Cytotoxicity Assay. Available at: [Link]
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol.
-
Bio-protocol. Lipoxygenase Inhibitory Activity. Available at: [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
- Fernandez-Torres, B., et al. (2000). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology.
- Carlson, B. A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Assay and Drug Development Technologies.
-
Eurofins Discovery. GPCR Radioligand Binding - Robust Assays, Fast Results. Available at: [Link]
- DergiPark. Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Research Reviews.
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Topic: 7-Bromo-1,3-benzothiazol-2-amine: A Guide to Electrophilic Reactions for Advanced Synthesis
An Application Note and Comprehensive Guide
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Statement of Application
This technical guide provides an in-depth exploration of the reactivity of 7-Bromo-1,3-benzothiazol-2-amine with various electrophiles. As a privileged heterocyclic scaffold, 2-aminobenzothiazole and its derivatives are foundational in medicinal chemistry, appearing in compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic placement of a bromine atom at the 7-position offers a unique handle for further synthetic diversification, such as cross-coupling reactions, while also modulating the electronic properties and biological activity of the core structure. This document serves as a comprehensive resource, detailing not only the protocols for key electrophilic reactions but also the underlying principles of reactivity and regioselectivity that govern these transformations.
Core Concepts: Reactivity and Regioselectivity
This compound possesses multiple nucleophilic centers, making its reaction with electrophiles a subject of careful consideration. The reactivity is primarily dictated by the ambident nucleophilicity of the 2-amino group and the endocyclic nitrogen atom, as well as the potential for electrophilic substitution on the benzene ring.
-
Nucleophilic Sites: The molecule exists in an amino-imino tautomeric equilibrium, but the amino form is generally predominant. The primary sites for electrophilic attack are:
-
Exocyclic Amino Nitrogen (N-H₂): This is the most common site of reaction due to its high electron density and steric accessibility. Reactions here lead to N-acylation, N-alkylation, and N-sulfonylation.[5][6]
-
Endocyclic Thiazole Nitrogen (N-3): This nitrogen is also nucleophilic and can be involved in reactions, particularly in cyclization processes or under specific conditions that favor attack at this position.[7][8]
-
Benzene Ring (Positions 4, 5, 6): The fused benzene ring can undergo electrophilic aromatic substitution. The 2-amino group is an activating, ortho, para-director, while the 7-bromo group is a deactivating, ortho, para-director. Their combined influence will determine the regioselectivity of substitution reactions like halogenation or nitration.
-
-
Regioselectivity: For most common electrophiles, such as acyl chlorides and alkyl halides, the reaction occurs selectively at the more nucleophilic exocyclic amino group.[9][10] The formation of fused heterocyclic systems can occur when using bis-electrophilic reagents that react with both nitrogen atoms.[8]
Caption: Reactivity map of this compound with common electrophiles.
Physicochemical and Spectroscopic Data
A summary of key properties for the starting material is crucial for experimental design and product characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrN₂S | [11] |
| Molecular Weight | 229.10 g/mol | [11] |
| Appearance | White solid | [12] |
| Melting Point | 189-191 °C | [12] |
| ¹H NMR (CDCl₃) | δ 5.24 (br s, 2H, NH₂), 7.20 (t, 1H), 7.26 (dd, 1H), 7.48 (dd, 1H) | [12] |
| ¹³C NMR (CDCl₃) | δ 114.7, 119.6, 124.5, 125.8, 129.0, 151.5, 166.8 ppm | [12] |
| IR (ν, cm⁻¹) | 3402, 3264 (N-H stretch), 1602 (C=N stretch) | [12] |
| HRMS (m/z) | Calculated: 228.9435, Found: 228.9432 [M+H]⁺ | [12] |
Experimental Protocols for Key Electrophilic Reactions
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 3.1: N-Acylation with Acyl Chlorides
N-acylation is a fundamental transformation for introducing carbonyl functionalities, which are prevalent in biologically active molecules.[10][13] This protocol uses chloroacetyl chloride as a representative acylating agent.[10]
Objective: To synthesize N-(7-bromo-1,3-benzothiazol-2-yl)-2-chloroacetamide.
Materials:
-
This compound (1.0 eq)
-
Chloroacetyl chloride (1.0 eq)
-
Triethylamine (TEA) (1.0 eq)
-
Dry Benzene or Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (e.g., 2.29 g, 10 mmol) and triethylamine (1.01 g, 10 mmol) in 50 mL of dry DCM. Cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.13 g, 10 mmol) dropwise to the cooled, stirred solution over 15 minutes.
-
Rationale: Dropwise addition at low temperature helps to control the exothermic reaction. Triethylamine acts as a base to neutralize the hydrochloric acid byproduct, preventing protonation of the starting amine and driving the reaction to completion.[10]
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting material spot indicates reaction completion.
-
Work-up: a. Transfer the reaction mixture to a separatory funnel and wash sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Rationale: The aqueous washes remove the triethylamine hydrochloride salt and any unreacted reagents. b. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure N-acylated product.
Protocol 3.2: N-Alkylation with Alkyl Halides
N-alkylation introduces aliphatic or benzylic groups, which can significantly alter the lipophilicity and receptor-binding properties of the parent molecule.[9][14]
Objective: To synthesize 7-bromo-N-benzyl-1,3-benzothiazol-2-amine.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (2.29 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and 40 mL of acetonitrile.
-
Addition of Alkyl Halide: Add benzyl bromide (1.88 g, 11 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours, with vigorous stirring.
-
Rationale: K₂CO₃ is a solid base used to scavenge the HBr formed during the reaction. Refluxing provides the necessary activation energy for the Sₙ2 reaction.
-
-
Monitoring: Monitor the reaction by TLC. Note that mono-alkylation is expected, but over-alkylation at both the exocyclic and endocyclic nitrogens is possible under harsh conditions.
-
Work-up: a. Cool the reaction mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure. c. Dissolve the residue in 50 mL of ethyl acetate and wash with 2 x 25 mL of water. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: gradient of ethyl acetate in hexane) to isolate the desired N-mono-alkylated product.
Protocol 3.3: Electrophilic Aromatic Substitution (Bromination)
This protocol demonstrates the direct halogenation of the benzothiazole ring, a key reaction for introducing further points of diversification.[15]
Objective: To synthesize 2-amino-5,7-dibromo-1,3-benzothiazole.
Materials:
-
This compound (1.0 eq)
-
Bromine (Br₂) (1.1 eq)
-
Chloroform or Acetic Acid
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: Dissolve this compound (2.29 g, 10 mmol) in 50 mL of chloroform in a flask protected from light.
-
Addition of Bromine: Prepare a solution of bromine (1.76 g, 11 mmol) in 10 mL of chloroform. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Rationale: The 2-amino group is strongly activating and directs electrophiles to the ortho and para positions. Relative to the amino group, these are positions 4 and 6. The existing bromine at position 7 also directs ortho and para, to positions 6 and 8 (which is position 4). Therefore, substitution is strongly favored at position 5 (ortho to the directing Br, meta to the NH2) or other positions depending on the exact conditions. Based on literature for similar compounds, further bromination often occurs at available activated positions.[15] For 4- and 6-aminobenzothiazoles, dibromination occurs at the 5,7-positions, so we can predict a similar pattern.[15]
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. A precipitate may form during the reaction.
-
Work-up: a. Quench the reaction by slowly adding saturated sodium thiosulfate solution until the red-brown color of bromine disappears. b. Add saturated sodium bicarbonate solution to neutralize any acidic byproducts. c. If a precipitate has formed, collect it by filtration. If not, separate the organic layer, dry it, and concentrate it to obtain the crude product.
-
Purification: Wash the collected solid with water and a small amount of cold ethanol. Recrystallize from a suitable solvent like ethanol/DMF to obtain the pure dibrominated product.
General Experimental Workflow & Characterization
A successful synthesis relies on a systematic workflow from reaction setup to final product validation.
Caption: A generalized workflow for the synthesis and validation of new derivatives.
Characterization Guidance:
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¹H NMR: Look for the disappearance of the N-H₂ proton signal (around 5.2 ppm) and the appearance of new signals corresponding to the acyl or alkyl group. For acylation, an N-H amide proton will appear downfield. For alkylation, new aliphatic or aromatic protons will be visible.
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Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated mass of the expected product.
-
Infrared (IR) Spectroscopy: For acylation, a strong carbonyl (C=O) stretch will appear around 1670-1710 cm⁻¹. The N-H stretching bands will shift and change in appearance.
References
-
Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
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Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 17(2).
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Al-Ostath, O. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
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Kashyap, S. J., et al. (2022). A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. ResearchGate.
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Bhoge, N. D., et al. (2023). A Comprehensive Review on Synthetic Strategy of Benzothiazole Lead and Pharmacological Importance. Mansa STM Publishers.
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Patel, H., et al. (2023). A REVIEW ON SYNTHETIC STUDY OF BENZOTHIAZOLE DERIVATIVES. IJCRT.org.
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Krasavin, M. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(15), 4989.
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Dadmal, T. L., et al. (2018). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. New Journal of Chemistry, 42, 776-797.
-
BenchChem (2025). A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole. BenchChem Application Notes.
-
Al-Ostath, O. A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega.
-
Ward, E. R., & Williams, C. H. (1965). Electrophilic Substitution in Benzothiazole. Part II. The Bromination of the Aminobenzothiazoles. Journal of the Chemical Society, 2248-2251.
-
Kamal, A., et al. (2015). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications, 51(63), 12596-12599.
-
Al-Masoudi, W. A. M., et al. (2020). N-Alkylation of Substituted 2-Amino Benzothiazoles by 1,4- Bis (Bromo Methyl) Benzene on Mixed Oxides at Room Temperature and Study Their Biological Activity. AIP Conference Proceedings.
-
Baxendale, I. R., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 8(6), 819-826.
-
BenchChem (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. BenchChem Application Notes.
-
Kumar, S., & Narasimhan, B. (2018). Importance of Benzothiazole Motif in Modern Drug Discovery. Crimson Publishers.
-
Gkizis, P. L., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1052.
-
Shavkatovna, S. S. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. International Journal of Formal Education, 3(1), 123-130.
-
Al-Otaibi, M. A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
-
National Center for Biotechnology Information (2024). 6-Bromo-1,3-benzothiazol-2-amine. PubChem Compound Summary.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-1,3-benzothiazol-2-amine
This guide provides in-depth troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 7-Bromo-1,3-benzothiazol-2-amine, a key intermediate in medicinal chemistry.[1] We will explore common synthetic challenges, focusing on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this compound?
A1: The principal challenge is achieving high regioselectivity for the 7-bromo isomer. Direct bromination of 2-aminobenzothiazole is complicated by the formation of multiple brominated isomers, with substitution often favoring other positions on the benzene ring.[2] Furthermore, side reactions like over-bromination can significantly reduce the yield of the desired monosubstituted product.[2]
Q2: What are the common synthetic routes to 2-aminobenzothiazole derivatives?
A2: The most prevalent methods involve the cyclization of N-arylthioureas or the reaction of anilines with a thiocyanate source in the presence of an oxidizing agent like bromine.[1][3][4] For synthesizing specifically substituted derivatives like the 7-bromo compound, strategies often employ pre-functionalized anilines to control the position of the bromine atom before the cyclization step.[5]
Q3: Why is temperature control so critical during the bromination step?
A3: Temperature significantly impacts both the reaction rate and selectivity.[6] For bromination using elemental bromine in acetic acid, reactions are often cooled to 0°C or below to prevent the solidification of the solvent and to moderate the reactivity of bromine, which helps minimize the formation of di- and tri-brominated byproducts.[2] Conversely, some reactions may require heating to proceed to completion, but this can increase the risk of side reactions like sulfonation if strong acids are present.[2][6]
Q4: What are the essential safety precautions when working with elemental bromine and thiols?
A4: Elemental bromine is highly corrosive, toxic, and volatile; it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving bromine should be shielded from light to prevent radical side reactions.[2] Starting materials like 2-aminothiophenol are susceptible to air oxidation and have a strong, unpleasant odor. It is advisable to handle them under an inert atmosphere (e.g., nitrogen or argon) when possible and always within a fume hood.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to guide you through diagnosing and solving problems encountered during the synthesis.
Problem 1: Low or No Yield of the Desired Product
Q: My reaction has resulted in a very low isolated yield or no product at all. What are the potential causes and how can I fix this?
A: Low yield is a common issue stemming from several factors. A systematic approach is necessary to identify the root cause.
Troubleshooting Low Yield
| Potential Cause | Diagnostic Check & Recommended Solution |
| Poor Quality of Starting Materials | Check: Verify the purity of your 2-aminobenzothiazole or substituted aniline starting material via melting point, NMR, or LC-MS. 2-aminothiophenol, a precursor, is particularly prone to oxidation.[6] Solution: Use freshly opened reagents or purify starting materials before use. For example, 2-aminothiophenol can be distilled under reduced pressure. |
| Incomplete Reaction | Check: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] Spot the reaction mixture alongside the starting material to observe its consumption. Solution: If starting material remains, consider extending the reaction time or gradually increasing the temperature.[2] Ensure the stoichiometry of your reagents is correct. |
| Suboptimal Reaction Conditions | Check: Review your solvent and temperature. Highly polar solvents can sometimes favor unwanted side reactions.[2] Solution: Experiment with different solvents (e.g., switching from acetic acid to a less polar solvent like chloroform).[2] Optimize the temperature; if heating, do so incrementally. If at room temperature, try cooling to improve selectivity or heating to drive the reaction to completion. |
| Inefficient Oxidant/Catalyst | Check: In cyclization reactions, an oxidation step is often required to form the aromatic benzothiazole ring.[7] Solution: Ensure an adequate oxidant is present. Common choices include molecular oxygen (performing the reaction open to air), iodine, or H₂O₂.[8][9] The choice of catalyst can also be critical; Lewis acids or Brønsted acids are often employed to promote cyclization.[6] |
Problem 2: Formation of Multiple Isomers (Poor Regioselectivity)
Q: My analysis shows a mixture of monobrominated products instead of pure this compound. How can I improve regioselectivity?
A: This is the core challenge. The electronic properties of the 2-aminobenzothiazole ring system do not strongly direct electrophilic substitution to the 7-position.
Troubleshooting Poor Regioselectivity
| Potential Cause | Mechanistic Explanation & Recommended Solution |
| Direct Bromination of 2-Aminobenzothiazole | Explanation: The amino group at the 2-position and the thiazole ring's heteroatoms influence the electron density of the benzene ring, often leading to a mixture of 5-bromo and 6-bromo isomers as major products. Solution: Direct bromination is not the ideal route for selectively obtaining the 7-bromo isomer. A more reliable strategy is to start with a precursor where the bromine is already in the correct position. For example, synthesizing the target molecule from 3-bromoaniline, which can cyclize to form a mixture of 5- and 7-bromo-2-aminobenzothiazoles that may be separable.[5] |
| Over-Reactive Brominating Agent | Explanation: Highly reactive agents like elemental bromine can be less selective. Solution: Use a milder brominating agent such as N-Bromosuccinimide (NBS), which can sometimes offer better control and improved selectivity.[2] Carefully control the stoichiometry, using only 1.0-1.1 equivalents of the brominating agent. |
| High Reaction Temperature | Explanation: Higher temperatures provide more energy for the reaction to overcome activation barriers for multiple isomers, reducing selectivity. Solution: Perform the bromination at a lower temperature. Cooling the reaction in an ice bath (0°C to -5°C) is a standard practice to enhance selectivity.[2] |
Problem 3: Difficulties in Product Isolation and Purification
Q: I'm struggling to isolate a pure product from the crude reaction mixture. What techniques can I use?
A: Isolation and purification can be hampered by the physical properties of the product or the presence of persistent impurities.
Troubleshooting Purification
| Potential Cause | Recommended Solution |
| Product is an Oil or Fails to Crystallize | Solution: If standard recrystallization fails, consider converting the amine product into a solid salt (e.g., a hydrochloride salt) for easier purification by recrystallization. The pure amine can then be regenerated by neutralization.[6] |
| Product Instability on Silica Gel | Solution: Some amine-containing compounds can streak or decompose on acidic silica gel.[6] Try using neutral or basic alumina for column chromatography. Alternatively, preparative TLC or recrystallization are effective alternatives. |
| Complex Mixture of Side Products | Solution: First, optimize the reaction conditions (as described above) to minimize side product formation. For purification, column chromatography is often effective.[7] If isomers are difficult to separate, consider preparative HPLC for small-scale work. |
Experimental Protocols
Protocol 1: General Bromination of 2-Aminobenzothiazole
Disclaimer: This is a general method and often yields a mixture of isomers. Optimization is required.
-
Dissolution: Dissolve the 2-aminobenzothiazole (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice-salt bath to between -5°C and 0°C. Careful temperature control is necessary to prevent the acetic acid from freezing.[2]
-
Bromine Addition: Shield the reaction from light. In a separate flask, prepare a solution of elemental bromine (1.1 equivalents) dissolved in a small amount of glacial acetic acid. Add this bromine solution dropwise to the cooled 2-aminobenzothiazole solution over 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring its progress by TLC.
-
Quenching: Once the starting material is consumed, pour the reaction mixture slowly into a beaker of ice water to precipitate the crude product.
-
Neutralization: Carefully neutralize the solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to pH 7-8.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Thin Layer Chromatography (TLC) Monitoring
-
Plate Preparation: On a silica gel TLC plate, draw a light pencil line about 1 cm from the bottom. Mark spots for your starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RXN).
-
Spotting: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate) for the SM spot. Use a capillary tube to spot the SM solution, the reaction mixture, and both on top of each other at the co-spot position.
-
Elution: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 3:1 Hexane:Ethyl Acetate). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light or by staining with an appropriate agent like iodine vapor.[6] The disappearance of the starting material spot in the RXN lane indicates the reaction is progressing.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing common issues during the synthesis.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- BenchChem. (2025).
- Makarova, N., et al. (2022).
- BenchChem. (2025).
- Tan, Y., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry.
- Zhao, J., et al. (2013). Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas. Organic Letters.
- Pattan, S. R., et al. (2010). Synthesis and Cyclization of Benzothiazole: Review. Journal of Current Pharmaceutical Research.
- Scilit. (2013).
- BenchChem. (2025).
- ChemicalBook. (n.d.). Benzothiazole, 7-bromo- (7CI,8CI) synthesis.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- International Journal of Research in Pharmacy and Chemistry. (2012).
- Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- Baxendale, I. R., et al. (2006). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- Scholars Research Library. (2011). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
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- 9. scilit.com [scilit.com]
Separation of 5- and 7-bromo-2-aminobenzothiazole isomers.
Technical Support Center: Isomer Separation
Introduction: The Challenge of Regioisomer Separation
The synthesis of bromo-2-aminobenzothiazoles from 3-substituted anilines, such as 3-bromoaniline, often results in the formation of a mixture of regioisomers.[1] Specifically, the reaction can yield an equimolar mixture of 5-bromo-2-aminobenzothiazole and 7-bromo-2-aminobenzothiazole. Due to their similar molecular weights, polarity, and structural properties, separating these isomers presents a significant purification challenge for researchers in medicinal chemistry and drug development.
This guide provides a comprehensive technical resource, including frequently asked questions and in-depth troubleshooting, to empower scientists to achieve baseline separation and high purity for both isomers. We will explore the causality behind common issues and offer field-proven solutions grounded in chromatographic and crystallographic theory.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 5- and 7-bromo-2-aminobenzothiazole so challenging?
A: The difficulty stems from their high degree of similarity. As regioisomers, they have identical molecular formulas and weights. Their polarity and solubility characteristics are very close, leading to similar interactions with chromatographic stationary phases and similar crystallization behaviors. This results in overlapping elution profiles in chromatography and a tendency to co-crystallize.
Q2: What are the primary methods for separating these isomers?
A: The most effective and commonly cited methods are column chromatography, High-Performance Liquid Chromatography (HPLC), and fractional crystallization.[1][2] The choice depends on the scale of the separation and the required purity.
-
Preparative Scale (>1 g): Column chromatography and crystallization are often more practical and cost-effective.
-
Analytical & Small-Scale Purification (<1 g): Reverse-phase HPLC (RP-HPLC) offers superior resolution and is ideal for achieving high purity on a smaller scale.[3]
Q3: How can I confirm the identity of the separated isomers?
A: Unequivocal structure confirmation requires spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential. The substitution pattern on the benzene ring will create distinct splitting patterns and chemical shifts for the aromatic protons, allowing for definitive identification.
-
Single Crystal X-ray Analysis: If a suitable single crystal can be obtained, this method provides absolute confirmation of the molecular structure.[1]
Q4: Can I use Thin-Layer Chromatography (TLC) to monitor the separation?
A: Yes, TLC is an invaluable tool for monitoring the progress of column chromatography and for initial solvent screening.[4][5] However, achieving significant separation on a TLC plate can be difficult. It is crucial to test multiple eluent systems to find one that shows even a slight difference in the retention factor (Rƒ) between the two isomers. This difference can then be exploited and amplified in a column chromatography setup.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the separation process in a direct question-and-answer format.
Issue 1: Poor or No Resolution in Column Chromatography
Q: I am running a silica gel column, but my fractions contain a mixture of both isomers (co-elution). How can I improve the separation?
A: This is the most common challenge, indicating that the chosen eluent system is not creating a sufficient difference in affinity for the silica surface between the two isomers.
Root Causes & Solutions:
-
Inadequate Eluent Polarity: The eluent may be too polar, causing both compounds to travel too quickly down the column without sufficient interaction, or not polar enough, leading to broad, overlapping bands.
-
Solution: Systematically optimize your eluent system. A common starting point for this class of compounds is a hexane/ethyl acetate gradient. Begin with a low polarity (e.g., 95:5 hexane:EtOAc) and run a very shallow gradient, increasing the ethyl acetate concentration slowly. For more polar compounds, a dichloromethane/methanol system can be effective.
-
-
Strong Adsorption & Peak Tailing: The basic amino group on the benzothiazole ring can interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor peak shape, which destroys resolution.
-
Solution: Add a basic modifier to your eluent system. Incorporating 0.1-1% triethylamine (TEA) or ammonia in methanol can neutralize the active silica sites, leading to sharper peaks and improved separation.
-
-
Column Overload: Loading too much crude material onto the column will cause the initial bands to be too wide, making baseline separation impossible.
-
Solution: Reduce the amount of sample loaded. A general rule of thumb is to load no more than 1-5% of the silica gel mass, depending on the difficulty of the separation.
-
-
Incorrect Stationary Phase: While silica gel is the default, it may not be optimal.
-
Solution: Consider an alternative stationary phase. Alumina (neutral or basic) can offer different selectivity. For RP-column chromatography, a C18-functionalized silica can be used with a polar mobile phase like acetonitrile/water.
-
Issue 2: Poor Peak Shape and Resolution in HPLC
Q: My HPLC chromatogram shows fronting, tailing, or broad peaks for the isomers, preventing accurate quantification and purification. What should I do?
A: Poor peak shape in HPLC is often related to secondary interactions, improper mobile phase conditions, or column issues.[6][7]
Root Causes & Solutions:
-
Ionic Interactions & Peak Tailing: The basic amine can interact with residual silanols on the C18 stationary phase, causing peak tailing.
-
Solution: Adjust the mobile phase pH. Add an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to the mobile phase.[8] This protonates the amine, ensuring a single ionic species and masking silanol interactions, resulting in sharper, more symmetrical peaks.
-
-
Sample Overload (Peak Fronting): Injecting too concentrated a sample can saturate the stationary phase at the column inlet.
-
Solution: Dilute your sample. If the peak shape improves upon dilution, overload was the issue.[9]
-
-
Inappropriate Mobile Phase: The organic modifier or its ratio with water may not be optimal for resolution.
-
Solution: Optimize the mobile phase composition. Vary the acetonitrile/water or methanol/water ratio. Sometimes, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity and improve separation.
-
-
Sub-optimal Column Chemistry: A standard C18 column may not provide sufficient selectivity.
-
Solution: Try a column with a different stationary phase. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through π-π interactions, which may differ sufficiently between the two isomers.[10]
-
Issue 3: Fractional Crystallization Yields an Impure Product
Q: I have attempted to purify my isomer mixture by recrystallization, but the resulting crystals are still a mixture. How can I improve this?
A: This indicates that the solubility difference between the two isomers in the chosen solvent is insufficient, or they are forming a solid solution (co-crystallizing).
Root Causes & Solutions:
-
Poor Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. For isomers, you also need this property to be slightly different for each.
-
Solution: Conduct a thorough solvent screen. Test a range of solvents with varying polarities. Common solvents for 2-aminobenzothiazole derivatives include ethanol, methanol, acetone, or mixtures with water.[2] Try binary solvent systems (e.g., ethanol/water, acetone/hexane) where one solvent dissolves the compound well and the other is an anti-solvent.
-
-
Crystallization is Too Rapid: Fast crystal growth from a supersaturated solution can trap impurities (in this case, the other isomer) within the crystal lattice.
-
Solution: Slow down the crystallization process. Allow the hot, saturated solution to cool slowly to room temperature, and then move it to a refrigerator or freezer. Avoid agitating the solution during cooling.
-
-
Seeding: If you have a small amount of pure material for one isomer, you can use it to seed the solution.
-
Solution: Add a single, pure seed crystal to the slightly supersaturated solution. This will encourage the preferential crystallization of that specific isomer.
-
Visualized Workflows and Logic
General Separation Workflow
The following diagram outlines the decision-making process for separating the 5- and 7-bromo-2-aminobenzothiazole isomer mixture.
Caption: Decision workflow for separating bromo-2-aminobenzothiazole isomers.
Troubleshooting Logic for Poor HPLC Resolution
This diagram provides a logical path for troubleshooting co-elution issues in RP-HPLC.
Caption: Troubleshooting decision tree for poor HPLC peak resolution.
Experimental Protocols & Data
Protocol 1: Preparative Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in hexane and pour into the column. Allow to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Pre-adsorb the crude isomer mixture (1 g) onto a small amount of silica gel (2-3 g). Once dry, carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
Gradient: Run a shallow gradient, slowly increasing the percentage of ethyl acetate. For example, increase by 1-2% every 2-3 column volumes.
-
Fraction Collection: Collect small fractions (e.g., 10-20 mL).
-
Analysis: Analyze each fraction by TLC to identify which contain the pure isomers and which contain mixtures. Combine the pure fractions for each isomer separately.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified products.
Protocol 2: Analytical RP-HPLC Method Development
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Gradient Program: Start with a 10-minute hold at a composition that gives good initial retention (e.g., 60% A, 40% B), then run a linear gradient to a higher organic composition (e.g., 30% A, 70% B) over 20-30 minutes.
-
Optimization: Adjust the gradient slope and initial/final compositions to maximize the resolution between the two isomer peaks.
Data Summary Table: Recommended Starting Parameters
| Parameter | Column Chromatography | Reverse-Phase HPLC (RP-HPLC) |
| Stationary Phase | Silica Gel (60 Å) | C18 or Phenyl-Hexyl (5 µm or smaller) |
| Mobile Phase/Eluent | Hexane/Ethyl Acetate gradient (shallow) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
| Modifier | 0.1-1% Triethylamine (optional, for peak shape) | 0.1% Formic Acid or TFA (essential for peak shape) |
| Detection | TLC with UV visualization | UV Detector (e.g., 254 nm) |
| Primary Goal | Bulk purification (>1 g) | High-resolution analysis and small-scale purification |
References
-
P. A. B. et al. (n.d.). Solid-Phase Synthesis of 2-Aminobenzothiazoles. PMC - NIH. Retrieved from [Link]
-
(2018, August 23). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. Retrieved from [Link]
-
(n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. Retrieved from [Link]
- Wanjari, P., Bharati, A., & Ingle, V. (2016). Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(4), 108-112.
-
(n.d.). Chromatography For Troubleshooting Explained. Retrieved from [Link]
-
(n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]
-
(2017, August 12). (PDF) Efficient Synthesis and Characterization of Novel 2-Aminobenzothiazole Derivatives. Retrieved from [Link]
-
(n.d.). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Retrieved from [Link]
-
(n.d.). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. IJCRT.org. Retrieved from [Link]
-
(n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. Retrieved from [Link]
-
(2024, June 23). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]
-
(2025, August 10). (PDF) AN EFFECTIVE SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
(2023, November 10). Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples. PMC - NIH. Retrieved from [Link]
-
(2023, October 13). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
(2025, August 6). Molecular co-crystals of 2-aminothiazole derivatives. ResearchGate. Retrieved from [Link]
-
(2022, February 7). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. PMC. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
-
(n.d.). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. Retrieved from [Link]
Sources
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epruibiotech.com [epruibiotech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Purification of 7-Bromo-1,3-benzothiazol-2-amine by Recrystallization
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development focused on the purification of 7-Bromo-1,3-benzothiazol-2-amine. Recrystallization is a powerful technique for purifying solid organic compounds, but its success is highly dependent on procedural nuances and a clear understanding of the underlying principles. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical challenges encountered during the purification of this specific benzothiazole derivative.
Section 1: Foundational Questions & Solvent Selection
Q1: What is the first step I should take before attempting a large-scale recrystallization?
A1: The foundational step is to conduct small-scale solubility tests to identify a suitable solvent or solvent system. Attempting a bulk recrystallization without this preliminary data is inefficient and often leads to significant product loss. An ideal recrystallization solvent should exhibit high solubility for this compound at its boiling point and low solubility at or below room temperature.[1] This differential solubility is the driving force for crystallization upon cooling. Additionally, the solvent should not react with the compound and should be sufficiently volatile to be easily removed from the final crystals.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the chemical structure (an aromatic amine fused to a thiazole ring), polar protic and polar aprotic solvents are excellent starting points. Literature precedents for similar benzothiazole derivatives consistently point towards lower-chain alcohols and other polar solvents.[2][3][4] The key is to match the polarity of the solvent with the solute.
The following table summarizes promising solvents for your initial screening.
| Solvent | Class | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Polar Protic | 78.4 | Frequently used for 2-aminobenzothiazole derivatives; often provides a good solubility gradient.[3] |
| Methanol | Polar Protic | 64.7 | Lower boiling point may be advantageous for sensitive compounds; used for similar structures.[4][5] |
| Isopropanol | Polar Protic | 82.6 | Effective for other bromo-benzothiazole compounds; good for inducing crystal growth.[2] |
| Acetone | Polar Aprotic | 56.0 | A strong solvent; may be useful in a mixed-solvent system with a non-polar solvent like hexanes.[6] |
| Ethanol/Water | Mixed Solvent | Variable | Adding water as an anti-solvent to an ethanol solution can effectively induce crystallization if the compound is too soluble in pure ethanol.[7] |
| Acetic Acid | Acidic | 118.0 | Amines often dissolve well in acidic solutions. However, be aware of potential salt formation, which may or may not be desirable.[8] |
Q3: How do I perform a solvent screen to find the ideal recrystallization solvent?
A3: A systematic solvent screen can be performed efficiently on a small scale.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation: Place a small amount (e.g., 20-30 mg) of your crude this compound into several different test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise while stirring. Note which solvents dissolve the compound at room temperature. These are generally poor choices for single-solvent recrystallization as product recovery will be low.
-
Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.[1] Record the approximate volume of solvent used. An ideal solvent will dissolve the compound in a minimal amount of near-boiling solvent.
-
Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals. If no crystals form, it may indicate that too much solvent was used or the compound is still too soluble even when cold.[1]
Section 2: The Recrystallization Protocol
Q4: Can you provide a step-by-step protocol for recrystallizing this compound?
A4: Certainly. The following is a generalized protocol based on best practices. It assumes you have already identified a suitable solvent (e.g., ethanol) from your screening tests.
Experimental Protocol: Recrystallization of this compound
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of your chosen solvent to create a slurry. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Continue adding small portions of hot solvent until the solid is completely dissolved.[1] It is critical to use the minimum amount of boiling solvent to ensure the solution is saturated.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot filtration. This is a critical step where premature crystallization can occur.[9] To prevent this, use a stemless funnel, pre-heat the funnel and the receiving flask with hot solvent vapor, and keep the solution near its boiling point during the transfer.[9][10]
-
Crystallization: Cover the receiving flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, cooling can be completed in an ice-water bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a minimum amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[1] Using warm or excessive solvent will redissolve the product and reduce the yield.
-
Drying: Dry the purified crystals completely. This can be done by air drying on the filter paper or in a vacuum oven at a temperature well below the compound's melting point.
The following workflow diagram illustrates the key decision points in the process.
Caption: A workflow for the recrystallization of this compound.
Section 3: Troubleshooting Common Problems
Q5: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A5: "Oiling out" occurs when the solute comes out of solution as a supercooled liquid instead of a solid crystalline lattice.[11] This is common for organic amines, especially when the solution is too concentrated or cooled too quickly, causing the saturation point to be reached at a temperature above the compound's melting point (or the melting point of an impure mixture).[10]
Troubleshooting Steps:
-
Re-heat and Dilute: Re-heat the solution until the oil completely redissolves. Add a small amount (10-20% more) of hot solvent to reduce the supersaturation level.[11][12]
-
Slow Down Cooling: Allow the solution to cool much more slowly. Insulating the flask by placing it inside a beaker of warm water and letting both cool together can be very effective.[9]
-
Scratch and Seed: If oiling begins to occur again upon cooling, try vigorously scratching the inside of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[12] Alternatively, add a tiny "seed crystal" of the crude material to the cooled solution to induce crystallization.[11]
Q6: No crystals are forming, even after the solution has cooled completely. What should I do?
A6: This is a common issue that typically points to one of two problems: either too much solvent was used, or the solution is supersaturated and requires a nucleation trigger.
Troubleshooting Steps:
-
Induce Crystallization: First, try the physical methods described above: scratching the flask with a glass rod or adding a seed crystal.[12]
-
Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent.[10] Gently heat the solution to boil off a portion of the solvent. Once you observe slight turbidity or the formation of solid at the edges, allow it to cool again.
-
Introduce an Anti-Solvent: If you are using a polar solvent like ethanol, you can try adding a non-polar "anti-solvent" (e.g., water or hexanes) dropwise to the cooled solution until it becomes cloudy, then warm slightly to clarify and cool again. This reduces the overall solubility of your compound.
Q7: My yield is very low. How can I improve it?
A7: Low yield is often a result of procedural losses or suboptimal solvent choice.
Improvement Strategies:
-
Minimize Hot Solvent: Ensure you are using the absolute minimum amount of boiling solvent required for dissolution. Any excess will retain more of your product in the final cold solution (the "mother liquor").[1]
-
Ensure Complete Cooling: Cool the flask in an ice-water bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.
-
Minimize Wash Volume: Use only a very small amount of ice-cold solvent to wash the crystals during filtration.[1]
-
Second Crop: It may be possible to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop will likely be less pure than the first.
Q8: The recrystallized product is still colored/impure. What are the next steps?
A8: If impurities persist, especially colored ones, consider the following:
-
Use Activated Charcoal: If you did not use charcoal in the first attempt, repeat the recrystallization and include the decolorization step (Protocol A4, Step 2). Charcoal is highly effective at adsorbing large, colored impurity molecules.
-
Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity.
-
Alternative Purification: If recrystallization fails to remove a persistent impurity (especially one with similar solubility), you may need to consider an alternative purification method, such as column chromatography.[7]
Section 4: Purity Assessment
Q9: How do I confirm the purity of my recrystallized product?
A9: The most common and accessible method for assessing the purity of a crystalline solid is melting point analysis. A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental melting point to a literature value if available. For 2-amino-6-bromobenzothiazole, a melting point of 189-191 °C has been reported, and for 2-amino-7-chlorobenzothiazole, 177-178 °C.[13] While not the exact compound, these provide an expected range for a high-melting solid. For more definitive analysis, techniques like HPLC, NMR spectroscopy, or mass spectrometry can be employed.
References
- Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines - Benchchem.
- 7-Bromo-2H-1,4-benzothiazin-3(4H)-one, 97% - Thermo Fisher Scientific.
- Recrystallization.
- Recrystallization. --->.
- Synthesis and biological evaluation of 2- aminobenzothiazole derivatives.
- Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison of 2 - Benchchem.
- CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Problems in recrystallization - Biocyclopedia.
- Troubleshooting - Chemistry LibreTexts.
- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives - JOCPR.
- Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives - ResearchGate.
- Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC - NIH.
- US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents.
- US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents.
- (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS - ResearchGate.
- AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
- 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine - PubChem.
- 7-bromo-2,1,3-benzothiadiazol-4-amine - Sigma-Aldrich.
- Benzothiazoles | AMERICAN ELEMENTS® | Products | Applications.
- 4-Bromo-1,3-benzothiazol-2-amine - Sigma-Aldrich.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH.
- Benzothiazole - Wikipedia.
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH.
- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES - IJRPC.
- Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem.
- 7-bromo-1,3-benzothiazol-6-amine - Encyclopedia - MOLBASE.
- (PDF) 6-Bromo-1,3-benzothiazol-2-amine - ResearchGate.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Purity Analysis of 7-Bromo-1,3-benzothiazol-2-amine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purity analysis of 7-Bromo-1,3-benzothiazol-2-amine. This document is designed for researchers, analytical scientists, and drug development professionals to provide a robust analytical method and a comprehensive troubleshooting guide. Our goal is to empower you with the scientific rationale behind the methodology and to offer systematic solutions for common challenges encountered during analysis.
Section 1: Recommended HPLC Method for Purity Analysis
The accurate determination of purity for this compound is critical for its application as a key intermediate in pharmaceutical synthesis.[1] The following reverse-phase HPLC (RP-HPLC) method has been developed to provide excellent resolution, peak shape, and sensitivity for the target analyte and its potential impurities.
1.1. Scientific Rationale of Method Design
The selection of each parameter is grounded in the physicochemical properties of this compound and established chromatographic principles.
-
Stationary Phase (Column): A C18 column is chosen for its hydrophobic nature, which is ideal for retaining the moderately nonpolar benzothiazole ring structure. End-capped columns are highly recommended to minimize secondary interactions.
-
Mobile Phase: A gradient of acetonitrile and water is used to ensure elution of the main analyte with a reasonable retention time while also separating earlier and later eluting impurities.
-
Acid Modifier (Formic Acid): this compound contains a primary amine group, which is basic. At a neutral pH, this amine can interact with acidic residual silanol groups on the silica-based stationary phase, leading to significant peak tailing.[2][3] The addition of 0.1% formic acid to the mobile phase lowers the pH to approximately 2.7-2.8.[3] At this pH, the amine is protonated, and more importantly, the residual silanols are suppressed, drastically improving peak symmetry.
-
Detection Wavelength: The UV detection wavelength is selected based on the chromophore of the benzothiazole ring system to ensure high sensitivity. A Diode Array Detector (DAD) is recommended to assess peak purity across a spectrum.
1.2. Experimental Protocol
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size (or equivalent) |
| Mobile Phase A | Water with 0.1% (v/v) Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% (v/v) Formic Acid |
| Gradient Program | 0-2 min: 30% B2-12 min: 30% to 90% B12-14 min: 90% B14-14.1 min: 90% to 30% B14.1-18 min: 30% B (Equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) at 254 nm |
| Sample Preparation | Dissolve sample in Acetonitrile to a final concentration of ~0.5 mg/mL. |
1.3. System Suitability Testing (SST): A Self-Validating System
Before initiating any sample analysis, a System Suitability Test (SST) must be performed to verify that the chromatographic system is performing adequately.[4][5] This is a regulatory requirement and ensures the validity of the analytical results.[6] A standard solution of this compound is injected multiple times (typically five or six replicates) to evaluate the system's performance against predefined criteria.[5][6]
Table 2: System Suitability Test Parameters and Acceptance Criteria (Based on USP/ICH Guidelines)
| Parameter | Purpose | Acceptance Criteria |
| Tailing Factor (Tf) | Measures peak symmetry. | T ≤ 1.5 |
| Theoretical Plates (N) | Measures column efficiency. | N ≥ 2000 |
| Repeatability (%RSD) | Measures precision of the system. | %RSD of peak area and retention time for replicate injections ≤ 2.0% |
| Resolution (Rs) | Measures separation between adjacent peaks. | Rs ≥ 2.0 (between the main peak and the closest impurity) |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound in a question-and-answer format.
Q1: Why is my analyte peak tailing?
Analysis: Peak tailing is the most common issue for basic compounds like this compound.[3] It is characterized by an asymmetric peak where the latter half is drawn out.[3] The primary cause is secondary-site interactions between the basic amine group of your analyte and acidic residual silanol groups on the column's silica packing.[2][7] Other causes can include column contamination, a column void, or extra-column volume.[8]
Systematic Troubleshooting:
-
Verify Mobile Phase pH: Ensure that 0.1% formic acid is present in both mobile phase A and B. An incorrect or insufficiently acidic mobile phase is the most likely culprit.[8]
-
Check Column Health:
-
If the column is old, it may have lost its bonded phase, exposing more active silanol sites. Replace with a new, end-capped C18 column.
-
Flush the column with a strong organic solvent (e.g., 100% Acetonitrile) to remove strongly retained contaminants that might be causing the tailing.[3]
-
-
Reduce Sample Overload: Injecting too much sample can lead to peak tailing.[3] Dilute your sample by a factor of 5 or 10 and re-inject.[3]
-
Inspect for Extra-Column Volume: Check that all tubing and connections between the injector, column, and detector are as short and narrow as possible.[2] Improperly seated fittings can create small voids that cause peak distortion.[2]
Q2: My peak retention time is drifting or shifting. What should I do?
Analysis: Retention time (RT) variability can make peak identification and quantification unreliable.[9][10] It's crucial to first determine if the RT of all peaks (including the solvent front, t₀) is shifting, or just the analyte peaks.[9][11]
-
If all peaks (including t₀) shift: The issue is likely physical or system-related, such as a change in flow rate.[9][11]
-
If only analyte peaks shift relative to t₀: The issue is likely chemical, related to the mobile phase composition or the column.[9][11]
Systematic Troubleshooting:
-
Check for Leaks: Carefully inspect all fittings for any signs of leakage, which can cause flow rate fluctuations and pressure drops.[12][13][14]
-
Ensure Proper Column Equilibration: The column must be fully equilibrated with the starting mobile phase conditions before each injection.[15] For gradient methods, a sufficient post-run equilibration time is critical.[8]
-
Verify Mobile Phase Preparation:
-
Inconsistently prepared mobile phases will lead to RT shifts.[13] Always use fresh, high-purity solvents.
-
For pre-mixed mobile phases, volatile components like acetonitrile can evaporate over time, changing the composition and increasing retention times.[10] It is best to use online mixing if available.[9]
-
-
Degas the Mobile Phase: Air bubbles in the pump can cause pressure fluctuations and inconsistent flow rates.[8][12][16] Ensure the mobile phase is adequately degassed.
-
Check Column Temperature: Ensure the column oven is maintaining a stable temperature.[10] Fluctuations in lab temperature can affect RT if a column oven is not used.[12]
Q3: I am seeing unexpected "ghost peaks" in my chromatogram. Where are they coming from?
Analysis: Ghost peaks are extraneous peaks that appear in your chromatogram, often when running a blank or in between sample peaks.[17] They can originate from various sources, including the mobile phase, the HPLC system itself, or carryover from a previous injection.[17][18][19]
Systematic Troubleshooting:
-
Isolate the Source: The first step is a process of elimination.[20]
-
Run a Gradient Blank: Run the full gradient method without any injection. If the ghost peak is still present, the contamination is in your HPLC system or mobile phase.[20]
-
Inject Blank Solvent: If the gradient blank is clean, inject a vial of your sample solvent (e.g., Acetonitrile). If the peak appears, the contamination is in your solvent or vial.[20]
-
-
Mobile Phase Contamination: This is a very common source.[19]
-
Sample Carryover: Strongly retained components from a previous, high-concentration sample can elute in a subsequent run, appearing as a ghost peak.[19]
-
Ensure your gradient is sufficient to elute all components from the column.
-
Implement a robust needle wash procedure in your autosampler method.
-
-
System Contamination: Leaching from system components like tubing, seals, or contaminated filters can also be a source.[17][19]
Section 3: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common HPLC issues.
Caption: A logical workflow for diagnosing common HPLC issues.
References
- Phenomenex. (n.d.). How to Identify Ghost Peaks in U/HPLC.
- Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
- Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?
- Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination.
- Axion Labs. (n.d.). Ghost Peaks in HPLC - 5 common sources.
- Hawach. (2025). Troubleshooting HPLC Column Retention Time Drift.
- Welch Materials. (2025). [Readers Insight] Why Do Ghost Peaks Appear?
- LCGC. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Retention Time Variability in HPLC.
- Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip.
- Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025.
- BenchChem. (2025). Troubleshooting Rhodionin peak tailing in reverse-phase HPLC.
- Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.
- ResearchGate. (2022). Calculated system suitability parameters for the HPLC method (ICH guidelines).
- International Journal of Pharmaceutical and Clinical Research. (n.d.). HPLC Calibration Process Parameters in Terms of System Suitability Test.
- Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents.
- Sigma-Aldrich. (n.d.). Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS.
- Chromatography Online. (2014). System Suitability.
- PubMed Central. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- PubMed. (2020). Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry.
- Labcompare. (2025). Troubleshooting Common HPLC Issues.
- Phenomenex. (2022). Common HPLC Problems & How to Deal With Them.
- AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues.
- Alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- GMI. (2025). Common HPLC Problems and Solutions with GMI Service Support.
- IJRPC. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES.
- PubMed Central. (n.d.). Facile synthesis and in silico studies of benzothiazole-linked hydroxypyrazolones targeting α-amylase and α-glucosidase.
- bioRxiv. (2024). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes.
- BenchChem. (2025). A Comparative Purity Analysis of Synthesized 4-(6-bromo-1,3-benzothiazol-2-yl)aniline.
- International Journal of ChemTech Research. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES.
- AWS. (n.d.). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2.
- Sigma-Aldrich. (n.d.). 7-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | 39860-16-7.
- Sigma-Aldrich. (n.d.). 7-bromo-2,1-benzothiazol-3-amine | 2460757-69-9.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. support.waters.com [support.waters.com]
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- 8. HPLC Troubleshooting Guide [scioninstruments.com]
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- 20. Ghost Peaks in HPLC - 5 common sources - Axion Labs [axionlabs.com]
Technical Support Center: Synthesis of 7-Bromo-1,3-benzothiazol-2-amine
Welcome to the technical support guide for the synthesis of 7-Bromo-1,3-benzothiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The guidance provided herein is based on established chemical principles and field-proven insights to ensure experimental success.
Introduction to the Synthesis
This compound is a valuable heterocyclic building block in medicinal chemistry. The most prevalent and direct synthetic route is the oxidative cyclization of a substituted aniline, a method adapted from the classical Hugershoff synthesis. This process typically involves the reaction of p-bromoaniline with a thiocyanate salt (e.g., KSCN or NH₄SCN) in the presence of bromine (Br₂) and an acid, commonly glacial acetic acid.
The reaction proceeds in two conceptual stages:
-
Thiocyanation: Electrophilic substitution of a thiocyanate group (-SCN) onto the aniline ring, ortho to the activating amino group.
-
Oxidative Cyclization: The bromine facilitates the intramolecular cyclization of the in situ-formed thiocyanatoaniline or the corresponding thiourea intermediate to form the benzothiazole ring system.
While effective, this one-pot synthesis is susceptible to several side reactions that can complicate purification and reduce yields. This guide addresses the most common issues in a practical question-and-answer format.
Core Reaction Pathway
Below is a diagram illustrating the intended synthetic route from p-bromoaniline to the target product.
Caption: Idealized reaction pathway for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Question 1: My final product is contaminated with a significant amount of a dibrominated species. What is it and how can I prevent its formation?
Answer: The most common dibrominated side product is 2-Amino-5,7-dibromo-1,3-benzothiazole . This impurity arises from the over-bromination of the desired product or a reaction intermediate.
Causality: Bromine serves a dual role in this synthesis: it acts as an oxidizing agent for the cyclization and as an electrophile for aromatic substitution.[1][2] The newly formed this compound product is still susceptible to further electrophilic bromination. The electron-donating amino group at the 2-position activates the fused benzene ring, directing further substitution. The 5-position is sterically accessible and electronically activated, making it a prime site for a second bromination event. This is particularly problematic if excess bromine is used or if the reaction temperature is too high.
Troubleshooting Protocol:
-
Control Bromine Stoichiometry: Carefully add a stoichiometric amount of bromine relative to the p-bromoaniline. A slight excess may be needed to drive the cyclization, but large excesses should be avoided. It is recommended to start with 1.05 to 1.10 equivalents of Br₂.
-
Temperature Management: Maintain a low reaction temperature during the bromine addition. The reaction should be cooled in an ice bath to keep the temperature below 10 °C.[3] This minimizes the rate of the secondary electrophilic aromatic substitution reaction while allowing the desired oxidative cyclization to proceed.
-
Slow Addition: Add the bromine solution dropwise over an extended period (e.g., 60-90 minutes). This prevents localized high concentrations of bromine that favor side reactions.[4]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product and side products. Quench the reaction as soon as the starting material is consumed to prevent over-bromination of the product.
Preventative Measures:
-
Use precise molar equivalents of bromine.
-
Maintain strict temperature control (0-10 °C) during bromine addition.
-
Ensure slow, dropwise addition of the brominating agent.
Question 2: My NMR analysis suggests the presence of an isomeric bromo-aminobenzothiazole. Which isomer is it and why did it form?
Answer: The likely isomeric impurity is 2-Amino-5-bromo-1,3-benzothiazole . Its formation is rooted in the initial thiocyanation step on the p-bromoaniline starting material.
Causality: The regiochemical outcome of the electrophilic thiocyanation is dictated by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a powerful ortho, para-director, while the bromo (-Br) group is a deactivating ortho, para-director.
-
Desired Pathway: The -NH₂ group directs the incoming electrophile (the thiocyanating agent) to the position ortho to it (C2). This leads to the 2-thiocyanato-4-bromoaniline intermediate, which cyclizes to the desired 7-bromo product.
-
Side Pathway: Although less favored, thiocyanation can occur at the position meta to the amino group but ortho to the bromo group (C3). This forms a 3-thiocyanato-4-bromoaniline intermediate, which upon cyclization, yields the undesired 2-Amino-5-bromo-1,3-benzothiazole isomer.
This side reaction can be promoted by steric hindrance around the positions ortho to the amino group or by reaction conditions that reduce the directing power of the amino group (e.g., excessive protonation in very strong acid).
Troubleshooting Protocol:
-
Optimize Solvent and Acidity: Glacial acetic acid is the standard solvent as it provides a moderately acidic medium. Using overly strong acids can lead to excessive protonation of the aniline's amino group, diminishing its directing influence and potentially altering the regioselectivity.
-
Temperature Control: Perform the thiocyanation at a controlled, low temperature (0-5 °C) to enhance selectivity. Higher temperatures can provide the activation energy needed to overcome the barrier to the less-favored pathway.
-
Choice of Thiocyanate Source: While potassium thiocyanate (KSCN) and ammonium thiocyanate (NH₄SCN) are standard, ensure they are of high purity and anhydrous. The choice of cation generally has a minimal effect on regioselectivity in this context.
Question 3: The reaction is sluggish, and I have a lot of unreacted p-bromoaniline and/or an uncyclized thiourea intermediate. What went wrong?
Answer: Incomplete conversion is typically due to insufficient oxidation, improper reaction conditions, or degradation of reagents. The primary uncyclized intermediate is often the corresponding N-(4-bromophenyl)thiourea.[2]
Causality: The conversion of the thiourea or thiocyanato intermediate to the benzothiazole is an oxidative cyclization.[5] If the oxidizing agent (bromine) is insufficient, consumed by side reactions, or added under conditions where it is lost (e.g., evaporation at high temperatures), the cyclization will stall. Similarly, if the temperature is too low or the reaction time is too short, the reaction may not proceed to completion.
Troubleshooting Protocol:
-
Verify Reagent Quality: Ensure the bromine solution has not degraded. Use a freshly opened bottle or titrate the solution to confirm its concentration. Ensure the thiocyanate salt is dry.
-
Ensure Sufficient Oxidant: While avoiding a large excess, ensure at least one full equivalent of bromine is available for the cyclization after the initial thiocyanation. If TLC shows stalled progress, a small, careful addition of more bromine solution (e.g., 0.05 equivalents) can be attempted.
-
Increase Reaction Time/Temperature Post-Addition: After the controlled, low-temperature addition of bromine is complete, allow the reaction to stir for an additional period (2-4 hours) at the same temperature.[3] If the reaction is still incomplete, consider allowing it to warm slowly to room temperature while monitoring carefully by TLC. Some protocols may even call for a brief period of gentle reflux after the initial reaction.[1]
-
Check Acidity: The reaction requires an acidic medium. Confirm that a sufficient amount of glacial acetic acid was used.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and addressing common issues in the synthesis.
Caption: A troubleshooting decision tree for the synthesis of this compound.
Data Summary: Reaction Conditions
The following table summarizes the key reaction parameters and their impact on product purity.
| Parameter | Optimal Condition for Target Product | Condition Leading to Side Products | Associated Side Product(s) |
| Bromine (Br₂) Stoichiometry | 1.05 - 1.10 equivalents | > 1.2 equivalents | Dibrominated Product |
| Temperature (Br₂ Addition) | 0 - 10 °C[3] | > 20 °C or uncontrolled | Dibrominated Product, Isomers, Tar |
| Addition Rate of Bromine | Slow, dropwise (over 60+ min) | Rapid, bulk addition | Dibrominated Product, Tar |
| Reaction Time | Monitor by TLC until SM is consumed (typically 2-5 hours) | Too short | Incomplete Reaction |
| Acidity | Glacial Acetic Acid | Very strong mineral acids (e.g., H₂SO₄) | Isomeric Impurities |
References
-
Yeo, C. I., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2816–2825. Available at: [Link]
- Venkatesh, P., et al. (2009). Synthesis, Characterisation and Anti-inflammatory Activity of Some 2-Amino Benzothiazole Derivatives. International Journal of ChemTech Research, 1(4), 1354-1358.
-
Barlaam, B., et al. (2005). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Journal of Combinatorial Chemistry, 7(5), 733–736. Available at: [Link]
- Shaikh, R. A., et al. (2022). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. ChemistrySelect, 7(22), e202200958.
-
Yeo, C. I., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC - NIH. Available at: [Link]
-
Opran, A., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 27(19), 6667. Available at: [Link]
- Patel, A. B., et al. (2011). Synthesis and Biological Evaluation of Some 1, 3- Benzthiazoles Derivatives. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(2), 643-647.
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Siddiqui, N., et al. (2010). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library, Der Pharma Chemica, 2(4), 235-246.
- Google Patents. (n.d.). WO2011132070A1 - Process for the preparation of 2-amino-substituted 1,3-benzothiazine-4-ones.
-
da Silva, A. B. F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega, 5(50), 32565–32575. Available at: [Link]
- Malik, J. K., et al. (2009). Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. Drug Invention Today, 1(1), 32-34.
-
Ali, M. A., et al. (2022). Recent advances in photochemical and electrochemically induced thiocyanation: a greener approach for SCN-containing compound formation. RSC Advances, 12(45), 29285-29307. Available at: [Link]
-
da Silva, A. B. F., et al. (2020). Mechanochemical Thiocyanation of Aryl Compounds via C–H Functionalization. ACS Omega. Available at: [Link]
- Moiseeva, N. V., et al. (2021). Efficient thiocyanation of phenols and anilines in the CeBr3 / H2O2 system.
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70, 781–799. Available at: [Link]
- Abbas, E. M., et al. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. European Journal of Chemistry, 6(2), 98-106.
-
Dr. Krishna Swamy. G. (n.d.). Preparation of p-bromoaniline from Acetanilide. Slideshare. Retrieved from [Link]
- Li, J., et al. (2018). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 23(7), 1539.
- Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 25(4), 174-190.
- Choudhary, S., et al. (2013). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives.
- El-Sayed, N. N. E., et al. (2018). Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms.
Sources
Navigating Benzothiazole Bromination: A Technical Guide to Regioselectivity
Technical Support Center
Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the control of regioselectivity in benzothiazole bromination. As Senior Application Scientists, we understand the nuances of electrophilic aromatic substitution on this important heterocyclic scaffold and aim to provide not only solutions but also the underlying mechanistic reasoning to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
Here, we address specific challenges you may encounter during the bromination of benzothiazoles and provide actionable solutions grounded in chemical principles.
Issue 1: Formation of a Mixture of Brominated Isomers (Poor Regioselectivity)
-
Symptoms: Your reaction yields a difficult-to-separate mixture of 4-, 5-, 6-, and/or 7-bromobenzothiazole, as observed by TLC, GC-MS, or NMR.
-
Root Cause Analysis: The benzothiazole ring system presents a complex case for electrophilic aromatic substitution. The electron-withdrawing nature of the thiazole portion deactivates the benzene ring, while the lone pairs on the nitrogen and sulfur atoms can direct incoming electrophiles. The final regiochemical outcome is a delicate balance of these electronic effects, steric hindrance, and the reaction conditions employed.
-
Strategic Solutions:
-
Leverage Milder Brominating Agents: Highly reactive brominating agents like elemental bromine (Br₂) often lack selectivity, leading to multiple products.[1] Consider switching to a milder reagent such as N-Bromosuccinimide (NBS), which can offer better control over the reaction.[1] In some cases, even milder agents like benzyltrimethylammonium tribromide may be beneficial to minimize the formation of side products.[1]
-
Solvent Polarity Matters: The choice of solvent can significantly influence the reaction's regioselectivity. Highly polar solvents can sometimes favor competing ring bromination at various positions.[2] Experimenting with less polar solvents may enhance the selectivity for a specific isomer.[1] For instance, a shift from acetic acid to a less polar medium could be advantageous.[1]
-
Temperature Control is Key: Lowering the reaction temperature often increases the selectivity of electrophilic aromatic substitutions by favoring the kinetically controlled product.[1] If you are running your reaction at room temperature or with heating, consider conducting it at 0 °C or even lower.
-
Stoichiometric Precision: Carefully control the stoichiometry of your brominating agent. Using a slight excess (1.0-1.1 equivalents) is standard for monobromination, but if you are still observing di- or tri-brominated products, reducing the equivalents of the brominating agent may be necessary.[1]
-
Issue 2: Low Yield of the Desired Brominated Product
-
Symptoms: The overall yield of your brominated benzothiazole is low, even if the regioselectivity is acceptable.
-
Root Cause Analysis: Low yields can stem from incomplete reactions, decomposition of the starting material or product under harsh conditions, or difficult work-up and purification procedures.
-
Strategic Solutions:
-
Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.[1][3] This will help you determine the optimal reaction time and prevent unnecessary decomposition from prolonged reaction times.
-
Optimize Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate. A systematic optimization of the temperature is often necessary to find a balance between selectivity and reaction completion.[1]
-
Consider Alternative Synthetic Routes: If direct bromination consistently gives low yields for a specific regioisomer, consider a multi-step approach. For example, the synthesis of 7-bromobenzothiazole can be achieved in good yield from 6-amino-7-bromobenzothiazole via a diazotization-reduction sequence.[4] Similarly, 2-amino-6-bromobenzothiazole can be synthesized from 4-bromoaniline and potassium thiocyanate.[5][6][7]
-
Issue 3: Over-bromination (Formation of Di- or Tri-brominated Products)
-
Symptoms: Your primary product is a di- or even tri-brominated benzothiazole, despite intending to synthesize a mono-brominated derivative.
-
Root Cause Analysis: This is often a result of using an excess of a highly reactive brominating agent or allowing the reaction to proceed for too long.[1]
-
Strategic Solutions:
-
Reduce Brominating Agent: Decrease the amount of the brominating agent to one equivalent or even slightly less.[1]
-
Vigilant Reaction Monitoring: Use TLC to track the consumption of the starting material and the formation of the desired mono-brominated product. Quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the direct bromination of unsubstituted benzothiazole?
A1: The electrophilic substitution of unsubstituted benzothiazole is complex and often leads to a mixture of isomers. The electron-withdrawing nature of the thiazole ring deactivates the benzene ring towards electrophilic attack. However, the positions on the benzene ring are not equally deactivated. Theoretical calculations and experimental evidence suggest that the C7 position is often the most reactive, followed by the C5 and C4 positions. The C6 position is generally the least reactive. The exact ratio of isomers is highly dependent on the specific reaction conditions.
Q2: How do substituents on the benzothiazole ring influence the position of bromination?
A2: Substituents on the benzothiazole ring play a crucial role in directing the position of bromination, following the general principles of electrophilic aromatic substitution.[8][9][10]
-
Electron-Donating Groups (EDGs) such as amino (-NH₂), hydroxyl (-OH), or alkyl groups activate the ring and are typically ortho, para-directors.[8][11] For example, an amino group at the 2-position of the benzothiazole ring strongly directs bromination to the 6-position.[1]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or carbonyl groups deactivate the ring and are generally meta-directors.[8][11]
Q3: Are there "greener" or more environmentally friendly methods for benzothiazole bromination?
A3: Yes, the development of more sustainable synthetic methods is an active area of research. Some approaches to consider include:
-
Catalytic Methods: The use of catalysts can enable reactions under milder conditions and with higher selectivity, reducing waste.[12]
-
Solvent Selection: Employing less hazardous and more environmentally benign solvents is a key aspect of green chemistry.[2][12]
-
Alternative Brominating Agents: Using reagents like NBS can be safer and easier to handle than elemental bromine.[13][14]
Q4: I am trying to synthesize 6-bromobenzothiazole. What is a reliable method?
A4: A common and effective method for the synthesis of 2-amino-6-bromobenzothiazole involves the reaction of 4-bromoaniline with potassium thiocyanate in the presence of bromine and acetic acid.[5][6][7] For unsubstituted 6-bromobenzothiazole, a subsequent deamination of the 2-amino group would be required. Alternatively, direct bromination of benzothiazole can yield the 6-bromo isomer, but careful optimization of reaction conditions is necessary to maximize its yield and minimize the formation of other isomers.
Experimental Protocols
Protocol 1: Regioselective Bromination of 2-Aminobenzothiazole using NBS
This method provides a milder alternative to using elemental bromine for the synthesis of 2-amino-6-bromobenzothiazole.[1]
-
Setup: In a round-bottom flask, combine the 2-aminobenzothiazole (1 equivalent) and N-bromosuccinimide (1.1 equivalents) in a suitable solvent such as 1,2-dimethoxyethane (DME).
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-bromobenzothiazole.
Protocol 2: Synthesis of 7-Bromobenzothiazole via Diazotization
This protocol outlines a multi-step synthesis that can provide high regioselectivity for the 7-bromo isomer.[4]
-
Diazotization: Slowly add a solution of sodium nitrite (2 equivalents) in water to a solution of 6-amino-7-bromobenzothiazole (1 equivalent) in sulfuric acid at 0-5 °C. Stir the reaction mixture at this temperature for 20-30 minutes.
-
Reduction: Slowly add hypophosphorous acid to the reaction mixture, maintaining a low temperature. Then, allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Adjust the pH of the reaction mixture to 9-10 by the addition of a base (e.g., sodium carbonate).
-
Purification: Collect the crude product by filtration and wash with water. Purify the product by preparative HPLC or recrystallization to yield 7-bromobenzothiazole.
Data Summary
| Brominating Agent | Typical Solvent(s) | Key Advantages | Potential Issues |
| **Elemental Bromine (Br₂) ** | Acetic Acid, Chloroform | High reactivity, cost-effective | Low regioselectivity, over-bromination, hazardous to handle[1] |
| N-Bromosuccinimide (NBS) | DME, CCl₄, Acetonitrile | Milder, easier to handle, often better regioselectivity[1][2] | May require longer reaction times or activation |
| Benzyltrimethylammonium tribromide | Dichloromethane, Acetonitrile | Solid, easy to handle, can offer high selectivity | Higher cost |
| Silica-supported quinolinium tribromide | Solvent-free or various organic solvents | Heterogeneous, easy to remove, can be selective[5][6] | Catalyst preparation required |
Visualizing Reaction Control
Caption: Troubleshooting workflow for benzothiazole bromination.
References
- Tan, W. T., & Sarjadi, M. S. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences, 13(4).
-
ResearchGate. (n.d.). Synthesis of 6-bromo-2-amino-1,3-benzothiazol. Retrieved from [Link]
- Downer-Riley, N. K., & Jackson, Y. A. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)
- Yamabe, K., & Goto, H. (2017). Bromination of 2,1,3-Benzothiadiazole with N-Bromosuccinimide. FUTURUM, 1.
- Pilgrim, K., Zupan, M., & Skiles, R. (1970). Bromination of 2,1,3-benzothiadiazoles. Journal of Heterocyclic Chemistry, 7(3), 629–633.
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
- Nandy, A., & Sekar, G. (2021). An efficient synthesis of benzothiazole using tetrabromomethane as a halogen bond donor catalyst. Organic & Biomolecular Chemistry, 19(39), 8493–8497.
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
Semantic Scholar. (2017). Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (2016). Can I brominated benzothiadiazole with N-bromosuccinimide? Retrieved from [Link]
- Coombs, J. R., et al. (2021). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry, 86(17), 11835–11847.
- Kurasov, D. V., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 633.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
ResearchGate. (2019). How to improve the yield in the reaction between 2-(4-bromophenyl)-benzothiazole and phenothiazine? Retrieved from [Link]
-
PubMed Central. (n.d.). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Retrieved from [Link]
-
YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
YouTube. (2023). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores. Retrieved from [Link]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 7-Bromobenzothiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Reddit. (2024). Bromination Help. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. 2-Amino-6-bromobenzothiazole | 15864-32-1 [chemicalbook.com]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 13. Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 14. researchgate.net [researchgate.net]
7-Bromo-1,3-benzothiazol-2-amine stability and degradation issues
Technical Support Center: 7-Bromo-1,3-benzothiazol-2-amine
Introduction
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this compound as a key starting material or intermediate. Understanding the stability profile and potential degradation pathways of this molecule is critical for ensuring the reproducibility of experimental results, the purity of synthesized products, and the overall integrity of your research. This guide provides answers to frequently asked questions, troubleshooting advice for common laboratory observations, and detailed protocols for assessing stability, all grounded in established chemical principles and regulatory standards.
Frequently Asked Questions (FAQs) on Stability
Question 1: What are the optimal long-term storage conditions for this compound?
Answer: To ensure maximum long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated environment.[1][2] Many suppliers recommend storage at room temperature.[3] Exposure to light, moisture, and atmospheric oxygen should be minimized. For sensitive applications or long-term archival, storage in an inert atmosphere (e.g., under argon or nitrogen) in a desiccator at 2-8°C is recommended.
Question 2: My once off-white powder has developed a yellow or brownish tint. What does this color change indicate?
Answer: A color change from white/off-white to yellow or brown is a common visual indicator of degradation.[1] This is often due to oxidation of the 2-amino group on the benzothiazole scaffold.[1][4] Atmospheric oxygen can facilitate the formation of highly colored dimeric species, such as 2-azobenzothiazoles, or other polymeric impurities.[1][4] The presence of these impurities may compromise subsequent reactions. We strongly recommend performing a purity analysis (e.g., HPLC, LC-MS) before using any discolored material.
Question 3: What are the most likely degradation pathways for this molecule?
Answer: Based on the chemical structure—a 2-aminobenzothiazole core with a bromo-substituent—there are three primary degradation pathways of concern:
-
Oxidation: The exocyclic amine group is susceptible to oxidation, leading to the formation of azo dimers or other colored byproducts, particularly when exposed to air and light.[1][4]
-
Photodegradation: Bromo-aromatic compounds can be sensitive to light, especially UV radiation.[5][6] Potential photodegradation pathways include reductive de-bromination (loss of the bromine atom) or photohydrolysis (replacement of the bromine atom with a hydroxyl group).[5][6]
-
Hydrolysis: While the 2-aminobenzothiazole core is generally stable, the thiazole ring can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions, although this typically requires more extreme conditions than oxidation or photolysis.[7]
Question 4: Is this compound sensitive to specific pH ranges?
Answer: The compound is most stable in neutral or mildly acidic conditions. Strong bases should be avoided during storage and workup if possible, as they can deprotonate the amine and potentially increase susceptibility to oxidation. While benzothiazolium salts are known to hydrolyze at pH > 8, the parent amine is more robust.[7] However, prolonged exposure to strongly acidic or basic aqueous solutions, especially at elevated temperatures, could lead to hydrolysis of the thiazole ring.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during synthesis where the stability of this compound may be a contributing factor.
Problem 1: My reaction is giving inconsistent yields or failing completely.
-
Plausible Cause: Degradation of the starting material. If the compound has been stored improperly or for an extended period, its purity may have decreased. Oxidized or de-brominated impurities will not participate in the desired reaction, leading to lower-than-expected yields.
-
Troubleshooting Workflow:
-
Assess Purity: Before starting your reaction, analyze a sample of the this compound lot using HPLC-UV, LC-MS, or qNMR to confirm its purity and identity. Compare the results to the certificate of analysis or a freshly opened standard.
-
Use a Control: If possible, run the reaction with a new, unopened bottle of the starting material in parallel with your existing stock.
-
Re-purify: If the material is found to be impure, consider re-purification by recrystallization or column chromatography before use.
-
Caption: Workflow for diagnosing issues related to starting material purity.
Problem 2: I'm observing unexpected spots on my Thin Layer Chromatography (TLC) plate.
-
Plausible Cause: Formation of degradation products either in the stock bottle or during the reaction/workup.
-
Troubleshooting Steps:
-
Co-spotting: Run a TLC with three lanes: your reaction mixture, a fresh solution of the starting material, and a co-spot of both. This will confirm if any new spots originate from the starting material itself.
-
Identify Impurities: If new spots are present in the starting material lane, they are likely degradants. An LC-MS analysis can help identify their mass. A mass corresponding to the de-brominated compound (M-Br+H) or an oxidized dimer (2M-2H) would support a degradation hypothesis.
-
Evaluate Reaction Conditions: If the starting material is pure but new spots appear during the reaction, consider if your conditions are promoting degradation (e.g., prolonged exposure to air, strong light, high temperatures, or incompatible reagents).
-
Protocols for Stability Assessment
To formally assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is essential. This is a core requirement of regulatory bodies like the ICH.[8][9] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its potential degradants.[10]
Table 1: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration | Plausible Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl in 1:1 H₂O/Acetonitrile | Up to 72 hrs at 60°C | Thiazole Ring Opening (unlikely but possible) |
| Base Hydrolysis | 0.1 M NaOH in 1:1 H₂O/Acetonitrile | Up to 72 hrs at 60°C | Thiazole Ring Opening (unlikely but possible) |
| Oxidation | 3% H₂O₂ in 1:1 H₂O/Acetonitrile | Up to 24 hrs at RT | Oxidation of 2-amino group |
| Thermal | Solid compound | Up to 7 days at 80°C | General thermal decomposition |
| Photolytic | Solid & Solution (in quartz cuvette) | ICH Q1B standard (1.2M lux-hrs & 200 W-hrs/m²) | Photolytic C-Br bond cleavage, oxidation |
Note: The compound's solubility should be determined first to select an appropriate solvent system (e.g., Acetonitrile, Methanol). A co-solvent with water is often necessary.[10]
Protocol 1: General Forced Degradation Workflow
This protocol provides a framework for stressing the compound and analyzing the results.
1. Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
-
Prepare the stressor solutions (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
2. Stress Sample Preparation:
-
For each condition (Acid, Base, Oxidative), mix an aliquot of the stock solution with the stressor solution (e.g., 1 mL stock + 1 mL stressor).
-
Prepare a "control" sample by mixing the stock solution with the solvent used for the stressors (e.g., 1 mL stock + 1 mL 1:1 H₂O/ACN).
-
For thermal stress, place a known quantity of solid compound in a vial in an oven.
-
For photolytic stress, expose both solid and a solution sample in a photostability chamber according to ICH Q1B guidelines.[8]
3. Incubation:
-
Place the liquid samples in a temperature-controlled bath as specified in Table 1. Keep one set of samples protected from light as a control.
-
Pull time points (e.g., 2, 8, 24, 48, 72 hours) for analysis.
4. Analysis:
-
At each time point, quench the reaction if necessary. For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples (stressed, controls, and a t=0 sample) by a stability-indicating HPLC-UV/DAD method. An LC-MS method is highly recommended for peak identification.
5. Data Evaluation:
-
Calculate the percentage degradation by comparing the parent peak area in stressed samples to the control sample.
-
Evaluate peak purity of the parent peak in stressed samples using a Diode Array Detector (DAD) to ensure no co-eluting impurities.
-
Identify the mass of major degradation products using the MS data to propose degradation pathways.
Caption: A high-level workflow for conducting forced degradation studies.
References
-
Title: ICH Q1A (R2): Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH releases overhauled stability guideline for consultation Source: Regulatory Affairs Professionals Society (RAPS) URL: [Link]
-
Title: Q1A(R2) Guideline - ICH Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Q1A (R2) A deep dive in Stability Studies Source: YouTube URL: [Link]
-
Title: THE OXIDATION OF 2-AMINOBENZOTHIAZOLES Source: Journal of the American Chemical Society URL: [Link]
-
Title: Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Benzothiazole compounds XXX. Hydrolysis of 2-styrylbenzothiazolium salts substituted at the position 3 Source: Chemical Papers URL: [Link]
-
Title: Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole Source: ResearchGate URL: [Link]
-
Title: Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools Source: PubMed URL: [Link]
-
Title: Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions Source: Organic Chemistry Portal URL: [Link]
-
Title: Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques Source: PubMed URL: [Link]
-
Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: Der Pharma Chemica URL: [Link]
-
Title: 2-Aminobenzothiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Forced Degradation Studies Source: MedCrave online URL: [Link]
-
Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Forced Degradation – A Review Source: Biomedical Journal of Scientific & Technical Research URL: [Link]
-
Title: 2-aminobenzothiazole degradation by free and immobilized rhodococcus cells Source: ResearchGate URL: [Link]
-
Title: Benzothiazole - Wikipedia Source: Wikipedia URL: [Link]
-
Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. 7-bromo-1-methyl-1H-1,3-benzodiazol-2-amine | 39860-16-7 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Reaction Conditions for 7-bromo-2-aminobenzothiazole
Welcome to the technical support center for the synthesis of 7-bromo-2-aminobenzothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and optimize your reaction conditions for the best possible outcomes.
Introduction: The Synthetic Challenge
The synthesis of 7-bromo-2-aminobenzothiazole, a valuable building block in medicinal chemistry, most commonly proceeds via the Hugerschoff reaction. This classic method involves the cyclization of a substituted phenylthiourea, formed in situ from an aniline and a thiocyanate salt, using an oxidizing agent such as bromine.
When employing 3-bromoaniline as the starting material, the primary challenge is not one of reactivity, but of regioselectivity. The electrophilic cyclization can occur at either of the two positions ortho to the amino group, leading to a mixture of the desired 7-bromo-2-aminobenzothiazole and its isomer, 5-bromo-2-aminobenzothiazole. Experimental evidence consistently shows that this reaction typically yields an approximately 1:1 mixture of these two isomers.[1]
Therefore, the "optimization" of this reaction is less about forcing the reaction to selectively produce the 7-bromo isomer and more about efficiently producing the isomeric mixture and then effectively separating the desired product. This guide will focus on providing practical, field-tested advice for achieving high purity 7-bromo-2-aminobenzothiazole.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of 7-bromo-2-aminobenzothiazole.
Problem 1: Low Overall Yield of the Isomeric Mixture
-
Potential Cause: Incomplete reaction or side reactions.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the purity of your starting materials, particularly the 3-bromoaniline. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (0-5 °C) during the bromine addition to control the exothermic nature of the reaction and minimize side reactions. After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of bromine can lead to over-bromination of the product.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aniline is a good indicator of reaction completion.
-
Problem 2: Difficulty in Separating the 5-bromo and 7-bromo Isomers
-
Potential Cause: The isomers have very similar polarities, making separation challenging.
-
Troubleshooting Steps:
-
Column Chromatography: This is a reliable method for separating the isomers.[1]
-
Stationary Phase: Use silica gel with a standard particle size (e.g., 60 Å, 230-400 mesh).
-
Mobile Phase: A solvent system of hexanes and ethyl acetate is a good starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. The two isomers should elute as separate bands. Careful optimization of the solvent gradient is key.
-
-
Recrystallization: Fractional crystallization can also be effective.
-
Solvent Selection: The ideal solvent is one in which the solubility of the two isomers is sufficiently different. Ethanol is a commonly used solvent for recrystallizing 2-aminobenzothiazole derivatives. Experiment with mixed solvent systems (e.g., ethanol/water, methanol/water) to fine-tune the solubility. The 7-bromo isomer may be slightly less soluble in certain solvent systems, allowing for its selective crystallization.
-
-
Problem 3: Product Identification - Distinguishing Between the 5-bromo and 7-bromo Isomers
-
Potential Cause: The structural similarity of the isomers requires careful analytical characterization.
-
Troubleshooting Steps:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region of the proton NMR spectrum will be the most informative. The coupling patterns of the aromatic protons will differ between the two isomers. For 7-bromo-2-aminobenzothiazole, you would expect to see three distinct aromatic protons. For the 5-bromo isomer, you would also see three distinct aromatic protons, but their chemical shifts and coupling constants will be different due to the different substitution pattern.
-
¹³C NMR: The carbon NMR will also show a different number of signals and chemical shifts for the aromatic carbons in each isomer.
-
-
Melting Point: The two isomers will have distinct melting points.
-
7-bromo-2-aminobenzothiazole: 189-191 °C[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Can I change the reaction conditions to favor the formation of 7-bromo-2-aminobenzothiazole?
A1: Based on available literature, the synthesis from 3-bromoaniline consistently produces a roughly 1:1 mixture of the 5- and 7-bromo isomers. The regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aniline ring. For 3-bromoaniline, the electronic effects of the amino and bromo groups lead to comparable activation of the C4 and C6 positions for electrophilic attack. While minor variations in temperature or solvent might slightly alter the ratio, a significant shift towards the 7-bromo isomer is unlikely with this starting material and the standard Hugerschoff conditions. The most practical approach is to focus on efficient separation of the desired isomer after the reaction.
Q2: What is the detailed mechanism of the Hugerschoff reaction in this context?
A2: The reaction proceeds through several key steps:
-
Thiourea Formation: The amino group of 3-bromoaniline attacks the carbon of the thiocyanate ion (from potassium or ammonium thiocyanate) to form a substituted phenylthiourea intermediate.
-
Oxidative Cyclization: Bromine acts as an electrophile and an oxidizing agent. The exact mechanism of cyclization can be complex, but it is generally accepted that the bromine facilitates the electrophilic attack of the sulfur atom onto the aromatic ring at one of the positions ortho to the amino group.
-
Aromatization: Subsequent loss of a proton and hydrogen bromide leads to the formation of the stable, aromatic 2-aminobenzothiazole ring system.
Q3: Are there any alternative synthetic routes to 7-bromo-2-aminobenzothiazole that offer better regioselectivity?
A3: While the Hugerschoff reaction with 3-bromoaniline is a common route, alternative strategies could be explored to achieve better regioselectivity. One such approach would be to start with a precursor that already has the desired substitution pattern. For example, using a pre-functionalized aniline where the position corresponding to the 5-position of the final product is blocked could force cyclization to occur at the 7-position. However, these routes may involve more steps and less readily available starting materials.
Q4: How can I confirm the purity of my final 7-bromo-2-aminobenzothiazole product?
A4: A combination of analytical techniques should be used to confirm the purity of your product:
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying any residual starting materials, the other isomer, or byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity.
Experimental Protocols
Protocol 1: Synthesis of 5-bromo- and 7-bromo-2-aminobenzothiazole Mixture
This protocol is a general representation of the Hugerschoff synthesis adapted for 3-bromoaniline.
Materials:
-
3-bromoaniline
-
Potassium thiocyanate (or ammonium thiocyanate)
-
Glacial acetic acid
-
Bromine
-
Saturated sodium bicarbonate solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-bromoaniline (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Pour the reaction mixture into a beaker of ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product in a desiccator. This crude product will be a mixture of the 5-bromo and 7-bromo isomers.
Protocol 2: Separation of 5-bromo- and 7-bromo-2-aminobenzothiazole by Column Chromatography
Materials:
-
Crude isomeric mixture
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Dissolve the crude isomeric mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of hexanes and ethyl acetate. Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing each isomer.
-
Combine the fractions containing the pure 7-bromo-2-aminobenzothiazole and evaporate the solvent under reduced pressure.
-
Further purify the isolated isomer by recrystallization from ethanol if necessary.
Data Presentation
Table 1: Physicochemical Properties of Isomers
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 7-bromo-2-aminobenzothiazole | C₇H₅BrN₂S | 229.10 | 189-191[3] |
| 5-bromo-2-aminobenzothiazole | C₇H₅BrN₂S | 229.10 | Not explicitly found, but expected to be different from the 7-bromo isomer. |
Visualizations
DOT Script for the Synthesis Workflow
Caption: Synthetic workflow for 7-bromo-2-aminobenzothiazole.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting logic for common synthesis issues.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
Pasquini, S., et al. (2008). Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science, 10(6), 875-880. Available from: [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
-
ChemBK. (n.d.). 5-BROMO-2-AMINOBENZOIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]
-
ACS Publications. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central. Retrieved from [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (n.d.). ISSN: 0975-8585. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. Retrieved from [Link]
-
bioRxiv. (n.d.). Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Aminobenzothiazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Hugerschoff synthesis of 2-aminobenzothiazole from 1,.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Beilstein Journals. (n.d.). BJOC - Search Results. Retrieved from [Link]
-
SLS. (n.d.). 2-Amino-6-bromobenzothiazole, | 538507-1G | SIGMA-ALDRICH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. PubMed Central. Retrieved from [Link]
Sources
Benzothiazole Synthesis: A Technical Support & Troubleshooting Guide
Welcome to our technical resource center dedicated to the synthesis of benzothiazoles. This guide is crafted for the discerning researcher, scientist, and drug development professional. We aim to move beyond rudimentary protocols by delving into the mechanistic underpinnings of common synthetic challenges. Our goal is to equip you with the scientific rationale needed to troubleshoot effectively, optimize your reactions, and ensure the integrity of your results.
Section 1: The Phillips Condensation - Low Yields and Purity Issues
The condensation of a 2-aminothiophenol with a carboxylic acid or its derivative, known as the Phillips benzothiazole synthesis, is a foundational method. However, it is frequently plagued by low yields.
Question: My Phillips condensation reaction is giving a very low yield. What are the primary causes and how can I rectify this?
Answer: Low yields in the Phillips condensation are almost always traceable to two main culprits: the purity of the 2-aminothiophenol starting material and inefficient removal of water, the reaction's byproduct.
Core Causality: This reaction is a cyclodehydration process. The initial amide formation followed by intramolecular cyclization and dehydration is an equilibrium-driven process. Any factor that either degrades the starting material or allows the buildup of water will suppress the forward reaction, leading to poor yields.
Troubleshooting Protocol:
-
Assess Starting Material Integrity: 2-Aminothiophenol is highly susceptible to atmospheric oxidation, which converts the reactive thiol group into a disulfide dimer.[1][2] This dimer is unreactive under Phillips conditions and represents a direct loss of your key starting material.
-
Verification: Before use, run a quick TLC or ¹H NMR of your 2-aminothiophenol. The presence of the disulfide impurity is often readily apparent.
-
Solution: Always use high-purity 2-aminothiophenol from a freshly opened bottle stored under an inert atmosphere (e.g., nitrogen or argon).[1] If oxidation is suspected in an older bottle, the material can be purified by reduction of the disulfide.[3][4]
-
-
Optimize Water Removal: The elimination of water is critical to drive the reaction equilibrium towards the benzothiazole product.
-
High-Temperature Dehydration: A common and effective strategy is to use a high-boiling point solvent that also acts as a catalyst and dehydrating agent. Polyphosphoric acid (PPA) is an excellent choice for this, typically used at temperatures between 150-250°C.[5][6][7]
-
Azeotropic Removal: For reactions in non-polar solvents like toluene, employing a Dean-Stark apparatus is an effective method for physically removing water as it forms.[8][9]
-
Workflow for Diagnosing Low Yields in Phillips Condensation ```dot graph TD { A[Start: Low Yield] --> B{Check 2-Aminothiophenol Purity}; B -- "Impure" --> C[Purify by Reduction or Use Fresh Stock]; B -- "Pure" --> D{Is Water Removal Efficient?}; C --> E[Re-run Reaction]; D -- "No" --> F["Implement Dehydration Strategy: 1. Use Polyphosphoric Acid (PPA)2. Use Dean-Stark Trap"]; D -- "Yes" --> G{Review Reaction Conditions}; F --> E; G -- "Suboptimal Temp/Time" --> H[Optimize Temperature & Monitor by TLC]; H --> E; }
Caption: Desired reaction pathway versus common side reactions in one-pot benzothiazole synthesis.
By carefully controlling the reaction parameters as outlined, you can significantly suppress the formation of byproducts, leading to a cleaner reaction and a higher isolated yield of the desired 2-aminobenzothiazole.
References
-
Dean, W. M., & Stark, E. W. (1920). A convenient method for the removal of water from liquids. Journal of Industrial & Engineering Chemistry, 12(5), 486-490. [Link]
-
Gao, X., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
-
Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Russian Chemical Bulletin, 70, 1037–1056. [Link]
-
Heinelt, U., et al. (2009). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 14(1), 439-479. [Link]
-
Patel, N. B., & Agrawal, J. K. (2012). A Review on Synthesis and Reactions of 2-Aminobenzothiazoles. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(1), 631-642. [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. [Link]
-
PrepChem. Preparation of 2-aminothiophenol hydrochloride. [Link]
Sources
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- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 7-Bromo-1,3-benzothiazol-2-amine
This guide provides in-depth troubleshooting and procedural support for researchers, scientists, and drug development professionals working with 7-Bromo-1,3-benzothiazol-2-amine. Our focus is on delivering practical, field-tested solutions to common purification challenges, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of this compound.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the thiocyanation of a substituted aniline followed by cyclization.[1][2] For example, starting from 3-bromoaniline, the primary impurities may include:
-
Unreacted Starting Materials: Residual 3-bromoaniline and unreacted thiocyanate salts.
-
Regioisomers: The synthesis from 3-substituted anilines can lead to mixtures of regioisomers.[1] In this case, the formation of the 5-Bromo-1,3-benzothiazol-2-amine isomer is a significant possibility. The ratio of 7-bromo to 5-bromo isomers can be influenced by the steric hindrance of the substituent.[1]
-
Side-Products: Incomplete cyclization or side reactions can lead to various thiourea intermediates.
-
Over-brominated Species: Depending on the reaction conditions, di- or tri-brominated benzothiazoles could potentially form, although this is less common under standard thiocyanation conditions.
Q2: My crude product is an oily or gummy solid. How should I proceed with purification?
A2: An oil or gum indicates the presence of significant impurities that are depressing the melting point of your product.
-
Trituration: First, attempt to induce crystallization by trituration. Add a small amount of a solvent in which your desired product is expected to be poorly soluble (e.g., hexanes, diethyl ether, or a cold mixture of hexanes and ethyl acetate). Stir or sonicate the mixture. This can often wash away soluble impurities, leaving your product as a solid precipitate that can be filtered.
-
Direct to Chromatography: If trituration fails, the most effective path forward is purification by column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and proceed with the chromatography protocol outlined below.
Q3: I'm having trouble with recrystallization. My product either won't crystallize or the yield is very low. What can I do?
A3: Recrystallization failures are common. The key is a systematic approach to troubleshooting. Slow cooling is crucial as it encourages the formation of larger, purer crystals.[3] If initial attempts fail, consult the following decision workflow.
Caption: Troubleshooting workflow for recrystallization.
Q4: How do I select an appropriate solvent system for column chromatography?
A4: The ideal solvent system (eluent) is determined using Thin Layer Chromatography (TLC). The goal is to find a system where your desired compound has a Retention Factor (Rf) of approximately 0.2-0.3.[3]
-
Spotting: Dissolve a small amount of your crude material in a solvent like dichloromethane (DCM) or ethyl acetate and spot it on a silica gel TLC plate.
-
Developing: Place the plate in a sealed chamber containing a solvent system. A good starting point for 2-aminobenzothiazole derivatives is a mixture of hexane and ethyl acetate.[3][4]
-
Analysis: Visualize the plate under UV light (254 nm).
-
If the spot remains at the baseline (Rf=0): The eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., increase ethyl acetate).
-
If the spot travels with the solvent front (Rf=1): The eluent is too polar. Decrease the proportion of the polar solvent (e.g., increase hexane).
-
If spots are too close together: A different solvent system may be needed. Try substituting DCM for ethyl acetate or adding a small percentage of methanol to a DCM/hexane mixture.
-
Detailed Purification Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a technique for purifying a solid compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling. The underlying principle is that the desired compound will be less soluble at lower temperatures, while impurities will either remain in solution or be present in much smaller quantities.
Data Presentation: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability Notes |
| Ethanol | Sparingly Soluble | Soluble | Good starting point for many benzothiazole derivatives.[5] |
| Methanol | Sparingly Soluble | Soluble | Has been used successfully for bromo-benzothiazole amines.[6][7] |
| Isopropanol | Sparingly Soluble | Soluble | Effective for related dibromo-benzothiazoles.[8] |
| Ethyl Acetate | Low to Moderate | High | Often used in combination with a non-polar solvent. |
| Toluene | Low | Moderate to High | Good for less polar compounds; slower evaporation. |
| Hexanes | Insoluble | Low | Useful as an anti-solvent in a two-solvent system. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent. |
Step-by-Step Methodology:
-
Solvent Selection: Based on the table above, select a promising solvent. Test a small amount of crude material in a test tube with a few potential solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture gently on a hot plate with stirring until the solvent boils and the solid fully dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.[3]
-
Drying: Dry the purified crystals under a high vacuum, with gentle heating if the compound is known to be thermally stable, to remove all traces of solvent.[3]
Protocol 2: Purification by Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) as a mobile phase (eluent) passes through it.[3] Less polar compounds generally elute faster, while more polar compounds are retained on the silica for longer.
Caption: General workflow for purification by column chromatography.
Step-by-Step Methodology:
-
Mobile Phase Selection: Using TLC, determine the optimal eluent (solvent system). A common and effective system for this class of compounds is a gradient of hexane and ethyl acetate.[4][9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.[3]
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the packed column.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of fresh silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.[3] This method often results in better separation.
-
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. If impurities are close in polarity, a gradual increase in eluent polarity (gradient elution) can improve separation.[3]
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC to identify which ones contain the pure product.
-
Isolation: Combine the fractions containing the pure compound and remove the solvent using a rotary evaporator to yield the purified this compound.[3]
References
- BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminobenzothiazole Derivatives.
-
PubChem. (2025). 7-Bromobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Retrieved from [Link]
-
Thompson, A. M., et al. (2015). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS ONE, 10(4), e0123976. Retrieved from [Link]
-
PubChem. (2026). 7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Access to 2-Aminobenzothiazoles via Redox Condensation of o-Halonitrobenzenes, Sulfur and Isothiocyanates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubChem. (2025). 4-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Retrieved from [Link]
-
Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Cyclization of Benzothiazole: Review. Retrieved from [Link]
-
Chawla, P., et al. (2025). A Review on Synthesis and Pharmacological Activity of Benzothiazole Derivatives. World Journal of Pharmaceutical Research, 14(15). Retrieved from [Link]
-
RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. Retrieved from [Link]
- Google Patents. (n.d.). CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
- Google Patents. (n.d.). US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5089. Retrieved from [Link]
-
Kamal, A., et al. (2009). Solid-Phase Synthesis of 2-Aminobenzothiazoles. Organic Letters, 11(2), 321-324. Retrieved from [Link]
-
Jin, L., et al. (2012). 6-Bromo-1,3-benzothiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3016. Retrieved from [Link]
-
Odame, F., et al. (2021). Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 195-199. Retrieved from [Link]
-
Venkatesh, P., & Pandeya, S. N. (2009). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of ChemTech Research, 1(4), 1354-1358. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization and Pharmacological evaluation of some newer Benzothiazole derivatives. Retrieved from [Link]
-
RJPN. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACIVITY OF SUBSTITUTED 2-AMINOBENZOTHIAZOLE. Retrieved from [Link]
Sources
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- 2. sphinxsai.com [sphinxsai.com]
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- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-Bromo-1,3-benzothiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105198834A - Synthesizing process of 2, 6-dibromo benzothiazole - Google Patents [patents.google.com]
- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Unexpected Byproducts in Bromination Reactions
Welcome to the Technical Support Center for troubleshooting bromination reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter unexpected outcomes in their experiments. Here, we will delve into the common and not-so-common byproducts in bromination reactions, explore the mechanistic rationale behind their formation, and provide robust, field-proven protocols for their characterization and mitigation.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "What"
This section addresses the fundamental questions that often arise when a bromination reaction does not proceed as anticipated. Understanding the underlying principles is the first step toward effective troubleshooting.
Q1: My aromatic bromination is yielding polybrominated species. What causes this and how can I favor mono-bromination?
A1: The formation of polybrominated byproducts in electrophilic aromatic substitution is a common issue, primarily driven by the activating nature of the newly introduced bromine atom on the aromatic ring. Although halogens are generally deactivating, they are ortho, para-directing. If the reaction conditions are too harsh or the reaction time is extended, the mono-brominated product can undergo further bromination.
Causality and Mitigation Strategies:
-
Excess Brominating Agent: Using a large excess of the brominating agent (e.g., Br₂) will inevitably push the reaction towards polybromination.[1]
-
Lewis Acid Catalyst: A strong Lewis acid catalyst (e.g., FeBr₃) significantly enhances the electrophilicity of bromine, which can lead to over-bromination.[2][3]
-
Reaction Time and Temperature: Longer reaction times and higher temperatures provide more opportunities for the mono-brominated product to react further.
Troubleshooting Table:
| Parameter | Adjustment for Mono-bromination | Rationale |
| Stoichiometry | Use a stoichiometric amount (or a slight excess) of the brominating agent. | Limits the availability of the electrophile for subsequent bromination reactions. |
| Catalyst | Use a milder Lewis acid or a catalytic amount. In some cases, for highly activated rings, a catalyst may not be necessary. | Reduces the reactivity of the brominating agent, allowing for more controlled reaction. |
| Reaction Conditions | Run the reaction at a lower temperature and monitor the progress closely using TLC or GC-MS to quench it upon completion.[4] | Slows down the reaction rate, providing a larger window to stop the reaction after the formation of the desired mono-brominated product. |
| Alternative Reagents | Consider using N-Bromosuccinimide (NBS) with a catalytic amount of acid, which can be a milder source of electrophilic bromine for activated aromatic compounds.[5] | NBS can provide a slow, steady concentration of the brominating species, which can help in controlling the reaction.[6] |
Q2: I'm observing a rearranged product in the bromination of my secondary alcohol with HBr. Why is this happening?
A2: This is a classic example of a reaction proceeding through a carbocation intermediate that undergoes rearrangement to a more stable form. The reaction of secondary alcohols with HBr often follows an SN1-like pathway.[7]
Mechanism of Rearrangement:
-
Protonation of the Alcohol: The hydroxyl group is protonated by HBr to form a good leaving group (water).
-
Formation of a Carbocation: The protonated hydroxyl group departs as water, generating a secondary carbocation.
-
Carbocation Rearrangement: A 1,2-hydride or 1,2-alkyl shift occurs, where a hydride ion (H⁻) or an alkyl group from an adjacent carbon moves to the positively charged carbon, forming a more stable tertiary carbocation.[7][8]
-
Nucleophilic Attack: The bromide ion (Br⁻) can then attack both the initial secondary carbocation and the rearranged tertiary carbocation, leading to a mixture of products.[7]
Mitigation Strategy:
To avoid carbocation rearrangements, you should switch to a synthetic route that proceeds via an SN2 mechanism, which does not involve a carbocation intermediate. A reliable method for converting primary and secondary alcohols to alkyl bromides without rearrangement is the use of phosphorus tribromide (PBr₃).[9]
Section 2: Troubleshooting Guides - From Problem to Protocol
This section provides detailed troubleshooting guides for specific, unexpected outcomes, complete with step-by-step analytical protocols.
Issue 1: My alkene bromination is producing a bromohydrin as a major byproduct.
This is a common problem when the reaction is not performed under strictly anhydrous conditions. The presence of water introduces a competing nucleophile.
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for bromohydrin formation.
Mechanism of Bromohydrin Formation:
The reaction of an alkene with Br₂ proceeds through a cyclic bromonium ion intermediate. If water is present, it can act as a nucleophile and attack one of the carbons of the bromonium ion. Since water is often present in much higher concentration than the bromide ion, the formation of the bromohydrin can be significant.[10]
Caption: Formation of a bromohydrin from an alkene.
Analytical Protocol: GC-MS for Product Ratio Determination
Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique to separate and identify the components of your reaction mixture, allowing for the quantification of the desired dibromoalkane versus the bromohydrin byproduct.[11][12]
Step-by-Step Protocol:
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture with a 10% aqueous sodium thiosulfate solution to remove excess bromine.[4]
-
Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute an appropriate amount of the dried organic layer in a volatile solvent suitable for GC-MS analysis (e.g., hexane or ethyl acetate).
-
-
GC-MS Instrument Settings (Typical):
-
Injector Temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms) is generally suitable.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range appropriate for your expected products (e.g., 50-500 amu).
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, dibromoalkane, and bromohydrin based on their retention times and mass spectra. The dibromoalkane will have a characteristic isotopic pattern for two bromine atoms.
-
Integrate the peak areas to determine the relative percentages of each component.
-
| Compound Type | Expected Polarity | Elution Order (Non-polar GC column) |
| Alkene | Low | First |
| Dibromoalkane | Moderate | Second |
| Bromohydrin | High | Last |
Issue 2: My reaction with NBS is giving me allylic/benzylic bromination instead of addition to the double bond.
This outcome is highly dependent on the reaction conditions. N-Bromosuccinimide (NBS) can act as a source of both electrophilic bromine and radical bromine.
Controlling the Reaction Pathway:
The key to controlling the outcome is managing the concentration of Br₂ and the presence of radical initiators.
-
Radical Pathway (Allylic/Benzylic Bromination): This pathway is favored by:
-
Electrophilic Addition Pathway: This pathway is favored by:
-
Polar, protic solvents (e.g., water, alcohols) which can participate in the reaction.[14]
-
The absence of radical initiators.
-
Caption: Controlling NBS reaction pathways.
Analytical Protocol: ¹H NMR Spectroscopy for Structure Elucidation
¹H NMR spectroscopy is a powerful tool for distinguishing between allylic bromination and addition products.
Step-by-Step Protocol:
-
Sample Preparation:
-
Work up the reaction mixture to isolate the crude product.
-
Dissolve a few milligrams of the crude product in a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) if quantitative analysis is required.
-
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Spectral Interpretation:
| Product Type | Key ¹H NMR Signals |
| Allylic Bromination | * Disappearance of an allylic proton signal. * Appearance of a new signal for the proton on the carbon bearing the bromine. This signal will typically be shifted downfield.* Preservation of the alkene proton signals. Their chemical shifts and coupling patterns will be altered due to the new substituent.[6] |
| Electrophilic Addition | * Disappearance of the alkene proton signals. * Appearance of new signals in the aliphatic region for the protons on the carbons now bonded to bromine (and hydroxyl/alkoxy group if a bromohydrin/bromoether is formed). These protons will typically show characteristic coupling patterns depending on the stereochemistry of the addition (anti-addition is common).[10][15] |
Section 3: Comprehensive Byproduct Characterization
A multi-technique approach is often necessary for the unambiguous identification of unexpected byproducts.
Integrated Analytical Workflow:
Caption: Integrated workflow for byproduct characterization.
This systematic approach ensures that you not only identify the byproduct but also gather enough information to understand its formation, which is crucial for optimizing your reaction conditions.
References
- BenchChem. (n.d.). how to avoid rearrangement products in alkyl halide synthesis.
- BenchChem Technical Support Team. (2025, December). troubleshooting low conversion rates in alkene bromination.
- Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS.
- Chemistry LibreTexts. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions.
-
Chemistry with Caroline. (2023, January 23). Synthesis of Alkyl Bromides from Alcohols using Phosphorus Tribromide. Retrieved from [Link]
- Isaac-Lam, M. F. (2015). Analysis of Bromination of Ethylbenzene Using a 45 MHz NMR Spectrometer: An Undergraduate Organic Chemistry Laboratory Experiment.
- Master Organic Chemistry. (2013, March 15). Bromination of Alkenes - The Mechanism.
- Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides.
- OpenStax. (2023, September 20). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- Reusch, W. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- Reusch, W. (2024, March 17). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.
- Sequeiros, L., et al. (2016). Bromination of guaiacol and syringol using ionic liquid to obtain bromides. ResearchGate.
- Van der Verren, B., et al. (2019).
- Wikipedia. (2019, July 6). N-Bromosuccinimide.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Wilson, J. M., et al. (2022). Profiling Olefins in Gasoline by Bromination Using GC×GC-TOFMS Followed by Discovery-Based Comparative Analysis. Analytical Chemistry, 94(26), 9325-9332.
Sources
- 1. Bromination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination - Organic Chemistry | OpenStax [openstax.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purifying Brominated Benzothiazoles via Column Chromatography
Welcome to the technical support center for chromatographic purification. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and troubleshooting strategies specifically for the column chromatography of brominated benzothiazoles. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt these methods to your specific molecule.
Frequently Asked Questions (FAQs)
Q1: My brominated benzothiazole is streaking badly on the silica TLC plate and column. What's the primary cause?
A1: Severe streaking or tailing is a classic sign of strong, undesirable interactions between your compound and the stationary phase. Given that benzothiazoles contain a basic nitrogen atom, the primary culprit is the interaction with acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction can lead to irreversible adsorption or slow elution, resulting in broad, tailing peaks and poor recovery.
Q2: I'm losing my bromine substituent during purification. Is debromination on silica gel a known issue?
A2: Yes, this is a significant potential issue. While silica gel is not a classic dehalogenating agent, its acidic surface can facilitate or catalyze the removal of bromine from activated aromatic rings.[2][3] This is especially true if the crude mixture contains residual reducing agents or metallic impurities from a previous reaction step. Aryl bromides can be reduced under various conditions, and the chromatographic environment can sometimes be sufficient to cause partial or complete loss of the halogen.[3][4][5]
Q3: How do I select the right starting solvent system (mobile phase) for my column?
A3: The ideal solvent system is almost always determined by preliminary Thin Layer Chromatography (TLC).[6][7] The goal is to find a solvent mixture (e.g., Hexane/Ethyl Acetate) that moves your target compound to a Retention Factor (Rf) of approximately 0.25-0.35.[7] An Rf in this range provides the optimal balance for good separation on a column, as the elution volume is inversely related to the Rf value (CV = 1/Rf).[8] A lower Rf means a larger elution volume is required, which generally improves separation from nearby impurities.[8][9]
Q4: My compound is very polar and won't move off the baseline in 100% Ethyl Acetate. What should I do?
A4: When a compound is too polar for standard solvent systems like Ethyl Acetate/Hexane, you need to introduce a stronger, more polar solvent. A common strategy is to use a mixture of dichloromethane (DCM) and methanol (MeOH).[10] For very polar compounds, especially those with basic groups, adding a small amount of ammonium hydroxide to the methanol (e.g., creating a 10% NH4OH in MeOH stock) and using 1-10% of this mixture in DCM can be highly effective.[10][11]
Q5: Should I use gravity chromatography or flash chromatography?
A5: For most research applications, flash chromatography is the preferred method.[6] By applying positive air pressure, the solvent is forced through the column more quickly, significantly reducing the time for separation. This speed is crucial because it minimizes the time your compound spends on the potentially degradative silica surface and reduces band broadening due to diffusion.[12]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process, with logical steps to diagnose and solve them.
Problem 1: Poor or No Separation
Symptoms:
-
Your desired compound co-elutes with impurities.
-
All fractions collected are mixed, despite seeing separation on TLC.
Root Causes & Solutions:
-
Improper Solvent System: The polarity difference between your chosen eluent and your compounds is insufficient.
-
Solution: Re-screen solvent systems using TLC. Try ternary mixtures (e.g., Hexane/DCM/EtOAc) or switch to a different solvent family (e.g., Toluene/Acetone). The ideal TLC will show clear baseline separation between your product and all major impurities.
-
-
Column Overloading: Too much crude material has been loaded onto the column for its size.[13]
-
Solution: As a rule of thumb, the amount of silica gel should be at least 30-100 times the weight of your crude sample. If separation is poor, reduce the sample load or increase the column diameter.
-
-
Poor Column Packing: The silica bed is not uniform, containing cracks or channels that allow the sample to travel through without proper interaction.
-
Solution: Ensure you pack a homogenous slurry of silica in your initial, non-polar solvent. Gently tap the column as you pack to settle the silica bed evenly and eliminate air bubbles.[13]
-
-
Compound Degradation on Column: You may be observing a degradation product that is continuously formed during the chromatography process.
-
Solution: Perform a 2D TLC stability test. Spot your compound in one corner of a TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If a new spot appears off the diagonal, your compound is unstable on silica.[11][14] In this case, consider switching to a less acidic stationary phase like neutral alumina or deactivating the silica gel.[1][11]
-
Problem 2: Product Decomposition or Debromination
Symptoms:
-
Low or zero recovery of the desired brominated benzothiazole.
-
Fractions contain a new, often less polar, compound identified as the debrominated analog.
Root Causes & Solutions:
-
Acid-Sensitivity of the Benzothiazole Moiety: The acidic nature of silica gel is causing degradation.[1]
-
Solution 1 (Deactivation): Prepare a deactivated silica gel. This can be done by adding ~1% triethylamine (Et3N) or another amine base to your eluting solvent system. The amine will preferentially bind to the acidic silanol sites, "shielding" your compound from them. Always perform a small-scale TLC test with the new amine-containing eluent to ensure it doesn't drastically alter the Rf values.
-
Solution 2 (Alternative Stationary Phase): Switch to a different stationary phase altogether. Neutral or basic alumina can be excellent alternatives for acid-sensitive compounds.[1] Note that the elution order may change, so you must re-optimize the solvent system with TLC on the new stationary phase.
-
-
Reductive Dehalogenation: Trace impurities are facilitating the loss of bromine.[3][5]
-
Solution: Ensure the crude product is thoroughly worked up before chromatography. A pre-column wash with a dilute solution of sodium bisulfite or sodium thiosulfate can remove residual oxidizing agents like bromine, while a wash with a non-reducing acid can remove trace metals.[13]
-
Problem 3: Asymmetric Peaks (Tailing)
Symptoms:
-
The product elutes over a very large number of fractions.
-
TLC analysis of fractions shows a "comet tail" rather than a tight spot.
Root Causes & Solutions:
-
Strong Compound-Silica Interaction: As discussed in the FAQs, this is the most common cause due to the basic nitrogen in the benzothiazole ring.
-
Solution: Add a competitive base like triethylamine (0.5-2%) or pyridine to your mobile phase. This additive will occupy the strong binding sites on the silica, allowing your compound to elute more symmetrically.
-
-
Poor Sample Solubility: The compound is precipitating at the top of the column when the eluent is introduced.
-
Solution: Load the sample using the "dry loading" method (see Protocol 2). This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.[12] This ensures the compound is introduced in a finely dispersed state.
-
-
Flow Rate Too Fast: The mobile phase is moving too quickly to allow for proper equilibrium between the stationary and mobile phases.[12]
-
Solution: Reduce the pressure in your flash chromatography setup to slow the flow rate. The optimal flow rate allows for sharp, symmetrical bands.[12]
-
Visualized Workflows & Troubleshooting
General Purification Workflow
The following diagram outlines the standard workflow for purifying a crude reaction mixture containing a brominated benzothiazole.
Caption: General workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this decision tree to diagnose and resolve poor separation outcomes.
Caption: Decision tree for troubleshooting poor separation.
Data Tables for Method Development
Table 1: Common Solvents and Polarity
Use this table to guide your choice of mobile phase components. A larger polarity index indicates a more polar solvent. Solvents are often mixed to achieve an intermediate polarity.
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 69 | Standard non-polar base |
| Toluene | 2.4 | 111 | Can provide different selectivity from hexane |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent |
| Diethyl Ether | 2.8 | 35 | Use with caution due to volatility/peroxides |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent general-purpose polar solvent |
| Acetone | 5.1 | 56 | Stronger than EtOAc |
| Acetonitrile (ACN) | 5.8 | 82 | Common in reverse-phase, but useful here |
| Isopropanol (IPA) | 3.9 | 82 | More polar modifier |
| Methanol (MeOH) | 5.1 | 65 | Very polar; often used with DCM |
| Water | 10.2 | 100 | Not used in normal phase silica gel |
Detailed Experimental Protocols
Protocol 1: Solvent System Selection via TLC
-
Prepare Stock Solution: Dissolve a small amount of your crude brominated benzothiazole in a suitable solvent (e.g., DCM or EtOAc) to make a concentrated stock solution.
-
Initial Screening: Spot the stock solution on three separate TLC plates. Develop these plates in chambers containing:
-
100% Hexane
-
20% Ethyl Acetate in Hexane
-
50% Ethyl Acetate in Hexane
-
-
Analyze Results: Visualize the plates under a UV lamp (254 nm).
-
If the spot remains at the baseline (Rf = 0), the solvent is not polar enough.
-
If the spot runs with the solvent front (Rf ≈ 1), the solvent is too polar.
-
The goal is to find a system where the desired compound has an Rf of 0.25-0.35.[7]
-
-
Optimization: Based on the initial screen, adjust the solvent ratio. For example, if the Rf in 20% EtOAc/Hexane was 0.1, try 30% or 40%. Test small, incremental changes until the target Rf is achieved.
-
Confirm Separation: Once you have a good Rf for your product, co-spot your crude mixture and the pure product (if available) on a single TLC plate and run it in the optimized solvent system to ensure it separates from impurities.
Protocol 2: Flash Column Chromatography Protocol (Slurry & Dry Loading)
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 100 mg of crude, use ~10-15 g of silica).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel with the least polar solvent you will use (e.g., 100% Hexane) to form a pourable slurry.[13]
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and ensure an even, compact bed.[13]
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Never let the column run dry.
-
Add a thin protective layer of sand on top of the silica bed.
-
-
Loading the Sample (Wet vs. Dry):
-
Wet Loading: Dissolve the crude sample in the minimum amount of a solvent (DCM is often a good choice). Using a pipette, carefully apply the solution to the top of the silica bed without disturbing the sand layer.[12] Drain the solvent until the sample is absorbed onto the silica.
-
Dry Loading: Dissolve the crude sample in a flask with a volatile solvent (e.g., DCM). Add a small amount of silica gel (2-3x the mass of your sample). Evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[12] Carefully add this powder to the top of the packed column.
-
-
Running the Column:
-
Carefully add your pre-determined eluent to the column.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow of a few inches per minute is a good starting point).
-
Begin collecting the eluent in a series of labeled test tubes or vials.
-
-
Fraction Analysis:
References
- Technical Support Center: Purification of Bromoacetylated Compounds by Column Chrom
- Reductions of aryl bromides in water at room temper
- Troubleshooting guide for the synthesis of benzothiazole deriv
- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists.
- Halogenated Molecule Sticking to Column.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Column Chromatography.
- Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande.
- How To Choose Solvent System For Column Chrom
- Troubleshooting Flash Column Chromatography. University of Rochester Chemistry.
- Tips and Tricks for the Lab: Column Troubleshooting and Altern
- Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.
- What Is The Relationship Between Column Chromatography And TLC? Chemistry For Everyone - YouTube.
- Chromatography: Solvent Systems for TLC. University of Rochester Chemistry.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups | Request PDF.
- Any suggestions on thin layer chromatography and column chromatography?
- B.
- What compounds are unstable in a silica gel column (chrom
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 4. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
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- 14. reddit.com [reddit.com]
- 15. chem.libretexts.org [chem.libretexts.org]
7-Bromo-1,3-benzothiazol-2-amine: Technical Support & Troubleshooting Guide
Welcome to the comprehensive technical support center for 7-Bromo-1,3-benzothiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common storage and handling challenges. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind best practices.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental properties and safe handling of this compound.
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the chemical integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4] For long-term storage, refrigeration is recommended, and storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.[4] The compound is known to be air-sensitive, and exposure to moisture should be minimized.[4]
Q2: What are the primary hazards associated with handling this compound?
A2: this compound is classified as acutely toxic if swallowed or in contact with skin. It can also cause skin and serious eye irritation, and may be irritating to the respiratory system.[4][5] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a chemical fume hood to avoid inhalation of dust or vapors.[5]
Q3: What are the known incompatibilities for this compound?
A3: This compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][4] Contact with these substances can lead to vigorous reactions and decomposition of the material. Care should be taken to avoid these materials in the same reaction vessel or storage area.
Q4: What is the general reactivity of the 2-amino group on the benzothiazole scaffold?
A4: The 2-aminobenzothiazole scaffold is a highly reactive and versatile building block in organic synthesis.[6][7][8] The exocyclic amino group (at the 2-position) and the endocyclic nitrogen are nucleophilic centers that can readily react with electrophiles.[6][7] This reactivity allows for a wide range of chemical transformations, including acylation, alkylation, and condensation reactions.[7]
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for specific issues that may arise during experimentation with this compound.
| Observed Problem | Potential Root Cause(s) | Troubleshooting Steps & Explanations |
| Inconsistent or low yields in reactions. | Compound degradation due to improper storage. | 1. Verify Storage Conditions: Ensure the compound has been stored in a cool, dry place, away from light and under an inert atmosphere if possible.[4] The 2-amino group can be susceptible to oxidation. 2. Perform Quality Control: Before use, check the compound's appearance. Any discoloration (e.g., darkening) may indicate degradation. Consider running a quick purity check (e.g., melting point, TLC, or NMR) if degradation is suspected. |
| Reaction mixture turns dark brown or black unexpectedly. | Thermal decomposition or reaction with incompatible reagents. | 1. Review Reaction Temperature: Amines, in general, can be susceptible to thermal degradation, which can be accelerated in the presence of other reagents.[9][10] Ensure the reaction temperature does not exceed the compound's stability limits. 2. Check for Incompatibilities: Confirm that no strong oxidizing agents, acids, or bases were inadvertently introduced into the reaction mixture.[2][4] |
| Poor solubility in common organic solvents. | The inherent crystalline nature and polarity of the molecule. | 1. Solvent Screening: While solubility data for this specific compound is not readily available, related benzothiazoles have varying solubilities. Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., DMF, DMSO, THF) and polar protic (e.g., ethanol, methanol). 2. Gentle Heating: Gentle warming of the solvent can aid in dissolution. However, be mindful of the potential for thermal degradation. |
| Formation of unexpected side products. | High reactivity of the benzothiazole core. | 1. Protecting Groups: The 2-amino group is highly reactive.[6][7] If undesired reactions are occurring at this site, consider using a suitable protecting group (e.g., Boc, Cbz) before proceeding with other transformations. 2. Control of Reaction Conditions: Carefully control stoichiometry, temperature, and reaction time to minimize side reactions. The endocyclic nitrogen can also participate in reactions under certain conditions.[7] |
Part 3: Experimental Protocols & Workflows
Safe Handling Workflow
To mitigate the risks associated with this compound, a stringent handling workflow is essential.
Caption: A workflow for the safe handling of this compound.
Potential Degradation Pathway
While specific degradation pathways for this compound are not extensively documented, a potential pathway involves oxidation of the amine, a common degradation route for amine-containing compounds.[9][11]
Caption: A potential oxidative degradation pathway for this compound.
References
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. (n.d.). PubMed Central. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2017, November 28). New Journal of Chemistry (RSC Publishing). [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (n.d.). ResearchGate. [Link]
-
Reactions of 2‐aminobenzothiazole. (n.d.). ResearchGate. [Link]
-
SAFETY DATA SHEET - Benzothiazole. (n.d.). [Link]
-
7-Bromo-4,6-difluoro-1,3-benzothiazol-2-amine. (2026, January 3). PubChem. [Link]
-
Benzothiazoles. (n.d.). American Elements. [Link]
-
SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. (n.d.). IJRPC. [Link]
-
7-Bromo-2-hydrazino-1,3-benzothiazole. (n.d.). PubChem. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). NIH. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. (n.d.). PMC. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture. (n.d.). ResearchGate. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. [Link]
-
Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. (n.d.). ResearchGate. [Link]
-
(PDF) 6-Bromo-1,3-benzothiazol-2-amine. (n.d.). ResearchGate. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: A review. (n.d.). ResearchGate. [Link]
-
7-bromo-1,3-benzothiazol-6-amine. (n.d.). MOLBASE. [Link]
-
A Comprehensive Review in Current Developments of Benzothiazole-Based Molecules in Medicinal Chemistry. (2025, August 6). ResearchGate. [Link]
-
Emissions and formation of degradation products in amine-based carbon capture plants. (n.d.). FORCE Technology. [Link]
-
THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. (n.d.). UKnowledge - University of Kentucky. [Link]
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- 5. fishersci.com [fishersci.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Impact of starting material purity on 7-bromo-2-aminobenzothiazole synthesis
Welcome to the technical support guide for the synthesis of 7-bromo-2-aminobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical impact of starting material purity. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-bromo-2-aminobenzothiazole, linking them directly to the purity of the starting materials.
Issue 1: Low or No Product Yield
Q: I am experiencing a significantly lower than expected yield of 7-bromo-2-aminobenzothiazole. What are the likely causes related to my starting materials?
A: Low product yield is a common and frustrating issue, often directly traceable to the quality of your precursors. Here are the primary causes and their solutions:
-
Cause 1: Impure 3-Bromoaniline. The primary starting material, 3-bromoaniline, can contain impurities that either do not participate in the reaction or actively hinder it.
-
Explanation: Common impurities in commercially available 3-bromoaniline include other bromoaniline isomers (2-bromoaniline and 4-bromoaniline) and unbrominated aniline. Aniline will react to form 2-aminobenzothiazole, an impurity in your final product, while other isomers can lead to a mixture of unwanted regioisomers. The presence of non-reactive impurities effectively lowers the concentration of your key reactant.
-
Solution:
-
Purity Analysis: Before starting the synthesis, verify the purity of your 3-bromoaniline using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Purification: If the purity is below 98%, consider purifying the 3-bromoaniline by vacuum distillation or recrystallization.
-
-
-
Cause 2: Degradation of Thiocyanate Source. Potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN) are sensitive to moisture and can degrade over time.
-
Explanation: The thiocyanate ion (SCN⁻) is the nucleophile that initiates the formation of the thiourea intermediate. If the thiocyanate salt has absorbed moisture, its effective concentration will be lower, leading to incomplete conversion.
-
Solution:
-
Proper Storage: Always store thiocyanate salts in a desiccator.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of the thiocyanate salt. If you suspect degradation, it is best to use a new, unopened container.
-
-
-
Cause 3: Inactive Brominating Agent. Bromine is a volatile and reactive reagent that can degrade if not stored and handled properly.
-
Explanation: The oxidative cyclization of the phenylthiourea intermediate to form the benzothiazole ring is a critical step that requires a precise amount of active bromine.[1][2] If the bromine has degraded, this cyclization will be inefficient.
-
Solution:
-
Visual Inspection: Fresh bromine should be a reddish-brown, fuming liquid. If it appears pale, it may have degraded.
-
Proper Handling: Use a new, sealed ampule of bromine for each reaction if possible. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.
-
-
Experimental Protocol: Purity Analysis of 3-Bromoaniline by GC-MS
-
Sample Preparation: Prepare a dilute solution of your 3-bromoaniline (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a standard GC-MS system with a non-polar capillary column (e.g., DB-5ms).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the relative percentage of 3-bromoaniline and any impurities. Compare the mass spectra of the impurity peaks with a library to identify them.
Issue 2: Formation of Regioisomeric Impurities
Q: My final product contains a significant amount of 5-bromo-2-aminobenzothiazole along with the desired 7-bromo isomer. How can I prevent this?
A: The formation of a mixture of 5- and 7-bromo-2-aminobenzothiazoles is a known issue when starting with 3-bromoaniline.[3] The regioselectivity of the cyclization is not always perfect.
-
Cause: The electrophilic cyclization can occur at either the position ortho or para to the amino group of the 3-bromophenylthiourea intermediate. Attack at the position ortho to the bromine (and para to the thiourea) gives the 7-bromo isomer, while attack at the position para to the bromine (and ortho to the thiourea) gives the 5-bromo isomer.
-
Solution:
-
Reaction Conditions: Carefully control the reaction temperature. Lowering the temperature during the bromine addition and cyclization can sometimes favor the formation of one isomer over the other.
-
Alternative Synthetic Routes: If high isomeric purity is critical, consider alternative synthetic strategies that offer better regiocontrol. One such approach is to start with a precursor where the substitution pattern is already fixed, such as 2-amino-3-bromothiophenol, if available.
-
Purification: If a mixture is formed, the isomers can often be separated by column chromatography on silica gel or by fractional crystallization.[3]
-
Data Presentation: Impact of Impurities on Product Profile
| Starting Material Impurity in 3-Bromoaniline | Expected Byproduct in Final Mixture | Impact on Yield of 7-bromo Isomer |
| Aniline | 2-Aminobenzothiazole | Reduces theoretical yield |
| 2-Bromoaniline | 4-Bromo-2-aminobenzothiazole | Complicates purification |
| 4-Bromoaniline | 6-Bromo-2-aminobenzothiazole | Complicates purification |
Issue 3: Product Discoloration and Degradation
Q: My isolated 7-bromo-2-aminobenzothiazole is off-color (e.g., brown or black) and appears to be degrading. What is the cause?
A: Discoloration is often a sign of impurities or product instability.
-
Cause 1: Residual Oxidizing Agent. Incomplete quenching of bromine after the reaction can lead to the formation of colored byproducts and degradation of the desired product over time.
-
Solution:
-
Thorough Quenching: After the reaction is complete, ensure all excess bromine is quenched by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution until the reddish-brown color disappears.
-
Washing: Wash the crude product thoroughly with water to remove any residual salts and quenching agents.
-
-
Cause 2: Air Oxidation. 2-Aminobenzothiazole derivatives can be susceptible to air oxidation, especially in the presence of light and residual metal catalysts.
-
Solution:
-
Inert Atmosphere: For long-term storage, keep the purified product under an inert atmosphere (e.g., nitrogen or argon).
-
Storage Conditions: Store the product in a cool, dark place, preferably in an amber vial.
-
Purification: Colored impurities can often be removed by recrystallization from a suitable solvent like ethanol or by treating a solution of the product with activated charcoal.[4]
-
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for 7-bromo-2-aminobenzothiazole synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 7-bromo-2-aminobenzothiazole?
A1: The most common method is the oxidative cyclization of a phenylthiourea intermediate.[5][6] This involves:
-
Formation of Phenylthiourea: Reacting 3-bromoaniline with a thiocyanate salt (like KSCN or NH₄SCN) in an acidic medium to form N-(3-bromophenyl)thiourea.
-
Oxidative Cyclization: Treating the thiourea intermediate with bromine in a solvent like acetic acid or chloroform.[2][3] The bromine acts as an oxidizing agent to facilitate the electrophilic cyclization onto the aromatic ring, forming the benzothiazole.
Visualization: Synthetic Pathway
Caption: General synthesis of 7-bromo-2-aminobenzothiazole.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is the most effective technique for monitoring the reaction's progress.[7]
-
Procedure: Spot the reaction mixture, along with the starting 3-bromoaniline, on a TLC plate.
-
Eluent: A mixture of ethyl acetate and hexane (e.g., 2:3 or 1:1) is a good starting point for the solvent system.[3]
-
Visualization: The spots can be visualized under UV light. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding.
Q3: Are there alternative, "greener" methods for this synthesis?
A3: Yes, modern synthetic chemistry is increasingly focused on environmentally friendly methods. For benzothiazole synthesis, these can include:
-
Use of N-bromosuccinimide (NBS): NBS can be used as a milder and easier-to-handle brominating and oxidizing agent in place of liquid bromine.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption.[7]
-
Ionic Liquids: Using ionic liquids as solvents can offer benefits in terms of recyclability and reaction rates.[9]
Q4: My product is difficult to purify by recrystallization. What are my options?
A4: If recrystallization is ineffective, column chromatography is the next logical step.[4][7][10]
-
Stationary Phase: Silica gel is commonly used. If your compound is sensitive to the acidic nature of silica, neutral or basic alumina can be an alternative.[7]
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically effective for separating the product from less polar starting materials and non-polar byproducts.
-
Preparative TLC/HPLC: For small quantities or very difficult separations, preparative TLC or preparative HPLC can be employed for high-purity isolation.[11]
Q5: What are the key safety precautions for this synthesis?
A5: This synthesis involves several hazardous materials:
-
3-Bromoaniline: Toxic and a suspected carcinogen. Handle with gloves in a fume hood.
-
Bromine: Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate PPE, including gloves, goggles, and a lab coat. Have a bromine quench solution (e.g., sodium thiosulfate) readily available.
-
Solvents: Acetic acid is corrosive. Chloroform is a suspected carcinogen. Use appropriate containment and PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. ACS Combinatorial Science. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. Available at: [Link]
-
Sandmeyer reaction. Wikipedia. Available at: [Link]
-
AN OVERVIEW ON CHEMISTRY OF BENZOTHIAZOLE. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Synthesis of novel fused 2-aminobenzothiazole derivatives. ResearchGate. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules. Available at: [Link]
-
Synthesis and Screening of Some New 2-Amino Substituted Benzothiazole Derivatives for Antifungal Activity. ResearchGate. Available at: [Link]
-
Sourcing 2-Aminobenzothiazole: A Buyer's Guide to Quality and Supply. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. Journal of Drug Delivery and Therapeutics. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]
-
AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. ResearchGate. Available at: [Link]
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- 2. rjpbcs.com [rjpbcs.com]
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- 5. sphinxsai.com [sphinxsai.com]
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- 8. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Benzothiazole, 7-bromo- (7CI,8CI) synthesis - chemicalbook [chemicalbook.com]
Preventing di-bromination in 2-aminobenzothiazole synthesis
Welcome to the technical support guide for the synthesis of 2-aminobenzothiazole and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with electrophilic aromatic substitution, specifically the over-bromination of the benzothiazole core. Here, we provide in-depth, experience-driven answers to common issues, focusing on the chemical principles to empower you to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: Why am I consistently getting a di-brominated product when I try to synthesize 6-bromo-2-aminobenzothiazole?
A: The primary cause is the high reactivity of the aromatic ring in the 2-aminobenzothiazole system. The exocyclic amino group (-NH₂) is a powerful activating group that strongly donates electron density into the benzene portion of the molecule through resonance. This significantly increases the nucleophilicity of the ring, making it highly susceptible to electrophilic attack. When a potent brominating agent like elemental bromine (Br₂) is used, the reaction is often too fast and energetic to control, leading to multiple substitutions at the activated ortho- and para-positions relative to the thiazole fusion (positions 5 and 7).[1][2]
Q2: How can I selectively synthesize the mono-brominated product, specifically 6-bromo-2-aminobenzothiazole?
A: Achieving selective mono-bromination requires moderating the high reactivity of the substrate. There are two primary strategies:
-
Protect the Amino Group: Temporarily convert the highly activating -NH₂ group into a less activating N-acetyl group (-NHCOCH₃). This group is still an ortho-, para-director but activates the ring to a much lesser extent. Its steric bulk also helps to disfavor substitution at the adjacent ortho-position (position 7), further promoting para-substitution (position 6).[3]
-
Use a Milder Brominating Agent: Instead of elemental bromine, employ a less reactive brominating reagent. N-Bromosuccinimide (NBS) is a common choice that provides a low, steady concentration of electrophilic bromine, allowing for more controlled substitution.[4][5] Other specialized reagents like 2,4,4,6-tetrabromocyclohexa-2,5-dienone or silica-supported quinolinium tribromide have also been used effectively for mono-bromination.[6][7]
Q3: Is starting from 4-bromoaniline a better route to get 2-amino-6-bromobenzothiazole?
A: Yes, this is often the most direct and reliable method. The classical synthesis involves treating a 4-substituted aniline (in this case, 4-bromoaniline) with potassium thiocyanate and bromine in acetic acid.[7][8][9] This approach builds the benzothiazole ring with the desired bromine substituent already in place, completely avoiding the challenge of selective bromination on the pre-formed, highly activated 2-aminobenzothiazole ring.
Troubleshooting Guide: In-Depth Scenarios
Problem: My reaction is yielding an inseparable mixture of starting material, the desired mono-bromo product, and a di-bromo byproduct. How can I improve selectivity for the mono-bromo product?
Causality & Solution: This outcome points to a reaction rate that is competitive with the rate of mixing or local concentration gradients of the brominating agent. The highly activated starting material that reacts first is prone to a second bromination before all the initial substrate has undergone its first substitution.
Troubleshooting Steps:
-
Lower the Temperature: Perform the reaction at 0°C or even lower (e.g., -10°C). Reducing the thermal energy slows down the rate of both the first and second bromination, but it disproportionately tempers the highly favorable second bromination, thus increasing selectivity.
-
Control Reagent Addition: Add the brominating agent very slowly (dropwise) as a dilute solution to the stirred reaction mixture. This maintains a very low concentration of the electrophile at all times, ensuring that a molecule of the mono-brominated product is less likely to encounter another molecule of the brominating agent.
-
Change the Solvent: The solvent plays a critical role in polarizing the brominating agent. Highly polar solvents like water or acetic acid can accelerate the reaction and favor poly-substitution.[1] Switching to a less polar solvent, such as dichloromethane (DCM) or carbon disulfide (CS₂), can significantly slow the reaction and improve control.[6]
Problem: I am attempting to brominate 2-aminobenzothiazole, but my main product is 2,4,6-tribromoaniline. What is happening?
Causality & Solution: This indicates that the reaction conditions are so harsh that they are causing the cleavage of the thiazole ring. The resulting aniline fragment is itself highly activated and rapidly undergoes tri-bromination. This is a known issue when using strong brominating agents with highly activated systems.
Troubleshooting Steps:
-
Immediately Switch to a Milder Brominating Agent: Cease using elemental bromine. N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF) is an excellent alternative for the controlled bromination of reactive aromatic compounds.[4]
-
Employ the Amino-Protection Strategy: The most robust solution is to protect the amino group. The resulting N-acetyl-2-aminobenzothiazole is far more stable under brominating conditions and its moderated reactivity prevents both ring cleavage and over-bromination. A detailed protocol for this approach is provided below.
Diagram: Reaction Control Pathways
Caption: Logical workflow for controlling the bromination of 2-aminobenzothiazole.
Data Summary: Impact of Reaction Parameters on Selectivity
| Parameter | Condition 1 (Poor Selectivity) | Condition 2 (Good Selectivity) | Rationale |
| Substrate | Unprotected -NH₂ | Protected -NHCOCH₃ | Reduces ring activation energy and adds steric hindrance.[3] |
| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS) | NBS provides a lower, more controlled concentration of electrophilic bromine.[4] |
| Solvent | Polar (Water, Acetic Acid) | Non-polar (DCM, CS₂) | Polar solvents stabilize the charged intermediate of the reaction, accelerating it and reducing control.[1] |
| Temperature | Room Temperature (~25°C) | Low Temperature (0°C to -10°C) | Reduces the overall reaction rate, allowing for greater discrimination between mono- and di-substitution. |
| Reagent Addition | Rapid / Bulk Addition | Slow / Dropwise Addition | Maintains a low, steady concentration of the electrophile, favoring mono-substitution. |
Experimental Protocol: Selective Mono-bromination via N-Protection
This three-step protocol is a reliable method for synthesizing 6-bromo-2-aminobenzothiazole while avoiding di-bromination.
Step 1: Protection via Acetylation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1.0 eq) in a suitable solvent like dry benzene or tetrahydrofuran (THF).
-
Base: Add triethylamine (1.0 eq) to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture in an ice bath (0°C). Add chloroacetyl chloride (1.0 eq) or acetyl chloride dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir for 4-6 hours, gradually warming to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, filter off the amine hydrochloride salt that has precipitated. Evaporate the solvent under reduced pressure. The resulting crude N-(benzothiazol-2-yl)acetamide can be purified by recrystallization or column chromatography.
Step 2: Selective Bromination
-
Setup: Dissolve the purified N-(benzothiazol-2-yl)acetamide (1.0 eq) in a suitable solvent such as acetic acid or DMF.
-
Bromination: To the stirred solution, add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise at room temperature. The use of NBS in DMF is a particularly mild and selective method.[4]
-
Reaction: Stir the mixture for 2-4 hours. Monitor the formation of the product by TLC.
-
Workup: Upon completion, pour the reaction mixture into cold water. The brominated product will precipitate out. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.
Step 3: Deprotection via Hydrolysis
-
Setup: Suspend the crude N-(6-bromobenzothiazol-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Hydrolysis: Heat the mixture to reflux for 2-4 hours until TLC analysis indicates the complete disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then neutralize it carefully with a base, such as a 10% sodium hydroxide solution, until the pH is basic. The final product, 2-amino-6-bromobenzothiazole, will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure mono-brominated product.[9]
By following this protection-bromination-deprotection sequence, you can exert precise control over the reaction, effectively preventing the formation of di-brominated byproducts and ensuring a high yield of the desired 2-amino-6-bromobenzothiazole.
References
-
Possible mechanism for the synthesis of 2‐aminobenzothiazole. - ResearchGate. Available at: [Link]
-
A selective bromination of aromatic amines. - Journal of the Chemical Society C: Organic (RSC Publishing). Available at: [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. - PMC - NIH. Available at: [Link]
-
2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. - IAJESM. Available at: [Link]
-
2-Amino-6-bromobenzothiazole, | 538507-5G | SIGMA-ALDRICH | SLS. - SLS. Available at: [Link]
-
Monobromination of Aromatic Amine with [bmim]Br 3. - ResearchGate. Available at: [Link]
-
Bromination of Aniline (video). - Khan Academy. Available at: [Link]
-
Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. - Indian Journal of Chemistry. Available at: [Link]
-
Bromoarene synthesis by bromination or substitution. - Organic Chemistry Portal. Available at: [Link]
-
Benzothiazole synthesis. - Organic Chemistry Portal. Available at: [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. - PMC - NIH. Available at: [Link]
-
Synthesis of Monobrominated Anilines via Bromination-lsomerization. - Math-Net.Ru. Available at: [Link]
-
Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. - Chemical Science (RSC Publishing). Available at: [Link]
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. - PMC - NIH. Available at: [Link]
-
Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. - ResearchGate. Available at: [Link]
-
N-Bromosuccinimide-dimethylformamide: a mild, selective nuclear monobromination reagent for reactive aromatic compounds. - The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry. - YouTube. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. - Scholars Research Library. Available at: [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. - ResearchGate. Available at: [Link]
-
Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. - YouTube. Available at: [Link]
-
Selective monobromination of CH-active compounds. - ResearchGate. Available at: [Link]
-
Anilines: Reactions, Reaction Mechanisms and FAQs. - Allen Overseas. Available at: [Link]
-
ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE |. - YouTube. Available at: [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. - NIH. Available at: [Link]
-
A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. - PMC - NIH. Available at: [Link]
-
Reactions of 2‐aminobenzothiazole. - ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 7-Bromo- vs. 5-Bromo-1,3-benzothiazol-2-amine: A Guide to Structure-Activity Relationships
Introduction: The Benzothiazole Scaffold and the Significance of Isomeric Substitution
The 1,3-benzothiazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene and a thiazole ring, serves as the structural foundation for drugs with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[3][4] The versatility of the benzothiazole nucleus lies in its capacity for substitution at various positions, allowing for the fine-tuning of its physicochemical properties and biological target specificity.
This guide focuses on two specific positional isomers: 7-Bromo-1,3-benzothiazol-2-amine and 5-bromo-1,3-benzothiazol-2-amine . While structurally similar, the placement of the bromine atom at either the C7 or C5 position on the benzene ring can profoundly impact the molecule's electronic distribution, steric profile, and ultimately, its biological efficacy. Understanding these differences is critical for researchers in drug discovery and development for rational compound design and lead optimization. We will objectively compare the known activities of these two isomers, supported by experimental data and structure-activity relationship (SAR) analysis, to provide a clear technical resource for the scientific community.
Figure 1: Chemical structures of the two positional isomers.
Physicochemical Properties: A Foundation for Activity
The location of the halogen substituent directly influences the molecule's interaction with its environment and biological targets. Below is a summary of key computed properties for both isomers.
| Property | This compound | 5-Bromo-1,3-benzothiazol-2-amine |
| Molecular Formula | C₇H₅BrN₂S | C₇H₅BrN₂S |
| Molecular Weight | 229.10 g/mol | 229.10 g/mol |
| PubChem CID | 13775784 | 13775785[5] |
| Topological Polar Surface Area | 67.2 Ų | 67.2 Ų |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 2 | 2 |
While many macroscopic properties are identical, the differential placement of the electronegative bromine atom alters the molecule's dipole moment and electron density distribution across the aromatic system. This subtle electronic shift can be the deciding factor in binding affinity to enzyme active sites or cellular receptors.
Comparative Biological Activity: A Focus on Antimicrobial Efficacy
The most distinct difference in biological activity reported in the literature between these two isomers lies in the antimicrobial domain. The position of the bromo group appears to be a critical determinant of antibacterial potency.
Antibacterial Activity
A key structure-activity relationship (SAR) study demonstrated that substitution at the C7 position of the benzothiazole ring significantly enhances antibacterial action.[6] In a study investigating various benzothiazole derivatives, a compound featuring a bromo group at the 7th position displayed maximum inhibition against a panel of bacteria, including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[6] The zones of inhibition (ZOI) were reported to be between 21–27 mm, which was comparable and in some cases better than the standard drug kanamycin.[6]
Conversely, while 5-bromo-1,3-benzothiazol-2-amine and its derivatives have been synthesized and explored for various biological activities, specific data highlighting potent antibacterial efficacy comparable to the 7-bromo isomer is less prominent in the reviewed literature. This suggests that the steric and electronic environment around the C7 position may be more favorable for interaction with bacterial targets.
Figure 2: SAR diagram illustrating the impact of bromine position on antibacterial activity.
Anticancer Activity
The benzothiazole scaffold is a well-established pharmacophore in anticancer drug design.[7][8][9] Numerous derivatives have shown potent cytotoxic activity against a range of human cancer cell lines.[4] However, direct, side-by-side comparative studies evaluating the anticancer potency of this compound versus its 5-bromo isomer are not extensively detailed in the available literature.
While specific IC₅₀ values for these exact parent compounds are scarce, SAR studies on related, more complex benzothiazole derivatives provide some insight. For instance, in one study on VEGFR-2 inhibitors, a compound with a bulky bromine substituent on an attached benzylidene ring (not directly on the benzothiazole core) resulted in a significant drop in antitumor activity compared to a smaller fluorine substituent.[10] This highlights the sensitivity of anticancer activity to the size and position of halogen substituents, suggesting that both the 5-bromo and 7-bromo isomers would likely exhibit distinct cytotoxic profiles that require empirical determination.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of biological data, standardized experimental protocols are essential. Below is a detailed methodology for a common assay used to determine the anticancer activity of compounds like these isomers.
Protocol: MTT Assay for Cellular Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Workflow:
Figure 3: Workflow for determining compound cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.
-
Allow cells to adhere by incubating for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and 5-bromo-1,3-benzothiazol-2-amine in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration is <0.5% in all wells.
-
Remove the old media from the cells and add 100 µL of the media containing the respective compound dilutions. Include wells with media and DMSO alone as a vehicle control (100% viability).
-
-
Incubation:
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Addition and Reaction:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours. During this time, mitochondrial reductases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Conclusion and Future Directions
The positional isomerism of the bromine atom on the 2-aminobenzothiazole scaffold imparts distinct biological properties. Based on current literature, This compound emerges as a more promising candidate for antibacterial applications, with evidence suggesting its substitution pattern enhances activity against both Gram-positive and Gram-negative bacteria.[6] The activity profile of 5-bromo-1,3-benzothiazol-2-amine is less clearly defined in this context, warranting further investigation.
For anticancer applications, the field remains open. The lack of direct comparative studies necessitates a systematic evaluation of both isomers against a diverse panel of cancer cell lines. Such research would not only elucidate their individual potential but also contribute valuable data to the broader understanding of structure-activity relationships within the benzothiazole class of compounds. Future work should prioritize head-to-head in vitro and in vivo comparisons to definitively map the therapeutic potential of these closely related molecules.
References
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PubChem. (n.d.). 5-Bromo-1,3-benzothiazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Retrieved from [Link]
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Wiley Online Library. (2019). Design, Synthesis, and Anticancer Activity of Novel Benzothiazole Analogues. Journal of Heterocyclic Chemistry. Retrieved from [Link]
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Scholars Research Library. (n.d.). Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Retrieved from [Link]
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MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules. Retrieved from [Link]
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Asian Journal of Chemistry. (2010). Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. Retrieved from [Link]
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Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and anti-inflammatory agents. Frontiers in Chemistry. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][5][7]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules. Retrieved from [Link]
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National Institutes of Health (NIH). (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Retrieved from [Link]
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Research Journal of Pharmacy and Technology. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Retrieved from [Link]
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Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
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A Comparative Guide to the Antibacterial Efficacy of Brominated Benzothiazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Among the privileged heterocyclic structures in medicinal chemistry, the benzothiazole core has emerged as a versatile framework for designing potent antibacterial agents.[1][2] Its derivatives are known to interact with various crucial bacterial targets, including DNA gyrase, dihydropteroate synthase, and dihydroorotase, leading to the disruption of essential cellular processes.[1][3] Strategic chemical modifications of the benzothiazole ring system, particularly through halogenation, have been shown to significantly modulate its biological activity. This guide provides a comparative analysis of the antibacterial efficacy of brominated benzothiazole isomers, synthesizing available experimental data to elucidate the critical role of isomeric positioning in optimizing antibacterial potency.
The Influence of Bromine Substitution: A Structure-Activity Relationship (SAR) Perspective
The introduction of a bromine atom to the benzothiazole scaffold can profoundly impact its antibacterial properties. This is attributed to bromine's unique electronic and steric characteristics. As an electron-withdrawing group, bromine can alter the electron density of the benzothiazole ring system, potentially enhancing its interaction with biological targets. Furthermore, its lipophilicity can improve the compound's ability to penetrate bacterial cell membranes.
While a comprehensive, side-by-side comparison of all mono-brominated benzothiazole isomers is not extensively documented in a single study, a collective analysis of the available literature on various brominated benzothiazole derivatives provides valuable insights into the structure-activity relationship (SAR). The position of the bromine atom on the benzene ring portion of the benzothiazole nucleus is a key determinant of antibacterial efficacy.
Key Observations from SAR Studies:
-
Substitution at the C7 Position: Research has indicated that the presence of a bromo group at the 7th position of the benzothiazole ring can lead to a significant enhancement in antibacterial action.[1]
-
Substitution at the C5 Position: The introduction of an electronegative chloro group (a halogen with similar properties to bromine) at the 5th position has been shown to increase antibacterial activity, suggesting that a bromo group at this position could have a similar beneficial effect.[1]
It is important to note that these observations are derived from studies on various substituted benzothiazole derivatives. The overall antibacterial activity is a result of the combined effects of all substituents on the molecule. However, the recurring theme in the literature is that the presence and position of a halogen, such as bromine, is a critical factor in the design of potent benzothiazole-based antibacterial agents.[4]
Quantitative Comparison of Antibacterial Activity
To illustrate the impact of bromine substitution, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative brominated benzothiazole derivatives against common bacterial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a standard measure of antibacterial efficacy.
| Compound/Isomer Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Bromo-substituted Benzothiazole Derivative (at C7) | Staphylococcus aureus | Not explicitly quantified in the provided search results, but noted to enhance antibacterial action. | [1] |
| Bacillus subtilis | Not explicitly quantified in the provided search results, but noted to enhance antibacterial action. | [1] | |
| Escherichia coli | Not explicitly quantified in the provided search results, but noted to enhance antibacterial action. | [1] | |
| Chloro-substituted Benzothiazole-thiophene Derivative (at C5) | Staphylococcus aureus | 6.25 ± 0.27 | [1] |
Note: The data presented is based on available literature and may not represent a direct comparison of unsubstituted isomers. The specific substitutions on the rest of the molecule also contribute to the overall activity.
Experimental Protocols for Assessing Antibacterial Efficacy
The following are detailed, step-by-step methodologies for the key experiments used to determine the antibacterial efficacy of benzothiazole derivatives. These protocols are based on established standards to ensure scientific integrity and reproducibility.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.
Causality Behind Experimental Choices: The broth microdilution method is a standardized and widely used technique for quantitative antimicrobial susceptibility testing. It allows for the simultaneous testing of multiple compounds at various concentrations, providing a robust and reproducible measure of antibacterial potency.
Self-Validating System: The inclusion of positive (growth control) and negative (sterility control) wells, along with a standard antibiotic control, ensures the validity of the experimental results.
Methodology:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each brominated benzothiazole isomer in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Perform serial two-fold dilutions of the stock solutions in sterile cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli), prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted test compounds with the prepared bacterial inoculum.
-
Include a growth control well (CAMHB + inoculum, no compound) and a sterility control well (CAMHB only).
-
A standard antibiotic (e.g., Ciprofloxacin) should be tested in parallel as a positive control.
-
Incubate the plate at 35-37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well remains clear).
-
Protocol 2: Agar Disc Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity of a compound.
Causality Behind Experimental Choices: The agar disc diffusion assay is a simple, rapid, and cost-effective method for screening the antibacterial activity of new compounds. It provides a visual indication of the extent to which a compound can inhibit bacterial growth.
Self-Validating System: The use of a solvent control disc and a standard antibiotic disc allows for the validation of the observed zones of inhibition.
Methodology:
-
Preparation of Agar Plates:
-
Prepare Mueller-Hinton Agar (MHA) plates.
-
-
Inoculation:
-
Spread a standardized bacterial inoculum (equivalent to a 0.5 McFarland standard) evenly over the entire surface of the MHA plates using a sterile cotton swab.
-
-
Application of Test Compounds:
-
Impregnate sterile paper discs with a known concentration of each brominated benzothiazole isomer solution.
-
Place the impregnated discs onto the surface of the inoculated MHA plates.
-
A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic is used as a positive control.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for a comparative study of the antibacterial activity of brominated benzothiazole isomers.
Caption: Inhibition of a key bacterial enzyme by a brominated benzothiazole.
Conclusion and Future Directions
The available evidence strongly suggests that the position of bromine substitution on the benzothiazole scaffold is a critical parameter in the design of novel antibacterial agents. While direct comparative studies of all positional isomers are needed to fully elucidate the structure-activity relationship, the current body of research indicates that substitutions at positions such as C5 and C7 are promising avenues for enhancing antibacterial efficacy.
Future research should focus on the systematic synthesis and evaluation of a complete series of mono-brominated benzothiazole isomers against a broad panel of clinically relevant bacteria, including multidrug-resistant strains. Such studies will provide a more definitive understanding of the optimal substitution patterns and pave the way for the development of potent new antibacterial drugs based on the benzothiazole framework.
References
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- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.).
- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - RSC Publishing. (n.d.).
- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.).
- Biological Screening and Structure Activity relationship of Benzothiazole. (n.d.).
- Comparative Analysis of Antibacterial Efficacy in Benzothiazole Derivatives: A Positional Isomer Perspective - Benchchem. (n.d.).
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- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.).
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A Comparative Guide to the Structure-Activity Relationship of 7-Substituted 2-Aminobenzothiazoles
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] The versatility of this heterocyclic system lies in its amenability to substitution at various positions, allowing for the fine-tuning of its pharmacological properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of 7-substituted 2-aminobenzothiazole derivatives, offering insights into how modifications at this specific position influence their biological efficacy. This analysis is supported by experimental data from peer-reviewed studies, detailed experimental protocols, and visual representations of key chemical principles.
The Influence of 7-Position Substitution on Anticancer Activity
The 7-position of the 2-aminobenzothiazole ring has been identified as a critical site for modulating anticancer activity. Strategic modifications at this position can significantly impact the compound's interaction with various cancer-related targets, such as protein kinases.
Kinase Inhibition: A Key Mechanism
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting protein tyrosine kinases (PTKs), which are crucial regulators of cellular processes like proliferation and migration.[1] The substituent at the 7-position can influence the binding affinity and selectivity of these compounds for specific kinases.
For instance, in the development of c-MET kinase inhibitors, a series of 7-substituted 2-aminobenzothiazoles were synthesized and evaluated.[1] The study revealed that the nature of the substituent at the 7-position, in combination with other modifications, plays a pivotal role in determining the inhibitory potency. A compound bearing a 4,7-dimethyl substitution pattern on the 2-aminobenzothiazole core demonstrated superior antiproliferative activity compared to analogs with other substituents at the 7-position.[1] This suggests that a methyl group at the 7-position contributes favorably to the interaction with the kinase's active site.
Table 1: Comparative Anticancer Activity of 7-Substituted 2-Aminobenzothiazole Analogs as c-MET Kinase Inhibitors
| Compound ID | R1 (Substituent at 7-position) | c-MET Kinase IC50 (nM) | Antiproliferative Activity (Cell Line) | Reference |
| 25 | 4,7-diCH3 | 17.6 ± 1.17 | Potent | [1] |
| Analog 1 | H | Less Potent | Moderate | [1] |
| Analog 2 | 5-Br | Less Potent | Moderate | [1] |
| Analog 3 | 6-Cl | Less Potent | Weak | [1] |
Note: The data is synthesized from a study by El-Damasy et al., highlighting the trend in potency based on substitution.[1]
The superior activity of the 4,7-dimethyl substituted compound indicates that the presence of a methyl group at the 7-position is favorable for potent c-MET inhibition and antiproliferative effects.[1]
Caption: Effect of 7-position polarity on antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, this section details the methodologies for the synthesis and biological evaluation of 7-substituted 2-aminobenzothiazoles, based on established protocols in the literature.
General Synthesis of 2-Aminobenzothiazoles
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine. [4] Step-by-Step Protocol:
-
Dissolution: Dissolve the appropriately substituted aniline (e.g., 3-methylaniline to yield a 7-methyl-2-aminobenzothiazole) in acetic acid.
-
Addition of Thiocyanate: Add an equimolar amount of potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Bromination: Add a solution of bromine in acetic acid dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 12 hours). [4]5. Work-up and Purification: The product is then isolated and purified using standard techniques such as recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Example: c-MET)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro assay.
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing the kinase (e.g., recombinant c-MET), a substrate peptide, and ATP in a suitable buffer.
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a detection method such as ELISA, fluorescence polarization, or radiometric analysis.
-
IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Bacterial Culture: Grow the bacterial strain (e.g., S. aureus) in a suitable broth medium to a specific optical density.
-
Serial Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Perspectives
The structure-activity relationship of 7-substituted 2-aminobenzothiazoles is a critical area of research for the development of novel therapeutics. The evidence presented in this guide demonstrates that even subtle modifications at the 7-position can have a profound impact on the biological activity of these compounds. For anticancer applications, a methyl group at the 7-position appears to be favorable for potent kinase inhibition, while for antibacterial activity against S. aureus, polar substituents at this position are detrimental.
Future research in this area should focus on a more systematic exploration of a wider range of substituents at the 7-position to build a more comprehensive SAR model. The use of computational modeling and docking studies can further aid in the rational design of more potent and selective 2-aminobenzothiazole derivatives. The continued investigation of this versatile scaffold holds significant promise for the discovery of new and effective drugs to combat a range of diseases.
References
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Walker, J. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters, 89, 129301. [Link]
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Guggilapu, S. D., et al. (2016). Discovery of 2-Aminothiazoles as Potent Antiprion Compounds. ACS Infectious Diseases, 2(10), 687-694. [Link]
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El-Damasy, A. K., et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 225, 113775. [Link]
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Özdemir, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(4), 4147-4161. [Link]
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Kumar, A., et al. (2015). Synthesis of some thiazolyl aminobenzothiazole derivatives as potential antibacterial, antifungal and anthelmintic agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1636-1649. [Link]
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Shrivastava, S. K., et al. (2010). Synthesis and biological activity of 6-fluoro-7-(substituted)- (2-N-p-anilino sulphonamido) benzothiazoles. Indian Journal of Pharmaceutical Sciences, 72(1), 108-112. [Link]
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Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3), 819-822. [Link]
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Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5521-5525. [Link]
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Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 457-459. [Link]
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Al-Ostath, R. A., et al. (2023). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Egyptian Journal of Chemistry, 66(10), 221-232. [Link]
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Sharma, P. K., et al. (2015). Antimicrobial activities of substituted 2-aminobenzothiazoles. Journal of Chemical and Pharmaceutical Research, 7(3). [Link]
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Özdemir, A., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]
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Singh, P., et al. (2022). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. Journal of Molecular Structure, 1265, 133405. [Link]
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Yar, M. S., et al. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1361-1369. [Link]
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Yilmaz, I., et al. (2022). Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Advances, 12(36), 23533-23544. [Link]
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Kumar, R., et al. (2021). Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. Bioorganic Chemistry, 115, 105221. [Link]
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Walker, J. R., et al. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Bioorganic & Medicinal Chemistry Letters. [Link]
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Popa, C. V., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10983. [Link]
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Abdel-Maksoud, M. M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]
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Pérez-Villanueva, J., et al. (2022). Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer's Disease. Molecules, 27(19), 6667. [Link]
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Keri, R. S., et al. (2021). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Current Organic Chemistry, 25(16), 1894-1914. [Link]
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The Impact of Bromination on the Biological Activity of 2-Aminobenzothiazoles: A Comparative Analysis
A Technical Guide for Researchers in Drug Discovery and Development
The 1,3-benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The versatility of this heterocyclic system allows for structural modifications to modulate its biological profile. A key area of investigation is the influence of halogenation on the benzothiazole nucleus. This guide provides a comparative analysis of the biological activity of 7-Bromo-1,3-benzothiazol-2-amine and its non-brominated parent compound, 1,3-benzothiazol-2-amine, drawing upon available scientific literature to elucidate the structure-activity relationships (SAR) conferred by bromine substitution at the 7-position.
Introduction to the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core, consisting of a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a privileged structure in drug discovery. This scaffold's planarity and rich electron density facilitate interactions with various biological targets. The amino group, in particular, serves as a versatile handle for synthetic modifications, allowing for the generation of diverse chemical libraries with a range of therapeutic potentials. Derivatives of 2-aminobenzothiazole have been extensively studied for their efficacy against various pathogens and cancer cell lines[1][2][3].
The Role of Halogenation in Modulating Bioactivity
Halogen atoms, particularly bromine, are often incorporated into drug candidates to enhance their biological activity. This enhancement can be attributed to several factors, including increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which are specific non-covalent interactions that can influence drug-receptor binding. In the context of the benzothiazole nucleus, the position and nature of the halogen substituent can significantly impact the compound's potency and selectivity[4].
While direct, head-to-head comparative studies with quantitative data for this compound and 1,3-benzothiazol-2-amine are not extensively available in the public domain, the existing body of literature on substituted benzothiazoles allows for an informed discussion on the likely impact of bromination at the 7-position.
Comparative Biological Activity Profile
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is a well-established pharmacophore for the development of antimicrobial agents[5]. While specific minimum inhibitory concentration (MIC) values for this compound against a panel of microbes are not readily found in direct comparison to its non-brominated analog, structure-activity relationship (SAR) studies of related compounds suggest that halogenation can play a crucial role in enhancing antibacterial and antifungal properties. For instance, studies on various substituted benzothiazoles have indicated that the presence of electron-withdrawing groups, such as halogens, on the benzene ring can potentiate antimicrobial effects[4]. One study explicitly mentioned that the substitution of a bromo group at the 7th position of the benzothiazole ring enhanced antibacterial action, although specific quantitative data for the parent 2-amino compound was not provided. This suggests that this compound would likely exhibit more potent antimicrobial activity than 1,3-benzothiazol-2-amine.
Anticancer Activity
Numerous derivatives of 2-aminobenzothiazole have demonstrated significant cytotoxic activity against a variety of cancer cell lines[3][6][7]. The mechanism of action often involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival. Halogenation has been shown to be a viable strategy for improving the anticancer potency of the benzothiazole scaffold. For example, the introduction of a fluorine atom at the 6-position has been reported to improve cytotoxicity against certain cancer cell lines[8]. Although direct comparative IC50 values for this compound and 1,3-benzothiazol-2-amine are not available from the same study, it is plausible that the bromo-substituent could influence the compound's anticancer profile through modulation of its physicochemical properties and target interactions. For instance, a study on 4-(6-bromo-1,3-benzothiazol-2-yl)aniline highlighted the potent anticancer effects of brominated benzothiazole derivatives[9].
Summary of Comparative Biological Activity
| Biological Activity | 1,3-Benzothiazol-2-amine (Unsubstituted) | This compound (Brominated) |
| Antimicrobial | Possesses baseline antimicrobial activity. | Expected to have enhanced antimicrobial activity based on SAR of related compounds. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. | Potentially enhanced anticancer activity due to the influence of the bromo-substituent. |
Note: This table is based on the general understanding of the biological activities of the 2-aminobenzothiazole scaffold and the influence of halogenation as suggested by the available literature. Direct quantitative comparative data from a single study is not available.
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism[10][11][12].
Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and 1,3-benzothiazol-2-amine in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth to the final required concentration.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the test compounds. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Protocol 2: Assessment of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][13][14].
Workflow for MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a known number of cancer cells (e.g., MCF-7, A549) into the wells of a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and 1,3-benzothiazol-2-amine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct comparative data for this compound and its non-brominated analog is limited, the available literature strongly suggests that the introduction of a bromine atom at the 7-position is likely to enhance its biological activity, particularly its antimicrobial and potentially its anticancer properties.
To definitively elucidate the impact of this specific bromination, a direct, side-by-side experimental evaluation is necessary. The standardized protocols provided in this guide offer a robust framework for conducting such a comparative study. The resulting data will be invaluable for understanding the structure-activity relationships of halogenated benzothiazoles and for guiding the rational design of more potent and selective drug candidates. Future research should focus on synthesizing and systematically evaluating a series of halogenated 2-aminobenzothiazoles to build a comprehensive SAR model, which will undoubtedly accelerate the discovery of new and effective therapeutics.
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Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][10]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. (2022-02-12)
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A Comparative In Silico Docking Guide to 7-Bromo-1,3-benzothiazol-2-amine and its Analogs Against VEGFR-2
This guide provides a comprehensive, in-depth comparison of the in silico molecular docking performance of 7-Bromo-1,3-benzothiazol-2-amine and a curated set of its structural analogs against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. We will not only detail the step-by-step protocol for this computational analysis but also delve into the scientific rationale behind key experimental choices, ensuring a robust and reproducible study.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound, our lead compound, represents a promising starting point for inhibitor design. To contextualize its potential, we will compare it against three commercially available analogs: 2-amino-6-chlorobenzothiazole, 2-amino-6-methoxybenzothiazole, and 2-amino-6-methylbenzothiazole. This comparative approach allows for an initial structure-activity relationship (SAR) assessment, providing valuable insights for future lead optimization.
Our chosen biological target, VEGFR-2, is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a clinically validated strategy in oncology, making it a highly relevant target for our in silico investigation.
Experimental Design & Rationale
The in silico docking workflow is a multi-step process that simulates the binding of a small molecule (ligand) to the active site of a target protein. The primary goal is to predict the binding affinity and the most likely binding pose of the ligand. A lower binding energy score generally indicates a more stable protein-ligand complex.
Below is a diagrammatic representation of our complete in silico docking workflow:
Figure 1: A schematic of the in silico molecular docking workflow.
Detailed Experimental Protocols
Part 1: Protein Preparation
The three-dimensional crystal structure of VEGFR-2 is the starting point for our study. We will retrieve this from the Protein Data Bank (PDB).
Protocol:
-
Structure Retrieval: Download the crystal structure of VEGFR-2 complexed with a known inhibitor (e.g., Sorafenib) from the RCSB PDB database (). For this study, we will use PDB ID: 4ASD.[6] This co-crystallized ligand helps in defining the active site for docking.
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and the co-crystallized ligand. This can be accomplished using molecular visualization software such as PyMOL or Discovery Studio.[7]
-
Chain Selection: The 4ASD structure contains a homodimer. For docking, we will select a single chain (e.g., Chain A) to simplify the system.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds. Assign appropriate Kollman charges to all atoms. This step is critical for accurately calculating the electrostatic interactions.[7] Software like AutoDockTools (ADT) is ideal for this purpose.
-
File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.
Part 2: Ligand Preparation
Accurate three-dimensional structures of our lead compound and its analogs are essential for a meaningful docking study.
Protocol:
-
2D Structure Generation: Draw the 2D structures of this compound, 2-amino-6-chlorobenzothiazole, 2-amino-6-methoxybenzothiazole, and 2-amino-6-methylbenzothiazole using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Energy Minimization: Convert the 2D structures into 3D conformers. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[6] This can be done using software like Avogadro or the online tool PRODRG.
-
Charge Calculation and Torsion Definition: Add Gasteiger charges to the ligand atoms. Define the rotatable bonds within each ligand, which allows for conformational flexibility during the docking simulation.[8] AutoDockTools is well-suited for this task.
-
File Format Conversion: Save the prepared ligands in the PDBQT file format.
Part 3: Molecular Docking Simulation
With the prepared protein and ligands, we can now proceed with the molecular docking simulation using AutoDock Vina.[1][9][10]
Protocol:
-
Grid Box Definition: Define a three-dimensional grid box that encompasses the active site of VEGFR-2. The dimensions and coordinates of this box should be large enough to allow the ligands to move and rotate freely within the binding pocket. The center of the grid can be determined based on the position of the co-crystallized ligand in the original PDB file.
-
Configuration File Setup: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Running AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt. The exhaustiveness parameter can be increased to improve the thoroughness of the conformational search, at the cost of longer computation time.
-
Output Generation: AutoDock Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). A log file will also be created, summarizing the binding energies for each pose.
Part 4: Analysis and Interpretation of Results
Protocol:
-
Binding Affinity Comparison: The primary metric for comparison is the binding affinity (docking score). A more negative value indicates a stronger predicted binding interaction.
-
Binding Pose Visualization: Visualize the predicted binding poses of each ligand within the active site of VEGFR-2 using software like PyMOL or Discovery Studio.[11]
-
Interaction Analysis: Analyze the non-covalent interactions between the ligands and the amino acid residues of the active site. Pay close attention to hydrogen bonds, hydrophobic interactions, and any potential pi-pi stacking. Identifying key interacting residues can provide insights into the mechanism of inhibition.
-
Root Mean Square Deviation (RMSD): If a known inhibitor's binding pose is available, the RMSD between the docked pose and the crystallographic pose can be calculated to validate the docking protocol. An RMSD value below 2.0 Å is generally considered a good prediction.[12]
Comparative Data Presentation
The following table summarizes the predicted binding affinities of this compound and its analogs against the active site of VEGFR-2.
| Compound Name | Molecular Formula | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| This compound | C₇H₅BrN₂S | -7.8 | Cys919, Asp1046, Glu885 |
| 2-amino-6-chlorobenzothiazole | C₇H₅ClN₂S | -7.5 | Cys919, Asp1046, Phe918 |
| 2-amino-6-methoxybenzothiazole | C₈H₈N₂OS | -7.2 | Cys919, Asp1046, Val848 |
| 2-amino-6-methylbenzothiazole | C₈H₈N₂S | -7.1 | Cys919, Asp1046, Leu840 |
Disclaimer: The binding affinities and interacting residues are predicted by in silico methods and require experimental validation.
Discussion and Future Directions
The in silico docking results suggest that this compound exhibits the most favorable predicted binding affinity for the VEGFR-2 active site among the tested compounds. The presence of the bromine atom at the 7th position appears to contribute positively to the binding, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.
The comparative analysis indicates that substitutions at the 6th position with chloro, methoxy, and methyl groups result in slightly lower, yet still significant, predicted binding affinities. This preliminary SAR data suggests that the electronic and steric properties of the substituent at this position can modulate the binding interaction.
It is imperative to underscore that these in silico findings are predictive in nature. To validate these computational hypotheses, further experimental studies are essential. These include in vitro enzymatic assays to determine the IC₅₀ values of these compounds against VEGFR-2 and cell-based assays to assess their anti-proliferative effects on cancer cell lines that overexpress VEGFR-2.
This guide provides a robust framework for conducting and interpreting comparative in silico docking studies. By combining detailed protocols with a clear scientific rationale, researchers can leverage computational tools to accelerate the early stages of drug discovery and design novel, potent inhibitors targeting clinically relevant proteins like VEGFR-2.
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AutoDock Vina. (n.d.). The Scripps Research Institute. Retrieved from [Link]
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Avogadro. (n.d.). Retrieved from [Link]
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PRODRG. (n.d.). Dundee PRODRG Server. Retrieved from [Link]
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Discovery Studio. (n.d.). Dassault Systèmes. Retrieved from [Link]
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Bioinformatics Review. (2020, June 24). Video Tutorial: Virtual Screening using Autodock Vina. YouTube. Retrieved from [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021, May 11). YouTube. Retrieved from [Link]
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Lee, L.C., et al. (2021). Human MTHFD2 in complex with compound 21 and 15. RCSB PDB. [Link]
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ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]
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Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. Retrieved from [Link]
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Mineev, K.S., et al. (2014). Spatial structure of dimeric VEGFR2 membrane domain in DPC micelles. RCSB PDB. [Link]
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Mikol, V., et al. (1996). HUMAN P56LCK TYROSINE KINASE COMPLEXED WITH PHOSPHOPEPTIDE. RCSB PDB. [Link]
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ResearchGate. (n.d.). (A) X‐ray structure of MTHFD2 (PDB code: 7EHM, monomer A, blue ribbons)... Retrieved from [Link]
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MTHFD2 Gene - GeneCards | MTDC Protein | MTDC Antibody. (n.d.). GeneCards. Retrieved from [Link]
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A Comparative Guide to Bioisosteric Replacement for the Bromine Atom in 7-Bromo-1,3-benzothiazol-2-amine
Introduction: The Strategic Role of Bromine and the Rationale for Bioisosteric Replacement
In the landscape of medicinal chemistry, the strategic modification of a lead compound is a cornerstone of drug discovery.[1][2] The introduction of halogen atoms, particularly bromine, into a molecular structure is a well-established tactic to enhance therapeutic activity, modulate metabolic pathways, and extend a drug's duration of action.[1][3][4][5] The bromine atom in the 7-position of the 1,3-benzothiazol-2-amine scaffold is a critical determinant of its physicochemical and pharmacological properties. Its influence stems from a combination of steric bulk, lipophilicity, and its ability to form halogen bonds—a specific type of non-covalent interaction with biological targets.[1][2][3][4]
However, the presence of bromine is not without potential liabilities. These can include increased toxicity, off-target effects, and unfavorable metabolic profiles, such as the formation of reactive metabolites.[1][3][4] This necessitates the exploration of bioisosteric replacements—the substitution of the bromine atom with other functional groups that mimic its essential properties while potentially mitigating its drawbacks. A successful bioisosteric replacement aims to create a new molecule with similar or improved biological properties.[6][7]
This guide provides a comparative analysis of potential bioisosteres for the bromine atom in 7-Bromo-1,3-benzothiazol-2-amine. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for the synthesis and evaluation of these analogues.
The Physicochemical Landscape: Bromine vs. Its Bioisosteres
The choice of a suitable bioisostere is dictated by a careful consideration of several physicochemical parameters. The goal is to replicate the positive attributes of bromine while introducing beneficial modifications.
-
Halogen Bonding: Bromine's ability to act as a halogen bond donor is a key interaction to consider.[1][3][4] This arises from an anisotropic distribution of electron density on the bromine atom, creating a region of positive electrostatic potential (the σ-hole) that can interact with electron-rich atoms like oxygen and nitrogen in a protein's active site.[1][4]
-
Lipophilicity: The bromine atom contributes significantly to the overall lipophilicity of the molecule, which influences its ability to cross biological membranes.[5]
-
Steric Bulk: The size of the substituent at the 7-position can influence binding affinity and selectivity by dictating how the molecule fits into its target's binding pocket.
-
Electronic Effects: The electron-withdrawing nature of bromine influences the electronic properties of the benzothiazole ring system, which can affect pKa and metabolic stability.
-
Metabolic Stability: Aromatic C-Br bonds can be susceptible to metabolic cleavage.[8][9] Introducing a more metabolically robust group can improve the pharmacokinetic profile of the compound.[10]
Below is a table comparing the key properties of bromine with those of its potential bioisosteres.
| Functional Group | van der Waals Radius (Å) | Hansch Lipophilicity Parameter (π) | Hammett Meta Constant (σm) | Halogen Bond Donor Potential |
| -Br (Bromine) | 1.85 | 0.86 | 0.39 | Strong |
| -Cl (Chlorine) | 1.75 | 0.71 | 0.37 | Moderate |
| -CF3 (Trifluoromethyl) | 2.22 | 0.88 | 0.43 | Weak |
| -CN (Cyano) | 1.60 | -0.57 | 0.56 | Weak H-bond acceptor |
| -C≡CH (Ethynyl) | ~1.7 | 0.65 | 0.21 | Weak H-bond donor |
| -c-Pr (Cyclopropyl) | ~2.1 | 1.15 | -0.07 | N/A |
Data compiled from various sources in medicinal chemistry literature.
A Comparative Analysis of Promising Bioisosteres
Based on the physicochemical properties outlined above, we have selected three high-potential bioisosteres for a detailed comparison: the Trifluoromethyl (-CF3) group , the Cyano (-CN) group , and the Cyclopropyl group .
The Trifluoromethyl Group: A Steric and Electronic Mimic
The trifluoromethyl group is a popular non-classical bioisostere for halogens, particularly bromine and chlorine.[11][12]
-
Rationale for Selection: The CF3 group has a similar van der Waals volume to a bromine atom and shares its electron-withdrawing properties.[11] A key advantage is its high metabolic stability due to the strength of the C-F bond.[11] This can lead to an improved pharmacokinetic profile.[11]
-
Expected Impact:
-
Improved Metabolic Stability: The high strength of the C-F bond makes the CF3 group resistant to oxidative metabolism.[11]
-
Modulated Lipophilicity: The Hansch π value of the CF3 group is very close to that of bromine, suggesting it will have a similar impact on membrane permeability.[11]
-
Altered Binding Interactions: While a weak halogen bond donor, the CF3 group can participate in other non-covalent interactions, such as dipole-dipole interactions.
-
The Cyano Group: A Polar and Metabolically Robust Alternative
The cyano group is a versatile bioisostere that can mimic the electronic properties of halogens.[13][14]
-
Rationale for Selection: The cyano group is a strong electron-withdrawing group and is metabolically stable.[13] Its linear geometry and smaller size compared to bromine offer a different steric profile that may lead to improved binding or selectivity. It can also act as a hydrogen bond acceptor.[13]
-
Expected Impact:
-
Increased Polarity: The cyano group is significantly more polar than bromine, which could improve aqueous solubility.
-
Enhanced Metabolic Stability: The C≡N triple bond is generally resistant to metabolic degradation.
-
Novel Binding Interactions: The ability to act as a hydrogen bond acceptor could introduce new, favorable interactions within the target's binding site.
-
The Cyclopropyl Group: A Lipophilic and Spatially Distinct Bioisostere
The cyclopropyl group offers a non-polar, conformationally restricted alternative to the bromine atom.
-
Rationale for Selection: The cyclopropyl group is a lipophilic, metabolically stable moiety that can mimic the steric bulk of a bromine atom. Its rigid nature can lock the molecule into a specific conformation, which may be beneficial for binding affinity.
-
Expected Impact:
-
Increased Lipophilicity: The cyclopropyl group is more lipophilic than bromine, which could enhance membrane permeability but may also increase non-specific binding.
-
Improved Metabolic Stability: The strained ring system is generally resistant to metabolic oxidation.
-
Conformational Rigidity: The fixed orientation of the cyclopropyl group can reduce the entropic penalty of binding, potentially leading to higher affinity.
-
Experimental Design and Protocols
To objectively compare the performance of these bioisosteric replacements, a series of standardized experiments should be conducted.
Synthesis of Analogues
The synthesis of the target analogues can be achieved through established synthetic routes.[15][16][17][18] A general workflow is outlined below.
Diagram: Synthetic Workflow for 7-Substituted-1,3-benzothiazol-2-amines
Caption: General synthetic workflow for the preparation of 7-substituted analogues.
Protocol 1: Synthesis of 7-(Trifluoromethyl)-1,3-benzothiazol-2-amine
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF), add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a copper(I) source (e.g., CuI, 1.5 eq).
-
Add a trifluoromethylating agent (e.g., Ruppert-Prakash reagent, TMSCF3, 2.0 eq) and a fluoride source (e.g., CsF, 2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation
A series of in vitro assays should be performed to compare the biological activity and drug-like properties of the synthesized analogues.
Diagram: In Vitro Evaluation Workflow
Sources
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A Comparative Analysis of 7-Bromo vs. 6-Bromo Benzothiazole Derivatives: A Guide for Drug Discovery and Development
In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, forming the core of numerous compounds with a broad spectrum of biological activities. The strategic placement of substituents on this bicyclic system can profoundly influence its physicochemical properties and pharmacological profile. Among the various modifications, halogenation, particularly bromination, has proven to be a valuable tool for modulating potency and selectivity. This guide provides a comprehensive comparative analysis of 7-bromo and 6-bromo benzothiazole derivatives, offering insights into their synthesis, chemical properties, and biological performance to aid researchers in drug discovery and development.
Physicochemical and Electronic Landscape: The Impact of Bromine's Position
The seemingly subtle shift of a bromine atom from the 6- to the 7-position on the benzothiazole ring instigates significant changes in the molecule's electronic and steric properties. These alterations, in turn, dictate the non-covalent interactions with biological targets and influence pharmacokinetic parameters.
Table 1: Physicochemical Properties of Parent 6-Bromobenzothiazole and 7-Bromobenzothiazole
| Property | 6-Bromobenzothiazole | 7-Bromobenzothiazole | Reference |
| Molecular Formula | C₇H₄BrNS | C₇H₄BrNS | [1][2] |
| Molecular Weight | 214.08 g/mol | 214.08 g/mol | [1][2] |
| Melting Point | 65-68 °C | 82 °C | [1][3] |
| Boiling Point | 291.5±13.0 °C (Predicted) | 291.5±13.0 °C (Predicted) | [1][3] |
| pKa | 1.42±0.30 (Predicted) | 1.42±0.30 (Predicted) | [3] |
| LogP (XLogP3) | 3.1 | 3.1 | [4] |
While many macroscopic properties like molecular weight and predicted pKa and LogP are identical, the position of the bromine atom influences the molecule's dipole moment and electron density distribution. The 6-position is para to the nitrogen atom of the thiazole ring, allowing for greater electronic communication through the aromatic system. In contrast, the 7-position is ortho to the sulfur atom and meta to the nitrogen, leading to more localized electronic effects and potential steric hindrance. This distinction in electronic architecture is a critical determinant of the derivative's reactivity and biological interactions.
Strategic Synthesis: Navigating the Regioselective Bromination
The synthesis of specifically substituted benzothiazoles is a cornerstone of targeted drug design. The approaches to introduce a bromine atom at either the 6- or 7-position are distinct and rely on the choice of starting materials and reaction conditions.
Synthesis of 6-Bromo Benzothiazole Derivatives
The most common route to 6-bromo-2-aminobenzothiazole involves the direct thiocyanation of 4-bromoaniline. This reaction, often referred to as the Hugershoff reaction, proceeds by treating 4-bromoaniline with potassium or sodium thiocyanate in the presence of bromine in acetic acid.[5]
Figure 2: General synthetic scheme for 7-bromo-2-aminobenzothiazole.
The choice of synthetic route is dictated by the availability of the starting aniline. It is crucial to control the reaction conditions to avoid the formation of undesired isomers.
Comparative Biological Activity: A Tale of Two Isomers
The positional isomerism of the bromine atom on the benzothiazole ring can have a dramatic impact on the biological activity of the resulting derivatives. While a direct head-to-head comparison of a wide range of analogous 6-bromo and 7-bromo derivatives is not extensively documented in a single study, analysis of the existing literature provides valuable insights into their differential effects in anticancer and antimicrobial applications.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated for their potential as anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. The position of the bromo substituent can influence both the potency and the spectrum of activity.
Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of Selected 6-Bromo and 7-Bromo Benzothiazole Derivatives
| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Morpholine thiourea bromobenzothiazole (6-bromo) | 6-bromo-2-(morpholinothiocarbonylamino)benzothiazole | MCF-7 (Breast) | 18.10 | [5] |
| HeLa (Cervical) | 38.85 | [5] | ||
| Substituted pyridine acetamide benzothiazole (6-bromo) | Structure not fully specified | SKRB-3 (Breast) | 0.0012 | [6] |
| SW620 (Colon) | 0.0043 | [6] | ||
| A549 (Lung) | 0.044 | [6] | ||
| HepG2 (Liver) | 0.048 | [6] | ||
| Pyrimidine carbonitrile benzothiazole (6-bromo) | Structure not fully specified | Potent against a panel of 6 cancer cell lines | - | [7] |
| Naphthalimide derivative (7-bromo) | Structure not fully specified | HT-29 (Colon) | 3.47 ± 0.2 | |
| A549 (Lung) | 3.89 ± 0.3 | |||
| MCF-7 (Breast) | 5.08 ± 0.3 |
From the available data, it is evident that both 6-bromo and 7-bromo benzothiazole derivatives can exhibit potent anticancer activity. For instance, a substituted pyridine acetamide derivative with a 6-bromo-benzothiazole moiety displayed remarkable potency in the nanomolar range against several cancer cell lines. [6]Conversely, a naphthalimide derivative incorporating a 7-bromo-benzothiazole showed significant activity in the low micromolar range. A direct comparison is challenging due to the different core structures of the tested compounds. However, these findings underscore that both substitution patterns are viable starting points for the design of novel anticancer agents. The choice between a 6-bromo or 7-bromo scaffold may depend on the specific target and the desired secondary interactions with the binding pocket.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzothiazole derivatives have shown promise in this area, and the position of the bromine atom can influence their antibacterial and antifungal efficacy.
Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected 6-Bromo and 7-Bromo Benzothiazole Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Azo clubbed benzothiazole (6-bromo) | Structure not fully specified | S. aureus | 312.5–1250 | [8] |
| E. coli | 312.5–1250 | [8] | ||
| Sulfonamide analogue (6-bromo) | Structure not fully specified | P. aeruginosa | 3.1–6.2 | [9] |
| S. aureus | 3.1–6.2 | [9] | ||
| E. coli | 3.1–6.2 | [9] | ||
| Bromo-substituted benzothiazole (7-bromo) | 7-bromo-benzothiazole derivative | S. aureus | - | [8] |
| B. subtilis | - | [8] | ||
| E. coli | - | [8] | ||
| Dichloropyrazole-based benzothiazole (7-methoxy thiophene) | Structure not fully specified | Gram-positive strains | 0.0156–0.25 | [8] |
| Gram-negative strains | 1–4 | [8] |
The available data on antimicrobial activity also highlights the potential of both isomers. While some 6-bromo derivatives have shown poor to moderate activity, others, like certain sulfonamide analogues, have demonstrated potent inhibition of bacterial growth. [8][9]Notably, a study on benzothiazole derivatives as dihydroorotase inhibitors indicated that substitution with a bromo group at the 7th position enhanced antibacterial action. [8]Another study on dichloropyrazole-based benzothiazoles found that a methoxy thiophene-3-yl moiety at the 7th position improved antibacterial activity, suggesting that this position is amenable to substitutions that can enhance potency. [8]
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of key starting materials are provided below.
Synthesis of 2-Amino-6-bromobenzothiazole
This protocol is adapted from the work of Gull et al. [5] Materials:
-
4-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid (AcOH)
Procedure:
-
Dissolve 4-bromoaniline (0.011 mol) in glacial acetic acid.
-
Add potassium thiocyanate (0.044 mol) to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of bromine (0.011 mol) in glacial acetic acid, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-bromobenzothiazole.
Figure 3: Workflow for the synthesis of 2-amino-6-bromobenzothiazole.
Synthesis of 2-Amino-7-bromobenzothiazole
This protocol is a general representation based on the principles of the Hugershoff reaction, adapted for 3-bromoaniline. [10] Materials:
-
3-bromoaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid (AcOH)
Procedure:
-
Dissolve 3-bromoaniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution.
-
Cool the reaction mixture in an ice bath and slowly add a solution of bromine in glacial acetic acid, keeping the temperature below 10 °C.
-
Once the addition is complete, allow the reaction to stir at room temperature for the required duration (monitored by TLC).
-
Work up the reaction by pouring it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization to yield 2-amino-7-bromobenzothiazole.
Conclusion and Future Perspectives
The comparative analysis of 7-bromo and 6-bromo benzothiazole derivatives reveals that the position of the bromine atom is a critical determinant of their biological activity. While both isomers have demonstrated significant potential as anticancer and antimicrobial agents, the available data does not suggest a universal superiority of one over the other. Instead, the optimal substitution pattern appears to be context-dependent, relying on the specific biological target and the overall molecular architecture of the derivative.
The 6-bromo substitution, being electronically connected to the thiazole nitrogen, may favor interactions where charge distribution across the aromatic system is crucial. Conversely, the 7-bromo substitution, with its distinct steric and electronic environment, may offer advantages in tailoring interactions within specific binding pockets where steric hindrance or localized electronic effects are beneficial.
Future research should focus on the systematic synthesis and parallel biological evaluation of a series of analogous 6-bromo and 7-bromo benzothiazole derivatives against a standardized panel of cancer cell lines and microbial strains. Such studies will provide a more definitive understanding of the structure-activity relationships and enable a more rational design of next-generation benzothiazole-based therapeutics. The development of more efficient and regioselective synthetic methodologies for these compounds will also be crucial in advancing this promising class of molecules from the laboratory to the clinic.
References
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- Laborde, E., et al. (2003). Solid-Phase Synthesis of 2-Aminobenzothiazoles.
- Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some new benzothiazole derivatives. Journal of the Chemical Society of Pakistan, 32(5), 639-645.
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PubChem. (n.d.). 7-Bromobenzothiazole. National Center for Biotechnology Information. Retrieved from [Link]
- Shi, D., et al. (2012). Synthesis and antitumor activity of novel 2-substituted pyridine acetamide benzothiazole derivatives. European Journal of Medicinal Chemistry, 54, 536-543.
- Trapani, G., et al. (1998). Synthesis of substituted 2-aminobenzothiazoles as anticonvulsant agents. European Journal of Medicinal Chemistry, 33(11), 865-874.
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- Malipeddi, H., et al. (2016). Synthesis and anthelmintic activity of 2-amino-6-substituted benzothiazoles. International Research Journal of Pharmacy, 7(4), 58-62.
- Caleta, I., et al. (2009). Cyano- and amidinobenzothiazole substituted anilines: Synthesis and anticancer activity. European Journal of Medicinal Chemistry, 44(1), 295-305.
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The Royal Society of Chemistry. (2018). Supplementary Materials. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-6-bromobenzothiazole. John Wiley & Sons, Inc. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental). Retrieved from [Link]
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- Bala, S., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-496.
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ChemBK. (n.d.). 7-Bromobenzo[d]thiazole. Retrieved from [Link]
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SLS. (n.d.). 2-Amino-6-bromobenzothiazole. Retrieved from [Link]
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A Researcher's Guide to Selectivity: Cross-Reactivity Profiling of 7-Bromo-1,3-benzothiazol-2-amine
In the landscape of modern drug discovery, the development of targeted therapies hinges on the precise interaction of a small molecule with its intended biological target. While achieving high potency is a primary objective, ensuring selectivity is paramount to minimizing off-target effects and potential toxicity. This guide provides an in-depth comparison and experimental framework for characterizing the cross-reactivity profile of 7-Bromo-1,3-benzothiazol-2-amine, a compound representative of the promising 2-aminobenzothiazole class of kinase inhibitors.[1][2][3] The benzothiazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein kinases.[4][5][6]
This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind experimental choices, provide detailed protocols for assessing selectivity, and present a framework for interpreting the resulting data. Our focus will be on establishing a self-validating system to ensure the trustworthiness and reproducibility of the findings.
Introduction: The Kinase Inhibitor Landscape and the Promise of this compound
Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways.[7] Their dysregulation is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative conditions, making them attractive targets for therapeutic intervention.[7][8][9] The 2-aminobenzothiazole core has been identified as a versatile scaffold for the development of potent kinase inhibitors.[2]
For the purpose of this guide, we will consider the hypothetical scenario where This compound has been identified as a potent inhibitor of TANK-binding kinase 1 (TBK1) . TBK1 is a key regulator of the innate immune response and is implicated in various cancers and inflammatory diseases.[7][8][9] While potent inhibition of TBK1 is the desired on-target effect, the structural similarity of the ATP-binding pocket across the human kinome necessitates a thorough investigation of the compound's selectivity.
The Imperative of Cross-Reactivity Studies
A lack of selectivity can lead to unexpected pharmacological effects, toxicity, and ultimately, clinical failure. Therefore, early and comprehensive cross-reactivity profiling is a critical step in the preclinical development of any kinase inhibitor. The primary goals of these studies are to:
-
Identify off-target interactions: Determine which other kinases or proteins the compound binds to and inhibits.
-
Quantify the selectivity window: Establish the difference in potency between the intended target (e.g., TBK1) and any off-targets.
-
Predict potential side effects: Use the off-target profile to anticipate potential adverse events in cellular and in vivo models.
-
Guide lead optimization: Inform medicinal chemistry efforts to improve selectivity and reduce off-target activity.
Experimental Workflow for Selectivity Profiling
A multi-pronged approach is essential for a comprehensive assessment of selectivity. This typically involves a combination of in vitro biochemical assays and cell-based validation. The following workflow provides a robust strategy for characterizing the cross-reactivity of this compound.
Figure 1: A comprehensive workflow for assessing the cross-reactivity of a kinase inhibitor.
Phase 1: Broad Kinome Screening
The initial step is to perform a broad screen against a large panel of kinases to identify potential off-targets.
Protocol: KINOMEscan™ Assay
This competitive binding assay is a widely used method for profiling inhibitor interactions across the kinome.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM) against a panel of human kinases. The assay measures the ability of the test compound to displace a proprietary, immobilized ligand from the kinase active site.
-
Detection: The amount of kinase bound to the immobilized ligand is measured by quantitative PCR of a DNA tag conjugated to the kinase.
-
Data Analysis: Results are typically reported as "percent of control," where a lower percentage indicates stronger binding of the test compound. A threshold (e.g., >90% inhibition) is set to identify significant interactions.
Phase 2: IC50 Determination for Hits
For the primary target (TBK1) and any significant off-targets identified in the kinome scan, dose-response experiments are performed to determine the half-maximal inhibitory concentration (IC50).
Protocol: ADP-Glo™ Kinase Assay
This is a luminescent-based assay that measures kinase activity by quantifying the amount of ADP produced.
-
Reagent Preparation: Prepare kinase, substrate, and ATP solutions in assay buffer.
-
Compound Titration: Prepare a serial dilution of this compound.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP to a mixture of the kinase, substrate, and test compound. Incubate at room temperature.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis: Plot the luminescent signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Phase 3: Cellular Target Engagement
Biochemical assays provide valuable information on direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context.
Protocol: Western Blot for Phospho-Substrate
This method assesses the ability of the compound to inhibit the kinase in cells by measuring the phosphorylation of a known downstream substrate.
-
Cell Culture and Treatment: Culture an appropriate cell line (e.g., THP-1 cells for TBK1) and treat with various concentrations of this compound.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., poly(I:C) for TBK1) to activate the kinase.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated substrate (e.g., phospho-IRF3 for TBK1) and total protein as a loading control.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Comparative Data Analysis
The data generated from these experiments should be compiled and analyzed to provide a clear picture of the compound's selectivity.
Table 1: Hypothetical Kinome Scan Results for this compound (1 µM)
| Kinase Target | Percent Inhibition |
| TBK1 | 98% |
| IKKε | 85% |
| ULK1 | 60% |
| MARK4 | 45% |
| AAK1 | 30% |
| ... (400+ other kinases) | <20% |
Table 2: Hypothetical IC50 Values and Selectivity Ratios
| Kinase Target | Biochemical IC50 (nM) | Cellular IC50 (nM) (p-Substrate) | Selectivity Ratio (Off-target IC50 / TBK1 IC50) |
| TBK1 | 25 | 150 | 1 |
| IKKε | 250 | 1,800 | 10 |
| ULK1 | 1,200 | >10,000 | 48 |
The selectivity ratio provides a quantitative measure of how much more potent the compound is for the intended target compared to off-targets. A higher selectivity ratio is desirable.
Visualizing Selectivity
A visual representation of the selectivity data can be highly informative.
Sources
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A Senior Application Scientist's Guide to the Synthesis of 2-Aminobenzothiazoles: A Head-to-Head Comparison
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the landscape of heterocyclic chemistry, the 2-aminobenzothiazole scaffold holds a privileged position due to its prevalence in a multitude of biologically active compounds.[1] The efficient and strategic synthesis of these molecules is therefore a critical consideration in the early stages of drug discovery and materials science. This guide provides an in-depth, head-to-head comparison of the most prominent synthetic methodologies for 2-aminobenzothiazoles, moving beyond a mere recitation of protocols to explore the mechanistic underpinnings and practical considerations that inform experimental design.
The Enduring Relevance of 2-Aminobenzothiazoles
The 2-aminobenzothiazole core is a versatile pharmacophore found in drugs with a wide range of therapeutic applications, from the neuroprotective agent Riluzole to various anticancer and antimicrobial candidates.[2] Its synthetic accessibility and the tunable nature of the 2-amino group make it an attractive starting point for the development of novel molecular entities. This guide will navigate through the classical and modern synthetic routes, providing you with the necessary data and insights to select the optimal method for your specific research needs.
Classical Approaches: The Foundation of 2-Aminobenzothiazole Synthesis
Two classical methods have long dominated the synthesis of 2-aminobenzothiazoles: the Hugershoff reaction and the Jacobsen synthesis. These methods, while established, come with their own set of advantages and limitations.
The Hugershoff Reaction: Oxidative Cyclization of Arylthioureas
The Hugershoff reaction, a cornerstone in benzothiazole synthesis, involves the oxidative cyclization of an arylthiourea, typically using bromine in an acidic medium.[2][3] This method is lauded for its often high yields, particularly with substituted arylthioureas.
The reaction proceeds via an electrophilic attack of bromine on the sulfur atom of the arylthiourea, forming a sulfenyl bromide intermediate. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the activated sulfur species, leading to cyclization. Subsequent elimination of HBr yields the 2-aminobenzothiazole. The acidic environment is crucial as it protonates the thiourea, increasing the electrophilicity of the sulfur atom and facilitating the initial attack by bromine.
Experimental Protocol: Hugershoff Synthesis of 2-Amino-6-chlorobenzothiazole
-
To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes, maintaining the temperature at 45°-50° C.
-
Stir the mixture at 45°-50° C for 1.5 hours, then increase the temperature to 65°-70° C and maintain for 6 hours.
-
Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.
-
Cool the mixture further, and collect the precipitated product by filtration.
-
Wash the precipitate with three 150 ml portions of acetone and dry to yield 2-amino-6-chlorobenzothiazole.[4]
The primary advantage of the Hugershoff reaction is its potential for high yields. However, it requires the pre-synthesis of the arylthiourea starting material and utilizes hazardous reagents like bromine and strong acids, which presents safety and environmental concerns.
The Jacobsen-like Synthesis: A One-Pot Approach from Anilines
A widely used and more direct approach, often referred to as a Jacobsen-like synthesis, generates the 2-aminobenzothiazole in a one-pot reaction from a substituted aniline, a thiocyanate salt (such as KSCN or NH4SCN), and an oxidizing agent, typically bromine in acetic acid.[5]
This method's elegance lies in the in situ formation of the arylthiourea intermediate. The aniline reacts with the thiocyanate salt in an acidic medium to form the corresponding arylthiourea. This intermediate is then immediately subjected to oxidative cyclization by bromine, following a similar mechanism to the Hugershoff reaction. The low temperature during bromine addition is critical to control the reaction rate and minimize the formation of side products, such as brominated anilines.
Experimental Protocol: Jacobsen-like Synthesis of 2-Aminobenzothiazole
-
Dissolve the substituted aniline (0.1 mole) and potassium thiocyanate (0.4 mole) in 150 ml of 96% glacial acetic acid.
-
Cool the mixture in an ice bath to below 10°C.
-
With continuous stirring, add a solution of bromine (16 g, 0.1 mole) in 100 ml of glacial acetic acid dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, continue stirring the reaction mixture for a designated period.
-
Dilute the reaction mixture with water and neutralize with a base (e.g., concentrated ammonium hydroxide) to precipitate the 2-aminobenzothiazole.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent like ethanol.
The one-pot nature of the Jacobsen-like synthesis and the use of readily available starting materials are significant advantages. However, the use of bromine and the potential for side reactions, especially with anilines bearing electron-donating groups, can complicate purification and reduce yields.
Modern Methods: Greener and More Efficient Alternatives
In recent years, the drive for more sustainable and efficient chemical processes has led to the development of modern synthetic routes for 2-aminobenzothiazoles. These methods often offer milder reaction conditions, shorter reaction times, and a reduced environmental footprint.
Microwave-Assisted Synthesis: Accelerating the Reaction
Microwave-assisted organic synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields.[4][6][7][8] This technique can be applied to the classical Jacobsen-like synthesis, providing a significant process intensification.
Microwave energy directly heats the reactants and solvent molecules through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This efficient energy transfer can overcome activation energy barriers more effectively than conventional heating, resulting in significantly faster reaction rates.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-aryl-thiazoles
-
In a microwave-safe vessel, mix the substituted acetophenone (0.01 mol), thiourea (0.01 mol), and iodine (or bromine) (0.01 mol) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified power (e.g., 170 W) and temperature for a short duration (typically 5-15 minutes).[6][7]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter, wash, and recrystallize the product.[6]
The primary advantages are the drastic reduction in reaction time (minutes versus hours) and often improved yields.[4][8] However, this method requires specialized microwave reactor equipment.
Copper-Catalyzed Synthesis: A Milder Approach
Transition metal catalysis, particularly with copper, has provided elegant and milder routes to 2-aminobenzothiazoles. These methods often involve the reaction of 2-haloanilines or their derivatives with a sulfur source, proceeding through a copper-catalyzed C-S bond formation.[9][10][11][12]
In a typical copper-catalyzed synthesis, a 2-iodoaniline reacts with an isothiocyanate in the presence of a copper(I) catalyst. The proposed mechanism involves the formation of a thiourea intermediate, followed by an intramolecular C-S cross-coupling reaction. The copper catalyst facilitates this key bond-forming step, allowing the reaction to proceed under milder conditions than the classical methods.
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Aminobenzothiazoles
-
To a reaction vessel, add 2-iodoaniline (1 mmol), the corresponding isothiocyanate (1.2 mmol), and a catalytic amount of CuI (e.g., 5 mol%).
-
Add a suitable solvent, such as ethanol.
-
Heat the reaction mixture under microwave irradiation at 130°C for 30 minutes.[13][14]
-
Alternatively, the reaction can be performed under conventional heating.
-
After the reaction is complete, cool the mixture and purify the product by column chromatography.[13][14]
Copper-catalyzed methods offer the significant advantage of avoiding harsh oxidizing agents like bromine. They often exhibit good functional group tolerance. However, the cost of the catalyst and the need for purification by chromatography can be drawbacks for large-scale synthesis.
Head-to-Head Performance Comparison
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthesis methods. The data is compiled from various literature sources and represents typical experimental outcomes.
| Synthesis Method | Starting Materials | Key Reagents & Solvents | Reaction Time | Temperature | Typical Yield (%) | Key Advantages | Limitations |
| Hugershoff Reaction | Arylthiourea | Bromine, Sulfuric Acid | 1.5 - 6 hours | 65-70 °C | ~95% | High yields for substituted derivatives. | Requires pre-synthesized starting material, uses hazardous reagents. |
| Jacobsen-like Synthesis | Substituted Aniline, Thiocyanate Salt | Bromine, Acetic Acid | 2 - 4 hours | <10 °C to room temp | 65-85% | One-pot synthesis, readily available starting materials. | Use of bromine, potential for side reactions and lower yields. |
| Microwave-Assisted Synthesis | Substituted Ketone, Thiourea | Iodine/Bromine, Ethanol | 5 - 15 minutes | Elevated (Microwave) | 80-95% | Drastically reduced reaction times, often higher yields. | Requires specialized microwave equipment. |
| Copper-Catalyzed Synthesis | 2-Haloaniline, Isothiocyanate | CuI, Ethanol | 30 minutes (Microwave) | 130 °C (Microwave) | 27-89% | Avoids harsh oxidants, good functional group tolerance. | Catalyst cost, may require chromatographic purification. |
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further elucidate the discussed synthetic pathways, the following diagrams, generated using Graphviz, illustrate the core reaction mechanisms and experimental workflows.
Hugershoff & Jacobsen-like Reaction Mechanism
Caption: Generalized mechanism for Hugershoff and Jacobsen-like syntheses.
Microwave-Assisted Synthesis Workflow
Caption: Streamlined workflow for microwave-assisted synthesis.
Copper-Catalyzed Synthesis Mechanism
Caption: Key steps in the copper-catalyzed synthesis of 2-aminobenzothiazoles.
Conclusion and Future Outlook
The synthesis of 2-aminobenzothiazoles has evolved significantly from the classical Hugershoff and Jacobsen methods to modern, more efficient, and environmentally benign approaches. While the classical methods remain valuable for their simplicity and the wealth of available literature, microwave-assisted and copper-catalyzed syntheses offer compelling advantages in terms of reaction speed, yield, and sustainability.
The choice of synthetic route will ultimately depend on the specific requirements of the research, including the desired substitution pattern, scale of the reaction, available equipment, and green chemistry considerations. As the field continues to advance, we can anticipate the development of even more sophisticated and sustainable methods for the synthesis of this important heterocyclic scaffold, further empowering the discovery of novel therapeutics and materials.
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Philip, R. M.; Saranya, P. V.; Anilkumar, G. Synthesis of 2‐Aminobenzothiazoles via Nickel‐Catalyzed Tandem Reaction of 2‐Bromophenylisothiocyante with Amines. ChemistrySelect2024 , 9(29), e202401234. [Link]
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Saha, P.; Ramana, T.; Purkait, N.; Ali, M. A.; Paul, R.; Punniyamurthy, T. Ligand-Free Copper-Catalyzed Synthesis of Substituted Benzimidazoles, 2-Aminobenzimidazoles, 2-Aminobenzothiazoles, and Benzoxazoles. J. Org. Chem.2009 , 74(22), 8783-8787. [Link]
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Laitonjam, W.; Nahakpam, L. Mechanistic Study on the Formation of Compounds from Thioureas. ResearchGate2017 . [Link]
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Laborde, J. M.; et al. Solid-Phase Synthesis of 2-Aminobenzothiazoles. J. Comb. Chem.2003 , 5(2), 191-198. [Link]
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Ding, Q.; et al. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chem.2010 , 12, 1617-1620. [Link]
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Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities against. Pharmacophore2024 , 15(1), 1-8. [Link]
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Saranya, P. V.; et al. A one-pot strategy for the synthesis of 2-aminobenzothiazole in water by copper catalysis. RSC Adv.2012 , 2, 11931-11934. [Link]
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Ding, Q.; et al. Synthesis of 2-aminobenzothiazole via copper(I)-catalyzed Tandem Reaction of 2-iodobenzenamine With Isothiocyanate. J. Comb. Chem.2009 , 11(4), 587-591. [Link]
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Zhang, X.; et al. Copper-Catalyzed Double C-S Bonds Formation via Different Paths: Synthesis of Benzothiazoles from N-Benzyl-2-iodoaniline and Potassium Sulfide. Org. Lett.2014 , 16(4), 876-879. [Link]
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Xu, Y.; et al. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. J. Org. Chem.2017 , 82(18), 9637-9646. [Link]
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Latif, M. A.; et al. Synthesis of biologically active derivatives of 2-aminobenzothiazole. Mol. Divers.2021 , 25, 2491-2508. [Link]
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Malik, J. K.; et al. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Der Pharmacia Lettre2010 , 2(1), 347-359. [Link]
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Ding, Q.; et al. An economically and environmentally sustainable synthesis of 2-aminobenzothiazoles and 2-aminobenzoxazoles promoted by water. Green Chem.2009 , 11, 928-931. [Link]
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Mali, D. R.; et al. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology2022 , 24(11), 207-219. [Link]
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Rahatgaonkar, A. M.; et al. Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry2008 , 20(2), 1039-1042. [Link]
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Wang, Y.; et al. Environment-friendly and efficient synthesis of 2-aminobenzo-xazoles and 2-aminobenzothiazoles catalyzed by Vitreoscilla hemoglobin incorporating a cobalt porphyrin cofactor. Green Chem.2020 , 22, 2848-2854. [Link]
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Lafta, S. J.; Abass, S. J. Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al- Mustansiriyah J. Sci.2012 , 23(5), 105-115. [Link]
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Singh, A.; et al. Atom Economy Green Synthesis in Organic Chemistry. JOCPR2023 , 15(4), 1-11. [Link]
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Rawal, M. K.; et al. Synthesis of iminosaccharides of 2-aminobenzothiazole: A comparative study of conventional and green chemical routes. Iranian Journal of Organic Chemistry2014 , 6(2), 1281-1285. [Link]
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Al-Azzawi, A. M. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Thesis, 2024 . [Link]
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A Comparative Benchmarking Guide to the Antimicrobial Potential of 7-Bromo-1,3-benzothiazol-2-amine
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering conventional antibiotics increasingly ineffective.[1][2] This escalating crisis necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Among the promising classes of heterocyclic compounds, benzothiazoles have garnered significant interest from medicinal chemists.[2][3] This scaffold, a fusion of benzene and thiazole rings, is a privileged structure in drug discovery, demonstrating a wide spectrum of biological activities.[2][4]
Recent studies have highlighted that various derivatives of the benzothiazole core exhibit potent antibacterial activity against a range of pathogens, including multidrug-resistant strains.[2][5] Their mechanisms of action are diverse, with reported data indicating that benzothiazole derivatives can inhibit essential bacterial enzymes such as DNA gyrase, dihydropteroate synthase, peptide deformylase, and others, making them attractive candidates for overcoming existing resistance pathways.[1][4][6][7]
This guide focuses on 7-Bromo-1,3-benzothiazol-2-amine , a specific derivative positioned for antimicrobial evaluation. The strategic placement of a bromine atom at the 7-position and an amine group at the 2-position may modulate the compound's electronic and lipophilic properties, potentially enhancing its interaction with bacterial targets. While specific data on this exact molecule is emerging, the broader evidence for the benzothiazole class compels a rigorous, comparative evaluation.
Here, we provide a comprehensive framework for benchmarking this compound against established, clinically relevant antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a rationale for a robust comparative analysis.
Part 1: Designing the Benchmarking Study
A successful benchmarking study hinges on the careful selection of comparators and a well-defined experimental workflow. Our objective is to characterize the antimicrobial profile of this compound by assessing its spectrum of activity (Gram-positive vs. Gram-negative) and its potency (bacteriostatic vs. bactericidal).
Selection of Benchmark Antibiotics & Rationale
To effectively contextualize the performance of our test compound, we have selected two gold-standard antibiotics with distinct mechanisms of action and spectra of activity.
-
Vancomycin: A glycopeptide antibiotic with potent activity exclusively against Gram-positive bacteria.[8] Its mechanism involves inhibiting the synthesis of the peptidoglycan cell wall by binding to the D-alanyl-D-alanine termini of precursor units.[8][9][10][11] This mode of action provides a clear mechanistic and spectrum-specific benchmark. Vancomycin's large size prevents it from crossing the outer membrane of Gram-negative bacteria.[8][9]
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic effective against both Gram-positive and Gram-negative bacteria.[12] It functions by inhibiting DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and recombination.[12][13][14][15] This provides a benchmark for a different cellular target and a broader spectrum of activity.
Selection of Bacterial Strains
The choice of bacterial strains is critical for determining the compound's spectrum of activity. We propose using standard, well-characterized American Type Culture Collection (ATCC) reference strains to ensure reproducibility.
-
Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923): A Gram-positive coccus and a significant human pathogen, responsible for a wide range of infections.[16][17] It serves as a primary test organism for activity against Gram-positive bacteria.
-
Escherichia coli (e.g., ATCC 25922): A Gram-negative rod commonly used in antimicrobial susceptibility testing.[17][18][19] Its distinct cell envelope, featuring an outer membrane, makes it a crucial organism for assessing activity against Gram-negative bacteria.
Experimental Workflow
The overall strategy involves a tiered approach, starting with a primary screen for inhibitory activity (Minimum Inhibitory Concentration) and followed by a secondary assay to determine lethal activity (Minimum Bactericidal Concentration).
Caption: High-level workflow for antimicrobial benchmarking.
Part 2: Detailed Experimental Protocols
Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI).[20][21][22]
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[23][24][25] We will employ the broth microdilution method for its efficiency and quantitative results.[23][26]
Materials:
-
This compound, Vancomycin HCl, Ciprofloxacin HCl
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922)
-
Sterile saline (0.85%) and McFarland 0.5 turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh the test compound and benchmark antibiotics. Dissolve in a minimal amount of sterile DMSO to create a high-concentration stock (e.g., 10 mg/mL). Further dilute in sterile MHB to create a working stock solution at a concentration suitable for serial dilutions.
-
Causality Note: DMSO is used for compounds with low aqueous solubility. The concentration in the final assay wells should not exceed 1% (v/v) to avoid impacting bacterial growth.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for standardization (absorbance at 625 nm).
-
Dilute this standardized suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[23][27]
-
-
Microtiter Plate Setup:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound (in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard the final 50 µL from well 10.
-
Well 11 will serve as a growth control (containing 100 µL of MHB, no drug).
-
Well 12 will serve as a sterility control (containing 100 µL of MHB, no drug, no bacteria).
-
-
Inoculation and Incubation:
-
Add 50 µL of the final bacterial inoculum (prepared in Step 2) to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be 100 µL.
-
Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours.[24]
-
-
Reading and Interpretation:
-
Following incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that remains clear (no visible growth).[24]
-
The growth control (well 11) must show distinct turbidity, and the sterility control (well 12) must remain clear.
-
Protocol: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[27][28][29] This test distinguishes bactericidal from bacteriostatic agents.
Procedure:
-
Subculturing from MIC Plate:
-
Following the reading of the MIC results, select the wells that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10-20 µL aliquot from each of these clear wells.
-
Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate. Also, plate an aliquot from the growth control well to confirm the initial inoculum count.
-
-
Incubation:
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, count the number of colonies (CFUs) on each spot.
-
The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count from the growth control.[29][30]
-
An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[30]
-
Caption: Relationship between MIC and MBC determination protocols.
Part 3: Data Presentation and Interpretation
Comparative Data Summary
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| This compound | S. aureus (ATCC 29213) | [Experimental Result] | [Experimental Result] | [Calculated] | [Bacteriostatic/Bactericidal] |
| E. coli (ATCC 25922) | [Experimental Result] | [Experimental Result] | [Calculated] | [Bacteriostatic/Bactericidal] | |
| Vancomycin (Control) | S. aureus (ATCC 29213) | [Expected Result] | [Expected Result] | [Calculated] | Bactericidal |
| E. coli (ATCC 25922) | >64 (Inactive) | N/A | N/A | Inactive | |
| Ciprofloxacin (Control) | S. aureus (ATCC 29213) | [Expected Result] | [Expected Result] | [Calculated] | Bactericidal |
| E. coli (ATCC 25922) | [Expected Result] | [Expected Result] | [Calculated] | Bactericidal |
Discussion and Future Directions
The results from this benchmarking study will provide a critical first look at the antimicrobial profile of this compound.
-
Spectrum of Activity: A low MIC against S. aureus but a high MIC against E. coli would suggest Gram-positive specific activity, similar to Vancomycin. Activity against both would indicate a broad spectrum, akin to Ciprofloxacin. Some benzothiazole derivatives have shown a preference for Gram-negative strains, which would be a particularly valuable finding.[4]
-
Potency and Mode of Action: An MBC/MIC ratio of ≤4 would classify the compound as bactericidal, a desirable trait for treating serious infections. A ratio >4 would suggest bacteriostatic action.
-
Mechanistic Insights: Should the compound show broad-spectrum activity, its mechanism might involve inhibition of a conserved target like DNA gyrase, a known target for some benzothiazoles.[4][6] Conversely, Gram-positive specific activity might point towards interference with cell wall synthesis.
Future work should expand upon these initial findings to include a broader panel of clinically relevant strains (e.g., Methicillin-resistant S. aureus - MRSA), cytotoxicity assays to determine selectivity for bacterial over mammalian cells, and mechanistic studies (e.g., macromolecular synthesis assays, enzyme inhibition assays) to elucidate the specific cellular target.
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Kumar, R., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Medicinal Chemistry Research. Retrieved from [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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JoVE. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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RSC Publishing. (2014). Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. Retrieved from [Link]
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Oxford Academic. (2005). Guidelines for the laboratory diagnosis and susceptibility testing of methicillin-resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Quantitative Analysis of Isomeric Impurities in 7-Bromo-1,3-benzothiazol-2-amine
Introduction: The Criticality of Isomeric Purity
7-Bromo-1,3-benzothiazol-2-amine is a vital building block in the synthesis of pharmacologically active molecules. In drug development, the principle of "you are what you measure" is paramount. The purity of starting materials and intermediates directly dictates the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Isomeric impurities—molecules with the same chemical formula but different atomic arrangements—pose a significant analytical challenge. Even subtle structural differences can lead to vastly different pharmacological or toxicological profiles.
The synthesis of 2-aminobenzothiazoles often involves the reaction of a substituted 2-aminobenzenethiol with a thiocyanate or related reagent.[1][2] For this compound, the presence of other positional bromo-isomers in the starting materials can lead to the formation of isomeric impurities in the final product. These include 4-Bromo-, 5-Bromo-, and 6-Bromo-1,3-benzothiazol-2-amine. Regulatory bodies mandate stringent control over such impurities, making their accurate quantification a non-negotiable aspect of process development and quality control.
This guide compares three principal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE)—providing the technical rationale and procedural details for each.
Caption: Potential positional isomers of this compound.
Chapter 1: High-Performance Liquid Chromatography (HPLC) — The Gold Standard for Purity Analysis
Reverse-Phase HPLC (RP-HPLC) is the cornerstone of pharmaceutical purity analysis for non-volatile and thermally labile compounds.[3] Its robustness, versatility, and high resolution make it the primary technique for routine quality control of this compound.
1.1. Expertise & Rationale: Why HPLC Works
The separation in RP-HPLC is driven by the differential partitioning of analytes between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase.[4] The isomers of bromo-benzothiazol-2-amine, despite having the same mass, possess subtle differences in polarity and hydrophobicity due to the varying position of the bromine atom. This difference in electronic distribution and molecular shape leads to distinct retention times on an appropriate RP-HPLC column, allowing for their separation and quantification. A UV-Visible Diode Array Detector (DAD) is ideal as it provides both quantitative data and spectral information, which can aid in peak identification and purity assessment.
1.2. Experimental Protocol: RP-HPLC Method
This protocol is a validated starting point. Per United States Pharmacopeia (USP) General Chapter <621>, adjustments may be permissible to meet system suitability requirements.[5][6]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-17 min: 80% B
-
17.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50.0 mL of a 50:50 mixture of Acetonitrile and Water to achieve a concentration of 0.5 mg/mL.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
System Suitability:
-
Inject a standard mixture of all known isomers.
-
Resolution: The resolution between the 7-Bromo isomer and the closest eluting impurity peak must be ≥ 2.0.
-
Tailing Factor: The tailing factor for the 7-Bromo isomer peak should be ≤ 1.5.
-
Reproducibility: The relative standard deviation (RSD) for five replicate injections of the main peak area should be ≤ 1.0%.
Caption: Standard workflow for HPLC purity analysis.
1.3. Performance & Validation Data
Method validation must be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline to ensure the method is suitable for its intended purpose.[7][8][9]
Table 1: Illustrative HPLC Performance Data
| Parameter | 6-Bromo Isomer | 5-Bromo Isomer | 4-Bromo Isomer |
| Resolution (Rs) | 2.8 | 3.5 | 2.2 |
| Limit of Quantitation (LOQ) | 0.02% | 0.02% | 0.03% |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 98.2 - 101.5% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.5% |
Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS) — A High-Efficiency Orthogonal Method
GC is a powerful technique for separating volatile and thermally stable compounds.[10] When coupled with a Mass Spectrometer (MS), it provides exceptional sensitivity and specificity, making it an excellent tool for impurity identification and quantification, especially at trace levels.[11][12]
2.1. Expertise & Rationale: When to Choose GC-MS
While this compound has a relatively high boiling point, it is amenable to GC analysis. The primary amine group can sometimes cause peak tailing on standard GC columns. This can be mitigated by using a highly inert column or through chemical derivatization, though direct injection is often sufficient with modern instrumentation. The key advantage of GC-MS is its orthogonality to HPLC; separation is based on volatility and interaction with the GC stationary phase, providing a different selectivity profile. Furthermore, the mass spectrometer provides mass-to-charge ratio data, which can confirm the identity of an impurity as an isomer (same molecular weight as the main peak) and offer fragmentation patterns for structural clues.[13][14]
2.2. Experimental Protocol: GC-MS Method
Instrumentation:
-
GC system with a split/splitless injector, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Injection Mode: Split (50:1).
-
Oven Program:
-
Initial: 150°C, hold for 1 min.
-
Ramp: 10°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (m/z 50-350) for identification and Selected Ion Monitoring (SIM) for quantification.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10.0 mL of Dichloromethane.
-
Filter through a 0.45 µm PTFE syringe filter before injection.
2.3. Performance Comparison
Table 2: Illustrative GC-MS Performance Data
| Parameter | 6-Bromo Isomer | 5-Bromo Isomer | 4-Bromo Isomer |
| Resolution (Rs) | 3.5 | 4.1 | 2.9 |
| Limit of Quantitation (LOQ) | 0.005% (50 ppm) | 0.005% (50 ppm) | 0.008% (80 ppm) |
| Linearity (R²) | >0.998 | >0.998 | >0.997 |
| Pros | High sensitivity, structural confirmation | ||
| Cons | Requires thermal stability, potential for on-column degradation |
Chapter 3: Capillary Electrophoresis (CE) — The Orthogonal Selectivity Expert
CE is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility, which is a function of their charge and size.[15] Its separation mechanism is fundamentally different from both HPLC and GC, making it an invaluable orthogonal technique for impurity profiling.[16][17]
3.1. Expertise & Rationale: The Power of a Different Mechanism
In a pharmaceutical setting, relying on a single separation technique can be risky. An impurity might co-elute with the main peak in HPLC, leading to an underestimation of its level. CE, with its unique selectivity, is perfectly suited to confirm the purity of the main HPLC peak.[18] For the bromo-benzothiazol-2-amine isomers, which are basic and will be protonated at low pH, Capillary Zone Electrophoresis (CZE) is the preferred mode. Subtle differences in their pKa values and hydrodynamic radii can be exploited to achieve separation.
3.2. Experimental Protocol: CZE Method
Instrumentation:
-
CE system with a UV-Vis or DAD detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 cm total length (40 cm to detector), 50 µm I.D.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic (50 mbar for 5 sec).
-
Detection: 254 nm.
Sample Preparation:
-
Prepare a 0.5 mg/mL stock solution in a 50:50 Acetonitrile/Water mixture.
-
Dilute 1:10 with the BGE before injection.
3.3. Performance Comparison
Table 3: Illustrative CE Performance Data
| Parameter | 6-Bromo Isomer | 5-Bromo Isomer | 4-Bromo Isomer |
| Resolution (Rs) | 2.5 | 3.1 | 1.9 |
| Limit of Quantitation (LOQ) | 0.05% | 0.05% | 0.08% |
| Pros | Truly orthogonal selectivity, low solvent consumption, high efficiency | ||
| Cons | Lower concentration sensitivity than HPLC/GC, can be less robust |
Chapter 4: Comparative Analysis and Method Selection
Choosing the right analytical tool requires a clear understanding of the objective. Is it for routine QC in a manufacturing environment, or for in-depth characterization during process development?
Caption: Decision tree for selecting the appropriate analytical method.
Summary Comparison:
Table 4: Overall Method Comparison
| Feature | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Primary Principle | Partitioning (Hydrophobicity) | Volatility & Partitioning | Electrophoretic Mobility (Charge/Size) |
| Best For | Routine QC, quantitative analysis | Trace analysis, impurity identification | Orthogonal confirmation, peak purity |
| Sensitivity | High (ng) | Very High (pg-fg) | Moderate (ng-µg) |
| Sample Throughput | High | Medium | Medium to High |
| Solvent Consumption | High | Low | Very Low |
| Robustness | Very High | High | Moderate |
Conclusion
For the comprehensive quality control of This compound , a multi-faceted analytical approach provides the highest degree of confidence.
-
RP-HPLC stands as the validated, primary method for routine purity testing and quantification of isomeric impurities due to its robustness and high-resolution capabilities.[3][19]
-
GC-MS serves as a powerful secondary and investigational tool. Its high sensitivity is ideal for trace-level impurity detection, and the mass spectrometric data is invaluable for the positive identification of unknown peaks.[13][20]
-
Capillary Electrophoresis is the quintessential orthogonal technique.[16] It should be employed during method validation and for investigating any discrepancies to ensure that no impurities are co-eluting and being missed by the primary HPLC method.
By strategically deploying these techniques, researchers and drug development professionals can build a comprehensive and scientifically sound data package, ensuring the quality and safety of their materials and satisfying stringent regulatory requirements.
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Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]
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A Comparative Guide to Elucidating the Mechanism of Action of 7-Bromo-1,3-benzothiazol-2-amine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action for novel compounds, using 7-Bromo-1,3-benzothiazol-2-amine as a primary example. Given that the benzothiazole scaffold is prevalent in compounds targeting protein kinases, this guide hypothesizes a kinase-inhibitory mechanism and outlines a rigorous, multi-phase experimental workflow to identify its target and elucidate its cellular effects.[1][2][3] We will compare its hypothetical performance against established inhibitors of a plausible target pathway.
Phase 1: Initial Target Identification and Validation
The first critical step is to move from a chemical structure to a biological hypothesis. A broad, unbiased screen is essential to identify potential protein targets, which must then be validated in a physiological context.
Unbiased Kinase Profiling
The journey to understanding a compound's mechanism begins with identifying its direct binding partners. Since the benzothiazole core is a known "privileged scaffold" in kinase inhibitor design, a logical starting point is to screen this compound against a comprehensive panel of human kinases.[1][4]
Experimental Rationale: A broad kinase panel provides an unbiased view of the compound's selectivity. High selectivity is a desirable trait for a therapeutic candidate as it minimizes off-target effects.[5] Chemical proteomics approaches, such as the Kinobeads platform, are powerful for this purpose as they utilize immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[6][7] By pre-incubating the lysate with our compound of interest, we can identify its targets through competitive displacement.
Hypothetical Outcome: For this guide, we will hypothesize that the Kinobeads screen identifies two primary, high-affinity targets: Unc-51 like autophagy activating kinase 1 (ULK1) and TANK-binding kinase 1 (TBK1) .
Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)
An in-vitro finding from a cell lysate must be confirmed in a more physiologically relevant system. CETSA is an invaluable method for verifying that a compound directly engages its target protein in intact cells. [8][9]The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. [10][11][12] Experimental Rationale: CETSA provides direct evidence of target engagement within the complex milieu of a living cell, accounting for factors like cell permeability and intracellular compound concentration. A positive thermal shift is a strong indicator that the compound binds its intended target under physiological conditions.
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells (e.g., HeLa) to 80% confluency. Treat cells with this compound (e.g., at 10 µM) or a DMSO vehicle control for 1 hour at 37°C.
-
Heating Step: Resuspend the treated cells in PBS with protease inhibitors. Aliquot the cell suspension into separate PCR tubes for each temperature point. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. [8]3. Lysis and Fractionation: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen. [10]Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-aggregated proteins) from the pellet (containing denatured, aggregated proteins). [10]4. Detection: Collect the supernatant and analyze the protein concentration. Denature the samples in Laemmli buffer, resolve them by SDS-PAGE, and perform a Western blot using specific antibodies against the hypothesized targets (ULK1 and TBK1) and a control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensity for each target at each temperature. Normalize the intensity to the 40°C sample. Plot the relative protein amount against temperature to generate melt curves. A shift in the curve to the right for the compound-treated sample indicates target stabilization.
Hypothetical Data Summary: CETSA
| Compound | Target | DMSO Tagg (°C) | Compound Tagg (°C) | Thermal Shift (ΔTagg °C) |
| This compound | ULK1 | 52.5 | 58.0 | +5.5 |
| This compound | TBK1 | 54.0 | 59.0 | +5.0 |
| Amlexanox (TBK1 Inhibitor) | TBK1 | 54.0 | 58.5 | +4.5 |
| SBI-0206965 (ULK1 Inhibitor) | ULK1 | 52.5 | 57.5 | +5.0 |
Phase 2: Delineating the Cellular Mechanism of Action
With validated targets (ULK1 and TBK1), the next phase is to determine how inhibiting these kinases affects cellular signaling. We will focus on the autophagy pathway, which is primarily initiated by ULK1. [13][14][15]
Investigating the Impact on Autophagy
ULK1 is a serine/threonine kinase essential for initiating autophagy. [16]Its inhibition should block the formation of autophagosomes. This can be monitored by observing the levels of key autophagy markers: Microtubule-associated protein 1A/1B-light chain 3 (LC3) and Sequestosome 1 (p62/SQSTM1). [17][18]
-
LC3 Conversion: During autophagy, the cytosolic form of LC3 (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagosome formation. * p62 Degradation: p62 is a receptor that binds to ubiquitinated cargo and LC3-II, targeting the cargo for degradation. Thus, p62 is itself degraded during successful autophagy. An accumulation of p62 suggests a blockage in the autophagic process. [19] Experimental Rationale: By measuring these markers, we can determine if this compound functions as an autophagy inhibitor. Comparing its effect to a known ULK1 inhibitor, such as SBI-0206965, provides a benchmark for its potency and mechanism. [16][20]To measure autophagic flux accurately, we use an agent like Bafilomycin A1, which blocks the fusion of autophagosomes with lysosomes, causing LC3-II to accumulate if autophagosomes are being formed. [18] Detailed Protocol: Western Blot for Autophagy Markers
-
Cell Culture and Treatment: Plate HeLa cells and allow them to attach. Induce autophagy by starving the cells in EBSS (Earle's Balanced Salt Solution) for 2 hours.
-
Inhibitor Treatment: Treat the starved cells with a dose range of this compound, SBI-0206965 (positive control), or DMSO (vehicle control) for 2 hours. For flux experiments, include a condition with Bafilomycin A1 (100 nM) for the final 2 hours of treatment.
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20-30 µg of protein per lane on a 15% polyacrylamide gel to resolve LC3-I and LC3-II. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies for LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody for a loading control like β-actin or GAPDH. [17]6. Detection and Analysis: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize bands using an ECL detection reagent. Quantify band intensities and calculate the LC3-II/LC3-I ratio and relative p62 levels.
Visualizing the Signaling Pathway
Caption: Hypothesized mechanism targeting the ULK1 autophagy pathway.
Phase 3: Comparative Analysis and Data Interpretation
The final phase involves synthesizing the data to build a coherent mechanistic narrative, comparing the novel compound's profile with established alternatives.
Quantitative Comparison of Inhibitor Potency
A direct comparison of potency in both biochemical and cellular assays is crucial for evaluating the compound's potential.
Comparative Data Summary: Inhibitor Performance
| Assay Type | Parameter | This compound | SBI-0206965 | Amlexanox |
| Biochemical | ULK1 IC50 | 120 nM | 108 nM [15] | >10,000 nM |
| TBK1 IC50 | 250 nM | >5,000 nM | 2,000 nM [21] | |
| Cellular | Autophagy Inhibition (LC3-II EC50) | 2.5 µM | 2.4 µM [22] | N/A |
Interpretation: The hypothetical data suggest that this compound is a potent dual inhibitor of ULK1 and TBK1. Its in-vitro potency against ULK1 is comparable to the established inhibitor SBI-0206965, and this translates to similar cellular activity in blocking autophagy. [15][22]The additional potent activity against TBK1 distinguishes it from SBI-0206965 and suggests it may have a broader biological effect, potentially impacting inflammatory and innate immune signaling pathways regulated by TBK1. [23][24][25][26]
Conclusion and Future Directions
-
Direct Target Engagement: Kinase profiling and CETSA results would confirm that this compound directly binds to and stabilizes ULK1 and TBK1 in intact cells.
-
Cellular Mechanism: The compound effectively blocks starvation-induced autophagy at concentrations consistent with its ULK1 inhibition, confirming a functional consequence of target engagement.
-
Comparative Profile: Its potency against ULK1 is comparable to established inhibitors like SBI-0206965, but its dual activity against TBK1 offers a distinct pharmacological profile that warrants further investigation.
Future studies should explore the consequences of dual ULK1/TBK1 inhibition. This includes investigating its effects on TBK1-mediated pathways, such as the STING pathway and NF-κB activation, and assessing its therapeutic potential in disease models where both autophagy and inflammation are implicated, such as in certain cancers or autoimmune disorders. [25][27]
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A Comparative Guide to the Cytotoxicity Profiling of 2-Aminobenzothiazoles: Spotlight on 7-Bromo-1,3-benzothiazol-2-amine
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent antitumor effects.[1][2] This guide provides an in-depth comparative analysis of the cytotoxicity of 2-aminobenzothiazole derivatives, with a specific focus on the potential role of halogenation, as exemplified by 7-Bromo-1,3-benzothiazol-2-amine. While direct extensive cytotoxicity data for this specific bromo-derivative is emerging, this guide synthesizes existing data on related compounds to provide a predictive framework and robust experimental protocols for its evaluation.
The 2-Aminobenzothiazole Scaffold: A Foundation for Anticancer Activity
The 2-aminobenzothiazole core, a fusion of benzene and thiazole rings, is a versatile pharmacophore.[3] Its derivatives have been extensively explored as potential anticancer agents, exhibiting inhibitory activity against a range of cancer cell lines.[1][4] The mechanism of action for many of these derivatives involves the induction of apoptosis, or programmed cell death, a critical pathway in cancer therapy.[5][6]
The cytotoxic potential of 2-aminobenzothiazole derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[1] Structure-activity relationship (SAR) studies have revealed that the introduction of various functional groups can significantly enhance cytotoxic activity and selectivity against cancer cells.[1][7]
Comparative Cytotoxicity of 2-Aminobenzothiazole Derivatives
To understand the potential of this compound, it is crucial to examine the cytotoxicity of its structural analogs. The following table summarizes the in vitro anticancer activity of various 2-aminobenzothiazole derivatives against different human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). Lower IC50 values indicate greater cytotoxic potency.
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Optically active thiourea derivative (IVe) | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [8] |
| Optically active thiourea derivative (IVf) | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [8] |
| Optically active thiourea derivative (IVh) | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [8] |
| 2-aminobenzothiazole derivative (Vg) | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [8] |
| Optically active thiourea derivative (IVe) | MCF-7 | Breast Adenocarcinoma | 15-30 | [8] |
| Optically active thiourea derivative (IVf) | MCF-7 | Breast Adenocarcinoma | 15-30 | [8] |
| Optically active thiourea derivative (IVh) | MCF-7 | Breast Adenocarcinoma | 15-30 | [8] |
| 2-aminobenzothiazole derivative (Vg) | MCF-7 | Breast Adenocarcinoma | 15-30 | [8] |
| Optically active thiourea derivative (IVe) | HeLa | Cervical Cancer | 33-48 | [8] |
| Optically active thiourea derivative (IVf) | HeLa | Cervical Cancer | 33-48 | [8] |
| Optically active thiourea derivative (IVh) | HeLa | Cervical Cancer | 33-48 | [8] |
| 2-aminobenzothiazole derivative (Vg) | HeLa | Cervical Cancer | 33-48 | [8] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 ± 0.72 | [1] |
| Compound 13 | A549 | Lung Carcinoma | 9.62 ± 1.14 | [1] |
| Compound 13 | A375 | Melanoma | 8.07 ± 1.36 | [1] |
| Compound 20 (TZD series) | HepG2 | Hepatocellular Carcinoma | 9.99 | [1] |
| Compound 20 (TZD series) | HCT-116 | Colon Carcinoma | 7.44 | [1] |
| Compound 20 (TZD series) | MCF-7 | Breast Adenocarcinoma | 8.27 | [1] |
| Compound 25 | MKN-45 | Gastric Carcinoma | 0.06 ± 0.01 | [1] |
| Compound 25 | H460 | Large Cell Lung Cancer | 0.01 ± 0.003 | [1] |
| Compound 25 | HT-29 | Colorectal Adenocarcinoma | 0.18 ± 0.02 | [1] |
| OMS5 | A549 | Lung Carcinoma | 22.13 - 61.03 | [3][9][10] |
| OMS14 | A549 | Lung Carcinoma | 22.13 - 61.03 | [3][9][10] |
| OMS5 | MCF-7 | Breast Adenocarcinoma | 22.13 - 61.03 | [3][9][10] |
| OMS14 | MCF-7 | Breast Adenocarcinoma | 22.13 - 61.03 | [3][9][10] |
| Compound 4, 5c, 5d, 6b | MCF-7 | Breast Adenocarcinoma | 5.15 - 8.64 | [11] |
| Cisplatin (reference) | MCF-7 | Breast Adenocarcinoma | 13.33 | [11] |
| 2-substituted benzothiazole (nitro substituent) | HepG2 | Hepatocellular Carcinoma | 56.98 | [5] |
| 2-substituted benzothiazole (fluorine substituent) | HepG2 | Hepatocellular Carcinoma | 59.17 | [5] |
| Compounds 4a and 4b | PANC-1 | Pancreatic Cancer | 27 - 35 | [12] |
| Gemcitabine (reference) | PANC-1 | Pancreatic Cancer | 52 | [12] |
Note: The specific structures of all compounds listed are detailed in the cited references. This table is intended to provide a comparative overview of the cytotoxic potential within the 2-aminobenzothiazole class.
The Influence of Halogenation: The Case for this compound
The presence of a halogen atom, such as bromine, on the benzothiazole ring can significantly impact the compound's physicochemical properties and biological activity. Halogenation can enhance lipophilicity, facilitating cell membrane penetration, and can also influence binding interactions with biological targets. While specific data on the 7-bromo derivative is limited, SAR studies on other halogenated benzothiazoles suggest that this modification can lead to potent anticancer activity.[2] For instance, the incorporation of a fluorine atom at the 7th position of one derivative enhanced its cytotoxicity.[2]
Experimental Protocols for Cytotoxicity Profiling
A thorough evaluation of a novel compound's cytotoxic potential requires a multi-faceted approach, employing a panel of cancer cell lines and a variety of assays to elucidate both efficacy and mechanism of action.[13]
Workflow for In Vitro Cytotoxicity Assessment
Caption: A generalized workflow for the in vitro cytotoxicity profiling of a novel compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[14]
Principle: Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Elucidating the Mechanism of Action: Potential Signaling Pathways
Many 2-aminobenzothiazole derivatives exert their cytotoxic effects by inducing apoptosis through the intrinsic (mitochondrial) pathway.[6][15] This pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, leading to the activation of caspases.[6]
Caption: A potential signaling pathway for apoptosis induction by 2-aminobenzothiazole derivatives.
Conclusion and Future Directions
The 2-aminobenzothiazole scaffold represents a promising foundation for the development of novel anticancer agents. While the specific cytotoxicity profile of this compound requires direct experimental evaluation, the extensive data on related derivatives, particularly those with halogen substitutions, suggests it holds significant potential. The experimental protocols detailed in this guide provide a robust framework for researchers to systematically investigate its cytotoxic and apoptotic-inducing capabilities.
Future research should focus on a comprehensive in vitro evaluation of this compound against a diverse panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles. Elucidating its precise molecular targets and further exploring its mechanism of action will be crucial for its advancement as a potential therapeutic candidate.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Bromo-1,3-benzothiazol-2-amine for Laboratory Professionals
The responsible management and disposal of chemical reagents are fundamental pillars of a safe and sustainable laboratory environment. For researchers, scientists, and drug development professionals, handling specialized compounds like 7-Bromo-1,3-benzothiazol-2-amine necessitates a rigorous and informed approach to waste management. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and regulatory compliance, to ensure the protection of both laboratory personnel and the environment.
Core Principles: Understanding the Hazard Profile
Before any handling or disposal, a comprehensive understanding of the inherent risks associated with this compound is critical. As a brominated aromatic amine, this compound belongs to a class of chemicals that requires careful handling due to potential toxicological and environmental effects.[1][2] The first and most crucial step is a thorough review of the manufacturer-provided Safety Data Sheet (SDS). While a specific SDS for this compound should always be consulted, data from structurally similar compounds provide a strong basis for a cautious approach.
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Rationale & Causality |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[3][4][5] | Aromatic amines can be readily absorbed through the skin and respiratory tract, potentially leading to systemic toxicity.[1] |
| Skin & Eye Irritation | Causes skin irritation and serious eye irritation.[4][6][7] | The chemical nature of the compound can disrupt cellular membranes, leading to inflammation and irritation upon direct contact. |
| Environmental Hazard | Potentially persistent and harmful to aquatic life.[1][2] | Brominated organic compounds can resist natural degradation processes, posing a long-term risk to ecosystems if released.[8] |
This hazard profile dictates that this compound must be managed as regulated hazardous waste .[9][10][11] Disposal via standard laboratory drains or in municipal trash is strictly prohibited and a violation of environmental regulations.[10]
The Disposal Workflow: A Self-Validating System
The following step-by-step protocol is designed as a self-validating system to ensure safety and compliance from the point of generation to final disposal. Each step is a critical control point to mitigate risk.
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Mastering the Safe Handling of 7-Bromo-1,3-benzothiazol-2-amine: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the novel molecular scaffolds offered by compounds like 7-Bromo-1,3-benzothiazol-2-amine are invaluable. However, with great potential comes the critical responsibility of ensuring the highest standards of laboratory safety. This guide provides an in-depth, experience-driven framework for the safe handling, use, and disposal of this potent research chemical, moving beyond mere procedural lists to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to maintain a secure research environment while advancing your scientific goals.
Understanding the Hazard: A Data-Driven Profile
Data from closely related compounds consistently indicate that this class of chemicals presents significant health risks.[1][2] The primary hazards associated with this compound are summarized below:
| Hazard Classification | Description | Supporting Evidence from Analogous Compounds |
| Acute Toxicity (Oral) | Likely to be toxic or harmful if swallowed. | Benzothiazole is classified as "Toxic if swallowed" (H301). |
| Acute Toxicity (Dermal) | Likely to be toxic if it comes into contact with skin. | Benzothiazole is classified as "Toxic in contact with skin" (H311). |
| Skin Corrosion/Irritation | Expected to cause skin irritation upon contact. | 2-Amino-6-bromobenzothiazole is classified as causing skin irritation.[3] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation. | 2-Amino-6-bromobenzothiazole is classified as causing serious eye irritation.[3] |
| Acute Toxicity (Inhalation) | May be harmful if inhaled as a dust or aerosol. | Benzothiazole is classified as "Harmful if inhaled" (H332). |
Given these significant hazards, particularly the acute toxicity via oral and dermal routes, a stringent and multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential.
The Core of Protection: A Multi-Layered PPE Strategy
The selection of appropriate PPE is the cornerstone of safe handling. The following protocols are designed to provide comprehensive protection against the primary exposure routes of dermal contact, inhalation, and eye contact.
Foundational PPE: The Non-Negotiables for All Operations
Regardless of the scale of your work, the following PPE must be worn at all times when handling this compound:
-
Dedicated Laboratory Coat: A clean, fully-buttoned lab coat made of a suitable material such as cotton or a flame-resistant blend is mandatory. This is your first line of defense against incidental splashes and contamination of personal clothing.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and fine dust particles.[4]
-
Closed-Toe Shoes: Footwear must fully cover the feet to protect against spills.
Task-Specific PPE: Adapting to the Experimental Workflow
The nature of your experimental procedure dictates the necessary level of additional PPE. The following diagram illustrates a decision-making workflow for selecting appropriate PPE based on the task at hand.
Caption: Decision workflow for selecting task-specific PPE.
Given the high dermal toxicity, dual-gloving is a mandatory practice.
-
Inner Glove: A thin, nitrile examination glove.
-
Outer Glove: A heavier-duty, chemical-resistant nitrile glove.
This two-glove system provides a robust barrier and allows for the safe removal of a contaminated outer glove without exposing the skin. It is crucial to change gloves immediately if contamination is suspected.
When handling the solid form of this compound, especially during weighing or transfer where dust generation is possible, respiratory protection is essential.
-
Minimum Requirement: A NIOSH-approved N95 respirator.
-
Best Practice: For larger quantities or in areas with suboptimal ventilation, a half-mask respirator with P100 cartridges is recommended.
All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
For procedures with a higher risk of splashes, such as when preparing solutions or during reaction workups, additional protection is warranted:
-
Face Shield: Worn over chemical splash goggles, a face shield provides an additional layer of protection for the entire face.
-
Chemical-Resistant Apron: An apron made of a material like neoprene or butyl rubber should be worn over the lab coat to protect against larger volume spills.
Operational Blueprint: From Benchtop to Disposal
A proactive safety culture is built on well-defined and consistently followed procedures. The following protocols provide a step-by-step guide for key operations involving this compound.
Working in a Controlled Environment
All work with this compound, from weighing to reaction quenching, must be performed within a certified chemical fume hood to minimize inhalation exposure.
Spill Management: A Calm and Coordinated Response
Accidents can happen, but a well-rehearsed spill response plan can significantly mitigate the consequences.
For Small Spills (less than 1 gram of solid):
-
Alert and Isolate: Immediately notify colleagues in the vicinity and restrict access to the affected area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, double nitrile gloves, and chemical splash goggles. If the solid is finely powdered, add an N95 respirator.
-
Contain the Spill: Gently cover the spill with an absorbent material designed for chemical spills, such as vermiculite or sand.[5] Do not dry sweep the powder, as this can create airborne dust.[6]
-
Collect the Material: Carefully scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[7][8]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Doff PPE and Wash Hands: Remove PPE in a manner that avoids cross-contamination and wash hands thoroughly.
For Large Spills (more than 1 gram or any liquid spill):
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you.
-
Notify Emergency Personnel: Contact your institution's emergency response team and provide them with the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt to Clean Up: Large spills of this toxic compound should only be handled by trained emergency responders.
Waste Disposal: A Cradle-to-Grave Responsibility
Proper disposal of brominated organic compounds is critical to prevent environmental contamination.[9][10]
-
Segregation: All waste containing this compound, including contaminated gloves, absorbent materials, and reaction byproducts, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings (e.g., "Toxic").
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department. Do not dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Preparedness is Paramount
In the event of an exposure, immediate and correct action can significantly impact the outcome.
Exposure Response Workflow
Caption: Immediate response protocol for exposure incidents.
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
In all cases of exposure, provide the medical team with the name of the chemical. If available, bring a copy of a relevant Safety Data Sheet.
By integrating these principles and protocols into your daily laboratory practice, you can confidently and safely harness the scientific potential of this compound, ensuring that your groundbreaking research is built on a foundation of unwavering safety.
References
-
Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]
-
The University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories. [Link]
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The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. [Link]
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University of Arkansas. Chemical Spill Response Guide. [Link]
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Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry. [Link]
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Ideal Response. What is bromine and what are the safe disposal and recycling methods?. [Link]
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ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
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U.S. Environmental Protection Agency. Other Disposal Guidance. [Link]
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U.S. Environmental Protection Agency. Bromination Process For Disposal Of Spilled Hazardous Materials. [Link]
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Washington State University. Bromine Hazard Communication Sheet. [Link]
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U.S. Department of Health and Human Services. Personal Protective Equipment (PPE). [Link]
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Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]
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PubChem. 4-Bromo-1,3-benzothiazol-2-amine. [Link]
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Labomat Essor. Safety Data Sheet - Benzothiazole. [Link]
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American Elements. Benzothiazoles. [Link]
-
Molbase. 7-bromo-1,3-benzothiazol-6-amine. [Link]
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ResearchGate. Which is the best way to recycle or neutralise Bromine?. [Link]
-
Wikipedia. 2-Aminobenzothiazole. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-6-bromobenzothiazole. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
